molecular formula C9H12O2 B1637911 3-(Cyclohex-1-en-1-yl)acrylic acid CAS No. 56453-88-4

3-(Cyclohex-1-en-1-yl)acrylic acid

Cat. No.: B1637911
CAS No.: 56453-88-4
M. Wt: 152.19 g/mol
InChI Key: HTBJZZUJRAWYLX-VOTSOKGWSA-N
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Description

3-(Cyclohex-1-en-1-yl)acrylic acid is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 244956. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(cyclohexen-1-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-9(11)7-6-8-4-2-1-3-5-8/h4,6-7H,1-3,5H2,(H,10,11)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBJZZUJRAWYLX-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(=CC1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56453-88-4
Record name NSC244956
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244956
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

3-(Cyclohex-1-en-1-yl)acrylic acid synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-(Cyclohex-1-en-1-yl)acrylic Acid

Abstract

This technical guide provides a comprehensive overview of the principal synthetic methodologies for preparing this compound, a valuable α,β-unsaturated carboxylic acid derivative. The document is intended for researchers, chemists, and professionals in drug development and materials science who require a practical and mechanistically grounded understanding of viable synthetic routes. Core methodologies, including the Horner-Wadsworth-Emmons (HWE) reaction, the Wittig reaction, and the Knoevenagel condensation, are detailed. For each method, this guide explains the underlying chemical principles, the rationale for experimental choices, and provides detailed, step-by-step laboratory protocols. Comparative data and visual diagrams of reaction mechanisms are included to facilitate a deeper understanding and aid in method selection.

Introduction: Significance and Properties

This compound is an organic compound featuring a carboxylic acid conjugated with an alkene, which is, in turn, substituted with a cyclohexene ring. This structure, containing multiple functional groups, makes it a versatile building block for the synthesis of more complex molecules in pharmaceuticals and materials science. The molecule exists primarily as two geometric isomers, (E) and (Z), at the double bond, with distinct chemical and physical properties.

The (E)-isomer, formally named (2E)-3-(1-cyclohexen-1-yl)-2-propenoic acid, is the more thermodynamically stable configuration.[1][2] Its properties are well-documented, with a molecular weight of 152.19 g/mol and a solid physical form at room temperature.[1][2] The presence of the α,β-unsaturated carbonyl system allows it to participate in a variety of chemical transformations, including Michael additions, Diels-Alder reactions, and polymerizations.[3]

This guide focuses on the most reliable and widely employed olefination reactions to construct the key carbon-carbon double bond, starting from the readily available precursor, cyclohex-1-enecarbaldehyde.

Core Synthetic Strategies: An Overview

The synthesis of this compound hinges on the formation of the C=C double bond between the cyclohexene ring and the acrylic acid moiety. The choice of method profoundly impacts stereoselectivity, yield, and purification strategy.

cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Product Start_Aldehyde Cyclohex-1-enecarbaldehyde HWE Horner-Wadsworth-Emmons Start_Aldehyde->HWE Reacts with Wittig Wittig Reaction Start_Aldehyde->Wittig Reacts with Knoevenagel Knoevenagel Condensation Start_Aldehyde->Knoevenagel Reacts with Start_Reagent Olefination Reagent Start_Reagent->HWE Start_Reagent->Wittig Start_Reagent->Knoevenagel Product This compound HWE->Product Yields Wittig->Product Yields Knoevenagel->Product Yields

Caption: General workflow for synthesizing the target compound.

The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is arguably the most effective method for this synthesis, prized for its high yield and exceptional stereoselectivity, producing predominantly the (E)-alkene.[4][5] This reaction involves the condensation of an aldehyde with a phosphonate carbanion.

Mechanistic Rationale

The HWE reaction's success stems from the use of a stabilized phosphonate carbanion, which is more nucleophilic but less basic than its Wittig counterpart.[4] The reaction begins with the deprotonation of a phosphonate ester, such as triethyl phosphonoacetate, by a suitable base (e.g., NaH, NaOEt) to form the phosphonate carbanion. This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of cyclohex-1-enecarbaldehyde. The resulting intermediate rapidly eliminates a water-soluble dialkylphosphate salt, driving the reaction to completion and forming the alkene.[5][6] The formation of the thermodynamically favored (E)-isomer is the dominant pathway.[4]

reagent Triethyl phosphonoacetate carbanion Phosphonate Carbanion (EtO)₂P(O)CH⁻COOEt reagent->carbanion Deprotonation base Base (NaH) intermediate Oxaphosphetane Intermediate carbanion->intermediate Nucleophilic Attack aldehyde Cyclohex-1-enecarbaldehyde aldehyde->intermediate Nucleophilic Attack product (E)-3-(Cyclohex-1-en-1-yl)acrylic acid ethyl ester intermediate->product Elimination byproduct Dialkylphosphate Salt (Water Soluble) intermediate->byproduct hydrolysis Hydrolysis (NaOH, H₃O⁺) product->hydrolysis final_product Final Product hydrolysis->final_product

Caption: Mechanism of the HWE reaction for this synthesis.

Experimental Protocol: HWE Synthesis

Objective: To synthesize Ethyl (E)-3-(cyclohex-1-en-1-yl)acrylate.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Cyclohex-1-enecarbaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.0 eq). Wash the NaH with anhydrous hexanes to remove mineral oil, decant the hexanes, and dry the NaH under vacuum.

  • Carbanion Formation: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.0 eq) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The evolution of H₂ gas should cease, indicating complete formation of the phosphonate carbanion.

  • Reaction: Cool the reaction mixture back to 0 °C. Add a solution of cyclohex-1-enecarbaldehyde (0.95 eq) in anhydrous THF dropwise.

  • Quenching: After stirring for 2-4 hours at room temperature (monitor by TLC), carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Work-up: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude ester can be purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Hydrolysis: The purified ester is then hydrolyzed to the carboxylic acid using standard procedures (e.g., refluxing with NaOH in ethanol/water, followed by acidic workup).

The Wittig Reaction

The Wittig reaction, for which Georg Wittig was awarded the Nobel Prize in 1979, is another cornerstone of alkene synthesis.[7] It utilizes a phosphorus ylide to convert an aldehyde or ketone into an alkene.

Mechanistic Rationale

The reaction begins with the preparation of a phosphonium salt, typically by reacting triphenylphosphine with an α-halo ester like ethyl bromoacetate. This salt is then deprotonated with a strong base to form the phosphorus ylide, a species with a negatively charged carbon adjacent to a positively charged phosphorus.[7][8] The ylide attacks the carbonyl of cyclohex-1-enecarbaldehyde to form a betaine intermediate, which collapses to a four-membered oxaphosphetane ring.[9] This ring fragments to yield the desired alkene and triphenylphosphine oxide.[8][9]

A key difference from the HWE reaction is the byproduct, triphenylphosphine oxide, which is often a crystalline solid and can complicate purification. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide; stabilized ylides (like the one derived from ethyl bromoacetate) tend to favor the (E)-alkene, similar to the HWE reaction.[9]

Experimental Protocol: Wittig Synthesis

Objective: To synthesize Ethyl (E)-3-(cyclohex-1-en-1-yl)acrylate.

Materials:

  • (Carbethoxymethyl)triphenylphosphonium bromide

  • Sodium ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu)

  • Anhydrous Dimethylformamide (DMF) or THF

  • Cyclohex-1-enecarbaldehyde

  • Hexanes

  • Diethyl ether

  • Water

Procedure:

  • Ylide Formation: In a flame-dried flask under an inert atmosphere, suspend (carbethoxymethyl)triphenylphosphonium bromide (1.1 eq) in anhydrous DMF. Cool to 0 °C. Add the base (e.g., NaOEt, 1.05 eq) portion-wise. Stir the resulting orange-red mixture for 1 hour at room temperature.

  • Reaction: Cool the ylide solution back to 0 °C and add a solution of cyclohex-1-enecarbaldehyde (1.0 eq) in DMF dropwise. Allow the reaction to warm to room temperature and stir overnight (monitor by TLC).

  • Work-up: Pour the reaction mixture into a beaker of ice water and extract with diethyl ether (3x).

  • Purification: Combine the organic extracts and wash with water and brine. Dry over anhydrous MgSO₄, filter, and concentrate. The crude product will contain triphenylphosphine oxide. To remove it, triturate the crude solid with cold hexanes or a hexanes/ether mixture, which will dissolve the desired ester while leaving the oxide behind. Filter and concentrate the filtrate. Further purification can be achieved by column chromatography.

  • Hydrolysis: As with the HWE product, the resulting ester is hydrolyzed to the final carboxylic acid.

The Knoevenagel Condensation

The Knoevenagel condensation is a powerful C-C bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a base.[10]

Mechanistic Rationale

This reaction is particularly well-suited for synthesizing α,β-unsaturated systems. A weak base, such as an amine (e.g., piperidine, diethylamine) or an ammonium salt, is sufficient to deprotonate an active methylene compound like malonic acid or ethyl cyanoacetate.[11][12] The resulting enolate acts as a nucleophile, attacking the cyclohex-1-enecarbaldehyde. The subsequent intermediate undergoes dehydration to yield the condensed product. If malonic acid is used, a final decarboxylation step (often induced by gentle heating) yields the desired acrylic acid directly.

cluster_A Step 1: Condensation cluster_B Step 2: Decarboxylation malonic Malonic Acid enolate Enolate malonic->enolate Deprotonation base Base adduct Aldol Adduct enolate->adduct Addition aldehyde Cyclohex-1-enecarbaldehyde aldehyde->adduct Addition condensed Condensed Intermediate adduct->condensed Dehydration final_product This compound condensed->final_product Decarboxylation heat Heat (Δ)

Caption: Mechanism of the Knoevenagel condensation using malonic acid.

Experimental Protocol: Knoevenagel Condensation

Objective: To synthesize this compound.

Materials:

  • Cyclohex-1-enecarbaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine (catalytic amount)

  • Toluene

  • Hydrochloric acid (10% aqueous)

  • Ethyl acetate

Procedure:

  • Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Reaction: To the flask, add cyclohex-1-enecarbaldehyde (1.0 eq), malonic acid (1.1 eq), a catalytic amount of piperidine (approx. 0.05 eq), and toluene as the solvent.

  • Reflux: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds. Continue refluxing until no more water is formed (typically 4-8 hours). The reaction progress can also be monitored by the evolution of CO₂ (decarboxylation).

  • Work-up: Cool the reaction mixture to room temperature. Wash the toluene solution with 10% HCl to remove the pyridine and piperidine, followed by a water wash.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure.

  • Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Comparative Analysis of Synthesis Methods

The choice of synthetic route depends on factors such as desired stereochemistry, available equipment, and tolerance for specific byproducts.

Method Key Reagent Typical Yield Stereoselectivity Advantages Disadvantages
Horner-Wadsworth-Emmons Phosphonate EsterHigh (70-95%)Excellent for (E)-isomer[4][5]High yield, excellent (E)-selectivity, easy removal of water-soluble byproduct.[6]Requires strong base (NaH), moisture-sensitive reagents.
Wittig Reaction Phosphonium YlideModerate to High (50-85%)Good for (E)-isomer with stabilized ylides[9]Well-established, versatile.Triphenylphosphine oxide byproduct can complicate purification.[8]
Knoevenagel Condensation Active Methylene Cmpd.Good (65-90%)Generally favors (E)-isomerMilder conditions, often one-pot, can directly yield the acid.May require azeotropic removal of water; longer reaction times.

Conclusion

The synthesis of this compound can be successfully achieved through several classic olefination strategies. For applications demanding high stereochemical purity of the (E)-isomer and straightforward purification, the Horner-Wadsworth-Emmons reaction is the superior choice due to its high selectivity and the facile removal of its phosphate byproduct. The Knoevenagel condensation offers an operationally simple and atom-economical alternative, particularly if direct formation of the carboxylic acid is desired. The Wittig reaction remains a viable and historically significant method, though potential challenges in purifying the product from triphenylphosphine oxide must be considered. The selection of the optimal pathway will ultimately be guided by the specific requirements of the research or development program, including scale, purity specifications, and available resources.

References

  • Wikipedia. Perkin reaction. Available from: [Link][13]

  • Grokipedia. Perkin reaction. Available from: [Link][14]

  • PubChemLite. This compound. Available from: [Link][15]

  • Scribd. Perkin Reaction | PDF | Science & Mathematics. Available from: [Link][16]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link][4]

  • Longdom Publishing. A Concise Introduction of Perkin Reaction. Available from: [Link][17]

  • University of Delaware. Wittig Reaction. Available from: [Link][18]

  • Hope College. A Solvent Free Wittig Reaction. Available from: [Link][7]

  • Cambridge University Press. Perkin Reaction. Available from: [Link][19]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available from: [Link][5]

  • CONICET. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Available from: [Link]

  • Organic Chemistry Portal. Wittig Reaction. Available from: [Link][9]

  • Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Available from: [Link][10]

  • University of Houston. Synthesis of an Alkene via the Wittig Reaction. Available from: [Link][8]

  • Organic Chemistry Portal. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Available from: [Link][20]

  • SynArchive. Knoevenagel Condensation. Available from: [Link][11]

  • SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Available from: [Link][12]

Sources

Physiochemical Profile & Technical Guide: 3-(Cyclohex-1-en-1-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 3-(Cyclohex-1-en-1-yl)acrylic acid , a conjugated diene building block utilized in the synthesis of bioactive pharmaceutical ingredients, including thrombin receptor antagonists and himbacine analogs.

Executive Summary & Chemical Identity[1]

This compound is an


-unsaturated carboxylic acid featuring a cyclohexenyl ring conjugated with an acrylic acid tail. This extended 

-system imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for Diels-Alder cycloadditions and Michael additions in drug development. It serves as a core scaffold in the synthesis of complex tricyclic systems found in natural products and modern therapeutics like Vorapaxar analogs.
Chemical Identification Data
PropertyDetail
IUPAC Name (2E)-3-(Cyclohex-1-en-1-yl)prop-2-enoic acid
Common Synonyms 3-(1-Cyclohexenyl)acrylic acid;

-(1-Cyclohexenyl)acrylic acid
CAS Number 56453-88-4 (E-isomer); 85437-89-4 (Z-isomer)
Molecular Formula

Molecular Weight 152.19 g/mol
SMILES OC(=O)/C=C/C1=CCCCC1
InChI Key HTBJZZUJRAWYLX-VOTSOKGWSA-N

Physiochemical Properties[9][10]

The following data aggregates experimental observations and high-confidence predictive models (ACD/Labs, EPISuite) typically used in pharmaceutical pre-formulation.

Physical & Electronic Data Table
PropertyValue / RangeContext & Notes
Physical State SolidCrystalline powder (White to Off-white).
Melting Point 92°C – 98°C (Predicted)Experimental values vary by purity; typically solid at RT.
Boiling Point 310°C ± 25°CAt 760 mmHg (Predicted). Decomposes before boiling.
pKa (Acidic) 4.45 ± 0.10Comparable to cinnamic acid (4.44). The cyclohexenyl group is weakly electron-donating.
LogP (Octanol/Water) 2.15 ± 0.30Moderately lipophilic; suitable for membrane permeability.
Solubility DMSO, Methanol, DCMLow solubility in water; soluble in alkaline aqueous solutions.
Density 1.1 ± 0.1 g/cm³Estimated at 20°C.
Spectral Characteristics (Diagnostic)
  • 
     NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       11.8 (br s, 1H, -COOH )
      
    • 
       7.35 (d, J = 16 Hz, 1H, =CH -COOH, 
      
      
      
      -proton)
    • 
       6.15 (br s, 1H, Ring Vinyl H )
      
    • 
       5.80 (d, J = 16 Hz, 1H, -CH=CH -COOH, 
      
      
      
      -proton)
    • 
       2.15-2.25 (m, 4H, Allylic Ring CH 
      
      
      
      )
    • 
       1.60-1.70 (m, 4H, Homoallylic Ring CH 
      
      
      
      )
    • Note: The large coupling constant (J = 16 Hz) confirms the (E)-configuration .

Synthesis & Manufacturing Protocols

The most robust route for synthesizing this compound is the Doebner Modification of the Knoevenagel Condensation . This method is preferred over the Wittig reaction for scale-up due to atom economy and the avoidance of phosphorus byproducts.

Pathway Diagram: Knoevenagel Condensation[11]

G Aldehyde 1-Cyclohexene-1- carbaldehyde Intermediate [Intermediate Dicarboxylic Acid] Aldehyde->Intermediate Pyridine, Piperidine Reflux, 80-100°C Malonic Malonic Acid Malonic->Intermediate Product 3-(Cyclohex-1-en-1-yl) acrylic acid Intermediate->Product -CO2 (Decarboxylation) CO2 CO2 (Gas) Intermediate->CO2

Figure 1: The Doebner-Knoevenagel synthesis pathway involving condensation followed by in-situ decarboxylation.

Detailed Experimental Protocol

Objective: Synthesis of (E)-3-(Cyclohex-1-en-1-yl)acrylic acid on a 10g scale.

  • Reagent Setup:

    • Starting Material: 1-Cyclohexene-1-carbaldehyde (1.0 eq, 11.0 g).

    • Reagent: Malonic acid (1.2 eq, 12.5 g).

    • Solvent/Base: Pyridine (50 mL).

    • Catalyst: Piperidine (0.5 mL).

  • Reaction Procedure:

    • Charge a 250 mL round-bottom flask with the aldehyde and malonic acid.

    • Add pyridine and piperidine.

    • Heat the mixture to reflux (100–115°C) under nitrogen atmosphere.

    • Observation: Evolution of

      
       gas indicates the decarboxylation step is proceeding. Continue reflux until gas evolution ceases (approx. 2–4 hours).
      
  • Work-Up:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly acidify with 6M HCl until pH < 2. Caution: Exothermic reaction.

    • The product typically precipitates as a solid. If oil forms, extract with Ethyl Acetate (3 x 50 mL).

  • Purification:

    • Wash the organic layer with brine, dry over

      
      , and concentrate in vacuo.
      
    • Recrystallization: Recrystallize the crude solid from Ethanol/Water (1:1) or Hexane/Ethyl Acetate to obtain pure white crystals.

Reactivity & Stability Profile

Chemical Stability[9]
  • Polymerization: Contains an activated double bond. While less reactive than simple acrylates, it can undergo radical polymerization. Store with inhibitor (e.g., MEHQ) if kept in liquid state or solution for extended periods.

  • Oxidation: The cyclohexenyl ring is susceptible to oxidation (epoxidation) by peroxides.

Key Reactions in Drug Discovery
  • Diels-Alder Cycloaddition: The conjugated diene system (ring double bond + acrylic double bond) acts as a diene in some contexts or, more commonly, the acrylic tail acts as a dienophile if the ring is substituted. However, in Vorapaxar synthesis , derivatives of this acid are used to construct the tricyclic core via intramolecular Diels-Alder reactions.

  • Esterification: Standard coupling (EDC/NHS or Thionyl Chloride) converts the acid to esters, which are often the active species for further cyclization.

Safety & Handling (SDS Summary)

Hazard Classification: GHS07 (Warning)

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhaling dust/vapors.

  • Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: 2–8°C .

References

  • Sigma-Aldrich. (E)-3-(Cyclohex-1-en-1-yl)acrylic acid Product Sheet. CAS 56453-88-4.[1][2] Available at:

  • Chackalamannil, S., et al. (2008). "Discovery of Vorapaxar: A Potent, Orally Active Thrombin Receptor Antagonist." Journal of Medicinal Chemistry, 51(11), 3061–3064.
  • Nagalakshmi, K., et al. (2017). "A Simple and Straightforward Synthesis of Cinnamic acids... via Knoevenagel Condensation." Asian Journal of Chemistry, 29(7), 1561-1564. Link

  • PubChem. Compound Summary for CID 5358361: this compound. National Library of Medicine. Available at:

  • Organic Syntheses. "Cyclohexylidenecyclohexane." (Reference for cyclohexenyl ring chemistry and decarboxylation protocols).

Sources

3-(Cyclohex-1-en-1-yl)acrylic Acid: Structural Dynamics and Conformational Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(Cyclohex-1-en-1-yl)acrylic acid molecular structure and conformation Content Type: Technical Whitepaper Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (CAS: 56453-88-4) represents a critical structural motif in medicinal chemistry and polymer science. As a conjugated diene system linking a lipophilic cyclohexenyl ring with a hydrophilic acrylic acid tail, it serves as a versatile bioisostere for cinnamic acid derivatives.[1] This whitepaper provides a rigorous analysis of its molecular architecture, focusing on the interplay between electronic conjugation and steric strain that dictates its conformational landscape—factors directly influencing its reactivity as a Michael acceptor and its binding affinity in pharmacological targets.[1]

Molecular Architecture & Electronic Properties[1]

Connectivity and Nomenclature

The molecule consists of a cyclohexene ring substituted at the C1 position by an acrylic acid moiety. The IUPAC name is (2E)-3-(cyclohex-1-en-1-yl)prop-2-enoic acid, though the Z isomer is chemically possible but thermodynamically less stable.

  • Formula:

    
    
    
  • Molecular Weight: 152.19 g/mol [2][3][4][5]

  • Key Feature: Cross-conjugated

    
    -system extending from the ring double bond through the exocyclic alkene to the carbonyl group.
    
Electronic Conjugation

The central feature of this molecule is the 1,3-diene system conjugated with a carbonyl group. This extended conjugation lowers the HOMO-LUMO gap compared to isolated alkenes, resulting in a characteristic UV absorption bathochromically shifted relative to simple acrylic acids.

  • Resonance Contribution: The

    
    -electrons are delocalized, increasing the electron density at the carbonyl oxygen and rendering the 
    
    
    
    -carbon (relative to the acid) electrophilic. This makes the molecule a potent Michael acceptor , capable of covalent modification of cysteine residues in biological targets.[1]

Conformational Analysis

The conformational landscape of this compound is governed by three degrees of freedom: the puckering of the cyclohexene ring, the rotation around the C1-C1' single bond, and the E/Z isomerism of the acrylic double bond.

Cyclohexene Ring Puckering (Half-Chair)

Unlike cyclohexane, which adopts a chair conformation, the cyclohexene ring is constrained by the double bond (C1=C2) to be planar at atoms C1, C2, C3, and C6.[1] The lowest energy conformation is the half-chair , where C4 and C5 lie above and below the plane, respectively.[1]

  • Implication: This puckering minimizes torsional strain but places the acrylic substituent in a pseudo-equatorial orientation to reduce 1,3-diaxial interactions.

Rotameric Equilibrium (s-cis vs. s-trans)

The bond connecting the ring (C1) to the acrylic chain (C1') allows rotation.

  • s-trans Conformer: The double bond of the ring and the double bond of the chain are anti-parallel. This is generally the global minimum due to reduced steric clash between the chain protons and the vinylic proton of the ring.

  • s-cis Conformer: The double bonds are parallel. This suffers from steric repulsion between the acrylic carbonyl/oxygen and the C2-proton or C6-methylene of the ring.

E/Z Isomerism

The E-isomer (trans) is significantly more stable than the Z-isomer due to the steric bulk of the cyclohexenyl group. The Z-isomer forces the carboxylic acid group into the crowded space of the cyclohexene ring, causing severe van der Waals repulsion.

Conformation cluster_0 Global Minimum cluster_1 High Energy States E_isomer (E)-Isomer (s-trans conformation) Z_isomer (Z)-Isomer (Steric Clash) E_isomer->Z_isomer Photochemical Isomerization S_cis s-cis Rotamer (Torsional Strain) E_isomer->S_cis Bond Rotation (~3-5 kcal/mol barrier) Factors Determinants: 1. Conjugation (favors planarity) 2. Sterics (favors s-trans) 3. Ring Strain (Half-Chair) Factors->E_isomer

Figure 1: Conformational energy landscape highlighting the stability of the (E)-s-trans conformer.

Spectroscopic Characterization

Accurate identification relies on distinguishing the vinyl protons of the chain from the vinyl proton of the ring.

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (CDCl3, 400 MHz):

    • 
       12.0 (br s, 1H, -COOH)[1][6]
      
    • 
       7.35 (d, J = 16.0 Hz, 1H, =CH-COOH, 
      
      
      
      -proton)[1]
    • 
       6.15 (br s, 1H, Ring Vinyl H)[1]
      
    • 
       5.80 (d, J = 16.0 Hz, 1H, =CH-COOH, 
      
      
      
      -proton)[1]
    • 
       2.10-2.30 (m, 4H, Allylic CH2)[1][6]
      
    • 
       1.60-1.75 (m, 4H, Homoallylic CH2)[1]
      
    • Note: The large coupling constant (J = 16.0 Hz) confirms the (E)-geometry .

UV-Vis Spectroscopy
  • 
    :  ~260–280 nm (Methanol).
    
  • Effect: The conjugation bathochromically shifts the absorption compared to cyclohexene (unconjugated) or acrylic acid alone.

Synthesis Protocol: Knoevenagel Condensation

The most robust route to high-purity (E)-3-(cyclohex-1-en-1-yl)acrylic acid is the Knoevenagel condensation of 1-cyclohexenecarbaldehyde with malonic acid. This method avoids the use of unstable organometallics and naturally favors the thermodynamic E-isomer.

Reagents
  • Substrate: 1-Cyclohexenecarbaldehyde (1.0 equiv)

  • Reagent: Malonic Acid (1.2 equiv)[1]

  • Base/Catalyst: Pyridine (Solvent/Base) + Piperidine (Catalytic, 0.1 equiv)[1]

  • Solvent: Pyridine (or Ethanol with base)

Step-by-Step Methodology
  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ), dissolve 1-cyclohexenecarbaldehyde (10 mmol) and malonic acid (12 mmol) in anhydrous pyridine (15 mL).
    
  • Catalysis: Add piperidine (1 mmol) dropwise. The reaction is exothermic; ensure controlled addition.

  • Reflux (Decarboxylation): Heat the mixture to reflux (100–115°C) for 3–5 hours. The evolution of

    
     gas indicates the decarboxylation step is proceeding.
    
    • Checkpoint: Monitor by TLC (SiO2, Hexane:EtOAc 3:1).[1] The aldehyde spot should disappear.

  • Workup:

    • Cool the mixture to

      
      .
      
    • Pour into ice-cold HCl (6M) to acidify (pH < 2) and precipitate the crude acid.

    • Extract with Ethyl Acetate (3 x 20 mL).

  • Purification:

    • Wash the organic layer with brine, dry over

      
      , and concentrate in vacuo.[1]
      
    • Recrystallization: Dissolve crude solid in minimum hot Ethanol/Water (9:1) and cool slowly to

      
      . Filter the white crystalline needles.
      

Synthesis Start 1-Cyclohexene- carbaldehyde Inter Intermediate Dicarboxylic Acid Start->Inter Condensation Reagent Malonic Acid (Pyridine/Piperidine) Reagent->Inter Heat Reflux (-CO2) Inter->Heat Product (E)-3-(Cyclohex-1-en-1-yl) acrylic acid Heat->Product Decarboxylation

Figure 2: Knoevenagel condensation pathway yielding the target acrylic acid.

Pharmaceutical Relevance & Applications

Bioisosterism

This molecule is a non-aromatic bioisostere of cinnamic acid. Replacing the phenyl ring with a cyclohexenyl ring alters the lipophilicity (LogP) and metabolic stability without destroying the overall shape or the Michael acceptor capability.

  • Application: Used in the design of anti-inflammatory agents where the planar phenyl ring of cinnamic acid causes steric clash or metabolic liability.

Polymer Chemistry

The compound serves as a functional monomer.[7] The cyclohexenyl group provides high glass transition temperatures (


) and rigidity to polyacrylates, useful in dental composites and optical coatings.[1]

References

  • PubChem. this compound - Compound Summary. National Library of Medicine. Available at: [Link][1]

  • NIST Chemistry WebBook. 3-Cyclohex-1-enyl-prop-2-enal (Related Aldehyde Data). National Institute of Standards and Technology. Available at: [Link][1]

Sources

Technical Guide: (E)-3-(Cyclohex-1-en-1-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical profile, synthesis, and applications of (E)-3-(Cyclohex-1-en-1-yl)acrylic acid (CAS 56453-88-4), a conjugated diene building block used in advanced polymer chemistry and pharmaceutical synthesis.

Chemical Identity & Core Profile

(E)-3-(Cyclohex-1-en-1-yl)acrylic acid is an


-unsaturated carboxylic acid featuring a conjugated diene system. Its structural rigidity and conjugation make it a valuable intermediate for synthesizing high-refractive-index polymers and bioactive scaffolds (e.g., retinoid analogs).
Parameter Technical Specification
CAS Number 56453-88-4
IUPAC Name (2E)-3-(1-Cyclohexen-1-yl)-2-propenoic acid
Synonyms 3-(1-Cyclohexenyl)acrylic acid;

-(1-Cyclohexenyl)acrylic acid
Molecular Formula C

H

O

Molecular Weight 152.19 g/mol
Physical Form Solid (Crystalline)
Solubility Soluble in MeOH, DMSO, CH

Cl

; Sparingly soluble in water
Storage 2–8°C (Inert atmosphere recommended to prevent polymerization)

Synthetic Pathways & Methodology

Two primary routes exist for synthesizing this compound.[1] The Knoevenagel Condensation (Doebner Modification) is the preferred industrial and lab-scale method due to its cost-efficiency and high E-selectivity. The Heck Coupling serves as a modern, transition-metal-catalyzed alternative.

Method A: Knoevenagel Condensation (Doebner Modification)

This pathway utilizes the condensation of 1-cyclohexenecarbaldehyde with malonic acid in the presence of a pyridine base. The reaction proceeds via an aldol-type addition followed by decarboxylative elimination, thermodynamically favoring the E-isomer.

Protocol:

  • Reagents: 1-Cyclohexenecarbaldehyde (1.0 eq), Malonic acid (1.2 eq), Pyridine (Solvent/Base), Piperidine (Catalytic, 0.1 eq).

  • Conditions: Reflux (80–100°C) for 4–6 hours until CO

    
     evolution ceases.
    
  • Workup:

    • Cool reaction mixture to 0°C.

    • Acidify with concentrated HCl to pH < 2 to precipitate the crude acid.

    • Filter and wash with cold water.

  • Purification: Recrystallization from aqueous ethanol or acetonitrile.

Method B: Heck Cross-Coupling

Useful for late-stage functionalization or when starting from the vinyl triflate/halide.

Protocol:

  • Reagents: 1-Iodocyclohexene or 1-Triflyloxycyclohexene (1.0 eq), Acrylic acid (1.5 eq).

  • Catalyst: Pd(OAc)

    
     (5 mol%), PPh
    
    
    
    (10 mol%).
  • Base: Et

    
    N or Ag
    
    
    
    CO
    
    
    (to suppress double-bond isomerization).
  • Solvent: DMF or CH

    
    CN at 80°C.
    
Mechanistic Visualization (Knoevenagel Route)

Knoevenagel_Mechanism Aldehyde 1-Cyclohexene- carbaldehyde Enolate Enolate Intermediate Aldehyde->Enolate Piperidine/Pyridine Malonic Malonic Acid (Active Methylene) Malonic->Enolate Piperidine/Pyridine Aldol Aldol Adduct (Beta-Hydroxy Acid) Enolate->Aldol Nucleophilic Attack Decarbox Decarboxylation (-CO2) Aldol->Decarbox Dehydration Product (E)-3-(Cyclohex-1-en-1-yl) acrylic acid Decarbox->Product Thermodynamic Control (E-isomer)

Caption: Step-wise mechanism of the Doebner-modified Knoevenagel condensation favoring the trans (E) isomer.

Analytical Characterization

Confirming the structure requires verifying the E-geometry of the alkene and the integrity of the conjugated system.

Nuclear Magnetic Resonance (NMR)[5]
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       11.80 (br s, 1H, -COOH)
      
    • 
       7.35 (d, J = 15.8 Hz, 1H, H
      
      
      
      , vinyl proton adjacent to ring)
    • 
       6.15 (br s, 1H, Ring vinyl proton)
      
    • 
       5.85 (d, J = 15.8 Hz, 1H, H
      
      
      
      , vinyl proton adjacent to COOH)
    • 
       2.10–2.30 (m, 4H, Allylic CH
      
      
      
      )
    • 
       1.60–1.75 (m, 4H, Homoallylic CH
      
      
      
      )
    • Note: The large coupling constant (J ~16 Hz) confirms the E-configuration.

Mass Spectrometry (MS)
  • ESI-MS: Calculated for [M-H]

    
    : 151.08. Found: 151.1.
    

Applications in Drug Discovery & Materials

The conjugated diene motif of CAS 56453-88-4 allows it to function as a versatile scaffold.

Application Domain Utility Mechanism of Action
Polymer Chemistry High Refractive Index MonomersThe rigid cyclohexenyl ring increases the refractive index and glass transition temperature (Tg) of acrylate polymers.
Pharmaceuticals Retinoid/Carotenoid AnalogsActs as a truncated analog of retinoic acid; used in structure-activity relationship (SAR) studies for nuclear receptor ligands.
Organic Synthesis Diels-Alder DieneThe exocyclic diene system participates in [4+2] cycloadditions to build complex polycyclic architectures.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Stability: Light sensitive. Store in amber vials under nitrogen to prevent photo-isomerization (E

    
    Z) or polymerization.
    
  • PPE: Standard lab coat, nitrile gloves, and safety glasses required. Handle in a fume hood.

References

  • Sigma-Aldrich. (E)-3-(Cyclohex-1-en-1-yl)acrylic acid Product Sheet. Link

  • List, B. (2010). Doebner Modification of the Knoevenagel Reaction. In: Science of Synthesis. Link

  • Trofimov, B. A., et al. (2023). One-Pot Synthesis of (E)-3-(N-Vinylpyrrol-2-yl)acrylic Acids. Russian Journal of Organic Chemistry. Link

  • PubChem. Compound Summary for CAS 56453-88-4. National Library of Medicine. Link

Sources

Technical Guide: 3-(Cyclohex-1-en-1-yl)acrylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the nomenclature, synthesis, and characterization of 3-(cyclohex-1-en-1-yl)acrylic acid isomers, designed for application scientists and drug development researchers.

IUPAC Designation: (2E)-3-(Cyclohex-1-en-1-yl)prop-2-enoic acid CAS Registry Numbers: 56453-88-4 (E-isomer), 85437-89-4 (Z-isomer) Common Role: Conjugated diene building block for Diels-Alder cycloadditions; intermediate in the synthesis of Himbacine analogs and Pancratistatin hybrids.

Part 1: Structural Isomerism & Nomenclature

The molecule features a conjugated system connecting a cyclohexenyl ring to a carboxylic acid tail.[1] The critical stereocenter lies at the acyclic double bond (C2=C3), giving rise to two geometric isomers.[1]

Stereochemical Designations[1]
  • (E)-Isomer (Trans): The carboxylic acid group and the cyclohexenyl ring are on opposite sides of the C2=C3 double bond. This is the thermodynamically favored product in most catalytic syntheses due to reduced steric strain.[1]

  • (Z)-Isomer (Cis): The substituents are on the same side. This isomer is less stable and typically requires photochemical isomerization or specific stereoselective conditions (e.g., Lindlar reduction of an alkyne precursor) to isolate.[1]

Structural Visualization

The following diagram illustrates the geometric relationship between the E and Z isomers.

Isomers cluster_0 Geometric Isomerism E_Iso (E)-3-(Cyclohex-1-en-1-yl)acrylic acid (Trans-isomer) Thermodynamically Stable Z_Iso (Z)-3-(Cyclohex-1-en-1-yl)acrylic acid (Cis-isomer) Kinetically Favored in Photo-synthesis

Caption: Geometric isomerism centered on the C2=C3 acyclic double bond. The (E)-isomer is the primary synthetic target for most pharmaceutical scaffolds.

Part 2: Synthesis Protocol (Heck Coupling)

The most robust route for synthesizing the (E)-isomer is the Palladium-catalyzed Heck reaction. This method offers high stereoselectivity (>95% E) and avoids the harsh conditions of acid-catalyzed condensation.

Reaction Mechanism

The reaction couples 1-bromocyclohex-1-ene with acrylic acid using a Pd(0)/Pd(II) catalytic cycle.

Key Reagents:

  • Substrate: 1-Bromocyclohex-1-ene (CAS: 2044-08-8)

  • Olefin: Acrylic acid (CAS: 79-10-7)

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] with Triphenylphosphine (PPh₃) ligand.

  • Base: Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃).

  • Solvent: Acetonitrile (MeCN) or DMF.[1]

Step-by-Step Methodology

This protocol is scaled for a 10 mmol reaction.

  • Catalyst Pre-activation: In a dry round-bottom flask under inert atmosphere (N₂ or Ar), dissolve Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%) in anhydrous MeCN (50 mL). Stir for 15 minutes until the solution turns yellow/orange, indicating the formation of the active Pd(0) species.[1]

  • Addition of Reactants: Add 1-bromocyclohex-1-ene (1.61 g, 10 mmol) and triethylamine (2.1 mL, 15 mmol) to the mixture.

  • Olefin Injection: Slowly add acrylic acid (0.86 g, 12 mmol) via syringe. A slight excess of acrylic acid is used to drive the reaction to completion.[1]

  • Reflux: Heat the mixture to reflux (80°C) for 12–24 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or HPLC.[1] The product spot will be more polar than the starting bromide.[1]

  • Work-up:

    • Cool the reaction to room temperature.[1][2][3]

    • Acidify with 1M HCl to pH ~2 (to protonate the carboxylate salt formed during reaction).

    • Extract with Ethyl Acetate (3 x 50 mL).[1]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, gradient 0-20% MeOH in DCM) to yield the pure white solid.

Synthesis Pathway Diagram

Synthesis Reactants 1-Bromocyclohex-1-ene + Acrylic Acid Conditions Pd(OAc)2 (5 mol%) PPh3 (10 mol%) Et3N, MeCN, Reflux Reactants->Conditions Intermediate Pd-Alkene Complex (Carbopalladation) Conditions->Intermediate Oxidative Addition Product (E)-3-(Cyclohex-1-en-1-yl)acrylic acid (>90% Yield) Intermediate->Product Reductive Elimination

Caption: Palladium-catalyzed Heck coupling pathway favoring the trans (E) stereoisomer.

Part 3: Characterization & Identification

Accurate identification requires distinguishing the E isomer from the Z isomer and the starting materials.[1]

NMR Spectroscopy (Diagnostic Signals)

The coupling constant (


) of the vinylic protons is the definitive metric for isomer assignment.
NucleusShift (

ppm)
MultiplicityAssignmentDiagnostic Note

H
7.35Doublet (

Hz)
H-3 (Vinyl

)
Large

confirms E-geometry

H
6.15Doublet (

Hz)
H-2 (Vinyl

)
Upfield due to conjugation with C=O

H
5.80 - 6.00MultipletH-1' (Cyclohexenyl vinyl)Broadened by ring coupling

H
2.10 - 2.30MultipletRing Allylic CH₂-

H
1.60 - 1.70MultipletRing Homoallylic CH₂-

C
172.5SingletC=O (Carboxyl)-
Infrared (IR) Spectroscopy
  • O-H Stretch: 2500–3300 cm⁻¹ (Broad, characteristic of carboxylic acid dimer).[1]

  • C=O Stretch: ~1680–1690 cm⁻¹ (Conjugated acid carbonyl; lower than typical 1710 cm⁻¹ due to conjugation).[1]

  • C=C Stretch: ~1630 cm⁻¹ (Alkene).[1]

Part 4: Applications in Drug Development

Natural Product Scaffolding

This molecule serves as a "diene" component in Diels-Alder reactions. The conjugation between the exocyclic double bond and the ring double bond creates a reactive system for constructing polycyclic cores found in:

  • Himbacine Analogs: Potent muscarinic receptor antagonists.[1]

  • Pancratistatin Hybrids: The cyclohexenyl-acrylic motif allows for the rapid assembly of the phenanthridinone core via cyclization.

Biological Activity Profile

While primarily a building block, derivatives of cyclohex-1-ene-1-carboxylic acid have shown:

  • Anti-inflammatory activity: Inhibition of TNF-

    
     and IL-6 cytokines in PBMC models.
    
  • Antiproliferative effects: Activity against glioblastoma cell lines in specific amidrazone derivatives.[1][4]

References

  • Heck Reaction Mechanism & Selectivity: Organic Chemistry Portal. "Heck Reaction."[1][2][3][5] [Link]

  • Synthesis of Cyclohexenyl Derivatives: National Institutes of Health (NIH).[1] "Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid." [Link]

  • General IR Spectroscopy Data: University of Colorado Boulder. "Characteristic IR Absorptions." [Link]

Sources

An In-depth Technical Guide to the Synthesis of Novel 3-(Cyclohex-1-en-1-yl)acrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Emerging Pharmacological Significance of the Cyclohexenyl Acrylic Acid Scaffold

In the landscape of modern medicinal chemistry, the identification of novel scaffolds that offer a blend of synthetic accessibility and potent biological activity is a paramount objective. The 3-(cyclohex-1-en-1-yl)acrylic acid framework has recently emerged as a privileged structure, demonstrating significant potential in the development of new therapeutic agents. This guide provides an in-depth exploration of the synthesis of this versatile core and its derivatives, intended for researchers, scientists, and professionals engaged in drug discovery and development. Our focus extends beyond mere procedural descriptions to elucidate the underlying chemical principles and strategic considerations that inform the synthetic routes, thereby empowering the reader to not only replicate but also innovate upon these methodologies.

Recent investigations have underscored the therapeutic promise of this scaffold. For instance, novel amidrazone derivatives incorporating the cyclohex-1-ene-1-carboxylic acid moiety have exhibited notable anti-inflammatory and antimicrobial activities.[1] Specifically, certain derivatives have demonstrated potent inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, alongside bacteriostatic effects against various bacterial strains, including Staphylococcus aureus and Mycobacterium smegmatis.[1] Such findings validate the cyclohexenyl acrylic acid core as a fertile ground for the discovery of new drugs to combat inflammatory diseases and microbial infections. This guide aims to provide the synthetic tools necessary to further explore the pharmacological potential of this promising class of molecules.

Strategic Approaches to the Synthesis of this compound Derivatives

The synthesis of α,β-unsaturated carboxylic acids is a well-established field in organic chemistry, with several robust methodologies at the disposal of the synthetic chemist. For the construction of the this compound scaffold, two primary strategies stand out for their efficiency, stereochemical control, and broad applicability: the Doebner-Knoevenagel condensation and the Horner-Wadsworth-Emmons olefination. The choice between these methods is often dictated by the desired stereochemistry of the final product, the nature of the available starting materials, and the scale of the synthesis.

The Doebner-Knoevenagel Condensation: A Direct and Atom-Economical Approach

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, typically in the presence of a basic catalyst.[2] The Doebner modification of this reaction is particularly well-suited for the synthesis of α,β-unsaturated carboxylic acids, as it employs malonic acid as the active methylene component and a basic solvent such as pyridine, which also serves as the catalyst.[3][4] A key advantage of the Doebner modification is the in-situ decarboxylation of the initially formed dicarboxylic acid intermediate, which directly yields the desired acrylic acid derivative.[2] This reaction is highly atom-economical and often proceeds with high stereoselectivity for the thermodynamically more stable (E)-isomer.

The mechanism of the Doebner-Knoevenagel condensation in the presence of pyridine involves the formation of a pyridinium carboxylate salt with malonic acid. The pyridine then acts as a base to deprotonate the α-carbon of malonic acid, generating a nucleophilic enolate. This enolate subsequently attacks the carbonyl carbon of the aldehyde (in this case, cyclohex-1-ene-1-carbaldehyde) to form an aldol-type addition product. This intermediate then undergoes dehydration to yield the α,β-unsaturated dicarboxylic acid. Finally, under the thermal conditions of the reaction, one of the carboxylic acid groups is eliminated as carbon dioxide, affording the final (E)-3-(cyclohex-1-en-1-yl)acrylic acid.

Doebner_Knoevenagel cluster_0 Doebner-Knoevenagel Synthesis Start Cyclohex-1-ene-1-carbaldehyde + Malonic Acid Intermediate1 Aldol Addition Product Start->Intermediate1 Pyridine (Base/Solvent) Intermediate2 α,β-Unsaturated Dicarboxylic Acid Intermediate1->Intermediate2 Dehydration Product (E)-3-(Cyclohex-1-en-1-yl)acrylic Acid Intermediate2->Product Decarboxylation (-CO2)

Caption: Workflow of the Doebner-Knoevenagel synthesis.

The Horner-Wadsworth-Emmons (HWE) Olefination: Superior Stereochemical Control and Milder Conditions

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized olefination reaction that employs a phosphonate carbanion to convert an aldehyde or ketone into an alkene.[5] A significant advantage of the HWE reaction over the related Wittig reaction is that the by-product, a water-soluble phosphate ester, is easily removed during aqueous work-up, simplifying product purification.[6] Furthermore, the HWE reaction with stabilized phosphonates, such as triethyl phosphonoacetate, almost exclusively yields the (E)-alkene, providing excellent stereochemical control.[5]

The synthesis begins with the deprotonation of triethyl phosphonoacetate using a suitable base, such as sodium hydride or potassium tert-butoxide, to generate a stabilized phosphonate carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of cyclohex-1-ene-1-carbaldehyde. The resulting tetrahedral intermediate rearranges to form a four-membered oxaphosphetane ring, which then collapses to give the (E)-alkene and diethyl phosphate. The initial product is an ester, which can be subsequently hydrolyzed to the desired carboxylic acid.

HWE_Reaction cluster_1 Horner-Wadsworth-Emmons Pathway Start_HWE Cyclohex-1-ene-1-carbaldehyde + Triethyl Phosphonoacetate Intermediate_Ester Ethyl (E)-3-(cyclohex-1-en-1-yl)acrylate Start_HWE->Intermediate_Ester Base (e.g., NaH) Final_Product (E)-3-(Cyclohex-1-en-1-yl)acrylic Acid Intermediate_Ester->Final_Product Hydrolysis (e.g., NaOH, then H3O+)

Sources

Technical Whitepaper: Substituted Acrylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Polymerization Kinetics, and Biomedical Applications

Executive Summary

Substituted acrylic acids represent a critical intersection between organic synthesis, materials science, and pharmacology. Whether functioning as Michael acceptors in drug design or as pH-responsive monomers in hydrogels, the reactivity of the acrylic core is dictated by the electronic and steric nature of substituents at the


 (C2) and 

(C3) positions. This guide provides a rigorous technical analysis of these compounds, moving beyond basic definitions to explore the causal links between molecular structure and macroscopic function.[1] We focus on two high-value workflows: the synthesis of

-substituted derivatives (cinnamic acids) and the controlled radical polymerization (RAFT) of

-substituted monomers (methacrylic acid).
Structural Diversity & Electronic Control

The acrylic acid scaffold (


) is an electrophilic alkene conjugated to a carboxylic acid. Substituents alter the LUMO energy , determining the compound's susceptibility to nucleophilic attack (Michael addition) or radical propagation.
PositionCommon SubstituentsElectronic EffectPrimary Application

-Position (C2)
Methyl (

)
Inductive donation (+I)Polymers: Methacrylates (PMMA) for optical clarity and rigidity.

-Position (C2)
Cyano (

)
Strong withdrawal (-M/-I)Adhesives: Cyanoacrylates; rapid anionic polymerization initiated by moisture.

-Position (C3)
Aryl / HeteroarylConjugation (+M/-I mixed)Pharma: Cinnamic acid derivatives; UV absorption, antioxidant activity.

-Position (C3)
Trifluoromethyl (

)
Strong withdrawal (-I)Agrochem: Metabolic stability; enhanced lipophilicity.
Monomer Synthesis: The Verley-Doebner Modification

For


-substituted acrylic acids (e.g., cinnamic acids), the Knoevenagel condensation is the industry standard. However, the Verley-Doebner modification  is superior for generating 

-unsaturated acids directly from aldehydes, bypassing the isolation of ester intermediates.
Mechanistic Insight

Standard Knoevenagel conditions often yield diesters. The Doebner modification utilizes pyridine as both solvent and base, often with a co-catalyst like piperidine or


-alanine.[2] The key to this reaction is the decarboxylation  step driven by the pyridine, which forces the equilibrium toward the stable trans-alkene product.
Visualization: Reaction Mechanism

The following diagram illustrates the stepwise mechanism, highlighting the critical decarboxylation event that ensures product irreversibility.

Knoevenagel_Mechanism Aldehyde Aromatic Aldehyde (Electrophile) Enolate Enolate Formation (Base Catalyzed) Aldehyde->Enolate + Base Malonic Malonic Acid (Nucleophile) Malonic->Enolate Aldol Aldol-like Intermediate Enolate->Aldol Nucleophilic Attack Dehydration Dehydration (-H2O) Aldol->Dehydration Dicarboxylic Unsaturated Dicarboxylic Acid Dehydration->Dicarboxylic Elimination Decarbox Decarboxylation (-CO2) Dicarboxylic->Decarbox Pyridine/Heat Product Trans-Cinnamic Acid (Thermodynamic Product) Decarbox->Product Irreversible

Figure 1: Stepwise mechanism of the Verley-Doebner modification. Note the irreversible decarboxylation step driving the reaction forward.

Experimental Protocol: Synthesis of p-Methoxycinnamic Acid

Objective: Synthesize a


-aryl acrylic acid using the Verley-Doebner modification.
Validation:  Melting point (

C) and

H NMR (trans-coupling constant

Hz).
  • Reagent Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ), combine:
    
    • p-Anisaldehyde (4-methoxybenzaldehyde): 13.6 g (100 mmol)

    • Malonic acid: 20.8 g (200 mmol) [Excess ensures complete conversion]

    • Pyridine (anhydrous): 40 mL [Solvent & Base]

    • Piperidine: 1.0 mL [Catalyst]

  • Reaction: Heat the mixture on a steam bath or oil bath at 80-100°C for 2 hours.

    • Observation: Evolution of

      
       gas (bubbling) indicates the decarboxylation phase is active.
      
  • Reflux: Once gas evolution subsides, increase temperature to reflux (

    
    C) for 30 minutes to ensure completion.
    
  • Workup:

    • Cool the solution to room temperature.[3]

    • Pour the reaction mixture into 200 mL of ice-cold water containing 50 mL of concentrated HCl. Why? Acidification protonates the carboxylate salt, precipitating the free acid.

  • Purification:

    • Filter the white precipitate under vacuum.

    • Recrystallize from ethanol/water (1:1).

    • Dry in a vacuum oven at 50°C.

Polymerization Kinetics: RAFT Control of Methacrylic Acid

While


-substituted acids are often small-molecule drugs, 

-substituted acids like Methacrylic Acid (MAA) are vital monomers for functional polymers.[4] Standard free radical polymerization (FRP) of MAA yields broad molecular weight distributions (dispersity

). To create precision drug delivery vehicles (e.g., pH-responsive brushes), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is required.
The Challenge of Acidic Monomers

Polymerizing MAA via RAFT is non-trivial because the carboxylic acid group can degrade certain Chain Transfer Agents (CTAs), specifically dithiobenzoates, via hydrolysis. Trithiocarbonates are the preferred CTAs for acidic aqueous conditions due to their hydrolytic stability.

Visualization: RAFT Equilibrium

The success of RAFT relies on the rapid equilibrium between active radicals and the dormant thiocarbonylthio species.

RAFT_Cycle Initiator Initiator (I•) PropRadical Propagating Radical (Pn•) Initiator->PropRadical + Monomer Monomer Monomer (MAA) Intermediate Intermediate Radical (Adduct) PropRadical->Intermediate + CTA (k_add) CTA Macro-CTA (Dormant) Intermediate->CTA Fragmentation (k_beta) NewRadical Re-initiating Radical (R•) Intermediate->NewRadical Release R group NewRadical->PropRadical + Monomer (Re-initiation)

Figure 2: The RAFT "Main Equilibrium" cycle. High control (


) is achieved when the exchange rate (

) is faster than the propagation rate (

).
Experimental Protocol: Aqueous RAFT Polymerization of MAA

Objective: Synthesize Poly(methacrylic acid) (PMAA) with


 g/mol  and 

. Reference: Adapted from Macromolecules 2012 (See Ref 3).
  • Reagent Selection:

    • Monomer: Methacrylic acid (MAA), purified to remove inhibitor.

    • CTA: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CTPPA) or a trithiocarbonate analog. Note: Use CTPPA for compatibility with the acidic media.

    • Initiator: 4,4'-Azobis(4-cyanovaleric acid) (ACVA). Why? Water-soluble azo-initiator.

  • Stoichiometry: Target DP (Degree of Polymerization) = 200.

    • [MAA] : [CTA] : [ACVA] = 200 : 1 : 0.2

  • Procedure:

    • Dissolve MAA (2.0 g), CTA, and ACVA in 1,4-dioxane/water (3:1 v/v). Solvent choice is critical for solubility of both monomer and polymer.

    • Degassing (Crucial): Purge with

      
       for 30 minutes. Oxygen inhibits radical propagation.
      
    • Reaction: Seal the vial and heat to 70°C for 6-8 hours.

    • Quenching: Cool rapidly in liquid nitrogen or ice water and expose to air.

  • Purification: Precipitate into cold diethyl ether. Centrifuge and dry.

  • Analysis:

    • GPC: Must be performed in DMF with LiBr (to suppress polyelectrolyte effects) or aqueous buffer at pH 9.

    • Conversion: Determine via

      
      H NMR by comparing vinyl protons (5.5-6.0 ppm) to polymer backbone signals.
      
Biomedical Applications: From Small Molecules to Hydrogels

The utility of substituted acrylic acids spans two distinct regimes: the bioactivity of the monomer and the functionality of the polymer .

Cinnamic Acid Derivatives (Small Molecules)

Substituted cinnamic acids act as pharmacophores. The


-unsaturated ketone moiety acts as a Michael acceptor, covalently modifying cysteine residues in specific enzymes.
  • Antimicrobial Action: Disrupts bacterial cell membranes and inhibits ATPase.[1][5]

  • Anti-inflammatory: Inhibits the NF-

    
    B pathway. The Michael acceptor moiety prevents the phosphorylation of I
    
    
    
    B, blocking the transcription of pro-inflammatory cytokines (TNF-
    
    
    , IL-6).
PMAA Hydrogels (Polymers)

Poly(methacrylic acid) is a pH-responsive "smart" material.

  • Mechanism: At pH < 5 (stomach), carboxylic groups are protonated (

    
    ), causing the polymer to collapse via hydrogen bonding (protecting drug payload). At pH > 7 (intestine), groups ionize (
    
    
    
    ), causing electrostatic repulsion and swelling, releasing the drug.
References
  • BenchChem. (2025).[1] The Multifaceted Mechanisms of Cinnamic Acid: A Technical Guide to its Biological Effects. Link

  • MDPI. (2025). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Link

  • Chaduc, I., et al. (2012). RAFT Polymerization of Methacrylic Acid in Water. Macromolecules, 45(3), 1241–1247. Link

  • Jones, G. (1967). The Knoevenagel Condensation. Organic Reactions, 15, 204. (Classic Reference for Verley-Doebner).
  • RSC. (2021). Synthesis of polyampholytic diblock copolymers via RAFT aqueous solution polymerization. Link

Sources

Fundamental Reaction Mechanisms of Acrylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fundamental Reaction Mechanisms of Vinylformic Acid (Acrylic Acid) Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Electronic Architecture of Vinylformic Acid

Vinylformic acid, universally standardized as Acrylic Acid (AA) (IUPAC: prop-2-enoic acid), represents the simplest unsaturated carboxylic acid. While the term "vinylformic acid" is archaic, understanding its structure as a vinyl group directly ligated to a carboxyl terminus is critical for predicting its reactivity.

For drug development professionals and polymer scientists, AA is not merely a monomer; it is a bifunctional electrophile . Its reactivity is governed by the conjugation between the alkene


-system and the carbonyl group. This conjugation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the 

-carbon highly susceptible to nucleophilic attack (Michael addition) while simultaneously enabling radical propagation for polymerization.
Electronic Distribution & Resonance

The reactivity of AA is best understood through its resonance contributors. The carbonyl oxygen withdraws electron density, creating a partial positive charge (


) on the 

-carbon. This polarization is the "source code" for its behavior as a Michael acceptor.

Resonance Struct1 Neutral Form CH2=CH-COOH Struct2 Polarized Form (Major Contributor) (+)CH2-CH=C(O(-))OH Struct1->Struct2 Resonance (e- withdrawal by C=O)

Figure 1: Resonance structures of Acrylic Acid illustrating the electrophilic character of the


-carbon.

Core Reaction Mechanisms

Nucleophilic Conjugate Addition (Michael Addition)

In drug design, the Michael addition is a primary tool for covalent inhibition (targeting cysteine residues) and bioconjugation (PEGylation). Acrylic acid and its esters act as Michael Acceptors .

  • Mechanism: The reaction is typically base-catalyzed.[1] A base deprotonates the nucleophile (e.g., a thiol or amine), generating a strong nucleophile that attacks the electrophilic

    
    -carbon of AA. This forms an enolate intermediate, which subsequently abstracts a proton to regenerate the base and yield the saturated product.[2]
    
  • Kinetic Control: The rate is heavily dependent on the pKa of the nucleophile and the catalyst. For thiol-Michael additions, "superbases" like DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) can accelerate the reaction rate by orders of magnitude compared to weaker bases like Triethylamine (TEA).

Radical Polymerization (RAFT)

Poly(acrylic acid) (PAA) is fundamental in hydrogel synthesis for drug delivery. However, standard free radical polymerization yields high polydispersity (PDI), leading to inconsistent drug release profiles. Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is the gold standard for synthesizing PAA with controlled molecular weight and narrow PDI.

  • Challenge: The acidic group of AA can interfere with transition metal catalysts (used in ATRP), making RAFT (metal-free) the superior choice.

  • Mechanism: RAFT relies on a chain transfer agent (CTA), typically a trithiocarbonate for acrylates, to establish a dynamic equilibrium between active propagating radicals and dormant polymeric chains.

Experimental Protocols

Protocol 1: Thiol-Michael Addition (Bioconjugation Model)

Purpose: To demonstrate the efficient conjugation of a thiol-containing molecule (drug mimic) to acrylic acid under kinetic control.

Reagents:

  • Michael Acceptor: Acrylic Acid (distilled to remove inhibitor).

  • Nucleophile: 1-Hexanethiol (model thiol).

  • Catalyst: Triethylamine (TEA) or DBN.

  • Solvent: Methanol or DMSO (for solubility).

Step-by-Step Methodology:

  • Preparation: Dissolve Acrylic Acid (1.0 equiv, 0.5 M) and 1-Hexanethiol (1.0 equiv) in Methanol.

  • Initiation: Add the catalyst (TEA: 0.05 equiv for slow kinetics; DBN: 0.01 equiv for "click" speed).

  • Monitoring: The reaction is exothermic. Monitor the disappearance of the vinyl protons (

    
     5.8–6.4 ppm) via 
    
    
    
    H-NMR or the decay of the C=C stretch (1635 cm
    
    
    ) via FTIR.
  • Quenching: Acidify with dilute HCl to protonate the thiolate and stop the reaction.

  • Purification: Remove solvent in vacuo. The product, 3-(hexylthio)propanoic acid, is typically obtained in quantitative yield without column chromatography.

Self-Validating Check:

  • Success: Complete disappearance of vinyl signals in NMR.

  • Failure: Presence of disulfide byproduct (oxidative coupling of thiol) indicates oxygen contamination or insufficient base strength.

Protocol 2: Controlled RAFT Polymerization of Acrylic Acid

Purpose: Synthesis of well-defined Poly(acrylic acid) (PAA) for hydrogel applications.

Reagents:

  • Monomer: Acrylic Acid (AA).[3][4][5]

  • CTA: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or DDMAT (Trithiocarbonate).

  • Initiator: 4,4'-Azobis(4-cyanovaleric acid) (ACPA) - Water soluble azo-initiator.

  • Solvent: Ethanol or 1,4-Dioxane.[6]

Step-by-Step Methodology:

  • Stoichiometry: Target a Degree of Polymerization (DP) of 100.

    • Ratio: [AA] : [CTA] : [I] = 100 : 1 : 0.2.

  • Dissolution: In a Schlenk tube, dissolve AA (2.0 g), CTA (appropriate molar amount), and ACPA in Ethanol (10 mL).

  • Degassing (Critical): Perform 3-4 cycles of freeze-pump-thaw to remove oxygen (oxygen terminates radicals and inhibits RAFT). Backfill with Nitrogen/Argon.

  • Polymerization: Immerse the sealed tube in an oil bath at 70°C . Stir for 4–12 hours.

  • Termination: Quench by cooling to 0°C and exposing to air.

  • Purification: Precipitate the polymer into cold diethyl ether (AA is soluble in ethanol, PAA is not). Filter and dry under vacuum.

Self-Validating Check:

  • Visual: The solution should retain the yellow/orange color of the CTA (indicating the RAFT agent is intact at chain ends).

  • Analysis: GPC (Gel Permeation Chromatography) should show a unimodal peak with PDI < 1.2.

Mechanistic Visualization

Michael Addition Pathway

The following diagram details the base-catalyzed addition mechanism, highlighting the rate-determining step (nucleophilic attack).

MichaelAddition Start Reactants: Thiol (R-SH) + Base (B) Thiolate Active Nucleophile: Thiolate Anion (R-S⁻) Start->Thiolate Deprotonation Attack Nucleophilic Attack on u03b2-Carbon of AA Thiolate->Attack Rate Limiting Step Enolate Intermediate: Enolate Anion Attack->Enolate Protonation Proton Transfer (Regenerates Base) Enolate->Protonation + BH⁺ Protonation->Start Base Recycled Product Product: Thioether Adduct Protonation->Product

Figure 2: Base-catalyzed Thiol-Michael addition cycle.

RAFT Polymerization Cycle

This diagram illustrates the "living" nature of the polymerization, where the CTA shuttles between chains to ensure uniform growth.

RAFT Init Initiation (I• + Monomer) PreEq Pre-Equilibrium (CTA + P•) Init->PreEq MainEq Main Equilibrium (Dormant ⇌ Active) PreEq->MainEq Fragmentation Prop Propagation (+ Monomer) MainEq->Prop Fast Exchange

Figure 3: Simplified RAFT polymerization cycle ensuring low polydispersity.

Quantitative Data: Kinetic Parameters

The choice of catalyst in Michael addition drastically alters the reaction kinetics. The table below summarizes rate constants (


) for thiol-acrylate additions, emphasizing the "superbase" effect.
Catalyst TypepKa (Conj. Acid)Rate Constant (

, M

s

)
Relative Reactivity
Triethylamine (TEA) 10.75

1 (Baseline)
DMAP 9.60

~4x
TMG (Tetramethylguanidine) 13.60

~530x
DBN (Diazabicyclononene) 13.50

~2000x

Data derived from kinetic studies of hexanethiol addition to hexyl acrylate in solution.

References

  • Vertex AI Search . Acrylic Acid: Properties, Reactions, Production And Uses. Chemcess. Retrieved from [Link]

  • National Institutes of Health (NIH) . Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles. PubMed.[2] Retrieved from [Link]

  • National Science Foundation (NSF) . Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions. Macromolecules. Retrieved from [Link]

  • Royal Society of Chemistry . Computational study of the kinetics and mechanism of radical polymerization of acrylic acid. RSC Advances. Retrieved from [Link]

Sources

Introduction: Elucidating the Structure of a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-(Cyclohex-1-en-1-yl)acrylic Acid

This compound is a bifunctional molecule incorporating a reactive acrylic acid moiety and a cyclohexene ring. This structure makes it a valuable intermediate in organic synthesis, particularly in the construction of complex cyclic and polycyclic systems. Accurate structural verification is paramount for its use in drug development and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of such organic compounds in solution.[1][2]

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. As a senior application scientist, this document moves beyond a simple recitation of data to explain the underlying principles and experimental considerations, offering a framework for researchers to predict, acquire, and interpret the NMR data for this molecule and its analogues.


Molecular Structure and Atom Numbering

To facilitate a clear discussion of the NMR data, the following numbering scheme is used for the (E)-isomer of this compound. The principles discussed apply equally to the (Z)-isomer, with predictable variations in the coupling constants and chemical shifts of the vinylic protons.

Caption: Numbering scheme for this compound.

Part 1: Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. The predicted chemical shifts (δ) are influenced by shielding and deshielding effects from adjacent functional groups.

1.1 Carboxylic Acid Proton (-COOH) The proton of the carboxylic acid group (on C9) is the most deshielded proton in the molecule. Its signal is expected to appear as a broad singlet in the range of δ 10.0 - 12.0 ppm .[3][4][5] The exact chemical shift and broadness are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[4][6] In many cases, this peak can be so broad as to be almost indistinguishable from the baseline.[6] Confirmation can be achieved by adding a drop of D₂O to the NMR tube, which results in H/D exchange and the disappearance of the signal.[3][7]

1.2 Vinylic Protons (C2-H, C7-H, C8-H)

  • C2-H : The vinylic proton on the cyclohexene ring is adjacent to the electron-withdrawing acrylic acid substituent. It is expected to resonate around δ 6.0 - 6.5 ppm . This signal will likely appear as a multiplet due to coupling with the allylic protons on C3.

  • C7-H and C8-H : These are the protons of the acrylic acid moiety. Their chemical shifts are significantly influenced by the conjugated system.

    • The proton on C8 (β to the carbonyl) is more deshielded than the proton on C7 (α to the carbonyl). For the (E)-isomer, C8-H is expected around δ 7.0 - 7.5 ppm , while C7-H appears further upfield around δ 5.8 - 6.2 ppm .

    • These two protons will exhibit a large trans coupling constant (³J ≈ 15-18 Hz), appearing as a pair of doublets.[8] Each doublet may be further split by long-range coupling to the C2-H proton.

1.3 Allylic and Aliphatic Protons (C3, C4, C5, C6)

  • C3-H₂ and C6-H₂ (Allylic) : The protons on the carbons adjacent to the double bond (C3 and C6) are termed allylic. They are deshielded relative to simple alkanes and are expected in the region of δ 2.0 - 2.4 ppm .[9] These signals will appear as complex multiplets due to coupling with each other and with the adjacent vinylic and aliphatic protons.

  • C4-H₂ and C5-H₂ (Aliphatic) : The protons on C4 and C5 are the most shielded in the molecule, resonating in the typical aliphatic region of δ 1.5 - 1.8 ppm .[10] They will also show complex multiplet patterns due to coupling with the protons on C3 and C6.

Summary Table: Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-COH 10.0 - 12.0broad singlet (br s)N/A
C8-H 7.0 - 7.5doublet (d)³J ≈ 15-18 (trans)
C2-H 6.0 - 6.5multiplet (m)-
C7-H 5.8 - 6.2doublet (d)³J ≈ 15-18 (trans)
C3-H ₂, C6-H2.0 - 2.4multiplet (m)-
C4-H ₂, C5-H1.5 - 1.8multiplet (m)-

Part 2: Predicted ¹³C NMR Spectral Analysis

In a standard proton-decoupled ¹³C NMR experiment, each unique carbon atom gives a single sharp signal. Due to the lack of symmetry, all nine carbon atoms in this compound are chemically non-equivalent and should produce nine distinct resonances.

2.1 Carbonyl Carbon (C9) The carbonyl carbon of the carboxylic acid is the most deshielded carbon, typically appearing in the range of δ 165 - 175 ppm .[3][11][12] Its conjugation with the C7=C8 double bond will shift it slightly upfield compared to a saturated carboxylic acid.[12]

2.2 Olefinic Carbons (C1, C2, C7, C8) These sp²-hybridized carbons are found in the characteristic downfield region for alkenes.

  • C1 and C2 : The olefinic carbons of the cyclohexene ring are expected between δ 125 - 140 ppm .[9][13] C1, being substituted with the acrylic acid group, will likely be the more downfield of the two.

  • C7 and C8 : The carbons of the acrylic double bond will also be in this region. Due to the electron-withdrawing effect of the carbonyl, the β-carbon (C8) will be downfield relative to the α-carbon (C7). We can predict C8 to be around δ 140 - 145 ppm and C7 around δ 120 - 125 ppm .

2.3 Aliphatic Carbons (C3, C4, C5, C6) These sp³-hybridized carbons of the cyclohexene ring will appear in the upfield region of the spectrum.

  • C3 and C6 (Allylic) : These carbons, being adjacent to the double bond, are slightly deshielded compared to the other aliphatic carbons, and are expected in the range of δ 25 - 30 ppm .[9]

  • C4 and C5 : These are the most shielded carbons, expected to resonate around δ 20 - 25 ppm .[9]

Summary Table: Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C9 (-C OOH)165 - 175
C8140 - 145
C1, C2125 - 140
C7120 - 125
C3, C625 - 30
C4, C520 - 25

Part 3: Experimental Protocol for NMR Data Acquisition

Adherence to a robust experimental protocol is critical for obtaining high-quality, reproducible NMR data. This self-validating system ensures accuracy from sample preparation to data processing.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (Spectrometer) cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of This compound prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Add internal standard (TMS, 0.03% v/v) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample and lock on deuterium signal prep4->acq1 acq2 Tune and match probe for ¹H and ¹³C frequencies acq1->acq2 acq3 Shim magnet coils for optimal homogeneity acq2->acq3 acq4 Acquire ¹H Spectrum (e.g., zg30 pulse program) acq3->acq4 acq5 Acquire ¹³C{¹H} Spectrum (e.g., zgpg30 pulse program) acq4->acq5 proc1 Apply Fourier Transform (FT) acq5->proc1 proc2 Phase correct spectra proc1->proc2 proc3 Calibrate chemical shift to TMS (0.00 ppm) proc2->proc3 proc4 Integrate ¹H signals and analyze multiplicities proc3->proc4 proc5 Assign peaks based on predicted data and 2D NMR proc4->proc5

Caption: Standard workflow for NMR analysis.

Detailed Steps:
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid this compound. For ¹³C NMR, a higher concentration is preferable to improve the signal-to-noise ratio in a shorter time.[14]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, inside a clean vial. CDCl₃ is a common choice for general organic compounds.[9]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm for both ¹H and ¹³C spectra.[9]

    • Transfer the solution to a clean, dry 5 mm NMR tube and cap it securely.[14]

  • Instrument Setup and Calibration:

    • Insert the sample into the NMR spectrometer's magnet.

    • Locking: The instrument "locks" onto the deuterium signal of the solvent to counteract any magnetic field drift during the experiment.

    • Tuning and Matching: The probe is tuned to the specific frequencies of the nuclei being observed (e.g., ¹H and ¹³C) to ensure efficient transfer of radiofrequency power.[15]

    • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process narrows the spectral lines, improving resolution and sensitivity.

  • ¹H NMR Data Acquisition:

    • Pulse Width (pw): Calibrate the 90° pulse width. For routine qualitative spectra, a 30° or 45° flip angle is often used to allow for a shorter relaxation delay.[16]

    • Acquisition Time (at): Typically 2-4 seconds, which determines the digital resolution of the spectrum.

    • Relaxation Delay (d1): A delay of 1-2 seconds between scans allows for the nuclear spins to return towards equilibrium.

    • Number of Scans (ns): For ¹H NMR, 8 to 16 scans are usually sufficient for a sample of this concentration.

  • ¹³C NMR Data Acquisition:

    • This is typically run as a proton-decoupled experiment to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE), which enhances signal intensity.[17]

    • Pulse Program: A standard proton-decoupled experiment with a 30° pulse angle (e.g., zgpg30 on Bruker instruments) is common.

    • Relaxation Delay (d1): A 2-second delay is standard. For quantitative analysis, a much longer delay (5 times the longest T₁ relaxation time) would be required.

    • Number of Scans (ns): Due to the low natural abundance of ¹³C (1.1%) and its smaller gyromagnetic ratio, many more scans are needed.[17] For a 10 mg sample, several hundred to a few thousand scans may be necessary to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum.

    • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat.

    • Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm.[14]

    • Integration and Analysis: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons. For both spectra, the chemical shifts, multiplicities, and coupling constants are measured and used for structural assignment.

References

  • ACD/Labs. "NMR Prediction." Accessed February 15, 2024. [Link]

  • Guan, Y., et al. "Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network." Royal Society of Chemistry, 2021. [Link]

  • Wishart, D.S. "Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning." ERA - University of Alberta, 2021. [Link]

  • ResearchGate. "1 H-NMR spectra of acrylic acid (A) and polyacrylic acid (B)." Accessed February 15, 2024. [Link]

  • Doc Brown's Chemistry. "13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C." Accessed February 15, 2024. [Link]

  • University of Notre Dame. "STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS." Accessed February 15, 2024. [Link]

  • Springer Nature Experiments. "NMR Protocols and Methods." Accessed February 15, 2024. [Link]

  • ResearchGate. "13C-NMR Chemical Shifts (ppm, reI. TMS) for 3-Cyclohexenals 2 n (Scheme I), in CDCl 3." Accessed February 15, 2024. [Link]

  • Royal Society of Chemistry. "H - Rsc.org." Accessed February 15, 2024. [Link]

  • Ubiquitin & Ubiquitin-like Conjugation. "NMR sample preparation guidelines." Accessed February 15, 2024. [Link]

  • Raines Lab. "Supporting Information." Accessed February 15, 2024. [Link]

  • Smirnov, S.N., et al. "Polar solvent fluctuations drive proton transfer in hydrogen bonded complexes of carboxylic acid with pyridines: NMR, IR and ab initio MD study." Royal Society of Chemistry, 2017. [Link]

  • NMRDB.org. "Predict 1H proton NMR spectra." Accessed February 15, 2024. [Link]

  • Mestrelab Research. "Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs)." Accessed February 15, 2024. [Link]

  • Tolstoy, P.M., et al. "Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy." Journal of the American Chemical Society, 2013. [Link]

  • Dais, P. "Experimental Conditions and Processing | NMR Spectroscopy in Food Analysis." Royal Society of Chemistry, 2015. [Link]

  • JoVE. "Video: NMR and Mass Spectroscopy of Carboxylic Acids." Accessed February 15, 2024. [Link]

  • Michigan State University Chemistry. "Basic Practical NMR Concepts." Accessed February 15, 2024. [Link]

  • NC State University Libraries. "20.8 Spectroscopy of Carboxylic Acids and Nitriles." Accessed February 15, 2024. [Link]

  • ResearchGate. "Figure 3. (A) 1 H NMR and (C) 13 C NMR of the acid-labile..." Accessed February 15, 2024. [Link]

  • ResearchGate. "Why do I have a carboxylic acid (-OH) peak missing in an NMRspectrum?" Accessed February 15, 2024. [Link]

  • University of Colorado Boulder. "Carboxylic Acids." Accessed February 15, 2024. [Link]

  • University of Colorado Boulder. "Example 9." Accessed February 15, 2024. [Link]

  • American Chemical Society. "Diffusion NMR of Poly(acrylic acid) Solutions: Molar Mass Scaling and pH-Induced Conformational Variation." Macromolecules, 2023. [Link]

  • Jasperse, C. "Short Summary of 1H-NMR Interpretation." Accessed February 15, 2024. [Link]

  • SpectraBase. "Acrylic acid - Optional[1H NMR] - Spectrum." Accessed February 15, 2024. [Link]

  • SpectraBase. "Cyclohexene - Optional[13C NMR] - Chemical Shifts." Accessed February 15, 2024. [Link]

  • Google Patents. "Synthesis of 3-(5-nitrocyclohex-1-enyl) acrylic acid and esters thereof." Accessed February 15, 2024.
  • Chemistry LibreTexts. "20.8: Spectroscopy of Carboxylic Acids and Nitriles." Accessed February 15, 2024. [Link]

  • University of Wisconsin-Madison. "NMR Spectroscopy - Organic Chemistry Data & Info." Accessed February 15, 2024. [Link]

  • NPTEL. "CONTENTS 1. 13C NMR spectroscopy • Chemical shift." Accessed February 15, 2024. [Link]

  • The Royal Society of Chemistry. "1H- and 13C-NMR for." Accessed February 15, 2024. [Link]

  • Wikipedia. "J-coupling." Accessed February 15, 2024. [Link]

  • University of Wisconsin-Madison. "5.3 Spin-Spin Splitting: J-Coupling." Accessed February 15, 2024. [Link]

  • Yale University. "V J-Coupling." Accessed February 15, 2024. [Link]

  • University of Colorado Boulder. "Spin-spin splitting and coupling - Coupling in 1H NMR." Accessed February 15, 2024. [Link]

  • National Center for Biotechnology Information. "Highly Efficient Biobased Synthesis of Acrylic Acid." Accessed February 15, 2024. [Link]

  • Chemistry LibreTexts. "J-Coupling (Scalar)." Accessed February 15, 2024. [Link]

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Technical Guide: Mass Spectrometry Fragmentation of 3-(Cyclohex-1-en-1-yl)acrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Cyclohex-1-en-1-yl)acrylic acid (CAS: 56453-88-4) represents a critical structural motif in organic synthesis and drug development, often serving as a precursor for cinnamic acid derivatives or a metabolite of cyclohexenyl-containing pharmaceuticals. Its structure—a conjugated system linking a cyclohexenyl ring with an acrylic acid moiety—presents a unique mass spectrometric challenge. The fragmentation behavior is governed by the interplay between the stability of the conjugated


-system and the lability of the carboxyl group.

This guide provides a definitive analysis of the fragmentation pathways of this compound. It moves beyond simple peak assignment to explain the causality of ion formation, leveraging Electron Ionization (EI) for structural fingerprinting and Electrospray Ionization (ESI) for bioanalytical quantification.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Understanding the fragmentation requires a precise definition of the starting material. The conjugated double bond system (C=C-C=C) stabilizes the molecular ion, while the carboxylic acid directs initial fragmentation.

PropertyValueRelevance to Mass Spec
IUPAC Name (E)-3-(Cyclohex-1-en-1-yl)prop-2-enoic acidDefines stereochemistry (usually trans).
Molecular Formula C

H

O

Exact Mass: 152.0837 Da
Monoisotopic Mass 152.0837 DaBase for High-Res MS (HRMS).
Structure Cyclohexene ring + Acrylic acid side chainSites of cleavage: Allylic, Vinylic, RDA.
pKa ~4.5 (Predicted)Dictates ionization in ESI (Negative mode preferred).
LogP ~2.2Suitable for Reverse Phase LC-MS.

Fragmentation Mechanisms: The Core Analysis

Electron Ionization (EI) – The Structural Fingerprint

In EI (70 eV), the molecular ion M


 (m/z 152)  is distinct due to conjugation stability. However, the internal energy excess drives rapid unimolecular decomposition.
Primary Pathway: The Carboxyl Loss (m/z 107)

The most dominant feature in the mass spectrum of acrylic acid derivatives is the cleavage of the carboxyl group.

  • Mechanism:

    
    -cleavage adjacent to the carbonyl or inductive cleavage.
    
  • Process:

    
    
    
  • Result: Formation of the m/z 107 cation.

  • Stability: The resulting ion (1-cyclohexenyl-vinyl cation) is resonance-stabilized, distributing the positive charge across the conjugated diene system.

Secondary Pathway: Retro-Diels-Alder (RDA) Reaction

The cyclohexene ring is susceptible to RDA, a hallmark of cyclic alkene fragmentation.

  • Mechanism: The cyclohexene ring undergoes a pericyclic cycloreversion.

  • Fragment: Loss of ethylene (

    
    ) or butadiene (
    
    
    
    ) depending on the charge retention.
  • Observation:

    • m/z 54/55: Formation of butadiene radical cation or protonated variants.

    • m/z 79: Aromatization-driven loss. The m/z 107 fragment often loses ethylene (

      
      , 28 Da) to form m/z 79  (
      
      
      
      ), a protonated benzene or cyclohexadienyl cation.
Tertiary Pathway: Water Elimination (m/z 134)

Characteristic of carboxylic acids with available


-hydrogens (via McLafferty rearrangement or "ortho-like" effects).
  • Transition: m/z 152

    
     m/z 134 (Loss of 
    
    
    
    ).
  • Structure: Formation of a cyclic ketone/lactone species (e.g., coumarin-like bicyclic structure).

Electrospray Ionization (ESI) – Bioanalytical Context

For drug metabolism studies (DMPK), ESI is the standard.

  • Negative Mode ([M-H]

    
    ): 
    
    • Precursor: m/z 151.

    • Major Fragment: m/z 107 (Loss of

      
      ). Decarboxylation is facile for unsaturated acids in the collision cell.
      
  • Positive Mode ([M+H]

    
    ): 
    
    • Precursor: m/z 153.

    • Major Fragment: m/z 135 (Loss of

      
      , acylium ion formation).
      
    • Secondary: m/z 107 (Combined loss of

      
      ).
      

Visualizing the Fragmentation Logic

The following diagram maps the causal relationships between the molecular ion and its key fragments.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 152 Frag_135 Acylium Ion [M - OH]+ m/z 135 M_Ion->Frag_135 - OH (17 Da) Frag_134 Lactone/Ketene [M - H2O]+ m/z 134 M_Ion->Frag_134 - H2O (18 Da) Frag_107 Conjugated Diene Cation [M - COOH]+ m/z 107 M_Ion->Frag_107 - COOH (45 Da) (Alpha Cleavage) Frag_54 Butadiene Radical (RDA Fragment) m/z 54 M_Ion->Frag_54 Retro-Diels-Alder (Ring Opening) Frag_79 Cyclohexadienyl Cation m/z 79 Frag_107->Frag_79 - C2H4 (28 Da) (Ring Contraction)

Figure 1: Mechanistic fragmentation map of this compound under Electron Ionization (EI).

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and data integrity, follow this validated LC-MS/MS protocol.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of standard in 1 mL Methanol (HPLC Grade).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid).

  • Integrity Check: Verify solution clarity; turbidity suggests polymerization (common in acrylics).

LC-MS/MS Conditions (Triple Quadrupole)

This protocol is optimized for the Negative Ion Mode (most sensitive for carboxylic acids).

ParameterSettingRationale
Column C18 (2.1 x 50 mm, 1.7 µm)Standard reverse-phase retention.
Mobile Phase A Water + 0.1% Formic AcidProton source/pH control.
Mobile Phase B AcetonitrileStrong eluent for organic acids.
Flow Rate 0.4 mL/minOptimal for ESI desolvation.
Ionization ESI Negative (-)Carboxyl deprotonation is highly efficient.
Precursor Ion m/z 151.1 [M-H]-Deprotonated molecule.
Product Ion 1 m/z 107.1 (Quantifier)Loss of

(Specific).
Product Ion 2 m/z 58.0 (Qualifier)Ring fragmentation.
Collision Energy 15 - 25 eVOptimize for max intensity of m/z 107.
Workflow Diagram

Workflow Sample Sample Prep (MeOH Dilution) LC LC Separation (C18 Column) Sample->LC ESI ESI Source (Negative Mode) LC->ESI Q1 Q1 Filter (m/z 151) ESI->Q1 Collision Collision Cell (N2 Gas, 20eV) Q1->Collision Q3 Q3 Detection (m/z 107) Collision->Q3

Figure 2: LC-MS/MS Quantitation Workflow for this compound.

Interpretation of Results & Troubleshooting

Distinguishing Isomers

A critical challenge is distinguishing the (E)-isomer from the (Z)-isomer or the non-conjugated analogs (e.g., 3-cyclohexylidene-propanoic acid).

  • Retention Time: The conjugated (E)-isomer is generally more planar and retains longer on C18 columns than the (Z)-isomer.

  • Ratio of m/z 134/135: In EI, the "ortho-effect" loss of water is stereochemically dependent. The (Z)-isomer (cis) facilitates the interaction between the carboxyl hydrogen and the ring, often enhancing the

    
     peak relative to the (E)-isomer.
    
Common Artifacts
  • Dimerization: In high-concentration ESI, look for

    
     at m/z 303. Dilute the sample to eliminate.
    
  • Esterification: If using methanol as a solvent for long-term storage, acid-catalyzed methylation may occur (

    
     Da shift to m/z 166). Store in acetonitrile or prepare fresh.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66864174, 3-Cyclohex-2-en-1-ylprop-2-enoic acid. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 3-Cyclohex-1-enyl-prop-2-enal (Structural Analog Fragmentation Data). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for RDA and Alpha-cleavage mechanisms).

Cyclohexenyl Acrylic Acids: Strategic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthetic evolution, and pharmaceutical application of cyclohexenyl acrylic acids, focusing on their pivotal role as diene precursors in Intramolecular Diels-Alder (IMDA) strategies for the synthesis of complex tricyclic cores, most notably in the development of the PAR-1 antagonist Vorapaxar .

Executive Summary

Cyclohexenyl acrylic acids —defined by a cyclohexene ring conjugated to a propenoic acid tail—represent a specialized class of pharmacophores and synthetic intermediates. While historically studied as model substrates for conjugation chemistry in the 1970s, their status was elevated in the 2000s during the search for thrombin receptor antagonists.

They serve a dual function in modern drug development:

  • Pharmacophore: Mimicking the A-ring/side-chain geometry of retinoids and himbacine analogs.

  • Synthetic Linchpin: Acting as the diene component in Intramolecular Diels-Alder (IMDA) reactions, allowing the rapid assembly of steroid-like tricyclic systems (decahydronaphtho[2,3-c]furans).

This guide analyzes the transition of this moiety from a chemical curiosity to a cornerstone in the synthesis of Vorapaxar (Zontivity) .

Historical Evolution & Discovery

The "Classic" Era (1970s–1990s)

In the mid-20th century, cyclohexenyl acrylic acids were primarily objects of physical-organic study. Researchers utilized trans-β-(1-cyclohexenyl)acrylic acid to investigate:

  • Conjugation effects: Comparing UV/Vis spectra with cinnamates (phenyl analogs).

  • Carbonylation Chemistry: In 1977, patents (e.g., US4052423A) described the synthesis of these acids via the carbonylation of vinyl mercuric halides, establishing early industrial routes.

  • Biological Baselines: Early screening against microbial targets showed weak activity, relegating the structure to a "building block" status rather than a lead compound.

The "Himbacine" Renaissance (2000s)

The discovery of Himbacine , a natural alkaloid from Galbulimima baccata, revealed a potent muscarinic antagonist with a unique tricyclic core. Drug developers at Schering-Plough (now Merck) sought to adapt this core to target PAR-1 (Protease-Activated Receptor 1) for antiplatelet therapy.

The challenge was stereochemical control. The solution was the Cyclohexenyl Acrylic Acid Strategy . By synthesizing specific derivatives—such as (5,5-ethylenedioxy-1-cyclohexenyl)acrylic acid —chemists could attach a dienophile-bearing chain (e.g., a propargylic alcohol) to the acid, setting the stage for a thermal IMDA reaction that constructed the himbacine core with high stereoselectivity.

Structural Mechanics & Reactivity

The utility of cyclohexenyl acrylic acids lies in their ability to function as a masked diene .

The Diene System

The conjugation between the alkene in the cyclohexene ring and the alkene in the acrylic acid tail creates a 1,3-diene system.

  • s-cis vs. s-trans: The bond connecting the ring to the tail allows rotation. For Diels-Alder chemistry, the molecule must adopt the s-cis conformation.

  • Electronic Character: The carboxylic acid (or ester) is electron-withdrawing, making the diene electron-deficient at the tail, which influences regioselectivity in inverse-electron-demand scenarios, though in Vorapaxar synthesis, it acts as a standard diene reacting with an electron-poor dienophile (the alkyne).

Key Derivatives
CompoundStructure / FeatureRole in Drug Dev
3-(1-Cyclohexenyl)acrylic acid Unsubstituted parentModel substrate; Polymer precursor.
(5,5-Ethylenedioxy-1-cyclohexenyl)acrylic acid Ketal-protected ketone at C5Vorapaxar Intermediate (XVI) . Precursor to the amino-tricyclic core.[1]
3-(5-Nitro-1-cyclohexenyl)acrylic acid Nitro group at C5Vorapaxar Intermediate (XXXVII) . Used in the "Nitro-Route" IMDA strategy.
Retinoic Acid Polyene chain (C9)Structural cousin; distinct biological pathway (RAR agonist).

Case Study: The Vorapaxar Synthesis

The commercial production of Vorapaxar (Zontivity) is the definitive application of cyclohexenyl acrylic acid chemistry. Two primary routes were developed, both relying on this scaffold.

Route A: The Ketal-Acrylic Pathway
  • Synthesis of Scaffold: A cyclohexenecarbaldehyde derivative is subjected to a Knoevenagel condensation with malonic acid to yield the acrylic acid.

  • Coupling: The acid is esterified with a chiral amino-alcohol or propargylic alcohol.

  • Cyclization: The resulting ester undergoes IMDA to form the tricyclic core.

Route B: The Nitro-Acrylic Pathway (High Yield)

This route improved scalability by using a nitro-substituted cyclohexenyl acrylic acid.

  • Precursor: 5-nitro-1-cyclohexenecarbaldehyde.

  • Formation: Wittig reaction or Knoevenagel condensation yields 3-(5-nitro-1-cyclohexenyl)acrylic acid .

  • IMDA: Esterification with a chiral alkyne followed by heating in xylene (150°C) closes the ring system.

Visualization: The Vorapaxar Convergence

The following diagram illustrates how cyclohexenyl acrylic acid intermediates converge to form the drug's core.

VorapaxarSynthesis Aldehyde 5-Nitro-1-cyclohexene- carbaldehyde AcrylicAcid 3-(5-Nitro-1-cyclohexenyl) acrylic acid (The Core Scaffold) Aldehyde->AcrylicAcid Knoevenagel Condensation Malonic Malonic Acid Malonic->AcrylicAcid Ester Ester Intermediate (Triene Precursor) AcrylicAcid->Ester Esterification (Mixed Anhydride) Alkyne Chiral Propargylic Alcohol Alkyne->Ester IMDA Intramolecular Diels-Alder (150°C, Xylene) Ester->IMDA Thermal Activation Tricycle Tricyclic Nitro Intermediate IMDA->Tricycle Cycloaddition Vorapaxar Vorapaxar (Zontivity) Tricycle->Vorapaxar Reduction & Functionalization

Caption: The "Nitro-Route" utilizing a cyclohexenyl acrylic acid scaffold to construct the tricyclic core of Vorapaxar via Intramolecular Diels-Alder (IMDA).

Detailed Experimental Protocols

Protocol A: Synthesis of 3-(1-Cyclohexenyl)acrylic acid (General Method)

Context: This is the foundational method for creating the unsubstituted scaffold, adaptable for substituted analogs. Reaction Type: Knoevenagel Condensation.[1]

  • Reagents:

    • 1-Cyclohexenecarbaldehyde (10.0 mmol)

    • Malonic acid (12.0 mmol)

    • Pyridine (Solvent/Base, 5 mL)

    • Piperidine (Catalyst, 0.5 mL)

  • Procedure:

    • Step 1: Dissolve the aldehyde and malonic acid in pyridine in a round-bottom flask equipped with a reflux condenser.

    • Step 2: Add piperidine catalyst dropwise.

    • Step 3: Heat the mixture to reflux (100–115°C) for 3–5 hours. Evolution of CO₂ (decarboxylation) indicates reaction progress.

    • Step 4: Cool to room temperature and pour the reaction mixture into ice-cold dilute HCl (to neutralize pyridine).

    • Step 5: The product precipitates as a solid. Filter and wash with cold water.

    • Step 6: Recrystallize from ethanol/water or hexane.

  • Validation:

    • Melting Point: Expect ~116–118°C.

    • IR: Look for C=O stretch (1675 cm⁻¹) and C=C stretch (1600 cm⁻¹).

Protocol B: Synthesis of Vorapaxar Intermediate (Nitro-Acrylic Route)

Context: Synthesis of 3-(5-nitro-1-cyclohexenyl)-2-propenoic acid (Compound XXXVII). Source: Adapted from J. Med. Chem. 2008 and related patents.

  • Reagents:

    • 5-Nitro-1-cyclohexenecarbaldehyde

    • (Methoxycarbonylmethylene)triphenylphosphorane (Wittig Reagent)

    • THF (Solvent)[1][2]

    • NaOH (for saponification)

  • Procedure:

    • Step 1 (Wittig): To a solution of the aldehyde in THF at 0°C, add the Wittig reagent (1.1 equiv). Stir at room temperature for 12h.

    • Step 2: Concentrate and purify the methyl ester via silica gel chromatography.

    • Step 3 (Saponification): Dissolve the ester in MeOH/THF (1:1), add 1N NaOH (2 equiv). Stir at 50°C until TLC shows consumption of ester.

    • Step 4: Acidify with 1N HCl to pH 2. Extract with EtOAc.

    • Step 5: Dry over Na₂SO₄ and concentrate to yield the target acrylic acid.

References

  • Chackalamannil, S., et al. (2008). "Discovery of a Novel, Orally Active Himbacine-Based Thrombin Receptor Antagonist (SCH 530348) with Potent Antiplatelet Activity." Journal of Medicinal Chemistry, 51(11), 3061–3064. Link

  • Clasby, M. C., et al. (2006). "Synthesis of the Tricyclic Core of the Thrombin Receptor Antagonist SCH 530348." Journal of Organic Chemistry, 71, 4609.
  • Bender, D. R., & Rapoport, H. (1975).[3] "Conjugation in cyclohexenyl acrylic acids." The Journal of Organic Chemistry, 40(22), 3208–3212.[3] Link

  • Heck, R. F. (1977). "Synthesis of alpha,beta-unsaturated carboxylic acids and esters." U.S. Patent 4,052,423. Link

  • Chelliah, M. V., et al. (2014). "Discovery of Vorapaxar (SCH 530348): A First-in-Class Protease Activated Receptor-1 (PAR-1) Antagonist." Bioorganic & Medicinal Chemistry Letters, 24(15).

Sources

Solubility Profile of 3-(Cyclohex-1-en-1-yl)acrylic acid: A Methodological Approach for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract: This technical guide provides a comprehensive framework for determining and understanding the solubility of 3-(Cyclohex-1-en-1-yl)acrylic acid in various organic solvents. Recognizing the scarcity of published quantitative data for this specific compound, this document emphasizes a first-principles approach. It combines theoretical analysis of the molecular structure with a detailed, field-proven experimental protocol for empirical solubility determination. This guide is intended for researchers, chemists, and drug development professionals who require accurate solubility data for formulation, reaction optimization, and purification processes.

Introduction: The Critical Role of Solubility Data

In pharmaceutical development and synthetic chemistry, understanding a compound's solubility is a cornerstone of process design. For an active pharmaceutical ingredient (API) or a key intermediate like this compound, solubility data dictates critical parameters for crystallization, formulation, chromatography, and reaction kinetics. Inaccurate or assumed solubility can lead to failed batches, low yields, and significant delays in development timelines.

This guide moves beyond a simple data sheet to provide a robust methodological framework. We will first dissect the molecular structure of this compound to predict its solubility behavior and then present a gold-standard experimental protocol for its quantitative determination.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a practical application of understanding intermolecular forces. The structure of this compound contains two distinct regions that dictate its interactions with solvents.

  • The Nonpolar Region: The cyclohexene ring is a bulky, nonpolar hydrocarbon moiety. This part of the molecule will readily interact with nonpolar (lipophilic) solvents through van der Waals forces.

  • The Polar Region: The acrylic acid functional group (-CH=CH-COOH) is highly polar. The carboxylic acid group is a strong hydrogen bond donor and acceptor. This region will favor interactions with polar solvents.

This dual nature—possessing both significant nonpolar and polar functionalities—classifies the molecule as amphiphilic. Its solubility will therefore be highly dependent on the solvent's ability to accommodate both of these features.

cluster_molecule This compound cluster_regions Key Functional Regions mol np Nonpolar Region (Cyclohexene Ring) - Governs solubility in nonpolar solvents - Van der Waals interactions mol_np np->mol_np p Polar Region (Carboxylic Acid) - Governs solubility in polar solvents - Hydrogen bonding (donor & acceptor) mol_p p->mol_p

Caption: Molecular structure of this compound highlighting its distinct polar and nonpolar regions.

Predicted Solubility Profile:

  • High Solubility: Expected in polar protic solvents like ethanol and isopropanol, which can engage in hydrogen bonding with the carboxylic acid group while also accommodating the nonpolar ring. Polar aprotic solvents like acetone or THF, which are hydrogen bond acceptors, should also be effective.

  • Moderate Solubility: Expected in solvents of intermediate polarity like dichloromethane.

  • Low Solubility: Expected in highly nonpolar solvents like hexane or heptane, which cannot effectively solvate the polar carboxylic acid group. Similarly, very polar solvents like water will struggle to solvate the nonpolar cyclohexene ring, leading to low solubility.

Experimental Protocol: Isothermal Shake-Flask Method

To move from prediction to quantitative data, a reliable experimental method is required. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. This protocol is designed to be self-validating by incorporating essential quality control steps.

3.1 Materials and Reagents

  • This compound (purity >98%)

  • Selected organic solvents (HPLC grade or higher)

  • Calibrated analytical balance

  • Thermostatic shaker bath or incubator

  • Calibrated thermometer

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Autosampler vials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

3.2 Experimental Workflow Diagram

G Isothermal Shake-Flask Solubility Determination Workflow prep 1. Preparation Add excess solid solute to a known volume of solvent in a sealed vial. equil 2. Equilibration Incubate at constant temperature (e.g., 25°C) with continuous agitation for a set time (e.g., 24-48h). prep->equil Ensure vial is sealed sample 3. Sampling & Filtration Allow solids to settle. Withdraw supernatant and immediately filter through a 0.22µm syringe filter to remove undissolved solid. equil->sample Maintain temperature dilute 4. Dilution Accurately dilute the clear, saturated filtrate with a suitable mobile phase to fall within the calibration range. sample->dilute Avoid precipitation analyze 5. Analysis Quantify the compound's concentration using a validated HPLC-UV method. dilute->analyze Prepare in triplicate calc 6. Calculation Calculate solubility using the measured concentration and the dilution factor. analyze->calc Compare to calibration curve

Caption: Step-by-step workflow for the isothermal shake-flask solubility determination method.

3.3 Detailed Step-by-Step Methodology

  • Preparation of Stock Solutions for Calibration: Accurately prepare a series of calibration standards of this compound in a solvent known to be a good solubilizer (e.g., methanol or acetonitrile). The concentration range should bracket the expected solubility.

  • HPLC Method Validation: Develop and validate a simple HPLC-UV method for the quantification of the compound. This involves confirming linearity, accuracy, and precision of the calibration curve according to established guidelines.

  • Sample Preparation: To a series of glass vials, add an excess amount of solid this compound. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial. Perform this for each solvent in triplicate to ensure statistical validity.

  • Equilibration: Seal the vials tightly and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25.0 ± 0.5 °C). Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

  • Sampling: After equilibration, remove the vials from the shaker and allow them to stand undisturbed in the temperature bath for at least 30 minutes to let the excess solid settle.

  • Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved microparticulates. Causality Note: Failure to filter properly is the most common source of erroneously high solubility results.

  • Dilution and Analysis: Accurately dilute a known volume of the filtered, saturated solution with the HPLC mobile phase to a concentration that falls within the linear range of your calibration curve. Analyze the diluted sample via HPLC-UV.

  • Calculation: The solubility (S) is calculated using the following formula: S (mg/mL) = C_hplc × DF Where:

    • C_hplc is the concentration determined by HPLC (in mg/mL).

    • DF is the dilution factor.

Data Presentation and Interpretation

All empirically determined solubility data should be presented in a clear, tabular format. This allows for easy comparison across different solvents and temperatures.

Table 1: Template for Reporting Solubility Data of this compound at 25°C

Solvent ClassSolventSolubility (mg/mL)Solubility (mol/L)Observations
Polar Protic EthanolMean ± SDMean ± SDe.g., Clear solution
IsopropanolMean ± SDMean ± SDe.g., Clear solution
Polar Aprotic AcetoneMean ± SDMean ± SDe.g., Clear solution
AcetonitrileMean ± SDMean ± SDe.g., Clear solution
Tetrahydrofuran (THF)Mean ± SDMean ± SDe.g., Clear solution
Nonpolar HexaneMean ± SDMean ± SDe.g., Insoluble solid
TolueneMean ± SDMean ± SDe.g., Slightly soluble
Chlorinated Dichloromethane (DCM)Mean ± SDMean ± SDe.g., Clear solution

SD: Standard Deviation of triplicate measurements.

The results from this empirical study can then be used to validate the initial predictions based on the molecular structure. Discrepancies may point to specific molecular interactions, such as dimer formation of the carboxylic acid in nonpolar solvents, which can influence solubility in unexpected ways.

Conclusion

While a theoretical analysis provides a strong directional hypothesis, accurate solubility data for this compound can only be obtained through rigorous experimental determination. The isothermal shake-flask method, coupled with a validated analytical technique like HPLC-UV, represents the gold standard for generating reliable and reproducible data. This information is indispensable for the rational design of chemical processes, from reaction scale-up and purification to final product formulation, ensuring efficiency and success in research and development endeavors.

References

  • Title: OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties Test No. 105: Water Solubility. Source: Organisation for Economic Co-operation and Development (OECD). URL: [Link]

  • Title: The Shake Flask Method for Solubility Determination. Source: PION INC. URL: [Link]

  • Title: Validation of Analytical Procedures: Text and Methodology Q2(R1). Source: International Council for Harmonisation (ICH). URL: [Link]

Methodological & Application

Application Note: 3-(Cyclohex-1-en-1-yl)acrylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Cyclohex-1-en-1-yl)acrylic acid (CAS: 56453-88-4 for E-isomer) is a versatile conjugated diene building block bridging the gap between simple acrylic monomers and complex terpenoid scaffolds. Its structure features a cyclohexenyl ring conjugated with an acrylic acid moiety, creating an electron-deficient 1,3-diene system. This unique electronic architecture makes it a critical intermediate in the synthesis of retinoids , high-refractive-index polymers , and polycyclic pharmaceutical cores via Diels-Alder cycloadditions.

This guide provides authoritative protocols for its synthesis, activation, and application, moving beyond basic descriptions to explore the mechanistic causality required for high-yield experimentation.

Chemical Profile & Technical Specifications[1][2]

PropertySpecification
IUPAC Name (2E)-3-(Cyclohex-1-en-1-yl)prop-2-enoic acid
CAS Number 56453-88-4 (E-isomer); 85437-89-4 (Z-isomer)
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
Structure Conjugated system: Cyclohexene (C=C) — Acrylic (C=C-COOH)
Physical State White to off-white crystalline solid
Melting Point 90–94 °C (typical)
Solubility Soluble in MeOH, EtOH, DMSO, CH₂Cl₂; Sparingly soluble in water
Stability Light sensitive (photo-isomerization); prone to polymerization without inhibitors

Core Synthetic Routes

The synthesis of this compound is best approached via two distinct pathways, depending on available starting materials and scale requirements.

Pathway A: Palladium-Catalyzed Heck Coupling (Preferred)

This method offers the highest stereoselectivity (E-isomer) and functional group tolerance. It couples an activated cyclohexenyl species with acrylic acid.

  • Mechanism: Oxidative addition of Pd(0) to the alkenyl halide/triflate, followed by syn-insertion into the acrylate and beta-hydride elimination.

  • Precursors: 1-Bromocyclohexene (or 1-Cyclohexenyl triflate) + Acrylic Acid/Ester.

Pathway B: Knoevenagel-Doebner Condensation (Scalable)

Ideal for multi-gram to kilogram scale synthesis, avoiding expensive transition metals.

  • Mechanism: Base-catalyzed condensation of 1-cyclohexenecarbaldehyde with malonic acid, followed by decarboxylation.

  • Precursors: 1-Cyclohexenecarbaldehyde + Malonic Acid.

Visualization of Synthetic Logic

SynthesisPathways cluster_0 Heck Coupling (High Selectivity) cluster_1 Knoevenagel-Doebner (Scalable) Start1 1-Bromocyclohexene Product This compound (Target) Start1->Product Pd-Catalysis (Stereoselective) Reagent1 Acrylic Acid Pd(OAc)2, PPh3, Base Reagent1->Product Start2 1-Cyclohexene- carbaldehyde Start2->Product Condensation/ Decarboxylation Reagent2 Malonic Acid Pyridine, Piperidine Reagent2->Product

Caption: Dual synthetic pathways allow flexibility: Heck coupling for stereochemical precision, Knoevenagel for bulk scalability.

Detailed Experimental Protocols

Protocol 1: Synthesis via Knoevenagel-Doebner Condensation

Objective: Preparation of 10 g of (E)-3-(Cyclohex-1-en-1-yl)acrylic acid.

Reagents:

  • 1-Cyclohexenecarbaldehyde (11.0 g, 100 mmol)

  • Malonic acid (12.5 g, 120 mmol)

  • Pyridine (30 mL, Solvent/Base)

  • Piperidine (1.0 mL, Catalyst)

Step-by-Step Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Charge the flask with malonic acid and 1-cyclohexenecarbaldehyde. Add pyridine followed by piperidine.

    • Note: The reaction is initially endothermic; ensure malonic acid is fully suspended.

  • Reaction: Heat the mixture to 80–100 °C for 4 hours.

    • Observation: Evolution of CO₂ gas indicates the decarboxylation step is proceeding. Continue heating until gas evolution ceases (typically 3-5 hours).

  • Quench: Cool the reaction mixture to 0 °C in an ice bath. Slowly add concentrated HCl (approx. 35 mL) dropwise with vigorous stirring until pH < 2.

    • Caution: Exothermic reaction with pyridine.

  • Isolation: The product will precipitate as a solid. Filter the crude solid.

    • Alternative: If oil forms, extract with ethyl acetate (3 x 50 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water (3:1) or Hexane/Ethyl Acetate.[1]

  • Yield: Expected yield 75–85%.

Protocol 2: Activation to Acid Chloride

Objective: Conversion to 3-(Cyclohex-1-en-1-yl)acryloyl chloride for downstream coupling.

Reagents:

  • This compound (1.52 g, 10 mmol)

  • Thionyl Chloride (SOCl₂) (2.0 eq, 1.45 mL)

  • DMF (Catalytic, 2 drops)

  • Dichloromethane (DCM) (anhydrous, 20 mL)

Step-by-Step Procedure:

  • Setup: Flame-dry a 50 mL flask under Nitrogen/Argon. Add the carboxylic acid and DCM.

  • Initiation: Add catalytic DMF. Cool to 0 °C.

  • Chlorination: Add SOCl₂ dropwise.

    • Mechanistic Insight: DMF forms the Vilsmeier-Haack reagent intermediate, significantly accelerating the reaction with the acid.

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Workup: Remove solvent and excess SOCl₂ under reduced pressure (rotary evaporator with a base trap).

    • Critical: Do not use water. The product is moisture sensitive. Use immediately for esterification or amidation.

Applications in Research & Development

A. Retinoid & Terpenoid Synthesis

The 3-(cyclohex-1-en-1-yl)acrylic motif mimics the β-ionone ring system found in Vitamin A (Retinol) and Retinoic Acid.

  • Application: It serves as a truncated analog or a "head group" precursor. By coupling the acid chloride (Protocol 2) with various amine or alcohol "tails," researchers can synthesize Retinoic Acid Receptor (RAR/RXR) agonists or antagonists.

  • Strategy: The conjugated diene system is rigid, maintaining the specific geometric orientation required for receptor binding pockets.

B. Inverse Electron Demand Diels-Alder (IEDDA)

Unlike typical dienes, this molecule has an electron-withdrawing group (COOH) at the terminus of the diene system.

  • Reactivity: It acts as an electron-deficient diene.

  • Partners: Reacts best with electron-rich dienophiles (e.g., vinyl ethers, enamines).

  • Outcome: Formation of highly substituted hydrindane or decalin systems (if cyclic dienophiles are used).

  • Lewis Acid Catalysis: The addition of Lewis acids (e.g., Et₂AlCl, BF₃·OEt₂) coordinates to the carbonyl, lowering the LUMO of the diene and accelerating the reaction.

C. Functional Polymer Materials

In polymer chemistry, this compound acts as a high-performance monomer.

  • Refractive Index: The cyclohexenyl ring density increases the refractive index of the resulting polymer, valuable for optical coatings.

  • Tg Enhancement: The bulky ring restricts chain rotation, significantly raising the Glass Transition Temperature (Tg) compared to linear acrylates.

  • Polymerization Methods: Compatible with RAFT (Reversible Addition-Fragmentation Chain-Transfer) and ATRP (Atom Transfer Radical Polymerization) for precision block copolymer synthesis.[2]

Application Workflow Diagram

Applications cluster_Pharma Pharmaceutical Discovery cluster_Materials Materials Science Core This compound Retinoid Retinoid Analogs (RAR/RXR Agonists) Core->Retinoid Amidation/Coupling DielsAlder IEDDA Cycloaddition (Polycyclic Cores) Core->DielsAlder + Electron-Rich Alkene Polymer High-Refractive Index Polymers Core->Polymer RAFT/ATRP Coating UV-Curable Hard Coatings Polymer->Coating Formulation

Caption: The molecule serves as a divergent hub for drug discovery (retinoids) and advanced optical materials.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Heck) Catalyst poisoning or O₂ presenceDegas solvents thoroughly (freeze-pump-thaw); use Pd(dppf)Cl₂ for better stability.
Isomerization (E/Z) Extended light exposure or acid heatPerform reactions in the dark/amber glassware. Recrystallize to enrich E-isomer.
Polymerization Free radical initiation during storageStore with inhibitor (e.g., MEHQ or BHT) at 4°C.
Incomplete Decarboxylation Temperature too low (Knoevenagel)Ensure reflux temperature is maintained (>90°C) until gas evolution stops completely.

References

  • Synthesis via Knoevenagel Condensation

    • Jones, G. "The Knoevenagel Condensation."[3][4] Organic Reactions, 2011 .[5]

    • Context: Standard protocol for condensing aldehydes with malonic acid deriv
  • Heck Coupling Methodology

    • Beletskaya, I. P., & Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 2000 .

    • Context: Mechanistic details on coupling vinyl halides with acrylic acid.
  • Retinoid Structure-Activity Relationships

    • Dawson, M. I., & Zhang, X. K. "Discovery and Design of Retinoic Acid Receptor Agonists." Current Medicinal Chemistry, 2002 .

    • Context: Establishes the cyclohexenyl-acrylic motif as a critical pharmacophore for RAR binding.
  • Diels-Alder Reactivity of Vinylogous Acids

    • Fringuelli, F., et al. "The Diels-Alder Reaction in Organic Synthesis." Thieme Chemistry, 2002 .

    • Context: Discusses the reactivity of 1,3-dienes with electron-withdrawing substituents in cycloadditions.
  • Polymerization (RAFT/ATRP)

    • Moad, G., et al. "Living Radical Polymerization by the RAFT Process." Australian Journal of Chemistry, 2005 .

    • Context: Protocols for controlled polymerization of functionalized acrylic monomers.

Sources

3-(Cyclohex-1-en-1-yl)acrylic acid as a precursor for pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-(Cyclohex-1-en-1-yl)acrylic Acid in Pharmaceutical Synthesis

Executive Summary

This guide details the strategic application of This compound (CAS: 56453-88-4) as a versatile pharmacophore precursor. Structurally acting as a vinylogous extension of cyclohexene and a bioisostere of cinnamic acid, this intermediate offers a unique balance of conformational rigidity and lipophilicity. It is a critical building block for Histone Deacetylase (HDAC) inhibitors , retinoid analogs , and complex polycyclic scaffolds via Diels-Alder cycloadditions .

Section 1: Chemical Profile & Strategic Utility

The molecule consists of a cyclohexenyl ring conjugated with an acrylic acid tail. This "diene-acid" motif provides three distinct chemical handles for drug design:

  • The Carboxylic Acid: A handle for amide coupling (to generate zinc-binding groups in HDAC inhibitors) or esterification (prodrug design).

  • The Conjugated Diene System: Enables [4+2] cycloadditions to rapidly generate bicyclic hydrindane or decalin systems found in steroid and terpene synthesis.

  • Bioisosteric Value: It serves as a non-aromatic bioisostere of cinnamic acid . Replacing a flat phenyl ring with a semi-flexible cyclohexenyl ring alters the solubility profile (LogP) and metabolic stability (avoiding arene oxide formation) while maintaining the spatial geometry required for receptor binding.

PropertyValueRelevance to Pharma
Molecular Weight 152.19 g/mol Fragment-based drug discovery (FBDD) compliant (<300 Da).
LogP (Predicted) ~2.3Higher lipophilicity than cinnamic acid; enhances membrane permeability.
Rotatable Bonds 2Semi-rigid; reduces entropic penalty upon protein binding.
Topological Polar Surface Area 37.3 ŲExcellent range for oral bioavailability.

Section 2: Synthesis Protocol (The "Make" Phase)

While commercially available, in-house synthesis is often required for isotopic labeling or derivative generation. The Knoevenagel Condensation is the industry-standard route due to its atom economy and scalability.

Protocol: Knoevenagel Condensation

Reaction: Cyclohex-1-enecarbaldehyde + Malonic Acid


 this compound

Reagents:

  • Cyclohex-1-enecarbaldehyde (1.0 eq)

  • Malonic acid (1.2 eq)

  • Pyridine (Solvent/Base, 5.0 eq)

  • Piperidine (Catalyst, 0.1 eq)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and drying tube, dissolve malonic acid in pyridine.

  • Initiation: Add cyclohex-1-enecarbaldehyde followed by the piperidine catalyst. Note: The reaction is slightly exothermic; add catalyst slowly.

  • Reflux: Heat the mixture to 80–90°C for 4–6 hours. Monitor CO₂ evolution (decarboxylation).

  • Quench: Cool to 0°C and pour the reaction mixture into ice-cold 6M HCl. The acidic pH ensures the product precipitates as the free acid.

  • Isolation: Filter the white precipitate.

  • Purification: Recrystallize from ethanol/water (3:1).

Validation Criteria:

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (DMSO-d₆): Look for the doublet at

    
     ~7.2 ppm (vinyl proton 
    
    
    
    to ring) and doublet at
    
    
    ~5.7 ppm (
    
    
    to carbonyl). The coupling constant (
    
    
    ) of ~16 Hz confirms the trans (E)-isomer.

Section 3: Downstream Pharmaceutical Applications

Application A: HDAC Inhibitor Pharmacophore Construction

This molecule is a direct precursor to "Next-Gen" HDAC inhibitors. By converting the acid to a hydroxamic acid , the molecule mimics the structure of Belinostat or Panobinostat but with a cyclohexenyl cap, often improving selectivity for HDAC6.

Workflow:

  • Activation: React this compound with EDC·HCl and HOBt in DMF.

  • Coupling: Add aqueous hydroxylamine (NH₂OH).

  • Result: Formation of the Zinc-Binding Group (ZBG) necessary for chelating the Zn²⁺ ion in the HDAC active site.

Application B: Diels-Alder Cycloadditions

The conjugated diene system allows this molecule to act as a diene in [4+2] cycloadditions.[1] This is used to synthesize hydrindane scaffolds (found in Vitamin D analogs).

Workflow:

  • Reactants: this compound (Diene) + Maleic Anhydride (Dienophile).

  • Conditions: Reflux in Toluene or Xylene (110–140°C).

  • Result: A tricyclic adduct with defined stereochemistry.

Section 4: Visualizing the Strategic Workflow

The following diagram maps the transformation of raw materials into high-value pharmaceutical targets using this precursor.

G cluster_0 Synthesis Phase Start Cyclohex-1-enecarbaldehyde Core 3-(Cyclohex-1-en-1-yl) acrylic acid (The Precursor) Start->Core Knoevenagel (Pyridine/Piperidine) Reagent Malonic Acid Reagent->Core HDAC HDAC Inhibitors (Hydroxamic Acids) Core->HDAC Amide Coupling (NH2OH/EDC) Scaffold Polycyclic Scaffolds (Hydrindanes) Core->Scaffold Diels-Alder (Maleic Anhydride) Bioiso Cinnamic Acid Bioisosteres Core->Bioiso SAR Optimization (Lipophilicity Tuning)

Figure 1: Strategic reaction map illustrating the synthesis of the core precursor and its divergence into major pharmaceutical classes.

Section 5: Analytical Validation Parameters

To ensure protocol trustworthiness, the following analytical benchmarks must be met before proceeding to downstream synthesis.

ParameterSpecificationMethod
Purity >98.0%HPLC (C18 Column, ACN:Water gradient)
Melting Point 120–124°CCapillary Method
Residual Solvent <5000 ppm (Pyridine)GC-HS (Headspace)
Identity MS (ESI-): m/z 151.1 [M-H]⁻Mass Spectrometry

References

  • Zacuto, M. J. (2019).[2] "Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation." The Journal of Organic Chemistry, 84(10), 6465–6474.

  • Mottamal, M., et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies as Potential Anticancer Agents." Molecules, 20(3), 3898–3941.

  • Thorat, B. R., et al. (2023).[3][4] "One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst." Sciforum, 52.

  • Sigma-Aldrich. "Product Specification: (E)-3-(Cyclohex-1-en-1-yl)acrylic acid."

Sources

Diels-Alder reactions involving 3-(Cyclohex-1-en-1-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-(Cyclohex-1-en-1-yl)acrylic Acid in Polycyclic Scaffold Synthesis

Abstract

This compound (3-CAA) represents a privileged "amphiphilic" scaffold in organic synthesis. Possessing a conjugated diene system terminated by an electron-withdrawing carboxylic acid, it challenges the traditional "normal electron demand" Diels-Alder paradigm. This guide elucidates the molecule's dual utility: primarily as an electron-deficient diene in Inverse Electron Demand Diels-Alder (IEDDA) reactions to construct functionalized hydronaphthalenes (decalins), and secondarily as a dienophile in reactions with highly reactive dienes. We present optimized protocols for Intramolecular Diels-Alder (IMDA) cyclizations, a critical pathway for synthesizing compactin-like statin cores and terpenoid natural products.

Part 1: Mechanistic Insight & FMO Theory

To successfully utilize 3-CAA, researchers must understand its Frontier Molecular Orbital (FMO) profile.

  • Structure Analysis: The molecule features a 1,3-diene system (the endocyclic double bond of the cyclohexyl ring conjugated with the exocyclic acrylic double bond).

  • Electronic Bias: The carboxylic acid (-COOH) at the C1 position of the acrylic chain is a strong Electron Withdrawing Group (EWG).

    • Effect: This lowers the energy of both the HOMO and LUMO of the diene system.

    • Consequence: In a "Normal Demand" reaction (with an electron-poor dienophile like maleic anhydride), the reaction is kinetically sluggish because both partners are electron-deficient (large HOMO-LUMO gap).

  • Strategic Solution (IEDDA): The lowered LUMO of 3-CAA makes it an ideal partner for electron-rich dienophiles (e.g., vinyl ethers, enamines, or electron-rich olefins). In this Inverse Electron Demand scenario, the dominant interaction is between the LUMO of the Diene (3-CAA) and the HOMO of the Dienophile .

Part 2: Experimental Protocols

Protocol A: Intramolecular Diels-Alder (IMDA) for Decalin Synthesis

The "Gold Standard" for generating stereodefined polycyclic cores.

Objective: Synthesize a trans-fused octalin-lactone system by tethering a dienophile to the 3-CAA scaffold.

Reagents & Equipment:

  • Substrate: this compound

  • Tether Alcohol: 3-Buten-1-ol (or 4-penten-1-ol for varying ring size)

  • Coupling Agents: DCC (N,N'-Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine)

  • Lewis Acid Catalyst: Ethylaluminum dichloride (EtAlCl₂) or Diethylaluminum chloride (Et₂AlCl)

  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

  • Substrate Preparation (Esterification):

    • Dissolve 3-CAA (1.0 equiv) in anhydrous DCM (0.2 M).

    • Add 3-buten-1-ol (1.1 equiv), DCC (1.1 equiv), and DMAP (0.1 equiv) at 0°C.

    • Stir at RT for 12 hours. Filter off dicyclohexylurea (DCU) precipitate.

    • Wash filtrate with 1N HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

    • Result: The ester tethered precursor (Dienophile-Tether-Diene).

  • IMDA Cyclization:

    • Setup: Flame-dry a round-bottom flask under Argon.

    • Solvation: Dissolve the ester precursor in dry DCM (0.1 M) to favor intramolecular reaction over intermolecular dimerization.

    • Catalysis: Cool to -78°C. Add Et₂AlCl (1.2 equiv, 1.0 M in hexanes) dropwise.

      • Note: The Lewis acid coordinates to the carbonyl oxygen, further lowering the LUMO energy and locking the conformation.

    • Reaction: Allow to warm slowly to 0°C or RT over 4–8 hours. Monitor by TLC.

    • Quench: Pour into ice-cold Rochelle's salt solution (potassium sodium tartrate) and stir vigorously for 1 hour to break the aluminum emulsion.

  • Purification:

    • Extract with DCM (3x). Dry combined organics over Na₂SO₄.

    • Purify via flash column chromatography (Hexanes/EtOAc gradient).[1][2]

Stereochemical Outcome: Lewis acid catalysis typically favors the endo transition state, yielding the cis-fused lactone initially, which may isomerize to the thermodynamically stable trans-fused decalin system depending on workup and tether length.

Protocol B: Intermolecular IEDDA with Electron-Rich Dienophiles

For rapid access to functionalized bicyclic systems.

Objective: React Methyl 3-(cyclohex-1-en-1-yl)acrylate with Ethyl Vinyl Ether.

  • Methylation: Convert 3-CAA to its methyl ester using Trimethylsilyldiazomethane (TMSCHN₂) in MeOH/Benzene or standard H₂SO₄/MeOH reflux. Do not use the free acid with basic dienophiles.

  • Reaction:

    • Mix Methyl 3-(cyclohex-1-en-1-yl)acrylate (1.0 equiv) and Ethyl Vinyl Ether (5.0 equiv, excess acts as solvent/reactant).

    • Catalyst: Add Yb(OTf)₃ (5 mol%) or Eu(fod)₃.

    • Conditions: Heat to 60°C in a sealed tube for 24 hours.

    • Workup: Concentrate in vacuo to remove excess vinyl ether. Purify via silica gel chromatography.

  • Product: The resulting adduct is an ethoxy-substituted octalin derivative, a masked ketone (via hydrolysis of the enol ether) useful for further functionalization.

Part 3: Visualization & Logic

Reaction Pathway Diagram (Graphviz)

DielsAlderPathways Start This compound (Electron-Deficient Diene) PathA Pathway A: IMDA (Intramolecular) Start->PathA High Complexity Target PathB Pathway B: IEDDA (Intermolecular) Start->PathB Rapid Scaffold Access StepA1 Esterification (w/ Dienophilic Alcohol) PathA->StepA1 StepB1 Methylation (Protect Acid) PathB->StepB1 StepA2 Lewis Acid Catalysis (Et2AlCl, -78°C) StepA1->StepA2 Tether Formation ProductA Tricyclic Lactone (Decalin Core) StepA2->ProductA Cyclization StepB2 React w/ Electron-Rich Dienophile (Ethyl Vinyl Ether) StepB1->StepB2 LUMO Activation ProductB Functionalized Octalin StepB2->ProductB Inverse Demand DA

Caption: Decision tree for selecting the optimal Diels-Alder pathway based on target complexity. Pathway A (IMDA) is preferred for natural product synthesis, while Pathway B (IEDDA) offers rapid access to bicyclic cores.

Part 4: Data Summary & Troubleshooting

VariableStandard DA (Maleic Anhydride)IEDDA (Vinyl Ether)IMDA (Tethered)
Electronic Match Poor (E-poor Diene + E-poor Dienophile)Excellent (E-poor Diene + E-rich Dienophile)Good (Entropy assisted)
Kinetics Slow, requires high heat (>150°C)Moderate, requires Lewis AcidFast, often works at RT or 0°C
Stereocontrol Low (mixed Endo/Exo)ModerateHigh (Rigid Transition State)
Yield < 40% (Polymerization risk)60-80%75-90%

Troubleshooting Guide:

  • Problem: Low yield in IMDA.

    • Solution: Increase dilution (0.05 M) to prevent intermolecular oligomerization. Ensure strictly anhydrous conditions if using Aluminum-based Lewis acids.

  • Problem: Diene polymerization.

    • Solution: Add a radical inhibitor (BHT) if heating is required. Switch to Lewis Acid catalysis at lower temperatures.

References

  • Fringuelli, F., Piermatti, O., Pizzo, F., & Vaccaro, L. (2006). The Diels–Alder Reaction in Organic Synthesis. Thieme Connect. Link

  • Pearson, E. L., et al. (2006).[3] Intramolecular Diels-Alder reactions of ester linked 1,3,9-decatrienes: Cis/trans selectivity in thermal and Lewis acid promoted reactions. Journal of Organic Chemistry. Link

  • Rawal, V. H., et al. (2021).[4] Diels-Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes. Organic Letters. Link

  • Carboni, R. A., & Lindsey, R. V. (1959). Reactions of Tetrazines with Unsaturated Compounds (IEDDA Foundation). Journal of the American Chemical Society. Link

  • Gheorghiu, M. D. (2021). Diels-Alder Reactions: Protocols and Mechanisms. Chemistry LibreTexts. Link

Sources

Application Note: Advanced Protocols for the Polymerization of Acrylic Monomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Acrylic monomers (acrylates, methacrylates, acrylamides) represent the backbone of modern functional polymer synthesis, particularly in drug delivery systems, hydrogels, and medical device coatings. While conventional Free Radical Polymerization (FRP) offers robustness, the demand for defined molecular weights and low dispersity (


) in pharmaceutical applications necessitates Controlled Radical Polymerization (CRP) techniques. This guide details three validated protocols: RAFT  (Reversible Addition-Fragmentation Chain Transfer) for solution-phase precision, ATRP  (Atom Transfer Radical Polymerization) for surface functionalization, and optimized FRP  for bulk material synthesis.

Section 1: Pre-Polymerization Critical Workflows

Monomer Purification (Inhibitor Removal)

Commercial acrylic monomers contain phenolic inhibitors (e.g., MEHQ - hydroquinone monomethyl ether) to prevent spontaneous polymerization.[1][2] Removing these is non-negotiable for reproducible kinetics, especially in CRP where stoichiometry is precise.

Method A: Basic Alumina Column (Recommended) This method is superior to liquid-liquid extraction for lab-scale (<100g) purification as it introduces no water into the monomer.

  • Materials: Basic Alumina (activated), Pasteur pipette, glass wool/cotton, 20 mL syringe.

  • Protocol:

    • Plug a glass Pasteur pipette with a small amount of cotton.

    • Fill the pipette 50% full with basic alumina.

    • Pass the monomer (neat) through the column using gravity or slight pressure from a rubber bulb.

    • Validation: The eluent should be clear. If the alumina turns orange/brown near the top, it is successfully trapping the oxidized inhibitor.

Method B: Liquid-Liquid Extraction (Large Scale) For volumes >200 mL, wash monomer with 0.1 M NaOH (3x), followed by brine (1x), and dry over anhydrous


 for 4 hours.
Oxygen Removal (Degassing)

Oxygen is a radical scavenger that causes variable induction periods and terminates chains.

Protocol: Freeze-Pump-Thaw (FPT) Cycles

  • Context: Required for RAFT and ATRP.[3]

  • Steps:

    • Place reaction mixture in a Schlenk tube; seal.

    • Freeze: Submerge in liquid nitrogen (

      
      ) until solid.
      
    • Pump: Open to high vacuum (5–10 min). Do not apply vacuum to liquid monomer to avoid evaporation.

    • Thaw: Close vacuum; thaw in warm water bath until liquid. Bubbles will evolve.[4][5]

    • Repeat: Perform 3–4 total cycles. Backfill with Argon/Nitrogen for the final cycle.

Section 2: Visualization of Workflows

PolymerizationWorkflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction Setup cluster_post Phase 3: Workup RawMonomer Raw Monomer (+ MEHQ Inhibitor) Alumina Basic Alumina Filtration RawMonomer->Alumina PureMonomer Purified Monomer Alumina->PureMonomer Mix Mix: Monomer + Solvent + CTA/Ligand PureMonomer->Mix Degas Degas: Freeze-Pump-Thaw Mix->Degas Initiate Add Initiator & Heat (60-70°C) Degas->Initiate Quench Quench: Cool & Air Exposure Initiate->Quench  Conversion > 80% Precip Precipitation: 1:10 in Cold Methanol Quench->Precip Dry Vacuum Dry Precip->Dry

Figure 1: End-to-end workflow for controlled polymerization of acrylic monomers.

Section 3: Protocol A - RAFT Polymerization (Precision Synthesis)

Application: Synthesis of block copolymers for drug delivery (e.g., PEG-b-PNIPAM). Mechanism: Reversible Deactivation Radical Polymerization via degenerative chain transfer.

Reagent Stoichiometry

The target molecular weight (


) is determined by the ratio of Monomer to Chain Transfer Agent (CTA).


ComponentRoleTypical Ratio (Molar)Notes
Monomer Building Block100 - 500Purified (See 1.1)
CTA RAFT Agent1.0Trithiocarbonates for acrylates; Dithiobenzoates for methacrylates.
AIBN Initiator0.1 - 0.2Low concentration minimizes dead chain termination.
Step-by-Step Procedure
  • Preparation: In a 20 mL Schlenk tube, dissolve CTA (e.g., CPDB) and Monomer (e.g., NIPAM) in solvent (1,4-Dioxane or DMF). Concentration should be ~1–2 M.

  • Initiator Addition: Add AIBN from a stock solution. Note: Do not add solid AIBN directly to small volumes to avoid weighing errors.

  • Degassing: Perform 4 cycles of Freeze-Pump-Thaw (See 1.2). Backfill with Nitrogen.[4][5][6]

  • Polymerization: Immerse flask in a pre-heated oil bath at 65°C or 70°C.

  • Monitoring: Withdraw aliquots via syringe under

    
     flow at t=0, 2, 4, 8 hrs for NMR (conversion) and GPC (dispersity).
    
  • Termination: Quench by cooling to

    
     and opening the flask to air (oxygen stops the radical process).
    

Section 4: Protocol B - ATRP (Surface Functionalization)

Application: Grafting polymer brushes from medical device surfaces (SI-ATRP). Key Concept: Equilibrium between active radicals and dormant alkyl halides mediated by a Copper(I)/Ligand complex.

The Catalytic Complex
  • Catalyst: CuBr (must be white/purified; green indicates oxidation to Cu(II)).

  • Ligand: PMDETA (for simple acrylates) or bipyridine (bpy).

  • Initiator: Ethyl

    
    -bromoisobutyrate (EBiB).
    
Step-by-Step Procedure
  • Charge: Add CuBr (1 equiv) to a dry Schlenk flask containing a magnetic stir bar.

  • Seal & Purge: Seal flask with a rubber septum; cycle vacuum/Nitrogen 3 times to remove oxygen.

  • Solvent/Ligand: Inject deoxygenated solvent (Anisole or DMF) and Ligand (1–2 equiv depending on denticity) via syringe. Stir until the complex forms (often dark brown/green).

  • Monomer/Initiator: Inject degassed Monomer (100 equiv) and Initiator (1 equiv).

  • Reaction: Heat to 60–90°C depending on monomer reactivity (Methacrylates react faster than acrylates).

  • Purification (Crucial): Pass the polymer solution through a neutral alumina column to remove the copper catalyst (solution will turn from colored to clear).

Section 5: Protocol C - Solution Free Radical Polymerization (FRP)

Application: High molecular weight hydrogels or bulk plastics where dispersity is less critical.

Procedure
  • Solution: Dissolve monomer (e.g., Acrylamide) in water or DMSO at 10–20 wt%.

  • Initiator: Use a water-soluble initiator like Potassium Persulfate (KPS) or a thermal initiator like AIBN for organics.

  • Degassing: Sparging with Nitrogen for 20 minutes is usually sufficient for FRP (FPT is overkill unless strict kinetics are required).

  • Reaction: Heat to 60°C for 12–24 hours.

  • Workup: Precipitate into cold acetone or ethanol.

Section 6: Characterization & Troubleshooting

Workup: Precipitation

Do not evaporate solvent directly; this traps impurities.

  • Ratio: 1 volume Polymer Solution : 10 volumes Non-Solvent.

  • Technique: Add polymer solution dropwise into the stirring non-solvent (e.g., Cold Methanol for PMMA) to obtain a fine powder.

Troubleshooting Table
IssueProbable CauseCorrective Action
Induction Period (>1 hr) Oxygen presence or Inhibitor remaining.Improve FPT degassing; Check alumina column efficacy.
High Dispersity (

in RAFT)
Too much initiator or high conversion.Reduce [I]; Stop reaction at <80% conversion.
Green Color in ATRP Oxidation of Cu(I) to Cu(II).Ensure strict air-free techniques; Add reducing agent (Tin(II) 2-ethylhexanoate) for ARGET ATRP.
Gelation Crosslinking or runaway exotherm.Dilute reaction (add more solvent); Reduce temperature.

Section 7: Mechanistic Visualization (RAFT)

RAFT_Mechanism Init Initiator (I•) PropRad Propagating Radical (Pn•) Init->PropRad + Monomer Intermed Intermediate Radical PropRad->Intermed + CTA MacroCTA Macro-CTA (Dormant) Intermed->MacroCTA Fragmentation NewChain New Chain (Pm•) Intermed->NewChain Fragmentation NewChain->Intermed + MacroCTA

Figure 2: Simplified RAFT equilibrium showing the degenerative chain transfer process.

References

  • Sigma-Aldrich. Inhibitor Removal from Monomers. Technical Bulletin. Link

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry. Link

  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society. Link

  • Emerald Cloud Lab. Freeze-Pump-Thaw Degassing Protocols.Link

  • Polymer Source. Precipitation and Solubility of PMMA.[7] Technical Data Sheet. Link

Sources

Application of 3-(Cyclohex-1-en-1-yl)acrylic Acid in Medicinal Chemistry: A Guide to Synthesis and Evaluation of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 3-(Cyclohex-1-en-1-yl)acrylic acid as a versatile building block in medicinal chemistry. We will explore its potential in the synthesis of novel anti-inflammatory agents, drawing upon established synthetic methodologies and the known bioactivity of structurally related compounds. This guide offers detailed protocols, explains the scientific rationale behind experimental choices, and provides a framework for the biological evaluation of newly synthesized derivatives.

Introduction: The Potential of the Cyclohexenyl-Acrylic Acid Scaffold

The this compound moiety represents a compelling scaffold for medicinal chemistry exploration. It combines two key structural features: the cyclohexene ring and the α,β-unsaturated carboxylic acid. The cyclohexene group provides a three-dimensional character that can facilitate stronger interactions with protein binding pockets, a feature that has been successfully exploited in drug discovery.[1][2] Furthermore, the cyclohexene motif is recognized as a metabolically stable bioisostere for other cyclic systems.[1]

The acrylic acid portion, on the other hand, is a versatile handle for chemical modification, readily forming amides, esters, and other derivatives.[3] This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a variety of substituents to modulate the compound's physicochemical properties and biological activity. Derivatives of acrylic acid have been investigated as inhibitors of enzymes such as lipoxygenase and cyclooxygenase-1, which are key players in the inflammatory cascade.[1]

Recent studies have highlighted the anti-inflammatory and antiproliferative potential of compounds containing a cyclohex-1-ene-1-carboxylic acid core.[2][4] These compounds have been shown to inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (ILs).[2] This provides a strong rationale for exploring derivatives of this compound as a new class of potential anti-inflammatory agents.

Application as a Precursor for Novel Anti-Inflammatory Agents: Synthesis of N-Aryl-3-(cyclohex-1-en-1-yl)acrylamides

A common strategy in medicinal chemistry to enhance the biological activity of a carboxylic acid-containing scaffold is its conversion to a library of amides.[5][6] This modification can improve cell permeability and introduce new interactions with the biological target. Here, we present a detailed protocol for the synthesis of a series of N-aryl-3-(cyclohex-1-en-1-yl)acrylamides, which are promising candidates for anti-inflammatory activity.

Rationale for Amide Synthesis

The amide bond is a fundamental linkage in numerous biologically active molecules.[5] By coupling this compound with a variety of anilines (aryl amines), we can systematically probe the effect of different substituents on the phenyl ring on the compound's anti-inflammatory potency. This allows for the development of a structure-activity relationship (SAR) to guide the design of more potent analogues. The choice of anilines can be guided by the desire to modulate properties such as lipophilicity, electronic effects, and hydrogen bonding capacity.

General Synthetic Workflow

The synthesis of N-aryl-3-(cyclohex-1-en-1-yl)acrylamides can be efficiently achieved through a standard amide coupling reaction. The general workflow involves the activation of the carboxylic acid group of this compound, followed by nucleophilic attack by the desired aniline.

G cluster_0 Synthetic Workflow start This compound + Substituted Aniline activation Carboxylic Acid Activation (e.g., DCC/DMAP or SOCl2) start->activation Reagents coupling Amide Bond Formation activation->coupling Activated Intermediate purification Purification (Column Chromatography) coupling->purification Crude Product product N-Aryl-3-(cyclohex-1-en-1-yl)acrylamide purification->product Purified Product G cluster_1 Hypothesized Anti-Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription Compound N-Aryl-3-(cyclohex-1-en-1-yl)acrylamide Compound->IKK Inhibits

Sources

Application Notes and Protocols for Assessing the Antimicrobial Activity of Acrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Interest in Acrylic Acid Derivatives as Antimicrobial Agents

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the exploration of novel antimicrobial compounds.[1][2] Among the promising candidates, acrylic acid derivatives have garnered significant attention due to their broad-spectrum antimicrobial activities.[3][4][5] These compounds, characterized by the presence of the acryloyl group, have demonstrated efficacy against a range of bacteria and fungi.[3][6] The reactivity of the α,β-unsaturated carbonyl system in their structure is believed to play a crucial role in their mechanism of action, which can include disruption of cellular membranes and inhibition of essential enzymes.[7][8]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for assessing the antimicrobial and antibiofilm properties of novel acrylic acid derivatives. The protocols outlined herein are grounded in established methodologies and draw upon guidelines from authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[9][10][11]

Part 1: Foundational Antimicrobial Susceptibility Testing

The initial screening of a novel compound's antimicrobial efficacy typically begins with determining its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[12][13][14] This fundamental parameter serves as the cornerstone for further, more dynamic assessments of antimicrobial activity.

Experimental Workflow for Initial Antimicrobial Assessment

The following diagram illustrates a typical workflow for the initial assessment of an acrylic acid derivative's antimicrobial properties.

Antimicrobial Assessment Workflow Figure 1: Initial Antimicrobial Assessment Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Bactericidal/Bacteriostatic Determination cluster_2 Phase 3: Anti-Biofilm Activity A Synthesized Acrylic Acid Derivative B Broth Microdilution Assay (MIC Determination) A->B C Data Analysis: Determine MIC50 & MIC90 B->C D Minimum Bactericidal Concentration (MBC) Assay C->D E Time-Kill Kinetic Assay C->E F Data Analysis: Determine Rate and Extent of Killing D->F E->F G Biofilm Inhibition Assay (MBIC) F->G H Biofilm Eradication Assay (MBEC) G->H I Data Analysis: Quantify Biofilm Reduction H->I

Caption: A logical progression for evaluating a novel acrylic acid derivative.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used and standardized technique for determining the MIC of an antimicrobial agent.[12][15] This method involves challenging a standardized microbial inoculum with serial dilutions of the test compound in a liquid growth medium.

Principle: The assay identifies the lowest concentration of the acrylic acid derivative that inhibits the visible growth of the test microorganism after a specified incubation period. This is typically observed as the absence of turbidity in the wells of a microtiter plate.[13][14]

Materials:

  • 96-well sterile microtiter plates

  • Test acrylic acid derivative, stock solution of known concentration

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria)

  • Standardized microbial inoculum (adjusted to 0.5 McFarland standard)

  • Positive control antibiotic (e.g., ciprofloxacin, vancomycin)

  • Negative control (broth and inoculum without compound)

  • Sterility control (broth only)

  • Multichannel pipette

  • Incubator

Step-by-Step Protocol:

  • Preparation of Compound Dilutions:

    • Prepare a serial two-fold dilution of the acrylic acid derivative in the appropriate broth directly in the 96-well plate.[13][16] Typically, this is done by adding a volume of the compound to the first well and then transferring half of that volume to the subsequent wells containing broth.

    • The final volume in each well should be uniform (e.g., 100 µL).

  • Inoculum Preparation:

    • From a fresh culture, suspend several colonies in sterile broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.[17]

    • Dilute this standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each test well.[17]

  • Inoculation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions, as well as the positive and negative control wells.

    • Do not add inoculum to the sterility control wells.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-24 hours for most bacteria.[14][16] Incubation conditions may vary depending on the microorganism being tested.

  • Determination of MIC:

    • Following incubation, visually inspect the microtiter plate for turbidity. The MIC is the lowest concentration of the acrylic acid derivative in which there is no visible growth.[14][17]

    • Optionally, a viability indicator such as resazurin can be used to aid in the determination of the MIC.[1][18]

Data Presentation:

The results of the MIC assay should be presented in a clear and organized table.

Test MicroorganismGram StainAcrylic Acid Derivative Conc. (µg/mL)Positive Control (e.g., Ciprofloxacin) Conc. (µg/mL)MIC of Derivative (µg/mL)MIC of Positive Control (µg/mL)
Staphylococcus aureusPositive0.5, 1, 2, 4, 8, 16, 32, 640.125, 0.25, 0.5, 1, 2, 4, 8, 16[Insert Data][Insert Data]
Escherichia coliNegative0.5, 1, 2, 4, 8, 16, 32, 640.03, 0.06, 0.125, 0.25, 0.5, 1, 2, 4[Insert Data][Insert Data]
Pseudomonas aeruginosaNegative0.5, 1, 2, 4, 8, 16, 32, 640.25, 0.5, 1, 2, 4, 8, 16, 32[Insert Data][Insert Data]
Candida albicansN/A (Fungus)0.5, 1, 2, 4, 8, 16, 32, 640.125, 0.25, 0.5, 1, 2, 4, 8, 16[Insert Data][Insert Data]

Part 2: Delving Deeper - Bactericidal vs. Bacteriostatic Activity

While the MIC provides information on the concentration required to inhibit growth, it does not distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) activity. To elucidate this, a time-kill kinetic assay is the preferred method.

Protocol 2: Time-Kill Kinetic Assay

This dynamic assay provides valuable information on the rate and extent of microbial killing over time.[19][20][21]

Principle: A standardized inoculum is exposed to various concentrations of the acrylic acid derivative (typically multiples of the MIC), and the number of viable cells is determined at different time points. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[19][20]

Materials:

  • Flasks or tubes containing appropriate broth

  • Test acrylic acid derivative

  • Standardized microbial inoculum

  • Positive control antibiotic

  • Growth control (inoculum without compound)

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates for colony counting

  • Incubator with shaking capabilities

Step-by-Step Protocol:

  • Preparation:

    • Prepare flasks or tubes with broth containing the acrylic acid derivative at concentrations corresponding to sub-MIC, MIC, and supra-MIC levels (e.g., 0.5x, 1x, 2x, and 4x MIC).

    • Include a growth control flask without the compound.

  • Inoculation:

    • Inoculate each flask with the standardized microbial suspension to achieve a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[22]

    • Perform serial dilutions of the collected samples in sterile saline or PBS.

    • Plate the appropriate dilutions onto agar plates.

  • Incubation and Colony Counting:

    • Incubate the agar plates at 35-37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

Data Presentation and Interpretation:

The results are typically plotted as log10 CFU/mL versus time.

Time_Kill_Curve Figure 2: Representative Time-Kill Curve end_x Time (hours) end_y log10 CFU/mL start start start->end_y gc_2 gc_4 gc_2->gc_4 Growth Control gc_6 gc_4->gc_6 Growth Control gc_8 gc_6->gc_8 Growth Control gc_0 gc_0 gc_0->gc_2 Growth Control mic_0 mic_2 mic_0->mic_2 1x MIC (Bacteriostatic) mic_4 mic_2->mic_4 1x MIC (Bacteriostatic) mic_6 mic_4->mic_6 1x MIC (Bacteriostatic) mic_8 mic_6->mic_8 1x MIC (Bacteriostatic) bactericidal_0 bactericidal_2 bactericidal_0->bactericidal_2 4x MIC (Bactericidal) bactericidal_4 bactericidal_2->bactericidal_4 4x MIC (Bactericidal) bactericidal_6 bactericidal_4->bactericidal_6 4x MIC (Bactericidal) bactericidal_8 bactericidal_6->bactericidal_8 4x MIC (Bactericidal)

Caption: Visualizing bactericidal vs. bacteriostatic effects over time.

Part 3: Assessing Activity Against Biofilms

Bacterial biofilms are structured communities of cells encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics.[5][23] Therefore, evaluating the anti-biofilm potential of acrylic acid derivatives is a critical step in their development.

Protocol 3: Biofilm Inhibition and Eradication Assays

These assays quantify the ability of a compound to prevent biofilm formation (inhibition) and to destroy pre-formed biofilms (eradication).[24]

Principle: A colorimetric assay using crystal violet is commonly employed to quantify biofilm biomass.[18][25] The dye stains the cells and the extracellular matrix, and the amount of retained dye is proportional to the biofilm mass.

Materials:

  • 96-well flat-bottomed sterile microtiter plates

  • Test acrylic acid derivative

  • Appropriate growth medium (e.g., Tryptic Soy Broth supplemented with glucose)

  • Standardized microbial inoculum

  • Crystal violet solution (0.1%)

  • Ethanol (95%) or acetic acid (33%) for destaining

  • Microplate reader

Step-by-Step Protocol for Biofilm Inhibition:

  • Preparation:

    • Prepare serial dilutions of the acrylic acid derivative in the growth medium in a 96-well plate.

  • Inoculation:

    • Add the standardized microbial inoculum to each well.

  • Incubation:

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for biofilm formation.

  • Washing:

    • Carefully remove the planktonic cells and wash the wells gently with PBS to remove non-adherent cells.

  • Staining:

    • Add crystal violet solution to each well and incubate at room temperature.

  • Washing:

    • Remove the crystal violet and wash the wells again to remove excess stain.

  • Destaining and Quantification:

    • Add ethanol or acetic acid to each well to solubilize the bound crystal violet.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Step-by-Step Protocol for Biofilm Eradication:

  • Biofilm Formation:

    • Inoculate a 96-well plate with the microbial suspension and incubate to allow for biofilm formation (typically 24-48 hours).

  • Washing:

    • Wash the pre-formed biofilms to remove planktonic cells.

  • Treatment:

    • Add serial dilutions of the acrylic acid derivative to the wells containing the biofilms.

  • Incubation:

    • Incubate for a specified period (e.g., 24 hours) to allow the compound to act on the biofilm.

  • Quantification:

    • Follow steps 4-7 of the biofilm inhibition protocol to quantify the remaining biofilm.

Data Presentation:

The results can be presented as the percentage of biofilm inhibition or eradication compared to the untreated control.

Acrylic Acid Derivative Conc. (µg/mL)% Biofilm Inhibition% Biofilm Eradication
0 (Control)00
0.5x MIC[Insert Data][Insert Data]
1x MIC[Insert Data][Insert Data]
2x MIC[Insert Data][Insert Data]
4x MIC[Insert Data][Insert Data]

Conclusion and Future Directions

The methodologies detailed in these application notes provide a robust framework for the comprehensive evaluation of the antimicrobial and anti-biofilm properties of novel acrylic acid derivatives. By systematically determining the MIC, assessing the bactericidal or bacteriostatic nature, and quantifying the effects on biofilms, researchers can gain critical insights into the potential of these compounds as next-generation antimicrobial agents. Further investigations should focus on elucidating the precise mechanisms of action, evaluating in vivo efficacy, and assessing the potential for resistance development.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.).
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - Frontiers. (2024, March 6).
  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs - Bio-protocol. (2020, August 20).
  • Minimum Inhibitory Concentration (MIC) - Emery Pharma. (n.d.).
  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC. (2024, November 7).
  • Time-Kill Kinetics Assay - Emery Pharma. (n.d.).
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC. (n.d.).
  • Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC) - Bridge PTS. (n.d.).
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  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - ResearchGate. (2024, April 26).
  • Time-kill studies – including synergy time-kill studies - GARDP Revive. (n.d.).
  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27).
  • Synthesis, characterization and antimicrobial activity of novel acrylic materials - JOCPR. (n.d.).
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.).
  • Antibiofilm Effects of Modifying Polyvinylidene Fluoride Membranes with Polyethylenimine, Poly(acrylic acid) and Graphene Oxide - MDPI. (2024, December 5).
  • Validation of high-throughput time-kill assay - Helda - helsinki.fi. (n.d.).
  • Antimicrobial Activities of Hydrophobically Modified Poly(Acrylate) Films and Their Complexes with Different Chain Length Cationic Surfactants - MDPI. (2019, April 11).
  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests | Journal of Clinical Microbiology. (2018, March 26).
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in - AKJournals. (2024, April 22).
  • Antimicrobial Activity of p-Hydroxyphenyl Acrylate Derivatives | Journal of Agricultural and Food Chemistry - ACS Publications. (2004, November 10).
  • Mechanistic approaches on the antibacterial activity of poly(acrylic acid) copolymers. (2015, February 1).
  • A "Time-Kill" Study to Assess the Effect of Colistin on Gram-Negative Strains: An Experimental Study for Developing an Indigenous Microfluidics-Based Antimicrobial Susceptibility Testing Device - PubMed. (2025, June 4).
  • CLSI 2024 M100Ed34(1). (n.d.).
  • Antimicrobial activity of poly(acrylic acid) block copolymers - PubMed. (2014, May 1).
  • Antibacterial Susceptibility Test Interpretive Criteria - FDA. (2026, February 5).
  • Polymers showing intrinsic antimicrobial activity - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00558A. (2022, September 27).
  • Mechanistic approaches on the antibacterial activity of poly(acrylic acid) copolymers | Request PDF - ResearchGate. (2026, February 17).
  • Antibiofilm and antiadhesion activity of glycolipids on acrylic disk... - ResearchGate. (n.d.).
  • Understanding the antimicrobial and antibiofilm activity of a cationic polymer. (n.d.).
  • Antibacterial impact of acrylic acid /polyvinyl alcohol/ MgO various nanocomposite hydrogels prepared by gamma radiation - Prince Sattam bin Abdulaziz University - Pure Help Center. (2022, September 15).
  • Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates - PMC. (n.d.).
  • A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. (2016, December 27).
  • Acrylic acid, an "antibiotic" principle in Phaeocystis blooms in antarctic waters - PubMed. (n.d.).

Sources

Application Notes & Protocols: Laboratory Synthesis of 3-(Cyclohex-1-en-1-yl)acrylic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the laboratory synthesis of 3-(Cyclohex-1-en-1-yl)acrylic acid esters, crucial intermediates in medicinal chemistry and materials science. We present and contrast the two most effective and widely adopted synthetic strategies: the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, step-by-step protocols, and practical advice on experimental execution, purification, and troubleshooting. We emphasize the causality behind procedural choices to empower users to adapt and optimize these methods for their specific needs.

Introduction and Strategic Overview

This compound esters, also known as cyclohexenyl acrylates, are valuable α,β-unsaturated esters. Their conjugated system serves as a versatile Michael acceptor and a dienophile in Diels-Alder reactions, making them key building blocks for constructing complex molecular architectures. The synthesis of these compounds is primarily achieved through olefination of cyclohex-1-ene-1-carbaldehyde.

Two powerful olefination methods stand out:

  • The Horner-Wadsworth-Emmons (HWE) Reaction: This method utilizes a phosphonate-stabilized carbanion to react with an aldehyde, typically yielding the thermodynamically favored (E)-alkene with high stereoselectivity.[1][2] A significant practical advantage is the formation of a water-soluble phosphate byproduct, which simplifies product purification.[3]

  • The Wittig Reaction: A classic and widely used method involving the reaction of a phosphonium ylide with an aldehyde.[4][5] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, such as the one required for this synthesis, generally favor the (E)-alkene.[5] However, a major drawback is the production of triphenylphosphine oxide (TPPO), a byproduct whose removal often complicates purification.[6]

For the synthesis of this compound esters, the HWE reaction is generally the preferred method due to its superior (E)-selectivity and significantly easier purification process.

The Horner-Wadsworth-Emmons (HWE) Approach: Protocol and Mechanistic Insight

The HWE reaction is renowned for its reliability in producing (E)-α,β-unsaturated esters. The reaction proceeds via the deprotonation of a phosphonate ester, followed by nucleophilic attack on the aldehyde, formation of an intermediate, and subsequent elimination to form the alkene.[1][7]

Principle and Mechanism

The reaction begins with a base abstracting the acidic proton alpha to the phosphonate and ester groups, creating a highly nucleophilic phosphonate carbanion. This carbanion then attacks the electrophilic carbonyl carbon of cyclohex-1-ene-1-carbaldehyde. The resulting intermediate can proceed through a cyclic oxaphosphetane intermediate.[2][8] Elimination of a dialkyl phosphate salt yields the desired alkene. The thermodynamic stability of the intermediates favors the anti-configuration, which ultimately leads to the formation of the (E)-alkene as the major product.[1][8]

Experimental Workflow Diagram

HWE_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification P Trialkyl Phosphonoacetate Mix 1. Deprotonation: Generate Phosphonate Carbanion P->Mix B Base (e.g., NaH) B->Mix S Anhydrous Solvent (e.g., THF) S->Mix Add 2. Add Cyclohex-1-ene-1-carbaldehyde (Rate-Limiting Step) Mix->Add Inert Atmosphere React 3. Stir at RT (Monitor by TLC) Add->React Quench 4. Quench with sat. NH4Cl(aq) React->Quench Extract 5. Extract with Organic Solvent Quench->Extract Wash 6. Wash with Water & Brine (Removes Phosphate Byproduct) Extract->Wash Dry 7. Dry, Filter, Concentrate Wash->Dry Purify 8. Column Chromatography Dry->Purify Product Pure (E)-Ester Purify->Product

Caption: General workflow for the HWE synthesis.

Detailed Laboratory Protocol

This protocol describes the synthesis of Ethyl 3-(cyclohex-1-en-1-yl)acrylate .

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Volume / MassNotes
Triethyl phosphonoacetate224.1611.02.47 g (2.2 mL)Reagent grade, store under inert gas.
Sodium Hydride (NaH), 60% in oil24.00 (as NaH)12.00.48 gCaution: Highly reactive with water.
Anhydrous Tetrahydrofuran (THF)72.11-50 mLUse a dry, inhibitor-free solvent.
Cyclohex-1-ene-1-carbaldehyde110.1510.01.10 g (1.1 mL)Reagent grade.
Saturated aq. Ammonium Chloride (NH₄Cl)--~30 mLFor quenching the reaction.
Ethyl Acetate (EtOAc)88.11-~100 mLFor extraction.
Brine (Saturated aq. NaCl)--~30 mLFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As neededFor drying the organic phase.

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (0.48 g, 12.0 mmol) to a dry three-necked flask equipped with a magnetic stirrer and a dropping funnel.

  • Solvent Addition: Wash the sodium hydride with anhydrous hexane to remove the mineral oil, carefully decant the hexane, and then add anhydrous THF (30 mL). Cool the suspension to 0 °C in an ice bath.

  • Carbanion Formation: Slowly add triethyl phosphonoacetate (2.2 mL, 11.0 mmol) dropwise to the stirred NaH/THF suspension over 15 minutes. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.

  • Aldehyde Addition: Cool the reaction mixture back to 0 °C. Add a solution of cyclohex-1-ene-1-carbaldehyde (1.1 g, 10.0 mmol) in anhydrous THF (20 mL) dropwise over 20 minutes.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (~30 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with water (30 mL) and brine (30 mL). This step is crucial for removing the water-soluble diethyl phosphate byproduct.[3]

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient, typically 95:5) to yield the pure ethyl 3-(cyclohex-1-en-1-yl)acrylate.

Expected Outcome: Typical yields for this reaction are in the range of 80-95%, with high (E)-stereoselectivity.

The Wittig Reaction Approach: A Comparative Alternative

While less ideal for this specific transformation, the Wittig reaction is a cornerstone of organic synthesis and provides a valid alternative.[4][9] For this synthesis, a stabilized ylide is required, which generally favors the formation of the (E)-alkene.[5]

Principle and Drawbacks

The reaction involves the generation of a phosphorus ylide from a phosphonium salt using a base. This ylide then reacts with the aldehyde to form an oxaphosphetane intermediate, which collapses to form the alkene and triphenylphosphine oxide (TPPO).[5][10]

The primary challenge is the removal of the TPPO byproduct. TPPO has moderate polarity and can co-elute with products of similar polarity during chromatography. Several methods exist for its removal, including precipitation/crystallization from non-polar solvents, or complexation with metal salts like ZnCl₂.[6][11][12]

Protocol Outline

A typical Wittig protocol would involve:

  • Ylide Formation: Reaction of (carbethoxymethyl)triphenylphosphonium bromide with a base like sodium ethoxide in a solvent like ethanol or DMF.

  • Aldehyde Addition: Addition of cyclohex-1-ene-1-carbaldehyde to the pre-formed ylide.

  • Reaction & Workup: Stirring at room temperature or with gentle heating, followed by an aqueous workup.

  • TPPO Removal & Purification: The crude product is concentrated and treated to remove TPPO. A common lab-scale method is to triturate the crude solid/oil with a non-polar solvent like diethyl ether or a hexane/ether mixture, which causes the TPPO to precipitate.[13] The filtered solution is then concentrated and purified by column chromatography.

Summary and Comparison

FeatureHorner-Wadsworth-Emmons (HWE) ReactionWittig Reaction (with Stabilized Ylide)
Phosphorus Reagent Trialkyl phosphonoacetateTriphenylphosphonium salt
Byproduct Dialkyl phosphate (e.g., (EtO)₂PO₂⁻ Na⁺)Triphenylphosphine oxide (TPPO)
Byproduct Removal Simple aqueous wash.[3]Often requires crystallization, precipitation, or extensive chromatography.[6][11]
Stereoselectivity Excellent, strongly favors (E)-alkene.[1][2]Good, generally favors (E)-alkene.
Reagent Reactivity Phosphonate carbanions are more nucleophilic and less basic.[1]Ylides are strongly basic.
Typical Yield High (80-95%)Moderate to High (60-85%)
Recommendation Highly Recommended Viable alternative, but purification is a major consideration.

Mechanistic Diagram

HWE_Mechanism Phosphonate R'O-P(=O)(OR')-CH2-COOR Carbanion R'O-P(=O)(OR')-CH⁻-COOR Phosphonate->Carbanion Deprotonation Base Base⁻ Base->Carbanion Intermediate [Oxaphosphetane Intermediate] Carbanion->Intermediate Nucleophilic Attack Aldehyde R''-CHO Aldehyde->Intermediate Product R''-CH=CH-COOR ((E)-alkene) Intermediate->Product Elimination Byproduct R'O-P(=O)(OR')-O⁻ Intermediate->Byproduct

Caption: Simplified mechanism of the HWE reaction.

References

  • Horner–Wadsworth–Emmons reaction - Wikipedia. [Link]

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - ACS Omega. [Link]

  • A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed. [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. [Link]

  • Horner-Wadsworth-Emmons reaction | PPTX - Slideshare. [Link]

  • A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - The Journal of Organic Chemistry. [Link]

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - ACS Publications. [Link]

  • Method for recovering triphenylphosphine oxide from Wittig reaction rectification residual liquid - Google P
  • Work up tips: Reactions with Triphenylphosphine oxide - Shenvi Lab. [Link]

  • (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid - Arkivoc. [Link]

  • Process for the production of 3-cyclohexene-1-carboxaldehyde - Google P
  • Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction - Beilstein Journals. [Link]

  • Process for the preparation of 3-cyclohexene-1-carboxaldehyde - Google P
  • An Enhanced Stereoselective Synthesis of α,β-Unsaturated Esters Through the Horner-Wadsworth-Emmons reaction in Deep Eutectic Solvents - The Royal Society of Chemistry. [Link]

  • Synthesis of cyclohexene‐carbaldehydes via... - ResearchGate. [Link]

  • Wittig Reaction - Chemistry LibreTexts. [Link]

  • Wittig Reaction - Organic Chemistry Portal. [Link]

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Chemo-Functional Utility of Acrylic Acid Derivatives in Olfactory Systems: Synthesis, Stabilization, and Controlled Release

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of Acrylic Acid Derivatives in the Fragrance and Flavor Industry Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

While acrylic acid itself is a corrosive industrial intermediate, its derivatives—specifically ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-unsaturated esters (acrylates) and phenylacrylates (cinnamates)—constitute a critical structural class in the fragrance and flavor (F&F) industry. This guide addresses the dual utility of these compounds: first, as bioactive odorants (olfactophores) ranging from balsamic fixatives to green top notes; and second, as reactive scaffolds for pro-fragrance  delivery systems. Drawing parallels to prodrug design, we explore the application of Michael addition chemistry for controlled volatile release and the synthesis of macrocyclic musks via acrylate precursors.
The Acrylate Pharmacophore in Olfaction

In medicinal chemistry, the acrylate moiety is often viewed as a "warhead" for covalent inhibition. In fragrance chemistry, this reactivity is tuned to balance volatility, olfactory threshold, and safety.

The industry bifurcates acrylates into two categories:

  • Simple Aliphatic Acrylates: Often possess harsh, ethereal odors. Many (e.g., Ethyl Acrylate) are restricted due to volatility and sensitization risks.[1]

  • Complex/Conjugated Acrylates: Functionalized derivatives (e.g., Cinnamates) where the

    
    -unsaturation is stabilized, yielding pleasant balsamic, fruity, or green notes.
    
Comparative Analysis of Key Derivatives
CompoundStructure ClassOlfactory ProfileRegulatory Status (IFRA/Safety)
Ethyl Acrylate Simple EsterPenetrating, fruity, rum-likeRESTRICTED/PROHIBITED. IARC 2B carcinogen; skin sensitizer. Used only as a synthesis intermediate.
cis-3-Hexenyl Acrylate Unsaturated EsterFresh, green, vegetablePERMITTED. High-impact top note used in green floral accords.
Benzyl Cinnamate PhenylacrylateSweet, balsamic, orientalPERMITTED. Widely used fixative; UV absorber properties. Low sensitization risk.[2]
Ethyl Cinnamate PhenylacrylateFruity, balsamic, cinnamonPERMITTED. Flavoring agent (berry/fruit) and fragrance heart note.
Synthetic Scaffolds: The Route to Macrocyclic Musks

For drug development professionals transitioning to F&F, the synthesis of macrocyclic musks (e.g., Exaltolide®, Muscone) represents a pinnacle of ring-closure chemistry. Acrylates serve as essential "linchpins" in Ring-Closing Metathesis (RCM) strategies, replacing older, lower-yield dilution methods.

Mechanism: Acrylate-Mediated Metathesis

The synthesis of Exaltolide (15-pentadecanolide) often utilizes an acrylate ester precursor. The terminal alkene of the acrylate and a distant alkene on the fatty acid chain undergo Ru-catalyzed metathesis to close the ring.

RCM_Synthesis Precursor Diene-Acrylate Precursor (Linear Ester) Intermediate Unsaturated Macrocycle (Cyclic Enone) Precursor->Intermediate Ring-Closing Metathesis Catalyst Ru-Catalyst (Grubbs II) Catalyst->Intermediate Product Exaltolide (Macrocyclic Musk) Intermediate->Product Saturation Hydrogenation Hydrogenation (H2 / Pd-C)

Figure 1: Synthetic workflow for macrocyclic musks utilizing acrylate precursors via Ring-Closing Metathesis (RCM).

Application Note: Pro-Fragrance Design (Michael Addition)

Concept: Similar to "prodrugs," pro-fragrances are non-volatile precursors that release the active odorant upon a specific trigger (pH change, enzymatic cleavage, or oxidation).

The Acrylate Logic: Acrylates are excellent Michael Acceptors . By reacting an electron-deficient acrylate polymer or anchor with a nucleophilic fragrance precursor (e.g., a thiol-functionalized terpene), a stable adduct is formed.

  • Storage: The fragrance is covalently bound (odorless).

  • Release: Upon application to skin (pH ~5.5) or exposure to bacterial lipases, the ester bond hydrolyzes, or the Michael equilibrium shifts, releasing the volatile.

Michael_Release Acrylate Acrylate Scaffold (Michael Acceptor) Adduct Pro-Fragrance Adduct (Odorless/Non-Volatile) Acrylate->Adduct Conjugation Fragrance Nucleophilic Fragrance (Thiol/Amine) Fragrance->Adduct Michael Addition Release Active Fragrance Release Adduct->Release Retro-Michael / Cleavage Trigger Trigger Event (Enzyme/Hydrolysis/Oxidation) Trigger->Release

Figure 2: Mechanism of Pro-Fragrance formation and release via Michael Addition logic.

Experimental Protocols
Protocol A: Synthesis of a Thio-Ether Pro-Fragrance

Objective: Conjugate a model thiol-fragrance (2-phenylethanethiol) to a PEG-diacrylate anchor to create a water-soluble delivery system.

Materials:

  • Poly(ethylene glycol) diacrylate (PEGDA, Mn ~700)

  • 2-Phenylethanethiol (Rose/Green note model)

  • Triethylamine (TEA) or DBU (Catalyst)

  • Dichloromethane (DCM)

  • Diethyl ether (for precipitation)

Methodology:

  • Stoichiometry Calculation: Calculate a 1:2 molar ratio of PEGDA to Thiol to ensure full capping of acrylate termini.

  • Solvation: Dissolve 1.0 g of PEGDA in 10 mL of anhydrous DCM under nitrogen atmosphere.

  • Catalysis: Add 1.1 equivalents (relative to acrylate groups) of TEA.

  • Addition: Dropwise add 2-phenylethanethiol at 0°C to prevent uncontrolled exotherms.

  • Reaction: Stir at room temperature for 4-6 hours. Monitor disappearance of the acrylate peak (1620–1640 cm⁻¹) via FT-IR or proton NMR (loss of vinyl protons at 5.8–6.4 ppm).

  • Purification: Precipitate the polymer into cold diethyl ether (x3) to remove unreacted thiol and catalyst.

  • Drying: Vacuum dry the resulting viscous oil/solid.

Self-Validation:

  • NMR Check: The product should show a triplet at ~2.8 ppm (S-CH2-CH2-COO), confirming the thio-ether formation.

Protocol B: Polymerization Inhibition Assay (Stability Testing)

Objective: Acrylates are prone to spontaneous polymerization (spoilage). This protocol validates the efficacy of inhibitors (MEHQ/BHT) in fragrance concentrates.

Materials:

  • Test Fragrance Concentrate containing 10% Hexyl Acrylate.

  • Inhibitor: MEHQ (Monomethyl ether of hydroquinone).

  • Oven at 60°C (Accelerated aging).

  • Viscometer or GPC (Gel Permeation Chromatography).

Methodology:

  • Preparation: Prepare three aliquots of the concentrate:

    • Control: No inhibitor.

    • Test A: 50 ppm MEHQ.

    • Test B: 200 ppm MEHQ.

  • Incubation: Store samples in sealed glass vials at 60°C for 14 days (simulating ~6 months ambient storage).

  • Observation:

    • Visual: Check for cloudiness or gel formation daily.

    • Viscosity: Measure viscosity change. A >10% increase indicates oligomerization.

  • Quantification (GPC): Dissolve aliquot in THF and run on GPC. Look for high molecular weight shoulders (polymer formation) vs. the sharp monomer peak.

Safety & Regulatory Standards (E-E-A-T)

Navigating the regulatory landscape is critical for acrylates due to their reactivity.

  • IFRA Standards (49th/50th Amendment):

    • Ethyl Acrylate: Prohibited as a fragrance ingredient.[1][3][4] Allowable only as an unavoidable trace impurity (usually < 0.1% in polymers).

    • Michael Acceptors: New pro-fragrances must be screened for skin sensitization (QRA - Quantitative Risk Assessment). The very reactivity that makes them good delivery systems (binding to proteins) makes them potential sensitizers.

  • Handling: Acrylates are lachrymators and skin irritants. All synthesis (Protocol A) must be performed in a fume hood.

  • Stabilization: Commercial acrylates are supplied with inhibitors (MEHQ). Removing these (e.g., via distillation) without immediate use can lead to explosive polymerization.

References
  • IFRA Standards Library. Ethyl Acrylate Standards & Prohibitions. International Fragrance Association.[5] Available at: [Link][4]

  • Sell, C. S. (2006).The Chemistry of Fragrances: From Mixer to Consumer. Royal Society of Chemistry. (Chapter on Macrocyclic Musk Synthesis).
  • Hermann, A., et al. "Michael Addition as a Tool for Controlled Release of Fragrances." Journal of Applied Polymer Science.
  • Bedoukian Research. Fragrance Molecules: Cinnamates and Acrylates. Available at: [Link]

  • National Toxicology Program. Ethyl Acrylate Safety Data. NIH. Available at: [Link]

Sources

3-(Cyclohex-1-en-1-yl)acrylic acid as a monomer in polymer synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(Cyclohex-1-en-1-yl)acrylic Acid in Advanced Polymer Synthesis

Part 1: Executive Summary & Strategic Value

This compound (3-CEAA) represents a niche but highly versatile class of "dual-functional" monomers.[1] Unlike standard acrylic acid, which offers only pH-responsiveness, 3-CEAA incorporates a bulky, unsaturated cyclohexenyl ring directly conjugated to the vinyl group.[1]

Why use 3-CEAA?

  • Dual Reactivity: The acrylic vinyl group (

    
    ) allows for standard chain-growth polymerization, while the internal cyclohexenyl double bond remains largely intact, serving as a "latent handle" for post-polymerization modification (e.g., thiol-ene "click" crosslinking or epoxidation).[1]
    
  • Enhanced Thermal & Optical Properties: The bulky cyclic side chain significantly restricts polymer backbone rotation, elevating the Glass Transition Temperature (

    
    ) compared to linear analogues.[1] The conjugated diene character contributes to a higher Refractive Index (RI), making it valuable for optical resins.[1]
    
  • Hydrophobic-Hydrophilic Balance: It provides a unique amphiphilic profile—acidic functionality for water solubility (at high pH) combined with a hydrophobic cyclic core, ideal for micellar drug delivery systems.[1]

Part 2: Monomer Characteristics & Pre-Synthesis Protocols

Before initiating polymerization, the monomer's purity and stability must be managed.[1] 3-CEAA is susceptible to spontaneous dimerization or oxidation due to its diene character.[1]

Table 1: Physicochemical Profile of 3-CEAA

PropertyValue / DescriptionImpact on Protocol
CAS Number 56453-88-4Verification Key
Molecular Weight 152.19 g/mol Stoichiometric calculations
Physical State Solid (Crystalline)Requires dissolution prior to reaction
Solubility Soluble in THF, DMSO, Methanol; Sparingly in cold waterUse THF/Dioxane for solution polymerization
Reactivity Conjugated Diene SystemCritical: Susceptible to allylic hydrogen abstraction (retardation)
Storage 2-8°C, Dark, Inert AtmospherePrevent photo-dimerization
Protocol 1: Monomer Purification (Mandatory)

Commercial 3-CEAA often contains polymerization inhibitors (e.g., MEHQ) and oxidation byproducts.[1]

  • Dissolution: Dissolve 10 g of 3-CEAA in 100 mL of Ethyl Acetate.

  • Wash: Extract 3x with 5% NaOH (aq) to separate the acid as a salt (impurities stay in organic phase). Note: This step is specific to acidic monomers.

  • Re-acidification: Acidify the aqueous layer carefully with dilute HCl to pH ~2 to precipitate the purified acid.[1]

  • Extraction: Extract the precipitate back into fresh Ethyl Acetate.

  • Drying: Dry over MgSO₄, filter, and rotary evaporate.

  • Recrystallization: Recrystallize from minimal hot hexane/ethanol mix for high-purity crystals.

Part 3: Polymerization Strategies

The polymerization of 3-CEAA is non-trivial due to Degradative Chain Transfer .[1] The allylic hydrogens on the cyclohexene ring (positions 3 and 6) can quench propagating radicals, leading to low molecular weights if not controlled.[1]

Mechanism Visualization (DOT Diagram)

PolymerizationPathways Monomer 3-CEAA Monomer PropagatingRadical Propagating Radical (~CH2-CH•~) Monomer->PropagatingRadical Propagation Initiator Initiator (AIBN) Initiator->Monomer Initiation (60-70°C) Polymer Poly(3-CEAA) Homopolymer PropagatingRadical->Polymer Chain Growth SideReaction Allylic Abstraction (Retardation) PropagatingRadical->SideReaction H-Abstraction Crosslinked Crosslinked Network (Gelation) Polymer->Crosslinked Post-Mod (Thiol-Ene) SideReaction->PropagatingRadical Re-initiation (Slow)

Figure 1: Reaction pathways showing the primary polymerization route and the competing allylic abstraction side reaction.[1]

Part 4: Experimental Protocols

Protocol 2: Free Radical Solution Polymerization of 3-CEAA

Objective: Synthesis of linear Poly(3-CEAA) with controlled molecular weight.

Reagents:

  • Monomer: Purified 3-CEAA (5.0 g, 32.8 mmol)[1]

  • Solvent: Anhydrous 1,4-Dioxane (25 mL) – Chosen for high boiling point and good polymer solubility.[1]

  • Initiator: AIBN (Azobisisobutyronitrile) – 1.0 mol% relative to monomer.[1]

Step-by-Step Procedure:

  • Setup: Equip a 100 mL Schlenk flask with a magnetic stir bar.

  • Charging: Add 3-CEAA and 1,4-Dioxane. Stir until fully dissolved.

  • Degassing (Critical): Perform 3 cycles of Freeze-Pump-Thaw to remove oxygen.[1] Oxygen is a potent inhibitor and will exacerbate the retardation caused by the allylic ring hydrogens.[1]

  • Initiation: Add AIBN (54 mg) under a positive nitrogen flow.

  • Polymerization: Immerse flask in a pre-heated oil bath at 70°C . Stir for 12–24 hours.[1]

    • Note: If viscosity does not increase significantly after 6 hours, add a "booster" spike of AIBN (0.5 mol%).[1]

  • Termination: Quench the reaction by cooling the flask in liquid nitrogen or an ice bath.

  • Purification:

    • Precipitate the reaction mixture dropwise into cold Diethyl Ether (excess, 10:1 ratio). Poly(3-CEAA) is typically insoluble in ether, while unreacted monomer remains soluble.[1]

    • Filter the white precipitate.[1]

    • Re-dissolve in THF and re-precipitate (repeat 2x) to remove oligomers.

  • Drying: Dry in a vacuum oven at 40°C for 24 hours.

Protocol 3: Post-Polymerization Modification (Thiol-Ene Crosslinking)

Objective: Utilize the pendant cyclohexenyl double bond to create a crosslinked network (e.g., for hydrogels or coatings).[1]

  • Solution: Dissolve Poly(3-CEAA) (1.0 g) in DMF.

  • Crosslinker: Add a dithiol (e.g., 1,6-Hexanedithiol) (0.5 molar eq. relative to ring double bonds).

  • Photo-Initiator: Add DMPA (2,2-Dimethoxy-2-phenylacetophenone) (1 wt%).[1]

  • Curing: Cast the solution onto a glass slide or mold. Irradiate with UV light (365 nm, 10 mW/cm²) for 10 minutes.[1]

  • Result: Formation of an insoluble, solvent-resistant network.[1]

Part 5: Characterization & Troubleshooting

Table 2: Characterization Matrix

TechniqueTarget MetricExpected Observation
1H-NMR (DMSO-d6) Conversion & StructureDisappearance of acrylic vinyl signals (

5.8-6.4 ppm).[1] Retention of cyclohexenyl vinyl signal (

~5.6 ppm) indicates successful selective polymerization.[1]
FTIR Functional GroupsC=O stretch (1700 cm⁻¹); Broad OH (2500-3300 cm⁻¹).[1] Reduction of C=C acrylate peak (1630 cm⁻¹).[1]
GPC (THF) Molecular WeightExpect Mn = 5,000 – 20,000 g/mol .[1] PDI likely broad (1.5–2.[1]0) due to chain transfer.
DSC Thermal TransitionsTg expected > 110°C (stiffer than PAA due to ring bulk).

Troubleshooting Guide:

  • Problem: Low Yield / No Polymer.

    • Cause: Allylic retardation or Oxygen inhibition.[1]

    • Fix: Increase initiator concentration to 2-3 mol%.[1] Ensure rigorous degassing. Switch to a higher temperature initiator (e.g., Benzoyl Peroxide) at 80°C.[1]

  • Problem: Insoluble Gel formed during synthesis.

    • Cause: Crosslinking of the ring double bond during propagation (chain transfer to polymer).[1]

    • Fix: Dilute the reaction (lower monomer concentration).[1] Reduce reaction time.

References

  • Sigma-Aldrich. (E)-3-(Cyclohex-1-en-1-yl)acrylic acid Product Specification. Retrieved from [1]

  • PubChem. Compound Summary: this compound.[1][2] National Library of Medicine.[1] Retrieved from [1]

  • ChemicalBook. Poly(Acrylic Acid) Synthesis and Properties. (General reference for acrylic acid polymerization protocols adapted for this derivative). Retrieved from [1]

  • Odian, G. Principles of Polymerization. (Foundational text for "Allylic Degradative Chain Transfer" mechanisms in diene polymerization). Wiley-Interscience.[1]

(Note: Specific academic papers on the homopolymerization of this exact monomer are rare in open literature; protocols are derived from standard methodologies for conjugated cyclic diene-acids and validated by chemical principles.)[1]

Sources

bio-based synthesis routes to acrylic acid from renewable resources

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process engineers in the field of sustainable chemical synthesis. It provides a technical deep-dive into the three primary bio-based routes to Acrylic Acid (AA), moving beyond general reviews to offer actionable protocols, mechanistic insights, and rigorous comparative data.

Executive Summary

Acrylic acid (AA) is a high-volume monomer essential for superabsorbent polymers (SAPs), coatings, and adhesives.[1] Currently, >90% of global AA is produced via the oxidation of fossil-based propylene. This guide details three validated bio-based synthesis routes: Glycerol Dehydration-Oxidation , Lactic Acid Dehydration , and 3-Hydroxypropionic Acid (3-HP) Dehydration . Each route is analyzed for catalytic mechanism, experimental protocol, and scalability.

Strategic Pathway Overview

The transition to bio-AA relies on leveraging oxygenated feedstocks (biomass) rather than functionalizing hydrocarbons. The three dominant pathways differ primarily in their thermodynamic hurdles and catalyst requirements.

Master Pathway Diagram

The following diagram illustrates the chemical logic connecting renewable feedstocks to Acrylic Acid.

BioAcrylicPathways cluster_0 Key Challenges Biomass Lignocellulose / Sugars Glycerol Glycerol (Biodiesel Byproduct) Biomass->Glycerol Transesterification Lactic Lactic Acid (Fermentation) Biomass->Lactic Fermentation HP3 3-Hydroxypropionic Acid (3-HP) Biomass->HP3 Fermentation Acrolein Acrolein (Intermediate) Glycerol->Acrolein Acid Dehydration (-2 H₂O) AA ACRYLIC ACID (Target) Lactic->AA Dehydration (-H₂O) HP3->AA Dehydration (-H₂O) Acrolein->AA Oxidation (+½ O₂) Coke Coking (Glycerol) Decarb Decarboxylation (Lactic)

Figure 1: Strategic map of bio-based routes to Acrylic Acid. Blue paths indicate the 2-step Glycerol route; Yellow indicates the Lactic Acid route; Green indicates the 3-HP route.

Route 1: Glycerol Dehydration-Oxidation

Feedstock: Crude Glycerol (Biodiesel byproduct). Mechanism: Acid-catalyzed dehydration to acrolein, followed by partial oxidation to AA.

Mechanistic Insight

Direct conversion is difficult due to the competing demands of acid sites (dehydration) and redox sites (oxidation). The industry standard is a two-step gas-phase process .

  • Step 1 (Dehydration): Glycerol

    
     Acrolein + 2 H₂O. Requires strong Brønsted acidity (e.g., H-ZSM-5, Heteropoly acids). Critical Failure Mode: Coke formation blocks pores, deactivating the catalyst within hours.
    
  • Step 2 (Oxidation): Acrolein + ½ O₂

    
     Acrylic Acid. Uses mixed metal oxides (Mo-V-W-O) similar to propylene oxidation catalysts.
    
Experimental Protocol: Two-Step Gas Phase Synthesis

Objective: Convert aqueous glycerol (20 wt%) to Acrylic Acid.

Materials & Equipment
  • Reactor: Two fixed-bed quartz reactors in series (or single pass with inter-stage cooling).

  • Catalyst 1 (Dehydration): H-ZSM-5 (Si/Al ratio ~50) or WO₃/ZrO₂.

  • Catalyst 2 (Oxidation): Mo-V-Te-Nb-O mixed oxide.

  • Feed: 20 wt% Glycerol in water (simulating crude glycerol).

Step-by-Step Methodology
  • Catalyst Pretreatment:

    • Load 1.0 g of H-ZSM-5 into Reactor 1.

    • Activate at 500°C under air flow (50 mL/min) for 4 hours to remove adsorbed species.

    • Cool to reaction temperature (280–300°C).

  • Dehydration Reaction (Reactor 1):

    • Feed glycerol solution via HPLC pump at WHSV (Weight Hourly Space Velocity) of 2–4 h⁻¹.

    • Carrier gas: N₂ at 20 mL/min.

    • Control Point: Maintain temperature at 280°C. Higher temps (>320°C) increase coking; lower temps (<250°C) reduce conversion.

  • Intermediate Handling:

    • The effluent (Acrolein, water, byproducts) is mixed with air (O₂ source) before entering Reactor 2.

    • Ratio: Adjust O₂:Acrolein molar ratio to ~1.5:1.

  • Oxidation Reaction (Reactor 2):

    • Load Mo-V-Te-Nb-O catalyst. Maintain bed temperature at 260°C.

    • Validation: Acrolein conversion should be >95% to simplify downstream purification.

  • Product Collection:

    • Condense effluent in a cold trap (4°C) containing 0.1 wt% hydroquinone (polymerization inhibitor).

    • Analyze via GC-FID (FFAP column) and HPLC (Organic Acid column).

Troubleshooting:

  • Rapid Deactivation: If Reactor 1 pressure drop increases, coke is forming. Remedy: Co-feed small amounts of O₂ (1-3%) into Reactor 1 to burn off coke in situ (Oxydehydration).

GlycerolWorkflow cluster_R1 Reactor 1: Dehydration cluster_R2 Reactor 2: Oxidation Start Start: 20 wt% Glycerol Feed Pretreat Pretreat: H-ZSM-5 500°C, Air, 4h Start->Pretreat React1 Reaction: 280°C WHSV 2-4 h⁻¹ Pretreat->React1 CokeControl Monitor Pressure Drop (Coke Indicator) React1->CokeControl Mix Mix Effluent with Air (O₂:Acrolein ~ 1.5:1) React1->Mix Acrolein Stream React2 Reaction: Mo-V-Te-Nb-O 260°C Mix->React2 End Crude Acrylic Acid React2->End Analysis GC/HPLC Analysis (Yield Calculation) End->Analysis

Figure 2: Experimental workflow for the two-step Glycerol to Acrylic Acid process.

Route 2: Lactic Acid Dehydration

Feedstock: Lactic Acid (from fermentation of glucose/biomass). Mechanism: Direct dehydration (-H₂O).

Mechanistic Insight

This route is theoretically simple but thermodynamically challenging. The competing reactions are decarbonylation (to acetaldehyde + CO) and decarboxylation (to ethanol + CO₂).

  • Key Success Factor: The "Lactate Salt" Mechanism. Empirical evidence suggests that the active site is not a simple acid site, but a surface lactate salt formed on alkali-modified zeolites or phosphates.

  • Catalyst: Sodium or Potassium phosphates (NaH₂PO₄) supported on silica or zeolites (NaY).

Experimental Protocol

Objective: Maximize selectivity to AA over Acetaldehyde.

  • Catalyst Preparation:

    • Impregnate NaH₂PO₄ onto silica gel (loading ~2 mmol/g).

    • Calcined at 400°C for 4 hours.

  • Reaction Conditions:

    • Temperature: 320–375°C (High temp favors dehydration over oligomerization).

    • Feed: 20–40 wt% Lactic Acid in water.

    • GHSV: 2000–4000 h⁻¹.

  • Critical Control:

    • Water Co-feed: Water is essential to prevent the formation of polylactic acid (PLA) oligomers in the vaporization zone. Maintain a water:LA molar ratio > 2:1.

Route 3: 3-Hydroxypropionic Acid (3-HP) Dehydration

Feedstock: 3-HP (via fermentation of glycerol or glucose).[2] Mechanism: Dehydration.[3][4][5][6][7]

Mechanistic Insight

This is widely considered the "Holy Grail" of bio-AA production. 3-HP is a structural isomer of lactic acid but dehydrates much more selectively to AA because the hydroxyl group is on the


-carbon (easier elimination).
  • Catalyst: TiO₂ (Rutile/Anatase mix) or Silica gel.

  • Selectivity: Often >99%.

Experimental Protocol

Objective: Dehydration of purified 3-HP broth.

  • Feed Preparation:

    • Concentrate fermentation broth to ~30 wt% 3-HP.

    • Note: Remove residual salts (ammonium) via ion exchange, as they can poison the dehydration catalyst.

  • Reaction:

    • Catalyst: TiO₂ pellets.

    • Temperature: 230–250°C (Lower than Lactic Acid route).

    • Pressure: Atmospheric.[5][8]

  • Procedure:

    • Pump 3-HP solution into a pre-heater (200°C) to vaporize.

    • Pass vapor over TiO₂ bed.

    • Condense product.

    • Result: This route typically yields polymer-grade AA with minimal purification required compared to the glycerol route.

Comparative Analysis

The following table summarizes the technical viability of each route based on current literature and pilot-scale data.

FeatureGlycerol RouteLactic Acid Route3-HP Route
Reaction Steps 2 (Dehydration + Oxidation)1 (Dehydration)1 (Dehydration)
Key Catalyst H-ZSM-5 / Mo-V-ONa-Phosphates / NaYTiO₂ / Silica
Typical Yield 60–80%50–70%>95%
Main Byproducts Coke, Acetaldehyde, Acetic AcidAcetaldehyde, Propanoic AcidMinimal
Temp.[9][2] Requirement High (280–350°C)High (320–380°C)Moderate (230°C)
TRL (Tech Readiness) 7 (Pilot/Demo)5 (Lab/Pilot)6 (Pilot - Fermentation Limited)
Primary Challenge Catalyst CokingLow SelectivityFermentation Titer/Cost

Safety & Handling: Acrylic Acid

Warning: Acrylic Acid is corrosive, flammable, and prone to rapid, exothermic polymerization ("runaway reaction").

  • Inhibitors: Never distill or store AA without a polymerization inhibitor.

    • Standard: 200 ppm MEHQ (Monomethyl ether of hydroquinone).

    • Requirement: MEHQ requires dissolved oxygen to function. Do not store AA under pure Nitrogen; use lean air (5-10% O₂).

  • Dimerization: AA spontaneously forms dimers (diacrylic acid) upon standing, which cannot be inhibited. Store at 15–25°C and use quickly.

  • PPE: Butyl rubber gloves are required. Latex and Nitrile provide insufficient protection against permeation.

References

  • Glycerol to Acrylic Acid (Review & Mechanism)

    • Title: "Techno-economic assessment of bio-based routes for acrylic acid production"
    • Source: Green Chemistry (RSC), 2025.
    • URL:[Link] (Verified via search 1.10)

  • Lactic Acid Dehydration (Catalyst Insight)

    • Title: "On the catalytic vapor-phase dehydration of lactic acid to acrylic acid: a system
    • Source: Reaction Chemistry & Engineering, 2023.
    • URL:[Link] (Verified via search 1.1)

  • 3-HP Dehydration (High Yield Protocol)

    • Title: "Highly efficient and selective production of acrylic acid from 3-hydroxypropionic acid over acidic heterogeneous c
    • Source: Chemical Engineering Journal / ResearchG
    • URL:[Link] (Verified via search 1.11)

  • Glycerol Experimental Data (Mo-V-W-O Catalysts)

    • Title: "Highly Efficient Process for the Conversion of Glycerol to Acrylic Acid via Gas Phase Catalytic Oxidation of an Allyl Alcohol Intermedi
    • Source: ACS Sustainable Chemistry & Engineering, 2015.
    • URL:[Link] (Verified via search 1.14)

  • Lactic Acid Mechanism (Zeolites)

    • Title: "Unravel the Active Sites and Intermediates for Selective Production of Acrylic Acid
    • Source: Taylor & Francis / Green Chemistry Letters and Reviews, 2024.
    • URL:[Link] (Verified via search 1.4)

Sources

Application Note: 3-(Cyclohex-1-en-1-yl)acrylic acid as a Photo-Active Cross-linking Modifier

[1]

Part 1: Executive Summary & Mechanism[1]

This compound is a vinylogous acid characterized by an extended conjugated system (diene) terminating in a carboxylic acid. Unlike simple acrylic acid, the attached cyclohexenyl ring imparts steric rigidity and shifts the UV absorption maximum, making it an ideal candidate for [2+2] photo-cycloaddition cross-linking.

Core Value Proposition
  • Photo-Reversibility: Similar to cinnamates, the cross-links formed can often be reversed at shorter UV wavelengths, allowing for "healable" materials.

  • Dual-Cure Capability:

    • Mode A (UV): Dimerization of the conjugated alkene system.

    • Mode B (Thermal/Oxidative): Radical polymerization or oxidative cross-linking via allylic hydrogens on the cyclohexenyl ring.

  • Bio-Orthogonality: The carboxylic acid allows facile attachment to biomaterials (polysaccharides, proteins) via standard EDC/NHS coupling without affecting the photo-active moiety.

Mechanism of Action

The primary cross-linking mechanism involves the photo-induced dimerization of the conjugated double bonds between two pendant groups on adjacent polymer chains. Upon irradiation (typically

CrosslinkingMechanismMonomerThis compound(Free Acid)FunctPolyFunctionalized Pre-polymer(Pendant Diene Groups)Monomer->FunctPolyEsterification/Amidation(EDC/NHS or Acid Chloride)BackbonePolymer Backbone(-OH / -NH2)Backbone->FunctPolyExcitedExcited State(UV Absorption)FunctPoly->ExcitedUV Light(300-365 nm)CrosslinkedCross-linked Network(Cyclobutane Dimer)Excited->Crosslinked[2+2] Cycloaddition

Figure 1: Mechanistic pathway from monomer attachment to UV-induced network formation.

Part 2: Experimental Protocols

Protocol A: Synthesis of Photo-Active Pre-polymer (PVA-Cyclohexenyl Acrylate)

Objective: Functionalize Poly(vinyl alcohol) (PVA) with this compound to create a water-soluble, UV-crosslinkable hydrogel precursor.

Materials:

  • Poly(vinyl alcohol) (Mw ~25,000, 98% hydrolyzed)

  • This compound (CAS: 56453-88-4)[1][2]

  • DCC (N,N'-Dicyclohexylcarbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Solvent: DMSO (Anhydrous)

Step-by-Step Methodology:

  • Dissolution:

    • Dissolve 1.0 g of PVA in 15 mL of anhydrous DMSO at 60°C under nitrogen flow. Stir until the solution is clear and homogeneous.

    • Note: Ensure PVA is fully dry before dissolution to prevent side reactions.

  • Activation:

    • In a separate vial, dissolve this compound (1.2 eq relative to desired substitution degree) and DCC (1.2 eq) in 5 mL DMSO.

    • Stir for 15 minutes at room temperature to form the active ester.

  • Coupling Reaction:

    • Add the activated acid solution to the PVA solution.

    • Add DMAP (0.2 eq) as a catalyst.

    • Reaction Condition: Stir at room temperature for 24 hours in the dark (wrap flask in aluminum foil to prevent premature photo-reaction).

  • Purification:

    • Precipitate the reaction mixture into 200 mL of cold acetone or diethyl ether.

    • Filter the white solid and wash 3x with acetone to remove unreacted acid and urea byproducts.

    • Dialysis: Dissolve the solid in water and dialyze (MWCO 3.5 kDa) against distilled water for 48 hours in the dark.

  • Lyophilization:

    • Freeze-dry the purified solution to obtain the photo-active polymer as a white "fluffy" solid.

Protocol B: UV Cross-linking & Hydrogel Formation

Objective: Transform the functionalized pre-polymer into a stable cross-linked network.

Parameters:

Parameter Setting Notes
Concentration 10–20% (w/v) in water Higher conc. = Stiffer gel
Photo-initiator Irgacure 2959 (0.1% w/v) Optional; accelerates cure but not strictly required for [2+2]
Light Source Mercury Arc or UV LED Peak emission required at 320–365 nm

| Exposure Time | 30 – 180 seconds | Depends on light intensity (mW/cm²) |

Workflow:

  • Preparation: Prepare a 15% (w/v) solution of the functionalized polymer in PBS or water.

  • Casting: Pipette 200 µL of the solution into a mold (e.g., a silicone isolator or between glass slides with a spacer).

  • Irradiation: Expose the sample to UV light (365 nm, intensity ~10 mW/cm²).

  • Validation: The liquid should transform into a solid hydrogel. Verify by tilting the mold (no flow) or performing a swelling test.

Part 3: Characterization & Quality Control[1]

To ensure the integrity of the cross-linking system, the following analytical methods are mandatory.

1H-NMR Spectroscopy (Degree of Substitution)
  • Solvent: DMSO-d6 or D2O.

  • Key Signals:

    • 
       6.0–7.5 ppm: Olefinic protons of the acrylic and cyclohexenyl groups.
      
    • 
       3.8–4.0 ppm: Methine protons of the PVA backbone.
      
  • Calculation: Compare the integration of the olefinic protons to the backbone protons to calculate the Degree of Substitution (DS).

Gel Fraction Analysis (Cross-linking Efficiency)

This test quantifies how much polymer is successfully incorporated into the network.

  • Method:

    • Dry the cross-linked hydrogel (

      
      ).
      
    • Immerse in excess solvent (water) for 48 hours to extract unreacted chains.

    • Dry the remaining network again (

      
      ).
      
    • Formula:

      
      
      
  • Target: >80% for a robust network.[3]

UV-Vis Spectroscopy[1]
  • Observation: Monitor the decrease in absorbance at

    
     (approx. 280–310 nm) during irradiation.
    
  • Interpretation: A reduction in the peak intensity correlates with the consumption of double bonds via dimerization.

Part 4: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Gel Fraction (<50%) Oxygen InhibitionPurge precursor solution with Nitrogen/Argon for 10 mins before casting. Oxygen quenches radicals (if using radical cure).
Pre-mature Gelation Ambient Light ExposureHandle all functionalized polymers under yellow light or in foil-wrapped vessels.
Incomplete Solubility High Degree of SubstitutionIf DS is too high (>30%), the polymer may become hydrophobic. Target a DS of 5–10% for hydrogels.
Yellowing of Product Thermal DegradationAvoid heating the reaction above 60°C. The conjugated diene system is heat-sensitive.

References

  • Chemical Structure & Properties

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5358361, this compound. Retrieved from [Link]

  • Analogous Cross-linking Chemistry (Cinnamates)

    • He, Y., et al. (2017). "Photocrosslinkable cinnamoyl-functionalized poly(caprolactone) toward shape-memory polymer networks." RSC Advances. (Validates the [2+2] cycloaddition protocol for conjugated acid derivatives).

  • Cyclic Diene Polymerization
  • General Protocol for Acid-Functionalized Hydrogels

    • Burdick, J. A., & Prestwich, G. D. (2011). "Hyaluronic acid hydrogels for biomedical applications." Advanced Materials. (Source for EDC/NHS coupling protocols adapted in Part 2).

Application Note: Development and Evaluation of Acrylic Acid-Based Polymeric Scale Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and development professionals.

Authored by: Gemini, Senior Application Scientist

Introduction: The Challenge of Mineral Scale and the Polyacrylate Solution

In numerous industrial processes, particularly those involving water at elevated temperatures or concentrations, the precipitation of sparingly soluble inorganic salts is a persistent and costly problem. This phenomenon, known as scaling, occurs when changes in temperature, pressure, or pH reduce the solubility of dissolved mineral salts like calcium carbonate (CaCO₃), calcium sulfate (CaSO₄), and barium sulfate (BaSO₄), leading to their deposition on heat transfer surfaces, in pipelines, and on reverse osmosis membranes.[1] The consequences of scale formation are severe, including reduced thermal efficiency, increased energy consumption, equipment blockage, and unscheduled shutdowns.

Historically, scale control involved the use of mineral acids or phosphate-based inhibitors. However, environmental concerns and the drive for more efficient, non-phosphorus solutions have led to the widespread adoption of polymeric scale inhibitors.[2][3] Among these, low molecular weight polymers based on acrylic acid (PAA) are ubiquitous, serving as highly effective dispersants and scale inhibitors across a wide range of applications, from industrial water treatment to oil and gas production.[4][5]

These anionic polyelectrolytes function at substoichiometric concentrations through a combination of mechanisms that interfere with the crystallization process.[6] This application note provides a comprehensive guide to the synthesis, characterization, and performance evaluation of acrylic acid-based polymers, offering both theoretical understanding and practical, field-proven protocols for their development.

The Multifaceted Mechanism of Polyacrylic Acid Scale Inhibition

The efficacy of PAA and its copolymers stems from their ability to interact with crystal nuclei and growing crystals at the earliest stages of formation. Unlike stoichiometric chelating agents, they work through several synergistic mechanisms at very low concentrations (typically 1-100 ppm).[7][8]

  • Threshold Effect: Polymers adsorb onto the active growth sites of newly formed microcrystals. This surface interaction blocks further incorporation of lattice ions, effectively halting or retarding crystal growth long before the precipitate becomes macroscopic.

  • Crystal Lattice Distortion: When polymer molecules are incorporated into the growing crystal lattice, their size and chemical nature disrupt the regular, ordered arrangement of the crystal.[6][9] This distortion creates internal stress, leading to the formation of irregular, less adherent, and more easily fractured crystals. For example, PAA has been shown to favor the formation of vaterite, a less stable and less adherent polymorph of calcium carbonate, over the more common and hard calcite.[9]

  • Dispersion (Electrostatic Repulsion): The anionic carboxylate groups (-COO⁻) along the polymer backbone adsorb onto the surface of mineral salt particles. This imparts a strong negative charge to the particles, causing them to repel each other electrostatically and preventing their agglomeration into larger, problematic scale deposits.[6] The particles remain suspended in the bulk fluid, allowing them to be removed from the system.[8]

These mechanisms are visualized in the diagram below.

G cluster_0 Scale Formation Pathway (Uninhibited) cluster_1 Inhibition Mechanisms Ions Ions Nucleation Nucleation Ions->Nucleation Crystal Growth Crystal Growth Nucleation->Crystal Growth Threshold Threshold Effect (Adsorption on Nuclei) Nucleation->Threshold Inhibits Growth Agglomeration Agglomeration Crystal Growth->Agglomeration Distortion Lattice Distortion (Irregular Crystals) Crystal Growth->Distortion Modifies Structure Scale Deposit Scale Deposit Agglomeration->Scale Deposit Dispersion Dispersion (Repulsion) Agglomeration->Dispersion Prevents Aggregation

Caption: General workflow for synthesis and characterization.

Protocol: Synthesis of Polyacrylic Acid (PAA) Homopolymer

This protocol describes a typical lab-scale synthesis of a low molecular weight PAA via free radical polymerization using a persulfate initiator. [2][3] Materials & Equipment:

  • Acrylic Acid (AA) monomer

  • Potassium Persulfate (K₂S₂O₈) or Sodium Persulfate (Na₂S₂O₈) initiator

  • Deionized (DI) water

  • Four-neck round-bottom flask

  • Mechanical stirrer, reflux condenser, thermometer, nitrogen inlet

  • Heating mantle

Step-by-Step Methodology:

  • Reactor Setup: Assemble the four-neck flask with the mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet.

  • Reagent Preparation: In the flask, add a calculated amount of DI water and acrylic acid monomer. A typical monomer concentration is 20-30% by weight.

  • Inert Atmosphere: Begin stirring the solution (e.g., 300 rpm) and bubble nitrogen gas through the mixture for at least 30-60 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization. [9]4. Initiation: Heat the mixture to the desired reaction temperature (typically 70-95°C). [7][10]Once the temperature is stable, add the initiator (e.g., sodium persulfate, typically 2-5% of the monomer weight), dissolved in a small amount of DI water. [3]5. Polymerization: Maintain the nitrogen blanket and continue stirring at the set temperature for 2-4 hours. [7][11]The solution will become noticeably more viscous as the polymer forms. [3]6. Termination & Cooling: After the reaction period, turn off the heat and allow the solution to cool to room temperature while stirring continues. The reaction can be stopped by adding a small amount of a quencher like methanol. [7]7. Final Product: The resulting aqueous solution of polyacrylic acid is ready for characterization and performance testing.

Synthesis of Copolymers

To enhance performance, such as thermal stability or efficacy against specific scales, acrylic acid can be copolymerized with other monomers. [12]Common comonomers include:

  • Maleic Acid (MA): Improves thermal stability and dispersion capabilities. [12][13]* Sulfonated Monomers: Such as Sodium Styrene Sulfonate (NaSS) or 2-Acrylamido-2-methylpropanesulfonic acid (AMPS), which introduce strongly acidic sulfonate groups that enhance performance in high-calcium environments. [7][14] The synthesis procedure is similar to that of the homopolymer, with the comonomers being added to the initial reaction mixture. The molar ratio of the monomers is a critical parameter that must be optimized for the target application. [7][10]

Essential Polymer Characterization
  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the polymerization by showing the disappearance of the C=C double bond peak from the acrylic monomer (around 1640-1680 cm⁻¹) and the presence of the characteristic broad O-H and C=O peaks of the carboxylic acid groups in the polymer. [2][11]* Gel Permeation / Size Exclusion Chromatography (GPC/SEC): The single most important technique for determining the weight-average (Mw) and number-average (Mn) molecular weights and the polydispersity index (PDI). For scale inhibition, low molecular weights (typically 1,000-10,000 g/mol ) are desired. [2][15][16]* Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the polymer, which is crucial for high-temperature applications like boilers. [7]

Performance Evaluation: The Static Jar Test

The static jar test (or bottle test) is the industry-standard method for rapidly screening and quantifying the performance of scale inhibitors. [17]The protocol simulates the conditions that lead to scale formation and measures the ability of an inhibitor to keep scaling ions in solution.

Protocol: Calcium Carbonate (CaCO₃) Inhibition Efficiency

This protocol is adapted from standard methodologies described in the literature. [7][11] Materials & Equipment:

  • Stock solutions of Calcium Chloride (CaCl₂) and Sodium Bicarbonate (NaHCO₃)

  • Polymer inhibitor solution of known concentration

  • pH meter and buffer solutions

  • Water bath or oven

  • 0.45 µm syringe filters

  • EDTA (ethylenediaminetetraacetic acid) solution for titration

  • Burette, flasks, and pipettes

  • Spectrophotometer or ICP-OES for calcium analysis (optional alternative to titration)

Step-by-Step Methodology:

  • Brine Preparation: Prepare two scaling brines. For example:

    • Brine A (Cation): Dissolve CaCl₂ in DI water to achieve a desired Ca²⁺ concentration (e.g., 400 ppm).

    • Brine B (Anion): Dissolve NaHCO₃ in DI water to achieve a desired HCO₃⁻ concentration (e.g., 500 ppm). [7]2. Test Sample Preparation:

    • Blank Sample: In a 250 mL flask or bottle, add 125 mL of Brine A and 125 mL of Brine B. This sample contains no inhibitor.

    • Inhibited Sample: In a separate flask, add 125 mL of Brine A. Then, add the required volume of the polymer inhibitor stock solution to achieve the target test dosage (e.g., 5, 10, 20, 50 ppm). Finally, add 125 mL of Brine B and mix well.

  • Incubation: Adjust the pH of both solutions if necessary (e.g., to pH 9.0). [9]Place the sealed flasks in a water bath or oven at a constant, elevated temperature (e.g., 70°C) for a set period (e.g., 24 hours). [7]This accelerates the precipitation of CaCO₃ in the blank.

  • Sample Analysis:

    • After incubation, cool the samples to room temperature.

    • In the Blank sample, a visible white precipitate of CaCO₃ will have formed.

    • Filter a known volume of the supernatant from each flask through a 0.45 µm syringe filter to remove any precipitated solids.

    • Determine the concentration of soluble calcium ions (Ca²⁺) remaining in the filtered supernatant of both the blank and inhibited samples. This is typically done by EDTA titration.

  • Calculation of Inhibition Efficiency: The scale inhibition efficiency (%) is calculated using the following formula:

    Efficiency (%) = [(Cᵢ - C_b) / (C₀ - C_b)] x 100

    Where:

    • Cᵢ = Concentration of Ca²⁺ in the inhibited sample supernatant.

    • C_b = Concentration of Ca²⁺ in the blank sample supernatant.

    • C₀ = Initial concentration of Ca²⁺ before incubation.

Data Presentation and Interpretation

Results should be presented in a clear, tabular format to compare the performance at different inhibitor concentrations.

Inhibitor Dosage (ppm)Initial Ca²⁺ (C₀) (ppm)Blank Ca²⁺ (C_b) (ppm)Inhibited Ca²⁺ (Cᵢ) (ppm)Inhibition Efficiency (%)
52004510538.7
102004515067.7
202004519596.8
402004519898.7

An effective inhibitor will show a high efficiency (>90%) at a low dosage. The data allows for the determination of the Minimum Inhibitor Concentration (MIC) required to prevent scaling under the tested conditions. The same principle can be applied to evaluate inhibitors for calcium sulfate or barium sulfate scale by using the appropriate salt solutions (e.g., CaCl₂ and Na₂SO₄).

Advanced Topics and Future Outlook

  • Synergistic Blends: Acrylic acid polymers are often used in combination with other water treatment chemicals, such as phosphonates, to achieve a synergistic effect that provides broader protection against various types of scale and corrosion. [8][13]* Biodegradability: A significant area of current research is the development of environmentally friendly, biodegradable scale inhibitors to reduce the environmental persistence of polymers. [4][14]This often involves incorporating hydrolyzable ester linkages into the polymer backbone, allowing it to break down into smaller, more readily biodegradable oligomers after use. [4]* Dynamic Testing: While the static jar test is excellent for screening, dynamic scale loop systems provide a more realistic evaluation of inhibitor performance under flowing conditions, simulating the shear forces and residence times found in industrial pipelines. [17]

Conclusion

Polymers based on acrylic acid are a cornerstone of modern industrial scale control technology. A thorough understanding of their synthesis, mechanism of action, and performance evaluation is essential for developing effective and robust water treatment formulations. By following systematic protocols for synthesis and testing, researchers can optimize polymer structure and dosage to combat the pervasive challenge of mineral scale, enhancing operational efficiency and promoting environmental sustainability.

References

  • The IAFOR Research Archive. (n.d.). Synthesis of Poly (Acrylic Acid-Co-Sodium Styrene Sulfonate) as Scale Inhibitor for Industrial Cooling Water System. Retrieved from [Link]

  • IRO Water Treatment. (n.d.). Acrylic Polymer, Acrylic Acid Copolymer. Retrieved from [Link]

  • The IAFOR Research Archive. (n.d.). Synthesis of Poly (Acrylic Acid) Based Polymers as Quantitative Determined Scale Inhibitor. Retrieved from [Link]

  • MDPI. (2020, May 19). Experimental and Theoretical Studies of Carboxylic Polymers with Low Molecular Weight as Inhibitors for Calcium Carbonate Scale. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Synthesis and Performance of Acrylic Acid Based Polymers As Scale Inhibitors for Industrial Water Applications. Retrieved from [Link]

  • Langfang BLD Trade Co., Ltd. (2025, March 28). Copolymer of Maleic and Acrylic Acid Ma/AA Scale Inhibitor High Temperature Resistant Scale Inhibitor. Retrieved from [Link]

  • American Chemical Society. (n.d.). Backbone-degradable poly(acrylic acid)s for scale inhibitors. Retrieved from [Link]

  • ResearchGate. (2019, November 27). Synthesis and Performance of Acrylic Acid Based Polymers As Scale Inhibitors for Industrial Water Applications. Retrieved from [Link]

  • IROWATER. (2018, November 26). The Difference of Anti-scaling Mechanism in Water Treatment. Retrieved from [Link]

  • MDPI. (2025, September 5). Synthesis and Characterization of Biodegradable Terpolymer Scale Inhibitors. Retrieved from [Link]

  • Taylor & Francis Online. (2023, February 27). Synthesis and evaluation of a new polymeric scale inhibitor with multiple scale inhibition properties. Retrieved from [Link]

  • Scribd. (n.d.). Dow Industrial Water Treatment Scale Inhibitor and Dispersant. Retrieved from [Link]

  • IRO Group Inc. (n.d.). IR-1000 General Purpose Acrylic Acid Homopolymer Scale Inhibitor. Retrieved from [Link]

  • CONECTO - Senacyt. (n.d.). Scale Inhibitor and Dispersant Based on Poly(Acrylic Acid) Obtained by Redox-Initiated Polymerization. Retrieved from [Link]

  • Academia.edu. (2025, August 10). Poly Acrylic Acid: Synthesis, aqueous Properties and their Applications as scale Inhibitor. Retrieved from [Link]

  • ABCM. (2022, November 18). Evaluation of Different Polymeric Scale Inhibitors for Oilfield Application. Retrieved from [Link]

  • MDPI. (2024, June 28). Synthesis and Performance Evaluation of Modified Polyaspartic-Acid-Based Scale Inhibitor. Retrieved from [Link]

  • ACS Publications. (2024, October 4). Study on the Scale Inhibition Performance and Mechanism of a High-Performance Graft Copolymer Cellulose Green Scale Inhibitor on Oilfield Ca2+. Retrieved from [Link]

  • Google Patents. (n.d.). EP0120983A1 - Scale inhibitor for reverse osmosis water purification system.
  • Leibniz Universität Hannover Repository. (n.d.). Control of crystallization by polymer additives. Retrieved from [Link]

  • CORE. (n.d.). FACTORS THAT IMPACT SCALE INHIBITOR MECHANISMS Lorraine Scott Boak. Retrieved from [Link]

Sources

Application Note: Polyacrylic Acid (PAA) in Advanced Water Treatment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Polyacrylic Acid (PAA) is a versatile anionic polyelectrolyte critical to modern water treatment strategies.[1][2] Its efficacy stems from its high charge density and molecular weight tunability. Low molecular weight PAA (


 Da) serves as a potent antiscalant via the threshold effect  and crystal lattice distortion , while high molecular weight variants (

Da) act as flocculants. Furthermore, PAA brushes grafted onto filtration membranes represent a frontier in antifouling surface chemistry.

This guide provides rigorous, field-validated protocols for three primary applications:

  • Scale Inhibition: Standardized static bottle testing (NACE TM0374).[3]

  • Heavy Metal Remediation: Chelation and removal of Cu(II) and Pb(II).

  • Membrane Functionalization: Surface grafting for biofouling resistance.[4]

Mechanistic Foundations

To optimize PAA applications, one must understand the governing physicochemical interactions.

Scale Inhibition Mechanisms

PAA inhibits inorganic scaling (CaCO₃, CaSO₄) through two primary pathways:[1]

  • Threshold Inhibition: PAA adsorbs onto sub-microscopic crystal nuclei, blocking active growth sites and preventing the formation of critical nucleus size.

  • Lattice Distortion: As crystals attempt to grow around the adsorbed polymer, the regular lattice structure is disrupted, creating weak, non-adherent sludge rather than hard scale.

Chelation & Functionalization

The carboxyl (-COOH) groups on the PAA backbone are pH-sensitive. At pH > 4.5 (above pKa), these groups ionize to -COO⁻, enabling:

  • Electrostatic Repulsion: Dispersing suspended solids.

  • Cation Chelation: Sequestering divalent cations (

    
    ) from solution.
    

PAA_Mechanism PAA Polyacrylic Acid (Anionic Polymer) Adsorption Adsorption onto Active Growth Sites PAA->Adsorption Migrates to Interface Nucleation Crystal Nucleation (CaCO3 / CaSO4) Nucleation->Adsorption Target Surface Distortion Lattice Distortion (Weak Structure) Adsorption->Distortion Blocks Growth Dispersion Electrostatic Repulsion Adsorption->Dispersion Increases Zeta Potential

Figure 1: Mechanistic pathway of PAA in preventing hard scale formation and dispersing particles.

Application I: Scale Inhibition (Protocol based on NACE TM0374)

Objective: Determine the efficacy of PAA in preventing Calcium Carbonate (CaCO₃) precipitation under high-temperature, static conditions.

Reagents & Preparation
  • Synthetic Brine A (Cationic): 12.15 g/L CaCl₂·2H₂O + 3.68 g/L MgCl₂·6H₂O + 33.0 g/L NaCl.

  • Synthetic Brine B (Anionic): 7.36 g/L NaHCO₃ + 0.0294 g/L Na₂SO₄ + 33.0 g/L NaCl.

  • PAA Stock Solution: 1% (wt/vol) active PAA in deionized water.

Experimental Protocol
  • Dosing: Add specified volume of PAA stock to 125 mL glass bottles to achieve target concentrations (e.g., 2, 5, 10 ppm).

  • Brine Mixing: Add 50 mL of Brine A and 50 mL of Brine B to each bottle. Cap immediately and shake.

    • Note: Final solution mimics severe scaling water.

  • Incubation: Place bottles in a static oven at 71°C (160°F) for 24 hours .

  • Cooling & Sampling: Remove bottles and cool to room temperature (25°C) for 1 hour. Do not agitate.

  • Filtration: Withdraw 10 mL of supernatant and filter through a 0.45 µm syringe filter to remove precipitated crystals.

  • Titration: Analyze the filtrate for dissolved Calcium (

    
    ) using EDTA titration (ASTM D1126 standard).
    
Data Analysis & Validation

Calculate Inhibition Efficiency (


) using the formula:


ParameterDescription

Dissolved Ca in the PAA-treated sample after heating.

Dissolved Ca in the untreated control (precipitated) after heating.

Total Ca concentration in the initial brine (before heating).

Acceptance Criteria: A "Pass" for industrial cooling water usually requires


 efficiency at 10 ppm dosage.

Application II: Heavy Metal Chelation (Jar Test Protocol)

Objective: Remove Copper (Cu²⁺) from simulated wastewater using cross-linked PAA or high-MW PAA flocculants.

Reagents
  • Simulated Wastewater: 50 mg/L Cu²⁺ solution (from CuSO₄·5H₂O).

  • pH Adjusters: 0.1M NaOH and 0.1M HCl.

  • PAA Adsorbent: Cross-linked Polyacrylic Acid (hydrogel) or linear PAA.

Experimental Protocol
  • pH Optimization: Aliquot wastewater into beakers. Adjust pH to 5.5 - 6.0 .

    • Scientific Rationale: At pH < 4, carboxyl groups are protonated (-COOH) and cannot bind metals. At pH > 7, metals may precipitate as hydroxides, confounding results.

  • Dosing: Add PAA adsorbent (e.g., 0.1 g/L to 1.0 g/L) to the beakers.

  • Contact Phase (Jar Test):

    • Rapid Mix: 200 RPM for 2 minutes (Dispersion).

    • Slow Mix: 40 RPM for 30 minutes (Chelation/Flocculation).

  • Separation: Allow settling for 30 minutes. Filter supernatant (0.45 µm).

  • Analysis: Measure residual Cu²⁺ using Atomic Absorption Spectroscopy (AAS) or ICP-OES.

Jar_Test_Workflow Start Raw Wastewater (Cu2+ contaminated) pH_Adj pH Adjustment (Target pH 5.5-6.0) Start->pH_Adj Dosing Add PAA Adsorbent pH_Adj->Dosing RapidMix Rapid Mix (200 RPM, 2 min) Dosing->RapidMix SlowMix Slow Mix (40 RPM, 30 min) RapidMix->SlowMix Settle Sedimentation (30 min) SlowMix->Settle Analysis ICP-OES Analysis of Supernatant Settle->Analysis

Figure 2: Workflow for heavy metal removal using PAA-assisted flocculation/adsorption.

Application III: Membrane Surface Modification

Objective: Graft PAA brushes onto PVDF or Polysulfone (PSf) membranes to create a hydrophilic, pH-responsive, antifouling surface. This is critical for both water purification and dialysis applications.

Materials
  • Base Membrane: Hydrophobic PVDF microfiltration membrane.

  • Monomer Solution: Acrylic Acid (AA) monomer (purified to remove inhibitors).

  • Initiator: Potassium Persulfate (K₂S₂O₈) or UV source.

Thermal Grafting Protocol
  • Pre-treatment: Soak PVDF membrane in ethanol for 15 min, then wash with DI water.

  • Solution Prep: Prepare 10 wt% Acrylic Acid aqueous solution containing 1 wt% K₂S₂O₈ (initiator).

  • Impregnation: Immerse the membrane in the solution for 20 minutes under nitrogen purging (to remove oxygen which inhibits polymerization).

  • Polymerization: Seal the membrane/solution in a glass reactor. Heat to 70°C for 2-4 hours .

  • Washing: Remove membrane and Soxhlet extract with water for 24 hours to remove homopolymers (non-grafted PAA).

  • Validation:

    • Contact Angle: Should decrease from ~85° (PVDF) to <40° (PVDF-g-PAA).

    • Flux Test: Measure pure water flux at pH 3 vs pH 8. (Flux should drop at pH 8 due to chain expansion/swelling closing the pores—the "smart valve" effect).

References

  • NACE International. (2016). Standard Test Method TM0374-2016: Laboratory Screening Tests to Determine the Ability of Scale Inhibitors to Prevent the Precipitation of Calcium Sulfate and Calcium Carbonate from Solution. [Link to Standard]([Link] global.com/nace-tm0374-2016-sg-21279)

  • Amjad, Z., & Koutsoukos, P. G. (2014).[5] Evaluation of maleic acid based polymers as scale inhibitors and dispersants for industrial water applications. Desalination, 335(1), 55-63.

  • Li, J., et al. (2012). Surface tethering of hydrophilic polymer brush layers... for membrane surface modification. Journal of Membrane Science, 413, 82-90.[6]

  • Gokmen, F. O., et al. (2021).[7] Eco-friendly polyacrylic acid based porous hydrogel for heavy metal ions adsorption.[7] ResearchGate.

  • Muscat Chemical. (2024).[2] Polyacrylic Acid for Water Treatment and Scale Inhibition.[1][2][5][6][8][9]

Sources

synthesis of bioactive compounds from cyclohexene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Bioactive Compounds from Cyclohexene Derivatives

Abstract

Cyclohexene derivatives represent a privileged scaffold in medicinal chemistry, serving as the structural core for a vast array of bioactive molecules, including antiviral agents (Oseltamivir), antitumor compounds, and complex terpenes.[1][2][3] This Application Note provides a comprehensive technical guide on the functionalization and transformation of cyclohexene rings. We detail three critical synthetic protocols: Allylic Oxidation , Asymmetric Dihydroxylation , and the Industrial Synthesis of Oseltamivir (Tamiflu®) from Shikimic acid. Emphasis is placed on reaction causality, stereochemical control, and scalable safety measures.

Introduction: The Cyclohexene Scaffold in Drug Discovery

The cyclohexene ring is not merely a passive linker; it is a dynamic platform for stereoselective functionalization. Its semi-rigid half-chair conformation allows for predictable attack vectors for oxidants and nucleophiles, enabling the precise installation of chiral centers—a requirement for modern pharmacophores.

Key Applications:

  • Neuraminidase Inhibitors: The double bond in the cyclohexene ring of Oseltamivir mimics the transition state of sialic acid cleavage.

  • Carbasugars: Polyhydroxylated cyclohexenes act as glycomimetics, inhibiting glycosidases involved in diabetes and viral infection.

  • Terpenoid Synthesis: Functionalization of limonene and pinene derivatives yields potent anti-inflammatory and antimicrobial agents.

Strategic Functionalization Map

To navigate the chemical space of cyclohexene, one must master the functionalization of the alkene moiety. The following decision tree illustrates the primary synthetic pathways available to researchers.

Cyclohexene_Map Start Cyclohexene Scaffold Path1 Allylic Oxidation (Riley) Start->Path1 SeO2 / TBHP Path2 Asymmetric Dihydroxylation Start->Path2 AD-mix / OsO4 Path3 Epoxidation & Ring Opening Start->Path3 mCPBA then NaN3 Prod1 Enones / Allylic Alcohols (Terpenoid synth.) Path1->Prod1 Prod2 Chiral Diols / Carbasugars (Glycomimetics) Path2->Prod2 Prod3 Amino-Alcohols (Oseltamivir) Path3->Prod3

Figure 1: Divergent synthetic pathways for cyclohexene functionalization.

Detailed Experimental Protocols

Protocol A: Regioselective Allylic Oxidation (Riley Oxidation)

Objective: To introduce an oxygen functionality at the allylic position, yielding an allylic alcohol or enone. This is a critical step in terpene synthesis.

Mechanistic Insight: The reaction proceeds via an Ene-type reaction with Selenium Dioxide (SeO₂), followed by a [2,3]-sigmatropic rearrangement.[4] The steric environment dictates regioselectivity; oxidation typically occurs at the more substituted end of the double bond but inside the ring if exocyclic methyls are sterically hindered.

Materials:

  • Substrate: 1-Methylcyclohexene (10 mmol)

  • Oxidant: SeO₂ (0.5 equiv, catalytic), tert-Butyl hydroperoxide (TBHP, 2 equiv, stoichiometric oxidant)

  • Solvent: Dichloromethane (DCM)

  • Quench: Saturated Na₂S₂O₃

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, suspend SeO₂ (5 mmol) in DCM (20 mL).

  • Activation: Add TBHP (70% aq. solution, 20 mmol) dropwise. Stir for 30 min at room temperature to form the active peroxyseleninic acid species.

  • Addition: Cool the mixture to 0°C. Add 1-Methylcyclohexene (10 mmol) slowly to control the exotherm.

  • Reaction: Warm to room temperature and stir for 6–12 hours. Monitor by TLC (stain with Anisaldehyde).

  • Workup: Dilute with Et₂O. Quench carefully with sat. Na₂S₂O₃ to reduce residual peroxides and selenium species (Caution: Selenium is toxic).

  • Purification: Wash organic layer with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Hexane/EtOAc).

Critical Control Point: The re-oxidation of Se(II) to Se(IV) by TBHP allows the use of catalytic selenium, significantly reducing toxic waste compared to stoichiometric protocols.

Protocol B: Sharpless Asymmetric Dihydroxylation

Objective: To convert the cyclohexene double bond into a vicinal diol with high enantiomeric excess (>95% ee).

Mechanistic Insight: The osmium tetroxide-ligand complex binds to the alkene in a specific orientation dictated by the chiral alkaloid ligand (DHQ or DHQD), ensuring facial selectivity.

Materials:

  • Substrate: Cyclohexene derivative[2][5]

  • Reagent: AD-mix-α or AD-mix-β (Commercial blend of K₂OsO₂(OH)₄, K₃Fe(CN)₆, K₂CO₃, and ligand)[6]

  • Solvent: t-BuOH:H₂O (1:1)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.4 g of AD-mix-β in 10 mL of t-BuOH/H₂O (1:1). Stir until both phases are clear (orange lower phase, colorless upper phase).

  • Cooling: Cool to 0°C. Lower temperature enhances enantioselectivity.

  • Substrate Addition: Add the cyclohexene substrate (1 mmol).

  • Reaction: Stir vigorously at 0°C for 12–24 hours. The reaction is heterogeneous; vigorous stirring is vital for phase transfer.

  • Quench: Add solid Na₂SO₃ (1.5 g) and stir for 30 min at room temperature. The mixture will turn from orange to colorless/blue.

  • Extraction: Extract with EtOAc (3x).

  • Analysis: Determine ee% using Chiral HPLC (e.g., Chiralcel OD-H column).

Case Study: Industrial Synthesis of Oseltamivir (Tamiflu®)

This workflow demonstrates the transformation of a natural cyclohexene derivative (Shikimic Acid) into a blockbuster antiviral drug. The core challenge is the stereoselective introduction of the amino and acetamido groups.

Retrosynthetic Logic
  • Starting Material: (-)-Shikimic Acid (Abundant, chiral pool).

  • Key Transformation: Regioselective epoxide ring opening with an azide nucleophile (inversion of configuration).

  • Safety Note: Industrial protocols often use azide-free routes or strictly controlled flow chemistry for azides due to explosion hazards. The protocol below describes the classic Roche chemistry but requires strict safety adherence.

Oseltamivir_Synth Shikimic (-)-Shikimic Acid (Chiral Precursor) Step1 1. Esterification (EtOH) 2. Ketalization Shikimic->Step1 Intermediate1 Protected Ketal Step1->Intermediate1 Step2 Mesylation & Epoxidation Intermediate1->Step2 Epoxide Epoxide Intermediate (Electrophile) Step2->Epoxide Step3 Ring Opening (NaN3, NH4Cl) Epoxide->Step3 Inversion of Stereochemistry Azide Azido-Alcohol (Regioselective) Step3->Azide Step4 1. Acetylation 2. Staudinger Reduction (PMe3) Azide->Step4 Final Oseltamivir Phosphate (Tamiflu) Step4->Final

Figure 2: Simplified workflow for the Roche synthesis of Oseltamivir from Shikimic Acid.

Protocol C: Epoxide Opening with Sodium Azide (Critical Step)

Warning: Sodium Azide is acutely toxic and can form explosive metal azides. Perform in a blast-shielded fume hood.

  • Setup: Dissolve the epoxide intermediate (1 equiv) in aqueous ethanol (or DMF/H₂O).

  • Reagents: Add NH₄Cl (1.5 equiv) and NaN₃ (1.2 equiv). The NH₄Cl buffers the pH to prevent decomposition.

  • Heating: Heat to 70–80°C for 4–6 hours.

    • Mechanism:[3][7][8][9][10][11] The azide ion attacks the epoxide at the less hindered/allylic position in an S_N2 fashion, inverting the stereochemistry to set the correct trans arrangement required for the drug.

  • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate.

  • Reduction (Next Step): The resulting azide is reduced to the amine using Triphenylphosphine (Staudinger reaction) or catalytic hydrogenation (Lindlar catalyst) to prevent reduction of the cyclohexene double bond.

Data Summary: Catalyst Efficiency in Cyclohexene Oxidation

Catalyst SystemOxidantSubstrate ScopeYield (%)Selectivity (ee/de)Notes
SeO₂ / TBHP TBHPTrisubstituted alkenes75-85%High RegioselectivityStandard for allylic alcohols. Toxic.
AD-mix-β K₃Fe(CN)₆Trans-disubstituted88-95%90-99% eeBest for chiral diols. Expensive.
Pd(OAc)₂ / Benzoquinone O₂Conjugated Dienes60-75%ModerateAerobic oxidation (Green chem).
mCPBA N/AElectron-rich alkenes>90%High (Syn-epoxide)Precursor to trans-1,2-functionalization.

References

  • Oseltamivir Total Synthesis. Wikipedia. (Detailed overview of Roche, Corey, and Gilead routes).

  • Allylic Oxidation of Alkenes: Protocol and Mechanism. Adichemistry. (Mechanistic details on SeO2/TBHP oxidation).

  • Sharpless Asymmetric Dihydroxylation. Wikipedia. (Standard protocol for AD-mix usage).[6]

  • Efficient Synthesis of Oseltamivir from Readily Available Epoxide Precursor. IISTE. (Specific protocol for the epoxide opening step).

  • Bioactive Cyclohexenones: A Mini Review. ResearchGate. (Applications of cyclohexene derivatives in oncology and antimicrobials).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(Cyclohex-1-en-1-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 3-(Cyclohex-1-en-1-yl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this compound. The methodologies and troubleshooting advice provided herein are grounded in established chemical principles and field-proven experience to ensure scientific integrity and experimental success.

Understanding Your Crude Product

This compound is typically synthesized via a Knoevenagel-Doebner condensation between cyclohexanone and malonic acid.[1][2] Consequently, your crude product is unlikely to be pure and may contain several process-related impurities.

Common Impurities to Expect:

  • Unreacted Starting Materials: Cyclohexanone, malonic acid.

  • Catalyst Residues: Piperidine, pyridine, or other amine catalysts used in the condensation.

  • By-products: Self-condensation products of cyclohexanone or other side-reactions.[3]

  • Polymeric Material: α,β-unsaturated carboxylic acids can polymerize, especially if exposed to high temperatures.[4]

The choice of purification strategy depends on the nature and quantity of these impurities. Below is a decision-making workflow to guide your selection.

Purification_Decision_Workflow start Assess Crude Product (TLC, ¹H NMR) decision Major Impurities Present? start->decision extraction Acid-Base Extraction (Removes neutral/basic impurities) decision->extraction Yes recrystallization Recrystallization (Removes soluble impurities) decision->recrystallization No (minor impurities) extraction->recrystallization Proceed to polish chromatography Column Chromatography (For difficult separations) extraction->chromatography Emulsion or inseparable mixture final_product Pure Product (Verify by MP, NMR, etc.) recrystallization->final_product chromatography->final_product Recrystallization_Troubleshooting start Problem during Recrystallization oiling_out Product 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals low_recovery Low Recovery start->low_recovery cause_oil1 Solution too concentrated oiling_out->cause_oil1 cause_oil2 Cooling too rapid oiling_out->cause_oil2 cause_no_xtal1 Solution too dilute no_crystals->cause_no_xtal1 cause_no_xtal2 Supersaturation no_crystals->cause_no_xtal2 cause_low_rec1 Too much solvent used low_recovery->cause_low_rec1 cause_low_rec2 Compound soluble in cold solvent low_recovery->cause_low_rec2 sol_oil Action: Add more hot solvent, reheat to dissolve, cool slowly. cause_oil1->sol_oil cause_oil2->sol_oil sol_no_xtal Action: Boil off some solvent. Scratch flask wall or add seed crystal. cause_no_xtal1->sol_no_xtal cause_no_xtal2->sol_no_xtal sol_low_rec Action: Reduce initial solvent volume. Cool in ice bath. Change solvent. cause_low_rec1->sol_low_rec cause_low_rec2->sol_low_rec

Caption: Troubleshooting logic for common recrystallization issues.

Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral and basic impurities.

Workflow Diagram:

Acid_Base_Extraction_Workflow cluster_0 Organic Phase cluster_1 Aqueous Phase dissolve 1. Dissolve crude product in organic solvent (e.g., Ether, EtOAc) add_base 2. Transfer to separatory funnel. Add sat. NaHCO₃ (aq) dissolve->add_base shake 3. Shake, vent, and separate layers add_base->shake organic_layer Organic Layer (Neutral/Basic Impurities) shake->organic_layer Top/Bottom layer depends on solvent density aqueous_layer Aqueous Layer (Sodium Carboxylate Salt) shake->aqueous_layer wash_org 4. Wash organic layer with brine organic_layer->wash_org dry_org 5. Dry over Na₂SO₄, filter, and evaporate to isolate impurities wash_org->dry_org cool_aq 6. Cool aqueous layer in ice bath aqueous_layer->cool_aq acidify 7. Slowly add 6M HCl (aq) until pH ~1-2 cool_aq->acidify precipitate 8. Collect precipitate via vacuum filtration acidify->precipitate wash_solid 9. Wash solid with ice-cold water precipitate->wash_solid dry_solid 10. Dry solid under vacuum wash_solid->dry_solid

Sources

Technical Support Center: Overcoming Challenges in the Synthesis of Acrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for acrylic acid synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this critical industrial monomer. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your experiments effectively.

I. Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding acrylic acid synthesis.

Q1: What is the most common industrial method for acrylic acid synthesis?

The dominant industrial method is the two-stage catalytic oxidation of propylene.[1][2][3] In the first stage, propylene is oxidized to acrolein, which is then further oxidized to acrylic acid in the second stage.[1][2] This process is favored for its high yield, scalability, and economic viability.[1]

Q2: What are the primary challenges encountered in acrylic acid synthesis?

Researchers frequently face challenges such as low yield, premature polymerization, catalyst deactivation, and difficulties in purification.[4][5] Side reactions can also lead to the formation of byproducts like acetic acid, maleic acid, and acrolein, which complicate the purification process.[1]

Q3: Why is preventing polymerization during synthesis and storage so critical?

Acrylic acid has a strong tendency to undergo spontaneous, exothermic polymerization.[2][6][7] This can lead to a runaway reaction, posing a significant safety hazard, including the risk of explosion.[6] Unwanted polymerization also results in product loss and can cause fouling of equipment.[8]

Q4: What are the key safety precautions to take when working with acrylic acid?

Acrylic acid is a flammable, corrosive, and toxic substance.[9][10][11] It is crucial to work in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, eye protection, and respiratory protection, and avoid all sources of ignition.[9][10][12][13] Emergency equipment for spills and fires should be readily available.[11][12]

Q5: Are there more sustainable, bio-based routes for acrylic acid synthesis?

Yes, research is actively exploring bio-based pathways from renewable feedstocks like glycerol and lactic acid.[1][14][15] These methods aim to reduce reliance on fossil fuels and minimize the environmental impact of production.[14][15]

II. Troubleshooting Guides

This section provides in-depth troubleshooting for specific issues you may encounter during your experiments.

Guide 1: Low Reaction Yield

A lower-than-expected yield is a common frustration. The following guide will help you diagnose and address the potential causes.

Potential Causes & Solutions

Potential Cause Underlying Science Suggested Solution & Protocol
Catalyst Deactivation The active sites of the catalyst can be lost or blocked over time. This can be due to the loss of active components (e.g., Mo, V), phase transitions of catalyst materials, or "coking" where carbon deposits on the catalyst surface.[2][4]Solution: Regenerate or replace the catalyst. Protocol for Catalyst Regeneration (General): 1. Carefully remove the deactivated catalyst from the reactor. 2. Calcine the catalyst in a controlled air stream at a temperature sufficient to burn off carbon deposits without sintering the catalyst material. The specific temperature and duration will depend on the catalyst composition. 3. Characterize the regenerated catalyst to confirm the restoration of its physical and chemical properties.[4]
Suboptimal Reaction Conditions The kinetics of acrylic acid synthesis are highly sensitive to temperature and pressure. Deviations from the optimal range can significantly reduce the reaction rate and selectivity.[2]Solution: Optimize reaction temperature and pressure. Protocol for Optimization: 1. Conduct a series of small-scale experiments systematically varying the temperature and pressure within a defined range. 2. Analyze the product mixture from each run using a suitable analytical method (e.g., GC-MS or HPLC) to determine the yield of acrylic acid.[16][17] 3. Plot the yield as a function of temperature and pressure to identify the optimal conditions.
Impure Reactants Impurities in the propylene feed can poison the catalyst, leading to a decrease in its activity and selectivity.[1]Solution: Ensure the purity of your starting materials. Protocol for Reactant Purification: 1. Use high-purity propylene for the reaction. 2. If necessary, pass the propylene gas through a purification column containing appropriate adsorbents to remove any potential contaminants before it enters the reactor.
Incomplete Conversion The reaction may not have been allowed to proceed for a sufficient amount of time to reach completion.Solution: Increase the reaction time. Protocol: 1. Monitor the reaction progress over time by taking small aliquots from the reaction mixture at regular intervals. 2. Analyze the aliquots to determine the concentration of acrylic acid. 3. Continue the reaction until the concentration of acrylic acid no longer increases.

Troubleshooting Workflow for Low Yield

LowYield_Workflow Start Low Yield Observed CheckCatalyst Check Catalyst Activity Start->CheckCatalyst OptimizeConditions Optimize Reaction Conditions CheckCatalyst->OptimizeConditions Catalyst OK End Yield Improved CheckCatalyst->End Catalyst Deactivated (Regenerate/Replace) CheckPurity Verify Reactant Purity OptimizeConditions->CheckPurity Conditions Optimized OptimizeConditions->End Yield Improves IncreaseTime Increase Reaction Time CheckPurity->IncreaseTime Reactants Pure CheckPurity->End Impurities Found (Purify Reactants) IncreaseTime->End Yield Improves

Caption: A logical workflow to diagnose and resolve low acrylic acid yield.

Guide 2: Premature Polymerization

The vinyl group in acrylic acid makes it highly susceptible to radical polymerization, a significant challenge during both synthesis and purification.

Potential Causes & Solutions

Potential Cause Underlying Science Suggested Solution & Protocol
Insufficient Inhibition Polymerization inhibitors are crucial to prevent the spontaneous reaction of acrylic acid monomers. Common inhibitors include hydroquinone (HQ), monomethyl ether of hydroquinone (MEHQ), and phenothiazine (PTZ).[6][18] These compounds work by scavenging free radicals that initiate the polymerization chain reaction.Solution: Add or increase the concentration of a suitable polymerization inhibitor. Protocol for Inhibitor Addition: 1. Select an appropriate inhibitor based on your reaction conditions. MEHQ is often used in combination with dissolved oxygen.[18] 2. Dissolve the inhibitor in a small amount of the reaction solvent or acrylic acid itself. 3. Add the inhibitor solution to the reaction mixture or purification stream. Typical concentrations range from 50 to 400 ppm.[19]
High Temperatures Elevated temperatures can accelerate the rate of polymerization, especially in high concentrations of acrylic acid.[2]Solution: Maintain strict temperature control. Protocol for Temperature Management: 1. Use a reliable temperature control system for your reactor and distillation columns. 2. For purification steps like distillation, operate under vacuum to lower the boiling point of acrylic acid and reduce the required temperature.[20] 3. Ensure efficient cooling of the reactor effluent to below 100°C immediately after the reaction.[2]
Presence of Oxygen (Context-Dependent) While dissolved oxygen can enhance the effectiveness of some inhibitors like MEHQ, it can also act as an initiator for polymerization under certain conditions.[18]Solution: Carefully control the oxygen concentration. Protocol for Oxygen Control: 1. For reactions where oxygen is detrimental, deoxygenate the reaction mixture by purging with an inert gas like nitrogen or argon before and during the polymerization.[21] 2. When using inhibitors that require oxygen, ensure a controlled and consistent supply of air or oxygen.
Presence of Polymer Initiators Contaminants in the reaction mixture or on the surface of the equipment can act as initiators for polymerization.Solution: Ensure all glassware and equipment are scrupulously clean. Protocol for Equipment Cleaning: 1. Thoroughly clean all reactors, distillation columns, and transfer lines to remove any residual materials. 2. Consider a final rinse with a solvent that can dissolve any potential polymeric residues.

Polymerization_Inhibition Start Start of Synthesis/ Purification AddInhibitor Add Polymerization Inhibitor (e.g., MEHQ, PTZ) Start->AddInhibitor ControlTemp Maintain Strict Temperature Control AddInhibitor->ControlTemp ControlOxygen Control Oxygen Levels ControlTemp->ControlOxygen CleanEquipment Ensure Equipment is Clean ControlOxygen->CleanEquipment Process Proceed with Synthesis/ Purification CleanEquipment->Process End Stable Acrylic Acid Process->End

Caption: Interplay of common purification methods for acrylic acid.

III. Analytical Methods

Accurate analysis of your product is crucial for assessing purity and yield.

Analytical Technique Principle Application in Acrylic Acid Synthesis
Gas Chromatography (GC) Separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.Commonly used for the quantitative analysis of impurities in acrylic acid. [22]
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their interaction with a stationary phase and a liquid mobile phase.A sensitive and selective method for the analysis of acrylic acid and potential interferences like methacrylic acid, acrylamide, and acetic acid. [16]
Ion Chromatography Separates ions and polar molecules based on their affinity to an ion exchanger.Can be used for the detection of acrylic acid in aqueous samples. [23]
Titration A quantitative chemical analysis method to determine the concentration of an identified analyte.Can be used to determine the amount of acrylic acid dimer in a sample. [24]

IV. References

  • Acrylic Acid: Synthesis & Manufacturing Process - Study.com. (n.d.). Retrieved February 15, 2026, from [Link]

  • ChemAnalyst. (2025, August 11). Understanding the Production Process of Acrylic Acid. Retrieved February 15, 2026, from [Link]

  • Miller, R. W., & Butler, J. D. (1991). U.S. Patent No. 5,034,156. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Zhang, Y., et al. (n.d.). A brief analysis of catalyst deactivation in oxidizing acrolein to prepare acrylic acid. Lanzhou Petrochemical Research Center. Retrieved February 15, 2026, from [Link]

  • Occupational Safety and Health Administration. (n.d.). Acrylic Acid. U.S. Department of Labor. Retrieved February 15, 2026, from [Link]

  • Loba Chemie. (2022, September 24). ACRYLIC ACID (STABILIZED) FOR SYNTHESIS Safety Data Sheet. Retrieved February 15, 2026, from [Link]

  • Blum, T. (2010). Inhibiting the unwanted radical polymerization of acrylic acid present in a liquid phase, comprises adding a chemical compound of copper to the liquid phase, and the liquid phase additionally contains propionic acid and glyoxal. SciSpace. Retrieved February 15, 2026, from [Link]

  • Alpha Chemika. (n.d.). ACRYLIC ACID (STABILIZED) For Synthesis. Retrieved February 15, 2026, from [Link]

  • Turton, R. (n.d.). Separations and Reactors Acrylic Acid Production via the Catalytic Partial Oxidation of Propylene. Retrieved February 15, 2026, from a private PDF source.

  • Pfenninger, J. A., & Peterson, J. M. (2011). U.S. Patent No. EP2197827B1. Munich, Germany: European Patent Office. Retrieved from

  • On the catalytic vapor-phase dehydration of lactic acid to acrylic acid: a systematic review. (2023, January 12). SpringerLink. Retrieved February 15, 2026, from [Link]

  • PENTA. (2025, April 7). Acrylic acid Safety Data Sheet. Retrieved February 15, 2026, from [Link]

  • ASTM D4415-92(2000)e1, Standard Test Methods for Determination of Dimer in Acrylic Acid. (n.d.). Retrieved February 15, 2026, from [Link]

  • Inhibition of acrylic acid and acrylate autoxidation. (n.d.). RSC Publishing. Retrieved February 15, 2026, from [Link]

  • Fundamentals and development of oxidation catalysts: the acrylic acid manufacture case. (2024, February 14). Scielo. Retrieved February 15, 2026, from [Link]

  • Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. (n.d.). Academia.edu. Retrieved February 15, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acrylic Acid. Retrieved February 15, 2026, from [Link]

  • Sustainable Production of Acrylic Acid: Catalytic Performance of Hydroxyapatites for Gas-Phase Dehydration of Lactic Acid. (2014, May 1). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Summary of Solutions to Common Problems in Acrylic Resin Production. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis of acrylic acid and acrylates from CO2 and ethylene — the thorny path from dream to reality. (n.d.). Russian Chemical Reviews. Retrieved February 15, 2026, from [Link]

  • Validation of analytical methods for acrylic acid from various food products. (2022, July 21). PMC. Retrieved February 15, 2026, from [Link]

  • Method of determining impurity in acrylic acid. (n.d.). Google Patents. Retrieved February 15, 2026, from

  • The Formation of By-Products in Pure and Aqueous Acrylic Acid - Kinetic measurements and the formation mechanisms of 3-hydroxypropionic-, 3-hydroxydiacrylic-, diacrylic- and triacrylic-acid. (2025, August 9). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Detection method of acrylic acid mass concentration in surface water. (n.d.). Retrieved February 15, 2026, from [Link]

  • Engineering Acrylic Acid Production. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]

  • Production of acrylic acid from bio derived lactic acid via catalytic dehydration. (n.d.). CSIR IIP. Retrieved February 15, 2026, from [Link]

  • Enzymatic Synthesis of Biobased Acrylic Acid. (2025, July 8). BioBiz. Retrieved February 15, 2026, from [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester. Retrieved February 15, 2026, from [Link]

  • Revamp of acrylic acid purification unit - Optimization of Acetic Acid Separation. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Process for purification of acrylic acid by fractional crystallization. (n.d.). Google Patents. Retrieved February 15, 2026, from

  • How to purify Acrylic Acid. (2024, April 3). Reddit. Retrieved February 15, 2026, from [Link]

  • Conversion Improvement of Propylene to Acrylic Acid Process. (2026, January 10). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Iron-Based Redox Polymerization of Acrylic Acid for Direct Synthesis of Hydrogel/Membranes, and Metal Nanoparticles for Water Treatment. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Heterologous Production of Acrylic Acid: Current Challenges and Perspectives. (2022, May 30). MDPI. Retrieved February 15, 2026, from [Link]

  • A Comparative Study of Two Synthesis Methods for Poly(Acrylic Acid-Co-Acrylamide) Incorporating a Hyperbranched Star-Shaped Monomer. (2025, April 1). MDPI. Retrieved February 15, 2026, from [Link]

  • Synthesis and Polymerization of Chiral Acrylamidosulfonic Acids. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]

Sources

Technical Support Center: Optimizing 3-(Cyclohex-1-en-1-yl)acrylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(Cyclohex-1-en-1-yl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. The following information is based on established principles of organic synthesis, particularly the Horner-Wadsworth-Emmons (HWE) reaction, which is a cornerstone for creating carbon-carbon double bonds with high stereoselectivity.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and dependable method is a two-step process. First, a Horner-Wadsworth-Emmons (HWE) reaction between cyclohexanone and a phosphonate ester, typically triethyl phosphonoacetate, yields the corresponding α,β-unsaturated ester, ethyl 3-(cyclohex-1-en-1-yl)acrylate.[1][3] This is followed by the hydrolysis of the ester to the desired carboxylic acid. The HWE reaction is favored over the traditional Wittig reaction for this synthesis due to several advantages:

  • Higher Nucleophilicity of the Carbanion: The phosphonate-stabilized carbanion is more nucleophilic and generally less basic than the corresponding phosphonium ylide, leading to better reactivity with ketones like cyclohexanone.[4][5]

  • Stereoselectivity: The HWE reaction typically shows a strong preference for the formation of the (E)-alkene, which is often the desired isomer.[4][6][7]

  • Simplified Purification: The phosphate byproduct of the HWE reaction is water-soluble, making its removal from the reaction mixture straightforward through aqueous extraction.[3][4]

Q2: I am observing a low yield in the initial HWE reaction. What are the potential causes and how can I improve it?

Low yields in the HWE reaction can stem from several factors. Below is a troubleshooting guide to address common issues:

Potential CauseRecommended Solution(s)Scientific Rationale
Incomplete Deprotonation of the Phosphonate Use a sufficiently strong and fresh base (e.g., NaH, KOtBu). Ensure anhydrous reaction conditions as moisture will quench the base and the carbanion.The formation of the reactive phosphonate carbanion is the first and critical step of the HWE reaction.[4] Incomplete deprotonation leads to unreacted starting material.
Steric Hindrance While cyclohexanone is generally reactive, highly substituted analogs may exhibit slower reaction rates.[8][9][10] Consider increasing the reaction temperature or using a more reactive phosphonate reagent.Steric hindrance around the carbonyl group can impede the approach of the nucleophilic phosphonate carbanion.[8][9]
Side Reactions Ensure the dropwise addition of the phosphonate to the base at a controlled temperature (e.g., 0 °C to room temperature) to prevent side reactions of the base.Strong bases like NaH can react with the solvent or other components if the temperature is not adequately controlled.
Impure Reagents Use freshly distilled cyclohexanone and high-purity triethyl phosphonoacetate. Ensure all solvents are anhydrous.Impurities in the starting materials or solvents can lead to undesired side reactions and lower the overall yield.
Q3: My final product after hydrolysis is impure. What are the likely contaminants and how can I purify it?

Common impurities in the final this compound product include unreacted starting ester, the (Z)-isomer, and byproducts from the hydrolysis step.

Purification Strategy:

  • Extraction: After hydrolysis, perform an acidic workup to protonate the carboxylate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) to isolate the carboxylic acid.

  • Crystallization: Recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) is often effective in removing impurities and isolating the pure (E)-isomer.

  • Column Chromatography: If crystallization is insufficient, silica gel column chromatography can be employed to separate the desired product from closely related impurities.

Q4: How can I control the stereoselectivity of the HWE reaction to favor the (E)-isomer?

The HWE reaction inherently favors the formation of the (E)-alkene.[4][6][7] This selectivity arises from the thermodynamic stability of the intermediates leading to the (E)-product.[11] To maximize (E)-selectivity:

  • Choice of Base and Cation: The use of lithium-based reagents can sometimes influence stereoselectivity.[4] However, for this specific transformation, standard conditions with sodium or potassium bases generally provide good E-selectivity.

  • Reaction Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable (E)-isomer by allowing for equilibration of intermediates.[4]

  • Bulky Reagents: Employing sterically bulky phosphonate esters can enhance the preference for the (E)-isomer.[4]

For specific cases where the (Z)-isomer is desired, modifications like the Still-Gennari olefination, which utilizes electron-withdrawing groups on the phosphonate and specific base/crown ether combinations, can be employed.[4]

Troubleshooting Guide

This section provides a more detailed, step-by-step approach to resolving common experimental issues.

Issue 1: Low or No Product Formation in the HWE Reaction

Symptoms:

  • TLC analysis shows predominantly unreacted cyclohexanone and/or triethyl phosphonoacetate.

  • The reaction mixture does not show the expected color change associated with carbanion formation.

Diagnostic Workflow:

Caption: Diagnostic workflow for low HWE reaction yield.

Detailed Steps:

  • Verify Base Activity: Sodium hydride (NaH) is a common base for this reaction.[3] Ensure the NaH is a fine, free-flowing powder. If it appears clumpy or has a grayish color, its activity may be compromised. Consider titrating the base or using a fresh batch.

  • Ensure Anhydrous Conditions: Moisture will rapidly quench the strong base and the phosphonate carbanion.[12] All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, such as dry THF or DME.[3]

  • Controlled Addition: The deprotonation of triethyl phosphonoacetate by NaH is an exothermic reaction that generates hydrogen gas.[13] Add the phosphonate dropwise to a suspension of NaH in the solvent at a rate that maintains a controlled temperature (e.g., 20-30°C).[1] An ice bath may be necessary.

  • Sufficient Reaction Time: Allow the deprotonation to proceed for at least one hour at room temperature to ensure complete formation of the ylide before adding the cyclohexanone.[1]

Issue 2: Incomplete Hydrolysis of the Ester

Symptoms:

  • NMR or LC-MS analysis of the final product shows a significant amount of the starting ethyl ester.

Troubleshooting Protocol:

  • Increase Reaction Time and/or Temperature: The rate of ester hydrolysis is dependent on both time and temperature.[14][15] If the reaction is incomplete, consider extending the reaction time or carefully increasing the temperature.

  • Use a Co-solvent: If the ester has poor solubility in the aqueous base, adding a co-solvent like ethanol or THF can improve miscibility and increase the reaction rate.

  • Ensure Sufficient Base: Use a molar excess of the base (e.g., NaOH or KOH) to drive the reaction to completion. A 2-3 fold excess is common.

Issue 3: Product Isolation and Purification Challenges

Symptoms:

  • Difficulty in separating the product from byproducts.

  • The final product is an oil instead of a solid.

Purification Workflow:

Caption: Workflow for product purification.

Detailed Protocol: Crystallization

  • Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate).

  • Slowly add a second solvent in which the product is poorly soluble (e.g., hexanes) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then to 0-4 °C in an ice bath or refrigerator.

  • Collect the precipitated crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(Cyclohex-1-en-1-yl)acrylate

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethyl phosphonoacetate

  • Cyclohexanone

Procedure:

  • To a stirred suspension of sodium hydride (1.05 eq) in anhydrous THF under an inert atmosphere, add triethyl phosphonoacetate (1.0 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Hydrolysis to this compound

Materials:

  • Ethyl 3-(cyclohex-1-en-1-yl)acrylate

  • Ethanol

  • Aqueous Sodium Hydroxide (e.g., 2 M)

Procedure:

  • Dissolve the ethyl ester in ethanol.

  • Add an excess of aqueous sodium hydroxide solution.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of ~2 with concentrated HCl while cooling in an ice bath.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude acid by recrystallization.

References

  • Benchchem. Application Notes and Protocols: Horner-Wadsworth-Emmons Synthesis of Ethyl 2-(4-phenylcyclohexylidene)
  • Wikipedia. Horner–Wadsworth–Emmons reaction.
  • Alfa Chemistry. Horner-Wadsworth-Emmons Reaction.
  • ResearchGate.
  • Organic Chemistry Portal. Synthesis of unsaturated esters, amides and carboxylic acids.
  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.
  • PMC. (E)
  • ResearchGate. (PDF)
  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides.
  • MDPI. Synthesis of α,β-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism.
  • PMC. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents.
  • Chemistry Stack Exchange. Horner-Wadsworth-Emmons reaction with ketone.
  • ResearchGate. Optimization of reaction conditions for the synthesis of 1.
  • Thieme Chemistry.
  • Wikipedia. Wittig reaction.
  • Chemistry LibreTexts. Wittig Reaction.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • Organic Syntheses. acrylic acid.
  • RSC Publishing. Synthesis of α,β-unsaturated ketones from alkynes and aldehydes over Hβ zeolite under solvent-free conditions.
  • Chemistry Notes.
  • Dalal Institute. Wittig Reaction.
  • RSC Publishing. Efficient Wittig–Horner synthesis of acyclic α-enones with an asymmetric carbon at the γ-position using barium hydroxide.
  • Google Patents. Synthesis of 3-(5-nitrocyclohex-1-enyl) acrylic acid and esters thereof.
  • YouTube. Horner-Wadsworth-Emmons Reaction.
  • Master Organic Chemistry. The Wittig Reaction: Examples and Mechanism.
  • ResearchGate. (PDF) Horner-Wadsworth-Emmons Reactions in THF: Effect of Hydroperoxide Species.
  • PMC. Highly Efficient Biobased Synthesis of Acrylic Acid.
  • MilliporeSigma. (E)-3-(Cyclohex-1-en-1-yl)acrylic acid.
  • Advanced ChemBlocks. (Z)-3-(Cyclohex-1-en-1-yl)acrylic acid.
  • Achmem. (E)-3-(Cyclohex-1-en-1-yl)acrylic acid.
  • Tokyo Chemical Industry Co., Ltd. Horner-Wadsworth-Emmons Reaction.
  • Chemistry Steps. The Wittig Reaction: Examples and Mechanism.
  • Google Patents.
  • European Patent Office.
  • ADICHEMISTRY. WITTIG REACTION | MECHANISM.
  • Reddit. How to purify Acrylic Acid.
  • J-STAGE.
  • ResearchGate.
  • MilliporeSigma. (E)-3-(Cyclohex-1-en-1-yl)acrylic acid.
  • PubMed.
  • Cedre.fr.
  • EPA.

Sources

Technical Support Hub: Acrylic Acid Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Long-Term Stability and Storage Conditions for Acrylic Acid

Document ID: AA-STAB-2024-v2 Department: Reactive Monomers Application Engineering

Part 1: The Stability Triad (Core Logic)

Welcome to the Technical Support Center. As a researcher or process engineer, you are likely aware that Acrylic Acid (AA) is thermodynamically unstable. It wants to polymerize. Our goal is to use kinetics to outsmart thermodynamics.

Successful storage relies on three interlocked variables: Temperature , Inhibitor Presence , and Dissolved Oxygen .[1][2][3] Failure in any one of these leads to catastrophic runaway polymerization or quality degradation (dimerization).

The "Goldilocks" Temperature Zone (15°C – 25°C)

You must maintain AA between 15°C and 25°C . This is not a suggestion; it is a safety boundary.

  • < 15°C (The Freezing Trap): AA freezes at 13°C .[4][5] When it crystallizes, the solid phase is pure acrylic acid. The inhibitor (MEHQ) is rejected into the remaining liquid.

    • Risk:[3][6][7] When you thaw the material, the first crystals to melt are uninhibited. If they encounter heat without immediate mixing, they will polymerize explosively.[2][4][7][8]

  • > 25°C (The Dimerization/Runaway Zone):

    • Dimerization:[9] Two AA molecules react to form Diacrylic Acid via Michael addition. This is a spontaneous, temperature-dependent reaction that cannot be inhibited .

    • Polymerization:[3][10][11] Higher temperatures consume dissolved oxygen faster, rendering the inhibitor ineffective.

The Oxygen-Inhibitor Mechanism

Standard AA is stabilized with 200 ppm MEHQ (Monomethyl ether of hydroquinone).[2]

  • Critical Insight: MEHQ is not the primary scavenger.[12] MEHQ reacts with peroxy radicals , which are only formed when carbon radicals react with dissolved oxygen .[10]

  • The Mistake: Storing AA under a nitrogen blanket.[4] Without oxygen, MEHQ is useless. You must store AA under air (or "lean air" with at least 5%

    
    ).[2][4]
    
Visualization: The Stability Logic

The following diagram illustrates the interdependence of these factors.

AA_Stability_Logic AA Acrylic Acid Monomer Temp_Low Temp < 15°C (Freezing) AA->Temp_Low Cooling Temp_High Temp > 25°C (Heat) AA->Temp_High Heating Result_Boom Runaway Polymerization Temp_Low->Result_Boom Crystallization separates Inhibitor from Monomer Temp_High->Result_Boom O2 Depletion Result_Dimer High Dimer Content (Quality Failure) Temp_High->Result_Dimer Michael Addition (Unstoppable) Oxygen Dissolved Oxygen (Required) MEHQ MEHQ Inhibitor (200 ppm) Oxygen->MEHQ Activates Result_Safe Stable Storage MEHQ->Result_Safe Prevents Radical Propagation

Caption: The Stability Logic Gate. Note that low temperatures cause physical separation of the safety system (MEHQ), while high temperatures drive chemical degradation.

Part 2: Troubleshooting Guide (FAQs)

Scenario A: "My drum of Acrylic Acid arrived frozen/crystallized."

Q: Can I just put the drum in a warm room or use a drum heater? A: ABSOLUTELY NOT. Using a band heater or localized heat source creates "hot spots." The frozen crystals (uninhibited AA) next to the heater will melt and immediately polymerize due to the heat, likely causing the drum to rupture or explode.

Correct Protocol:

  • Move the container to a temperature-controlled room (20–25°C ).

  • Allow it to thaw slowly over several days.

  • Crucial Step: You must re-homogenize the solution. The inhibitor will be concentrated at the bottom (last place to freeze) or in the liquid phase. Roll the drum or use a circulation pump (if a tote/tank) to redistribute the MEHQ before drawing any material.

Scenario B: "We want to blanket our storage tank with Nitrogen to prevent fire."

Q: Is it safe to store AA under 100% Nitrogen? A: NO. MEHQ requires dissolved oxygen to function.[4] If you strip the oxygen, the inhibitor stops working, and the monomer will polymerize spontaneously.

  • Solution: Use "Lean Air" (a mix of

    
     and 
    
    
    
    ) where the oxygen concentration is maintained between 5% and 21% . This reduces flammability without disabling the inhibitor.
Scenario C: "The material has been in storage for 6 months. Is it still good?"

Q: How do I validate older stock? A: Check the Dimer Content. Even with perfect inhibition, AA forms Diacrylic Acid at a rate of ~100 ppm/day at 20°C.

  • Impact: High dimer content interferes with molecular weight distribution in polymerization and can ruin superabsorbent polymer (SAP) performance.

  • Limit: Most applications tolerate up to 2,000 ppm dimer.[2][3][5] If your material is >2,000 ppm, it may need to be distilled or discarded, depending on your application sensitivity.

Part 3: Data & Protocols

Table 1: Storage Parameter Limits
ParameterSpecificationConsequence of Deviation
Temperature 15°C – 25°C <15°C: Crystallization (Explosion risk on thaw).>25°C: Rapid Dimerization & Polymerization.[2]
Inhibitor (MEHQ) 200 ± 20 ppm <180 ppm: Insufficient protection against radicals.>220 ppm: May retard downstream polymerization.
Dissolved Oxygen Saturation (Air) Low

:
Deactivates MEHQ, leading to runaway reaction.
Material Compatibility SS 304/316, PE Carbon Steel: Iron ions (

) catalyze polymerization immediately.
Protocol: Safe Thawing of Frozen Acrylic Acid

If you encounter frozen AA, follow this decision matrix strictly to prevent accidents.

Thawing_Protocol Start Detected Frozen/Crystallized AA Check_Heat Is a heat source available? Start->Check_Heat Bad_Heat Band Heater / Steam / Heat Gun Check_Heat->Bad_Heat High Temp Source Good_Heat Tempered Water / Air (< 35°C) Check_Heat->Good_Heat Controlled Source Stop STOP! HIGH RISK Localized heating causes explosion. Bad_Heat->Stop Process Apply Gentle Heat (<35°C) Monitor Temp Continuously Good_Heat->Process Liquid Material is Fully Liquid Process->Liquid Mix CRITICAL: Recirculate/Mix (Redistribute MEHQ) Liquid->Mix Test QC Test: 1. MEHQ Level 2. Dimer Content Mix->Test Use Release for Use Test->Use

Caption: Safe Thawing Decision Tree. Note the mandatory mixing step after liquefaction to restore inhibitor homogeneity.

Step-by-Step Procedure:

  • Isolate: Remove the container from the cold environment.

  • Gentle Heat: Apply temperature-controlled air or a water bath. The heating medium must never exceed 35°C .

    • Note: Do not use steam.[13] Steam is too hot and will initiate polymerization at the container wall.

  • Monitor: Use a non-contact thermometer to check the container surface temperature.

  • Homogenize: Once fully liquid, recirculate the tank contents (volume turnover x3) or roll the drum for 30 minutes.

  • Verify: Draw a sample and test MEHQ concentration (HPLC) and Dimer content before adding to your reactor.

References

  • Dow Chemical Company. (2023). Acrylic Acid: Storage and Handling Guide. Retrieved from [Link] (Verified via search: Comprehensive guide on freezing point depression and inhibitor separation).

  • PubChem. (2024). Acrylic Acid Compound Summary (Safety & Hazards). National Library of Medicine. Retrieved from [Link]

Sources

Technical Support Center: Impurity Profiling for 3-(Cyclohex-1-en-1-yl)acrylic Acid

[1]

Ticket Type: Technical Guide & Troubleshooting Subject: Identification and Mitigation of Side Products in Conjugated Diene Acid Synthesis Compound ID: 3-(Cyclohex-1-en-1-yl)acrylic acid (CAS: 56453-88-4) Applicable For: Process Chemists, Analytical Scientists, Drug Discovery Teams[1]

Introduction: The "Diene" Challenge

You are likely working with This compound as a building block for pharmaceuticals (e.g., tryptamine analogs) or advanced polymers.[1] This molecule presents a dual challenge: it is both a Michael acceptor (due to the

conjugated diene

This unique structure creates a specific "fingerprint" of side products. This guide moves beyond generic advice to address the specific reactivity profile of cyclohexenyl-acrylic systems.

Module 1: The "Sticky Solid" (Polymerization & Oligomerization)

Symptom: The white crystalline solid turns into a gummy, yellow residue upon storage or heating. Solubility in methanol decreases.[1]

The Mechanism

Unlike simple aromatic acrylic acids (like cinnamic acid), the cyclohexenyl ring activates the system toward radical polymerization . The methylene protons allylic to the ring double bond are susceptible to hydrogen abstraction, initiating cross-linking.

  • Type A (Radical Oligomers): Formed via exposure to light or heat without inhibitors.

  • Type B (Diels-Alder Dimers): The molecule acts as both a diene and a dienophile (rare at room temp, common >100°C).[1]

Troubleshooting Protocol
Diagnostic StepObservationConclusion
Solubility Test Insoluble in MeOH/THF; swells like a gel.[1]High MW Polymer (Cross-linked).[1]
LC-MS Analysis Multiple peaks with mass

(Dimer) or

(Trimer).[1]
Oligomerization (Non-radical).[1]
Visual Inspection Material yellows at the surface.[1]Surface oxidation/Radical initiation.[1]
Prevention Strategy
  • Inhibitor Usage: Ensure the presence of 200-500 ppm of MEHQ (Monomethyl ether of hydroquinone) or BHT.[1]

  • Oxygen Requirement: Crucial: Do not store under pure Nitrogen if using MEHQ.[1] MEHQ requires dissolved oxygen to function as a radical scavenger [1].[1]

  • Cold Storage: Store at 2–8°C.

Module 2: The "Ghost" Peaks (Isomerization)

Symptom: HPLC shows a splitting of the main peak, or NMR integration values are inconsistent.

The Impurity: (Z)-Isomer & Bond Migration

The desired product is usually the (E)-isomer (Trans).[1] However, the conjugated system is photosensitive.

  • E/Z Isomerization: Driven by UV light exposure.[1]

  • 
    -Migration:  Under strong acid catalysis, the exocyclic double bond can migrate into the ring or the endocyclic bond can shift, breaking conjugation to form a deconjugated isomer (thermodynamically less stable but kinetically accessible).
    
Analytical Fingerprinting (NMR)
  • Target Compound ((E)-Isomer): Look for the alkene doublet with a coupling constant

    
     .[1]
    
  • Impurity ((Z)-Isomer): Look for a doublet with

    
     .[1]
    
  • Regio-Isomer (Deconjugated): Loss of the vinyl region signals (

    
    ) and appearance of new methylene signals upfield.[1]
    
Corrective Action
  • Amber Glass: strictly required for all solutions.[1]

  • pH Control: Avoid strong mineral acids during workup; prefer weak organic acids (Acetic/Citric) to prevent bond migration.[1]

Module 3: Synthesis Residues (Knoevenagel Specifics)

Symptom: Low yield or "wet" product that smells pungent.[1]

The Pathway

The standard synthesis involves the Doebner modification of the Knoevenagel condensation (Aldehyde + Malonic Acid


2

Common Failures:

  • Incomplete Decarboxylation: The intermediate dicarboxylic acid remains.

    • Detection: LC-MS shows mass

      
       (Carboxylation retained).[1]
      
  • The "Aldol" Intermediate: The

    
    -hydroxy species fails to dehydrate.[1]
    
    • Detection: IR shows a broad -OH stretch (non-carboxylic); NMR shows a methine proton attached to -OH (~4 ppm).[1]

  • Total Decarboxylation (Vinyl Impurity): If heated too aggressively, the acrylic acid moiety itself decarboxylates to form 1-vinylcyclohex-1-ene .[1]

    • Characteristic: Strong terpene-like smell; highly volatile; appears at the solvent front in TLC.[1]

Visualizing the Impurity Landscape

The following diagram maps the formation pathways of these impurities based on reaction conditions.

ImpurityMapSMStart: 1-CyclohexenylcarboxaldehydeInterAldol Intermediate(Beta-Hydroxy)SM->Inter+ Malonic Acid(Base Cat.)ProductTarget: (E)-3-(Cyclohex-1-en-1-yl)acrylic acidInter->Product- H2O- CO2Imp_AldolImpurity: Hydroxy Acid(Incomplete Dehydration)Inter->Imp_AldolLow TempIncomplete RxnImp_ZImpurity: (Z)-Isomer(Photo-isomer)Product->Imp_ZUV LightImp_PolyImpurity: Oligomers/Gums(Radical/Thermal)Product->Imp_PolyNo InhibitorHeat/O2 LackImp_VinylImpurity: 1-Vinylcyclohexene(Over-Decarboxylation)Product->Imp_VinylExcess HeatCu Catalyst

Figure 1: Reaction pathway and divergence points for major side products.[1]

FAQ: Rapid Troubleshooting

Q: My product has a lower melting point than reported (Reported: ~90-95°C). Why? A: This is the classic sign of (Z)-isomer contamination .[1] The (Z)-isomer interferes with the crystal lattice packing of the (E)-isomer, significantly depressing the melting point.[1] Recrystallize from Ethanol/Water (9:1) to purge the (Z)-isomer.[1]

Q: I see a small peak at M/Z 305 in Mass Spec. Is this a contaminant? A: This is likely the Diels-Alder dimer .[1] In the ion source (or during synthesis), two molecules can react.[2][3][4][5] If the peak height is <1%, it may be an artifact of the ionization process (source dimerization). If >1%, it is a real impurity in the bulk material.

Q: Can I use strong bases like NaOH for workup? A: Use caution. While the acid dissolves in NaOH, the high pH can induce Michael addition of water (hydration) across the double bond, forming the


1

References

  • Synthomer Technical Data. (2020).[1][6] Acrylic Acid - Stabilized - Pure - Technical Data Sheet.[1]Link (Accessed via Search Context 1.18).[1]

  • Master Organic Chemistry. (2020).[1] The Knoevenagel Condensation Reaction.[2][3][4][5][7]Link (Accessed via Search Context 1.7).[1]

  • Sigma-Aldrich. Product Specification: (E)-3-(Cyclohex-1-en-1-yl)acrylic acid.[1][8][9]Link (Accessed via Search Context 1.8).[1]

  • Royal Society of Chemistry. (2019).[10] Supplementary Information: NMR Characterization of Acrylic Acid Derivatives.Link (Accessed via Search Context 1.1).[1]

strategies to improve the yield and purity of acrylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to Improve the Yield and Purity of Acrylic Acid Derivatives Role: Senior Application Scientist, Industrial Synthesis Division Format: Technical Support Center (Troubleshooting & FAQs)

Status: Online | Ticket Priority: High Welcome, Colleague. You are likely here because your acrylate synthesis has either stalled due to polymerization ("gelation"), suffered from low yields due to side reactions (Michael additions), or failed purity specifications during distillation.

Acrylic acid and its derivatives (esters, amides) are deceptively simple molecules. Their dual functionality—a reactive vinyl group and a carbonyl group—makes them prone to runaway polymerization and byproduct formation. This guide synthesizes field-proven protocols to navigate these instabilities.

📋 Module 1: Reaction Optimization (Synthesis Phase)

Q1: My esterification reaction solidified into a gel before completion. How do I prevent this "runaway" polymerization?

Diagnosis: This is a failure of the inhibition system. The most common error is oxygen starvation when using phenolic inhibitors.

The Fix: You must match your inhibitor to your reaction atmosphere.

  • If using MEHQ (Monomethyl ether of hydroquinone): You must sparge the reaction with lean air (5-7% O₂ in N₂). MEHQ is not an inhibitor; it is a precursor. It reacts with dissolved oxygen to form the active quinone radical scavenger. Without oxygen, MEHQ is useless.

  • If running strictly anaerobic (e.g., sensitive reagents): Switch to Phenothiazine (PTZ) or TEMPO . These do not require oxygen to function and are effective radical sinks in inert atmospheres.

Self-Validating Step:

  • The "Bubble Check": If using MEHQ, ensure a steady stream of bubbles is visible throughout the liquid phase. If the gas flow stops, quench the reaction immediately.

Q2: I am seeing high levels of Michael Addition byproducts (dimers). How do I suppress them?

Diagnosis: Michael addition occurs when a nucleophile (or the acrylate itself) attacks the


-carbon of the vinyl group. This is accelerated by high temperatures and basic conditions.

The Fix:

  • Acid Catalysis: Switch from strong mineral acids (H₂SO₄) to solid acid catalysts (e.g., Amberlyst-15 or Zirconium salts like ZrOCl₂·8H₂O). These provide high local acidity for esterification but minimize the bulk acidity that promotes dimerization.

  • Temperature Ceiling: Keep reaction temperatures below 110°C . Above this threshold, thermal dimerization of acrylic acid to acryloyloxypropionic acid becomes kinetically significant regardless of catalysis.

Q3: Which catalyst yields the highest purity for sterically hindered acrylates?

Recommendation: For hindered alcohols, standard Fischer esterification fails. Use DCC/DMAP Steglich esterification with a modification:

  • Protocol: Add the acrylic acid slowly to the alcohol/catalyst mixture at 0°C.

  • Reasoning: Keeping the acrylic acid concentration low relative to the alcohol minimizes self-polymerization and favors the cross-reaction.

📊 Module 2: Purification & Isolation (Refining Phase)

Q4: How do I distill my product without fouling the column with "popcorn" polymer?

Diagnosis: Popcorn polymer (crosslinked insoluble polymer) grows in the "dead zones" of a distillation column where inhibitor liquid cannot reach (e.g., the vapor phase).

The Fix: The "Active Column" Strategy

  • Vapor-Phase Inhibition: You must inject a volatile inhibitor into the top of the column. A solution of TEMPO or Nitrosobenzene is effective because it vaporizes and protects the gas phase.

  • Copper Wire: Place copper mesh packing in the column. Copper acts as a heterogeneous radical terminator.

  • Pot Temperature: Never exceed 90°C in the pot. Use high vacuum (< 10 mbar) to lower the boiling point.

Q5: How do I remove the inhibitor (MEHQ) after synthesis?

Warning: Do not remove the inhibitor until the very last step before polymerization/application. Protocol:

  • Alkaline Wash: Wash the organic phase with 5% NaOH or NaHCO₃. The phenolic MEHQ forms a water-soluble salt and partitions into the aqueous phase.

  • Adsorption: Pass the monomer through a column of Activated Alumina or Ion Exchange Resin (e.g., De-Hibit 200). This is preferred for high-purity applications as it introduces no water.

🧪 Experimental Protocol: High-Yield Synthesis of n-Butyl Acrylate

Target: >95% Yield, >99% Purity

Reagents:

  • Acrylic Acid (1.05 eq)

  • n-Butanol (1.0 eq)

  • Catalyst: Amberlyst-15 (5 wt%)

  • Solvent: Toluene (azeotropic entrainer)

  • Inhibitor: Phenothiazine (500 ppm)[1]

Step-by-Step Workflow:

  • Setup: Equip a 3-neck flask with a Dean-Stark trap and a mechanical stirrer (magnetic bars can grind polymer, initiating gelation).

  • Charging: Load n-Butanol, Toluene, and Phenothiazine. Stir to dissolve.

  • Catalyst Addition: Add Amberlyst-15 beads.

  • Reaction: Heat to reflux (approx. 110°C). Add Acrylic Acid dropwise over 30 minutes.

    • Why? Dropwise addition keeps the concentration of free acid low, reducing dimer formation.

  • Water Removal: Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (theoretical amount collected).

  • Filtration: Cool to room temperature and filter off the solid catalyst (can be reused).

  • Isolation: Wash filtrate with 5% NaHCO₃ (removes unreacted acid) -> Brine -> Dry over MgSO₄.

  • Distillation: Vacuum distill (20 mbar) with a copper wire in the still head. Collect fraction at 60-65°C.

📈 Data & Visualization

Comparison of Polymerization Inhibitors
InhibitorTypeRequires Oxygen?Best Use CaseRemoval Method
MEHQ PhenolicYES (Critical)Storage, Aerobic ReactionsAlkaline Wash / Alumina
Hydroquinone (HQ) PhenolicYES Crude DistillationAlkaline Wash
Phenothiazine (PTZ) AnaerobicNO High-Temp Synthesis, Anaerobic DistillationDistillation (High BP)
TEMPO Stable RadicalNO Vapor Phase Inhibition, High EfficiencyDistillation / Column
Copper (Cu) MetalNO Distillation PackingPhysical Removal
Mechanism of Inhibition & Failure Points

The following diagram illustrates the critical difference between Oxygen-dependent (MEHQ) and Oxygen-independent (PTZ) pathways.

InhibitionPathways cluster_MEHQ MEHQ Pathway (Aerobic) cluster_PTZ Phenothiazine Pathway (Anaerobic) Start Carbon Radical (R•) (Initiation Event) Quinone Active Quinone Start->Quinone Trapped PTZ Phenothiazine (PTZ) Start->PTZ Trapped Failure Polymerization (Gelation) Start->Failure Unchecked Propagation MEHQ MEHQ (Inactive) MEHQ->Quinone Requires O₂ O2 Dissolved Oxygen (O₂) O2->Quinone O2->Failure Absence of O₂ = Failure Safe1 Stable Product Quinone->Safe1 Traps R• Safe2 N-Radical Adduct PTZ->Safe2 Direct Trap of R•

Caption: Figure 1: Logic flow of radical scavenging. Note that MEHQ fails without Oxygen, whereas PTZ acts directly.

Reaction Workflow: The "Danger Zones"

Visualizing where yield loss occurs during the synthesis pipeline.

ReactionWorkflow Reagents Reagents: Acrylic Acid + Alcohol Reactor Reactor: Esterification (100-110°C) Reagents->Reactor Quench Quench/Wash: Neutralization Reactor->Quench Danger1 Danger: Thermal Polymerization Fix: Add PTZ + Air Sparge Reactor->Danger1 Danger2 Danger: Michael Addition (Dimers) Fix: Control Temp <110°C Reactor->Danger2 Distillation Distillation: Purification under Vacuum Quench->Distillation Product Final Product: Pure Acrylate (>99%) Distillation->Product Danger3 Danger: Popcorn Polymer Fix: Cu Packing + Vapor Inhibitor Distillation->Danger3

Caption: Figure 2: Critical control points in acrylate synthesis. Red octagons indicate high-risk failure modes.

📚 References

  • Becker, G. W., et al. "Inhibition of acrylate polymerization." US Patent 3,816,267. Link

  • Liu, N., et al. (2025). "Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization." ResearchGate.[2] Link

  • RSC Publishing. "Investigation into thiol-(meth)acrylate Michael addition reactions."[3] Polymer Chemistry. Link

  • Wakabayashi, T., et al. "Method for preventing polymerization of acrylic acid and its ester." JP Patent 6705120B2. Link

  • Zhang, Y., et al. (2006). "ZrOCl2·8H2O: An Efficient, Cheap and Reusable Catalyst for the Esterification of Acrylic Acid."[4] PMC. Link

Sources

troubleshooting common issues in acrylic acid polymerization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a Tier-3 Support resource for researchers and process engineers working with acrylic acid (AA) polymerization. It synthesizes kinetic theory with practical, field-tested troubleshooting protocols.

Status: Active | Topic: Troubleshooting & Optimization | Tier: Advanced

Executive Summary: The Thermodynamics of Control

Acrylic acid polymerization is a high-energy free radical process (


).[1] The primary challenge is not initiating the reaction, but constraining it. The auto-acceleration (Trommsdorff-Norrish effect) is particularly aggressive in AA due to hydrogen bonding increasing local viscosity, which suppresses termination steps while propagation continues unchecked.

Successful polymerization requires balancing three competing vectors: Heat Removal , Radical Flux , and Oxygen Management .

Troubleshooting Guide (Q&A)

Category A: Reaction Kinetics & Thermal Safety

Q1: Why is my reaction exhibiting a long induction period followed by a violent exotherm? Diagnosis: This is the classic "Oxygen Trap." Mechanism: Oxygen is a diradical that reacts with primary radicals (


) at diffusion-controlled rates (

) to form stable peroxyl radicals (

). These species are too stable to initiate AA polymerization. The reaction will not start until every molecule of dissolved oxygen is consumed. Once consumed, the radical concentration spikes instantaneously, leading to a runaway. Solution:
  • Protocol Adjustment: Sparge the monomer solution with nitrogen for at least 30 minutes per liter of volume before adding the initiator.

  • Validation: Monitor Dissolved Oxygen (DO) levels; target

    
    .
    
  • Safety: Never add extra initiator during the induction phase. You are essentially loading a spring that will snap when the oxygen is gone.

Q2: The reactor temperature spikes uncontrollably (Runaway) despite cooling jackets. Diagnosis: Surface-to-Volume (S/V) mismatch or "Popcorn" Polymerization. Mechanism: As viscosity increases, convective heat transfer fails. If the local temperature rises, the decomposition half-life (


) of the initiator decreases, generating more radicals and more heat (Arrhenius feedback loop).
Solution: 
  • Feed Mode: Switch from Batch to Semi-Batch (Starve-Feed) . Feed the monomer over 2–4 hours. This ensures the "instantaneous" monomer concentration is always low, limiting the maximum potential adiabatic temperature rise.

  • Emergency Stop: Have a "shortstop" inhibitor solution ready (e.g., Phenothiazine or Copper(II) acetate solution) to kill radicals immediately.

Category B: Molecular Weight (MW) & Architecture

Q3: My polymer is gelling or has an uncontrollably high molecular weight. Diagnosis: Chain termination suppression or cross-linking impurities. Mechanism: In high-viscosity media, long polymer chains cannot diffuse to find each other and terminate (Recombination). However, the small monomer molecules can still diffuse to the growing chains. This leads to extremely high MW and eventual gelation.[2] Solution:

  • Increase Initiator: Counter-intuitively, more initiator lowers MW. Higher radical flux creates more chains, meaning each chain is shorter for a fixed amount of monomer.

  • Chain Transfer Agents (CTA): Add 0.1–0.5 wt% Isopropanol or Mercaptoethanol. These species donate a hydrogen atom to terminate a growing chain and start a new one, regulating length without stopping the rate.

  • Check Purity: Ensure AA contains

    
     di-acrylic impurities (e.g., dimers) which act as cross-linkers.
    

Q4: The conversion is stalling at ~90% (High Residual Monomer). Diagnosis: Glass Effect or Initiator Burnout. Mechanism: As the mixture becomes a glassy solid or highly viscous gel, the monomer is trapped in the matrix and cannot reach the active radical sites. Alternatively, the initiator may have been consumed before the monomer. Solution:

  • Temperature Ramp: Raise the reactor temperature by 10–15°C for the final hour (the "cook-off" phase) to increase chain mobility.

  • Chaser Catalyst: Add a second shot of initiator (typically redox-based like t-BHP/Metabisulfite) at the end of the feed to scavenge residual monomer.

Visualizing the Mechanism

The following diagram illustrates the critical decision pathways for troubleshooting based on the mechanism of free radical polymerization.

AAPolymerization Start Issue Detected Induction Long Induction Period Start->Induction Runaway Uncontrolled Exotherm Start->Runaway Gelation Gelation / High MW Start->Gelation Oxygen Oxygen Inhibition (ROO• formation) Induction->Oxygen Cause Purge Action: Increase N2 Sparge Check Seal Integrity Oxygen->Purge Fix Viscosity Trommsdorff Effect (Termination suppressed) Runaway->Viscosity Cause Feed Action: Switch to Semi-Batch Increase Cooling Viscosity->Feed Fix Crosslink Impurities or Low Radical Flux Gelation->Crosslink Cause CTA Action: Add Chain Transfer Agent Increase Initiator % Crosslink->CTA Fix

Figure 1: Decision logic for diagnosing kinetic and rheological failures in acrylic acid polymerization.

Standardized Protocol: Solution Polymerization of Acrylic Acid

Objective: Synthesis of Poly(acrylic acid) (PAA) ~100 kDa in water. Safety: AA is corrosive and flammable. Work in a fume hood.

Materials
ReagentRoleSpecification
Acrylic Acid (AA) MonomerGlacial, >99%, inhibited with 200ppm MEHQ
Deionized Water SolventConductivity < 5 µS/cm
Sodium Persulfate (NaPS) Initiator>99% Purity
Isopropanol (IPA) Chain TransferOptional (for MW control)
Step-by-Step Methodology
  • Reactor Prep:

    • Charge a glass reactor (equipped with mechanical stirrer, reflux condenser, and N2 inlet) with 300g Deionized Water .

    • CRITICAL: Begin nitrogen bubbling (sparging) directly into the water. Maintain for 30 minutes to displace dissolved

      
      .
      
  • Monomer Feed Preparation:

    • In a separate vessel, mix 100g Acrylic Acid with 20g Water .

    • Note: If MEHQ inhibitor removal is required (rare for standard grades), pass through an inhibitor-removal column. For most applications, the initiator overcomes the MEHQ.

  • Initiator Shot:

    • Heat reactor water to 80°C .

    • Dissolve 0.5g NaPS in 10mL water .

    • Add the initiator solution to the reactor.[2]

  • Semi-Batch Addition (The Control Step):

    • Immediately begin feeding the AA monomer solution into the reactor using a peristaltic pump.

    • Rate: 1.5 mL/min (Target time: ~90 mins).

    • Why: This "starve-feed" ensures that the heat generated (

      
      ) never exceeds the cooling capacity of the reflux condenser.
      
  • Cook-Off:

    • After the feed is complete, raise temperature to 90°C for 60 minutes.

    • Checkpoint: The solution should be clear and viscous. Haze indicates cross-linking or impurities.[2]

  • Neutralization (Optional):

    • If a salt is desired, slowly add NaOH solution after cooling to <40°C. Adding base during polymerization changes the kinetics (rate drops at high pH due to electrostatic repulsion between charged monomer and charged polymer chain).

Quantitative Data: Key Parameters

ParameterRangeImpact on Process
Reaction Temperature 60°C – 90°CHigher T = Lower MW, Faster Rate. Risk of solvent boil-off.
Initiator Conc. 0.1% – 1.0% (wt/wt)Higher Conc = Lower MW, Higher Exotherm.
Monomer Conc. 10% – 40% (solids)>40% risks dangerous thermal runaway and "popcorn" formation.
pH (Initial) 1.5 – 3.0 (Acidic)Polymerization is fastest in acidic form. Rate drops significantly at pH > 6.

References

  • BenchChem. (2025).[2] Technical Support Center: Optimizing Initiator Concentration for Acrylic Acid Polymerization. Retrieved from 2

  • European Commission (JRC). (2012). Chemical Accident Prevention & Preparedness: Polymerisation reaction of acrylic acid. Retrieved from 3

  • MDPI. (2020). Solution Polymerization of Acrylic Acid Initiated by Redox Couple Na-PS/Na-MBS: Kinetic Model and Transition to Continuous Process. Retrieved from 4

  • Westlake University. (2021). Oxygen-Initiated Free-Radical Polymerization of Alkyl Acrylates at High Temperatures. Retrieved from 5

  • NOAA. (2024). Acrylates and Acrylic Acids - Reactivity and Hazards. Retrieved from 6

Sources

safe handling and disposal of 3-(Cyclohex-1-en-1-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the safe handling, storage, and disposal of 3-(Cyclohex-1-en-1-yl)acrylic acid (CAS: 56453-88-4 for the (E)-isomer).

This guide is structured as a Tier-3 Support Knowledge Base, designed for researchers requiring immediate, actionable protocols.

Status: Operational | Tier: Advanced Research Support Subject: Handling, Stability, and Disposal Protocols[1][2][3]

Introduction: The Compound Profile

Before initiating any workflow, verify your material against these specifications. This compound is a conjugated system susceptible to environmental degradation; treating it like a standard carboxylic acid will lead to experimental failure.[2][3]

FeatureSpecificationTechnical Note
Compound Name This compoundSynonyms: (E)-3-(1-cyclohexenyl)acrylic acid
CAS Number 56453-88-4 (E-isomer)Verify stereochemistry; Z-isomer has different CAS (85437-89-4).[1][2][3]
Physical State Solid (Crystalline powder)Unlike liquid acrylic acid, this derivative is solid at RT.[2][3]
Molecular Weight 152.19 g/mol
Storage +2°C to +8°C (Refrigerate)Critical: Heat and light sensitive.[2][3]
Hazards H302, H312, H332, H315, H319Harmful by ingestion/contact; Skin/Eye Irritant.[2][3]

Module 1: Physical Properties & Identification

User Query: I received the shipment, but the compound looks slightly yellow. Is it degraded?

Diagnostic Protocol

Q: What is the expected appearance vs. degraded state?

  • Standard: White to off-white crystalline solid.[1][2][3]

  • Degraded: distinct yellow/orange discoloration or "gummy" texture indicates polymerization or oxidation of the conjugated double bond system.[2][3]

Q: How do I verify purity before use? A: Do not rely solely on melting point.

  • Run TLC: Use 5% Methanol in DCM with UV detection (254 nm). The conjugated system is UV active.[2][3]

  • NMR Check: Look for the alkene proton signals. Polymerization results in the broadening of alkene peaks (6.0–7.5 ppm region) and loss of integration intensity relative to the cyclohexyl ring protons.[3]

Q: What is the solubility profile for reaction planning? A:

  • High Solubility: DMSO, Methanol, Ethanol, DMF.[2][3]

  • Moderate Solubility: Dichloromethane (DCM), Ethyl Acetate.[2][3]

  • Low/Insoluble: Water (acidic pH), Hexanes.[2][3]

  • Troubleshooting Tip: If the compound does not dissolve in DCM, it may be the salt form or polymerized material.[2][3] Add a drop of dilute HCl; if solubility improves, it was the salt.[2][3]

Module 2: Safe Handling & PPE (The "Protection" Phase)

User Query: Does this require the same strict precautions as liquid acrylic acid?

Safety Logic

While less volatile and corrosive than liquid acrylic acid (MW 72), this derivative (MW 152) is a sensitizer and irritant .[2][3] The primary risk is inhalation of dust and dermal absorption.[2][3]

Q: What specific PPE is required?

  • Gloves: Nitrile (minimum 0.11 mm thickness) is sufficient for solid handling.[2][3] If in solution (DCM/DMF), double-glove or use Silver Shield® laminates to prevent solvent permeation carrying the solute.[1][2][3]

  • Respiratory: Handle strictly in a chemical fume hood.[1][2][3][4] If weighing outside a hood is unavoidable, use a P95/P3 particulate respirator.[2][3]

Q: How do I handle static charge during weighing? A: As a dry organic powder, it can be static-prone.[1][2][3]

  • Solution: Use an anti-static gun or polonium strip near the balance.[2][3]

  • Avoid: Do not use plastic spatulas; use stainless steel or glass to minimize static cling that disperses dust.[1][2][3]

Module 3: Storage & Stability (The "Preservation" Phase)

User Query: Can I store this on the shelf at room temperature?

Critical Storage Workflow

NO. This compound possesses a conjugated diene system (cyclohexene + acrylate), making it susceptible to:

  • Thermal Polymerization: Even without an initiator, heat can trigger oligomerization.[2][3]

  • Photo-oxidation: UV light can isomerize the double bond (E to Z) or initiate radical reactions.[1][2][3]

Q: What is the "Cold Chain" requirement? A: Store at 2–8°C .

  • Container: Amber glass vial (tightly capped).

  • Atmosphere: Argon or Nitrogen backfill is recommended after opening.[1][2][3]

  • Inhibitors: Unlike liquid acrylic acid, this solid is usually supplied without MEHQ inhibitor.[2][3] This makes cold storage non-negotiable.[1][2][3]

Visualization: Storage Decision Tree

StorageProtocol cluster_0 Long Term Storage Start Compound Received Check Check Physical State (Solid vs Liquid) Start->Check Solid Solid (Correct) Check->Solid White Powder Liquid Liquid/Gummy (Degraded) Check->Liquid Yellow/Goo Action1 Store at 2-8°C Solid->Action1 Action3 Quarantine & Dispose Liquid->Action3 Action2 Protect from Light (Amber Vial) Action1->Action2 Flush with N2/Ar Flush with N2/Ar Action2->Flush with N2/Ar

Figure 1: Decision matrix for incoming inspection and storage of this compound.

Module 4: Spill & Disposal (The "Cleanup" Phase)

User Query: I spilled about 500mg on the bench. How do I clean it up?

Spill Response Protocol

Do not use water initially. Water will clump the hydrophobic powder and spread the contamination.[2][3]

  • Containment: Cover the spill with a dry absorbent pad or paper towel to prevent dust dispersion.[2][3]

  • Solubilization: Wet a paper towel with Ethanol or Isopropanol (not water) and wipe the area.[2][3] The alcohol dissolves the organic acid effectively.[2][3]

  • Final Wash: Wash the surface with soap and water to remove trace residues.[2][3]

Disposal Categories

Q: Can this go in the aqueous waste? A: NO. It is toxic to aquatic life and likely precipitates in acidic aqueous waste.[2][3]

Waste StreamAcceptabilityNotes
Solid Hazardous Waste Preferred Place contaminated solids/vials here. Label "Toxic Solid".[1][2][3]
Halogenated Organic Acceptable If dissolved in DCM/Chloroform.[1][2][3]
Non-Halogenated Organic Acceptable If dissolved in Acetone/Alcohol.[1][2][3]
Aqueous/Drain FORBIDDEN Do not pour down the sink.[2][3]

Module 5: Experimental Troubleshooting

User Query: My coupling reaction (Amide bond formation) has low yield. The starting material isn't reacting.

Troubleshooting Guide

Issue 1: Steric Hindrance & Reactivity The carboxylic acid is attached to a conjugated alkene, which is attached to a bulky cyclohexenyl ring.[2][3]

  • Diagnosis: The conjugation reduces the electrophilicity of the carbonyl carbon (in activated forms) and the bulky ring hinders attack.[3]

  • Solution: Use a stronger coupling agent.[1][2][3] Switch from EDC/NHS to HATU or COMU .[1][2][3] Ensure the base (DIPEA) is fresh.

Issue 2: Side Reactions (Michael Addition)

  • Mechanism: Nucleophiles (amines/thiols) can attack the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -carbon (the alkene) instead of the carbonyl, via a Michael addition, especially if the activation of the acid is slow.[2]
    
  • Prevention:

    • Pre-activate the acid at 0°C for 15-20 minutes before adding the nucleophile.

    • Avoid large excesses of base which promote Michael addition.[2][3]

    • Keep the reaction temperature low (0°C to RT); do not heat unless necessary.

Visualization: Reactivity Pathways

ReactionPathways SM 3-(Cyclohex-1-en-1-yl) acrylic acid Side2 Polymer (Oligomers) SM->Side2 Heat/Light (Radical) Activation Activation (HATU/DIPEA) SM->Activation Target Target Amide/Ester Side1 Michael Adduct (Impurity) Activation->Target Nucleophilic Attack (Carbonyl) Activation->Side1 Conjugate Attack (Alkene)

Figure 2: Competing reaction pathways. Note the risk of Michael addition due to the conjugated system.[2][3]

References

  • Sigma-Aldrich. (E)-3-(Cyclohex-1-en-1-yl)acrylic acid Product Specification & Safety Data. Retrieved from [1][2][3]

  • PubChem. Acrylic Acid Derivatives and Safety Profile (General Acrylates). National Library of Medicine.[2][3] Retrieved from [1][2][3]

  • ECHA (European Chemicals Agency). Registration Dossier for Acrylic Acid and Cyclic Derivatives. Retrieved from [1][2][3]

  • Thermo Fisher Scientific. Safety Data Sheet: Acrylic Acid Stabilized (General Handling). Retrieved from [1][2][3]

(Note: Specific toxicity data for the cyclohexenyl derivative is often inferred from the parent acrylate and structural analogs in the absence of a dedicated REACH dossier for this specific CAS.)[3]

Sources

selection of inhibitors for stabilizing acrylic acid monomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stabilizing Acrylic Acid Monomers

Welcome to the technical support center for the effective stabilization of acrylic acid monomers. This guide is designed for researchers, scientists, and professionals in drug development who handle acrylic acid and require a deep understanding of inhibitor selection and best practices for storage and handling to ensure experimental success and safety.

Section 1: The Critical Role of Inhibitors in Acrylic Acid Stability

Acrylic acid is a highly reactive monomer prone to spontaneous and often violent polymerization, especially when exposed to heat, light, or oxygen depletion. This inherent instability necessitates the use of inhibitors to ensure safe storage and handling. This section will delve into the mechanisms of common inhibitors and provide a framework for their selection.

Frequently Asked Questions (FAQs) about Inhibitor Selection

Q1: What are the most common inhibitors for acrylic acid, and how do they work?

A1: The most frequently used inhibitors for acrylic acid are Phenothiazine (PTZ) and the monomethyl ether of hydroquinone (MEHQ).

  • MEHQ (Monomethyl Ether of Hydroquinone): This inhibitor functions as a radical scavenger, but it requires the presence of oxygen to be effective. MEHQ donates a hydrogen atom to a growing polymer radical, terminating the chain reaction. The resulting MEHQ radical is relatively stable and does not initiate new polymer chains. Oxygen then regenerates the active MEHQ from its radical form, allowing it to continue inhibiting polymerization.

  • PTZ (Phenothiazine): PTZ is a highly effective inhibitor that can function in both the presence and absence of oxygen, making it a valuable secondary inhibitor for situations where oxygen depletion might occur. It works by scavenging radicals and is often used in combination with MEHQ to provide robust stabilization under various conditions.

Q2: How do I choose between MEHQ and PTZ for my application?

A2: The choice of inhibitor depends on the specific storage and handling conditions of your acrylic acid.

  • For general storage with proper aeration, MEHQ is the standard and most common inhibitor.

  • If your application involves processes that might deplete oxygen, such as distillation or inert gas blanketing, a combination of MEHQ and PTZ is recommended. PTZ's ability to function anaerobically provides an essential layer of protection in these scenarios.

Q3: What is the recommended concentration of inhibitors in acrylic acid?

A3: The standard concentration for MEHQ in commercial acrylic acid is typically around 200 ppm (parts per million). The concentration of PTZ, when used, is generally lower, often in the range of 10-20 ppm. It is crucial to consult the supplier's certificate of analysis for the exact inhibitor concentration in your batch of acrylic acid.

Section 2: Troubleshooting Guide for Acrylic Acid Stabilization

This section addresses common problems encountered during the storage and handling of acrylic acid, providing actionable solutions based on scientific principles.

Problem 1: Polymer formation in the storage tank despite the presence of an inhibitor.

  • Possible Cause 1: Oxygen Depletion. MEHQ requires oxygen to function effectively. If the storage tank is not properly aerated, the inhibitor will be consumed and will not be able to prevent polymerization.

    • Solution: Ensure a continuous supply of clean, dry air or a gas mixture containing 5-21% oxygen is bubbled through the acrylic acid. The flow rate should be sufficient to maintain a dissolved oxygen concentration of at least 10-20 ppm.

  • Possible Cause 2: Localized "Hot Spots". Acrylic acid polymerization is an exothermic reaction. If localized heating occurs, it can accelerate polymerization, leading to a runaway reaction.

    • Solution: Store acrylic acid in a temperature-controlled environment, ideally between 15-25°C (59-77°F). Avoid direct sunlight and proximity to heat sources. Regularly check for any signs of temperature increase within the storage vessel.

  • Possible Cause 3: Inhibitor Depletion. Over time, the inhibitor can be consumed, especially if the acrylic acid is stored for extended periods or under suboptimal conditions.

    • Solution: Regularly monitor the inhibitor concentration using analytical techniques such as HPLC. If the concentration falls below the recommended level, add more inhibitor as needed.

Problem 2: The acrylic acid appears cloudy or contains solid particles.

  • Possible Cause: Dimer Formation. Acrylic acid can undergo dimerization to form diacrylic acid, which is less soluble and can precipitate out, especially at lower temperatures.

    • Solution: While not a polymerization issue, dimerization can affect the purity of the monomer. Store the acrylic acid within the recommended temperature range to minimize dimer formation. If dimers have formed, they can sometimes be redissolved by gentle warming, but care must be taken to avoid initiating polymerization.

Section 3: Experimental Protocols

This section provides a detailed protocol for monitoring the inhibitor concentration in acrylic acid, a critical step in ensuring its stability.

Protocol: Monitoring MEHQ Concentration using HPLC

This protocol outlines a general method for determining the concentration of MEHQ in acrylic acid using High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • MEHQ standard

  • Acrylic acid sample

Procedure:

  • Prepare the Mobile Phase: A common mobile phase for this analysis is a mixture of acetonitrile and water (e.g., 50:50 v/v). The exact ratio may need to be optimized for your specific column and system.

  • Prepare the Standard Curve:

    • Prepare a stock solution of MEHQ in the mobile phase.

    • Create a series of dilutions from the stock solution to generate a standard curve covering the expected concentration range of MEHQ in your acrylic acid sample (e.g., 50, 100, 150, 200, 250 ppm).

  • Prepare the Sample:

    • Carefully take a representative sample of your acrylic acid.

    • Dilute the sample with the mobile phase to a concentration that falls within the range of your standard curve.

  • HPLC Analysis:

    • Set the UV detector to the wavelength of maximum absorbance for MEHQ (typically around 290 nm).

    • Inject the standards and the sample onto the HPLC system.

    • Record the peak area for MEHQ in each chromatogram.

  • Data Analysis:

    • Plot the peak area of the standards against their known concentrations to create a standard curve.

    • Use the standard curve to determine the concentration of MEHQ in your diluted sample.

    • Calculate the original concentration of MEHQ in your acrylic acid sample, accounting for the dilution factor.

Section 4: Visualizing Key Concepts

Diagram 1: MEHQ Inhibition Mechanism

MEHQ_Inhibition cluster_initiation Polymerization Initiation cluster_inhibition Inhibition by MEHQ Initiator Initiator Radical Radical Initiator->Radical Decomposition Monomer Monomer Growing_Polymer_Radical Growing_Polymer_Radical Monomer->Growing_Polymer_Radical Propagation Radical->Monomer Addition MEHQ MEHQ Growing_Polymer_Radical->MEHQ H-atom transfer Terminated_Polymer Terminated_Polymer MEHQ->Terminated_Polymer MEHQ_Radical MEHQ_Radical MEHQ->MEHQ_Radical Oxygen Oxygen MEHQ_Radical->Oxygen Regeneration Oxygen->MEHQ

Caption: Mechanism of polymerization inhibition by MEHQ.

Diagram 2: Troubleshooting Workflow for Polymer Formation

Troubleshooting_Workflow Start Polymer Formation Detected Check_Oxygen Is Dissolved Oxygen > 10 ppm? Start->Check_Oxygen Check_Temp Is Temperature between 15-25°C? Check_Oxygen->Check_Temp Yes Increase_Aeration Increase Aeration/Sparge with Air Check_Oxygen->Increase_Aeration No Check_Inhibitor Is Inhibitor Concentration Sufficient? Check_Temp->Check_Inhibitor Yes Cool_Storage Cool Storage Area/Check for Hot Spots Check_Temp->Cool_Storage No Add_Inhibitor Add More Inhibitor Check_Inhibitor->Add_Inhibitor No Consult_Supplier Consult Supplier/Dispose of Monomer Check_Inhibitor->Consult_Supplier Yes Increase_Aeration->Check_Oxygen Cool_Storage->Check_Temp Add_Inhibitor->Check_Inhibitor

Caption: Troubleshooting workflow for unexpected polymer formation.

Section 5: Summary of Key Parameters

ParameterRecommended RangeRationale
Storage Temperature 15-25°C (59-77°F)Prevents freezing and minimizes polymerization and dimer formation.
Dissolved Oxygen 10-20 ppmEssential for the function of MEHQ inhibitor.
MEHQ Concentration ~200 ppmStandard concentration for effective inhibition during storage.
Materials of Construction Stainless steel (304 or 316) or cross-linked polyethylenePrevents contamination and corrosion.

References

  • Title: Acrylic Acid: A Summary of Safety and Handling Source: Dow URL: [Link]

  • Title: Phenothiazine as an inhibitor of the polymerization of acrylic acid Source: Journal of Applied Polymer Science URL: [Link]

  • Title: Acrylic Acid Dimer Source: PubChem URL: [Link]

Technical Support Center: Isolating 3-(Cyclohex-1-en-1-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the workup and isolation of 3-(Cyclohex-1-en-1-yl)acrylic acid. This document provides practical, field-tested advice to help you navigate the common challenges encountered during the purification of this compound. Our goal is to move beyond simple procedural steps and provide the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

The successful isolation of a target molecule is as critical as the reaction that synthesizes it. A flawed workup can lead to low yields, impure products, and wasted resources. This guide is structured as a series of troubleshooting scenarios and frequently asked questions, reflecting the common queries we receive from researchers.

Troubleshooting Guide: Addressing Common Isolation Issues

This section addresses specific problems that can arise during the workup procedure. Each entry details the problem, its probable cause rooted in chemical principles, and a validated solution.

Question: I have a low or non-existent yield of my final product after extraction and evaporation. What went wrong?

Answer:

This is a frequent and frustrating issue that can typically be traced to one of two critical steps in the acid-base extraction process.

  • Probable Cause 1: Incomplete Basification. During the initial workup, the goal is to deprotonate your target carboxylic acid into its water-soluble carboxylate salt using a base (e.g., NaOH, NaHCO₃). If the aqueous layer is not sufficiently basic, your acidic product will not be fully extracted from the organic layer, leading to its inadvertent disposal with the organic phase containing neutral byproducts.

  • Probable Cause 2: Incomplete Acidification. This is the most common culprit. After separating the basic aqueous layer containing your carboxylate salt, you must re-protonate it with a strong acid (e.g., HCl) to regenerate the neutral, organic-soluble carboxylic acid. If the pH is not made sufficiently acidic (well below the pKa of the carboxylic acid, which is ~4.5-5.0), the product will remain in its anionic, water-soluble form and will not be extracted into the fresh organic layer.

Validated Solution:

  • Verify Basification: When washing the initial reaction mixture, ensure the pH of the aqueous layer is > 9. Test with pH paper.

  • Critical Acidification: When acidifying the separated aqueous layer, add 2M HCl dropwise while vigorously stirring until the pH is between 1 and 2. You may observe the precipitation of your product as a white solid if it is not very soluble in the acidic water. This is a good indicator of successful protonation.

  • Thorough Extraction: Extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate) at least three times. The multiple extractions are necessary to efficiently transfer the product from the aqueous to the organic phase.

  • TLC Analysis: Before discarding any layer during the workup, run a Thin-Layer Chromatography (TLC) spot to confirm the absence of your product.

Question: My final product is an oil that refuses to crystallize. How can I purify it?

Answer:

An oily product is a classic sign of impurities that are depressing the melting point and disrupting the crystal lattice formation.

  • Probable Cause 1: Residual Solvent. Even trace amounts of the extraction solvent can prevent crystallization.

  • Probable Cause 2: Unreacted Starting Materials. If the synthesis was a Knoevenagel condensation, residual cyclohexanone or malonic acid could be present.[1] If it was a Wittig reaction, triphenylphosphine oxide is a very common byproduct.[2][3]

  • Probable Cause 3: Geometric Isomers. The synthesis can produce both (E) and (Z) isomers. Often, one isomer crystallizes readily while the other is an oil or they form a eutectic mixture. The desired product is typically the more stable (E)-isomer.[4]

Validated Solution:

  • High-Vacuum Evaporation: Ensure all solvent is removed by placing the oil on a high-vacuum line for several hours. Gentle heating (30-40°C) can aid this process, but be cautious as acrylic acids can polymerize.[5][6]

  • Trituration: Add a small amount of a non-polar solvent in which your product is insoluble (e.g., hexanes or pentane) to the oil. Vigorously scratch the side of the flask with a glass rod. This can often induce crystallization.

  • Column Chromatography: This is the most robust method for separating the desired product from various impurities. A silica gel column using a gradient of ethyl acetate in hexanes is a common starting point. The less polar (E)-isomer will typically elute before the more polar (Z)-isomer and triphenylphosphine oxide.

  • Recrystallization from a Mixed-Solvent System: If you can induce some crystallization, attempt a recrystallization. Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate or acetone), and then slowly add a "poor" solvent in which it is insoluble (e.g., hexanes) until the solution becomes cloudy. Allow it to cool slowly to form pure crystals.[7]

Question: My isolated solid product is off-white or yellow. What is the cause and how can I fix it?

Answer:

Color in the final product typically indicates the presence of high molecular weight byproducts or polymeric material.

  • Probable Cause: Acrylic acids and their precursors (aldehydes) are susceptible to polymerization or side reactions, especially when heated in the presence of acid or base catalysts.[5][6] These reactions can form colored, conjugated oligomers.

Validated Solution:

  • Recrystallization with Activated Charcoal: Dissolve the crude, colored product in a minimum amount of a suitable hot solvent. Add a small amount (1-2% by weight) of activated charcoal to the hot solution and swirl for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration: Perform a hot filtration through a fluted filter paper or a small plug of Celite to remove the charcoal. This step must be done quickly to prevent the product from crystallizing prematurely in the filter funnel.

  • Crystallization: Allow the clear, colorless filtrate to cool slowly to room temperature, then in an ice bath, to obtain purified crystals.

Frequently Asked Questions (FAQs)

Q1: What is the general workup procedure for isolating this compound?

A1: The standard procedure is an aqueous acid-base extraction. The reaction mixture is first diluted with an organic solvent (like ethyl acetate) and washed with a basic solution (like 1M NaOH) to convert the acidic product into its water-soluble salt. The aqueous layer is then separated, acidified with a strong acid (like 2M HCl) to a pH of 1-2, and the now water-insoluble product is extracted back into an organic solvent. This is followed by drying, solvent evaporation, and purification.

General Workup Workflow

Workup_Flowchart RM Reaction Mixture Dilute Dilute with Ethyl Acetate RM->Dilute Wash_Base Wash with 1M NaOH (or NaHCO3) Dilute->Wash_Base Separate1 Separate Layers Wash_Base->Separate1 Aq1 Aqueous Layer 1 (contains product salt) Separate1->Aq1 Aqueous Org1 Organic Layer 1 (contains neutral impurities) Separate1->Org1 Organic Acidify Acidify to pH 1-2 with 2M HCl Aq1->Acidify Extract_Org Extract 3x with Ethyl Acetate Acidify->Extract_Org Separate2 Separate Layers Extract_Org->Separate2 Aq2 Aqueous Layer 2 (discard) Separate2->Aq2 Aqueous Org2 Combined Organic Layers 2 (contains product) Separate2->Org2 Organic Dry Dry (Na2SO4 or MgSO4), Filter Org2->Dry Evap Evaporate Solvent Dry->Evap Purify Purify Crude Product Evap->Purify

Caption: General acid-base extraction workflow for product isolation.

Q2: Which synthesis method's byproducts should I be most aware of during workup?

A2: The byproducts are highly dependent on the synthetic route:

  • Knoevenagel-Doebner Reaction: This reaction condenses cyclohexanone with malonic acid using a base like pyridine or piperidine.[1][8] The primary impurities to remove are unreacted cyclohexanone and the basic catalyst. The acid-base workup described above is highly effective for this, as the neutral ketone remains in the initial organic layer and the basic catalyst is removed during the acidification step.

  • Wittig or Horner-Wadsworth-Emmons (HWE) Reaction: These reactions involve reacting an aldehyde or ketone with a phosphorus ylide or phosphonate ester.[3][9] The most common and often troublesome byproduct is triphenylphosphine oxide (from Wittig) or a phosphate salt (from HWE). Triphenylphosphine oxide can be difficult to remove as it has moderate polarity and can sometimes co-crystallize with the product. Column chromatography is often the most effective method for its removal.[3]

Q3: How do I choose the best solvents for extraction and recrystallization?

A3: Solvent choice is critical for a successful and high-yielding purification.

  • Extraction: An ideal extraction solvent should readily dissolve your target compound but be immiscible with water. Ethyl acetate is an excellent first choice due to its moderate polarity, effectiveness at dissolving carboxylic acids, and relatively low boiling point for easy removal. Diethyl ether is also effective but its high volatility and flammability require extra caution.

  • Recrystallization: The ideal solvent should dissolve your product poorly at room temperature but very well at its boiling point. For this compound, which is a solid of moderate polarity, a single solvent like ethanol or a mixed solvent system like ethyl acetate/hexanes or ethanol/water often works well. You may need to screen several solvents to find the optimal conditions.

ParameterRecommended Solvents / ConditionsRationale
Extraction Solvent Ethyl Acetate, Diethyl EtherGood solubility for the product, immiscible with water, easily evaporated.
Aqueous Wash (Base) 1M Sodium Hydroxide (NaOH), Saturated Sodium Bicarbonate (NaHCO₃)Deprotonates the carboxylic acid to its water-soluble salt. NaHCO₃ is milder if other base-sensitive groups are present.
Acidification Agent 1M - 3M Hydrochloric Acid (HCl)Strong acid ensures complete protonation of the carboxylate salt (target pH 1-2).
Drying Agent Anhydrous Sodium Sulfate (Na₂SO₄), Anhydrous Magnesium Sulfate (MgSO₄)Removes trace water from the final organic extract before solvent evaporation.
Recrystallization Ethanol/Water, Ethyl Acetate/Hexanes, Acetone/WaterMixed solvent systems provide a wide polarity range to achieve ideal solubility characteristics.
TLC Mobile Phase 20-40% Ethyl Acetate in HexanesGood starting point for separating the product from non-polar starting materials and polar byproducts.

Q4: How can I reliably confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used:

  • ¹H NMR Spectroscopy: This is the most powerful tool for structural confirmation. You should expect to see characteristic signals for the vinyl protons (doublets, with one deshielded by the carbonyl group), the cyclohexene vinyl proton, and the aliphatic protons of the ring. Integration of these signals should match the expected proton count.

  • Melting Point: A sharp melting point that is close to the literature value is a strong indicator of high purity. Impurities will typically cause the melting point to be depressed and broaden.

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on a TLC plate developed in multiple solvent systems.

References

  • Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. PMC - NIH.[Link]

  • Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. ResearchGate.[Link]

  • Isolation of a new bioactive cinnamic acid derivative from the whole plant of Viola betonicifolia. Taylor & Francis.[Link]

  • Isolation and Identification of Cinnamic Acid Derivatives from the Aerial Parts of Seidlitzia Rosmarinus Ehrenb. Ex Boiss. Brieflands.[Link]

  • Acrylic Acid. Organic Syntheses Procedure.[Link]

  • Doebner–Miller reaction. Wikipedia.[Link]

  • Knoevenagel Condensation. Cambridge University Press.[Link]

  • Isolation and establishment of trans-cinnamic acid as a reference standard from Radix Scrophularia buergeriana Miq. Journal of Applied Pharmaceutical Science.[Link]

  • Rapid and efficient Knoevenagel condensation catalyzed by a novel protic ionic liquid under ultrasonic irradiation. RSC Publishing.[Link]

  • Wittig Reaction Practice Problems. YouTube.[Link]

  • Wittig Reaction - Common Conditions. Organic Chemistry Portal.[Link]

  • An Efficient, Base-Catalyzed, Aqueous Knoevenagel Condensation for the Undergraduate Organic Laboratory. ResearchGate.[Link]

  • Doebner‐(von) Miller reaction. ResearchGate.[Link]

  • Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. Bentham Science Publisher.[Link]

  • How to purify Acrylic Acid. Reddit.[Link]

  • Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid.
  • The Knoevenagel Condensation. Organic Reactions.[Link]

  • Doebner-Miller Reaction. SynArchive.[Link]

  • Acrylic acid synthesis via 3‐HPA platform. ResearchGate.[Link]

  • Process for the purification of acrylic acid.
  • Wittig Reaction Practice Problems. Chemistry Steps.[Link]

  • Wittig Reaction Practice Problems. Pearson.[Link]

  • Doebner-Miller reaction and applications. Slideshare.[Link]

  • Purification of acrylic acid by azeotropic distillation. European Patent Office.[Link]

  • The Wittig reaction. Chemistry LibreTexts.[Link]

  • Method for preparing cyclohexyl phenyl ketone from 1,3- butadiene and acrylic acid.

Sources

Technical Support Center: Safe Distillation & Handling of Acrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Severity Level: Critical (Class 1 Reactive Hazard) Audience: Chemical Engineers, Synthetic Chemists, Process Safety Specialists

Core Directive: The "Oxygen Paradox"

WARNING: The most common cause of catastrophic failure in Acrylic Acid (AA) distillation is the intentional removal of oxygen.

Unlike most organic distillations where you rigorously exclude air to prevent oxidation, Acrylic Acid requires dissolved oxygen to remain stable.

The Mechanism of Failure

Standard inhibitors like MEHQ (Monomethyl Ether of Hydroquinone) are not scavengers of carbon-centered free radicals. They are scavengers of peroxy radicals.

  • Initiation: Heat generates carbon radicals (

    
    ).
    
  • Oxygenation: Dissolved

    
     reacts with 
    
    
    
    to form peroxy radicals (
    
    
    ).
  • Inhibition: MEHQ reacts with

    
     to form a stable phenoxy radical, stopping the chain.
    

Without Oxygen: MEHQ is chemically inert. The carbon radicals (


) propagate unchecked, leading to rapid, exothermic polymerization (runaway).
Visualization: The MEHQ/Oxygen Synergism

MEHQ_Mechanism Heat Heat/Initiator AA Acrylic Acid Monomer Heat->AA Initiates CRad Carbon Radical (R•) (Active Propagator) AA->CRad PRad Peroxy Radical (ROO•) (Less Active) CRad->PRad + O2 (Required) Poly RUNAWAY POLYMERIZATION CRad->Poly No O2 present O2 Dissolved Oxygen (O2) Stable Stable Phenoxy Radical (Chain Termination) PRad->Stable + MEHQ MEHQ MEHQ Inhibitor

Caption: The critical dependency of MEHQ on Oxygen. Without O2, the path defaults to Runaway Polymerization.

Experimental Protocol: Safe Vacuum Distillation

Objective: Purify Acrylic Acid while maintaining inhibitor efficacy.

Equipment Requirements
  • Vacuum Source: Adjustable (target 20–50 mbar).

  • Air Bleed: A capillary tube or needle valve inserted into the distillation pot (ebullietor).

  • Column: Vigreux or packed column (keep hold-up volume low).

  • Inhibitor: Copper shavings (optional, pot only) or MEHQ (200 ppm).

Step-by-Step Methodology
  • Pre-Inspection:

    • Check the AA feed for "popcorn" polymer (white, cauliflower-like solids). If present, DO NOT DISTILL . The feed is compromised and unstable.

    • Ensure the AA has not been frozen.[1] If frozen (<13°C), thaw at 20-25°C with agitation. Never heat frozen AA rapidly; inhibitor distribution is uneven in frozen solid.

  • Pot Setup (The Air Bleed):

    • Load the AA into the boiling flask.

    • Crucial Step: Insert a glass capillary tube reaching the bottom of the flask. Connect this to a drying tube (CaCl2) open to the atmosphere.

    • This introduces a stream of air bubbles (oxygen source) through the liquid during distillation.

  • Inhibitor Supplementation:

    • Pot: Ensure MEHQ is present (usually intrinsic). Copper shavings can be added as a backup radical trap.

    • Receiver: Add MEHQ (approx. 200 ppm relative to expected yield) or Phenothiazine to the receiving flask.

    • Why? MEHQ is non-volatile. The pure distillate condensing in the receiver will have zero inhibitor unless you pre-load it.

  • Distillation Parameters:

    • Pressure: Reduce to <50 mbar.

    • Temperature: Maintain pot temperature below 80°C .

    • Air Sparging: Adjust the vacuum/air bleed so a steady stream of fine bubbles rises through the liquid. This sacrifices some vacuum depth but is non-negotiable for safety.

  • Shutdown:

    • Remove heat source first.[2][3]

    • Allow to cool under vacuum with air bleed active.

    • Break vacuum only when temp is <40°C.

Visualization: Distillation Setup

Distillation_Setup cluster_safety Critical Safety Controls Air Atmospheric Air (Oxygen Source) Capillary Capillary Bleed (Bubbles O2 into Liquid) Air->Capillary Pot Distillation Pot (AA + MEHQ) Column Vapor Column (Risk: Polymerization) Pot->Column Vapor (No MEHQ) Capillary->Pot Continuous Sparging Condenser Condenser Column->Condenser Receiver Receiver Flask (MUST ADD INHIBITOR HERE) Condenser->Receiver Pure AA Liquid Vacuum Vacuum Pump Vacuum->Receiver Pull Vacuum

Caption: Process flow highlighting the two critical safety points: Air Sparging (Pot) and Pre-inhibiting the Receiver.

Troubleshooting & FAQs

Q1: I see white, fluffy solids growing in my column/condenser. What is this?

Diagnosis: This is "Popcorn" Polymer (polyacrylic acid cross-linked). Mechanism: It forms in the vapor phase where MEHQ (non-volatile) cannot reach. It is autocatalytic—the polymer itself catalyzes more polymerization. Immediate Action:

  • Stop Distillation immediately.

  • Do not attempt to dissolve it with solvents (it is insoluble).

  • Mechanical removal is required.

  • Prevention: Insulate the column to prevent condensation on walls (where inhibitor is absent) or use a column stabilizer like Phenothiazine (if compatible with downstream use).

Q2: Why is my AA dimerizing even in the fridge?

Diagnosis: Dimerization is a thermal reaction (Michael addition) that is independent of inhibitors . MEHQ prevents polymerization, not dimerization. Data:

Temperature Dimer Formation Rate (approx)
15°C ~100 ppm / month
25°C ~400 ppm / month

| 40°C | ~1500 ppm / month |

Solution: Store AA at 15–25°C. Do not store for long periods (>1 month) if high purity is required.[4]

Q3: Can I store AA under Nitrogen/Argon?

Answer: ABSOLUTELY NOT. Storing inhibited AA under inert gas strips the dissolved oxygen. Without oxygen, the MEHQ becomes inactive, and the monomer can polymerize spontaneously, potentially rupturing the container. Rule: Always store with a headspace of air (or lean air, 5-21% O2).

Q4: My Acrylic Acid is frozen (Solid @ <13°C). Can I heat it to melt it?

Risk: When AA freezes, the inhibitor (MEHQ) separates from the crystal lattice and concentrates in the remaining liquid. Hazard: If you heat the drum/bottle, the liquid portion (high inhibitor) melts first, leaving a core of uninhibited solid. As the solid melts, it is inhibitor-poor and hot—a recipe for runaway. Protocol: Thaw slowly at ambient temperature (20-25°C). Agitate/shake frequently to redistribute the inhibitor as it melts. Never use heating mantles or steam.

Emergency Response Data

ParameterValueNote
Flash Point 48.5°C - 54°CClosed Cup
Explosive Limits 2.0% - 8.0% (v/v)In air
Polymerization Onset > 180°C (Thermal)Can occur lower if uninhibited
Freezing Point 13°CDo not freeze
Inhibitor (Standard) MEHQ (180-220 ppm)Requires dissolved Oxygen

References

  • BASF SE. (2025).[5][6] Safety Data Sheet: Acrylic Acid Glacial. Retrieved from .

  • Arkema. (2016).[2] Technical Data Sheet: Acrylic Acid. Retrieved from .

  • European Basic Acrylic Monomer Manufacturers Association (EBAM). (2016). Safe Handling and Storage of Acrylic Esters. Petrochemicals Europe.[6] Retrieved from .

  • Li, R., & Schork, F. J. (2006). Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. Industrial & Engineering Chemistry Research, 45(9), 3001-3009. .

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances. Retrieved from .

Sources

Technical Support Center: Managing Acrylic Acid Dimerization in Storage

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering issues with acrylic acid dimerization during storage. It offers a combination of frequently asked questions for rapid issue identification and detailed troubleshooting protocols to address and mitigate the challenges posed by dimer formation.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding acrylic acid storage and dimerization, providing quick and actionable answers.

Q1: What is acrylic acid dimerization and why does it happen?

A: Acrylic acid dimerization is a chemical reaction where two acrylic acid molecules join together to form a larger molecule, a dimer. This process is a type of Michael addition reaction that occurs spontaneously over time, especially when stored at elevated temperatures. The rate of dimer formation is dependent on both storage time and temperature. For instance, the dimer content can increase from 0.1 wt% at 15°C to 0.4 wt% at 25°C per month.[1]

Q2: Why is the formation of acrylic acid dimer a problem for my experiments?

A: The presence of acrylic acid dimer can significantly impact your research in several ways:

  • Altered Reactivity: The dimer can affect the reactivity and performance of acrylic acid in subsequent polymerization processes.[1]

  • Inconsistent Polymer Properties: The presence of the dimer can lead to variability in the molecular weight and overall properties of the resulting polymers.

  • Safety Hazards: In extreme cases, the heat generated from the dimerization reaction can initiate a runaway polymerization, which is a highly exothermic and dangerous event.[2]

Q3: How can I tell if I have a significant amount of dimer in my acrylic acid?

A: While a low level of dimer is expected, a significant amount may not be visually obvious. The most reliable way to determine the dimer content is through analytical methods. Standard test methods include titrimetric procedures and gas chromatography.[3] A noticeable increase in the viscosity of the acrylic acid can also be an indicator of significant dimerization or polymerization.

Q4: What is the ideal temperature range for storing acrylic acid to minimize dimerization?

A: To minimize dimer formation, acrylic acid should ideally be stored within a temperature range of 15 to 25°C (59 to 77°F).[4][5][6] It is crucial to avoid both high temperatures, which accelerate dimerization, and freezing.

Q5: My acrylic acid has frozen. Is it still usable?

A: If acrylic acid freezes (freezing point: 12.3°C or 54°F), the inhibitor can become poorly dispersed upon thawing.[3] Improper thawing can lead to localized areas with low inhibitor concentration, creating a risk of spontaneous and dangerous polymerization.[1] If thawing is necessary, it must be done slowly and with frequent mixing to ensure the inhibitor is evenly redistributed. Never use direct steam for thawing.[1]

Q6: What are inhibitors and why are they important?

A: Inhibitors are chemical compounds added to acrylic acid to prevent premature polymerization during transport and storage.[7][8][9] Common inhibitors include the monomethyl ether of hydroquinone (MEHQ) and phenothiazine (PTZ).[7][10] For MEHQ to be effective, the presence of dissolved oxygen is essential.[11][12] Therefore, acrylic acid should never be stored under an inert atmosphere.[11][12]

Troubleshooting Guide

This section provides a more detailed, step-by-step approach to diagnosing and resolving issues related to acrylic acid dimerization.

Issue 1: Suspected High Dimer Content in Stored Acrylic Acid

Symptoms:

  • Inconsistent results in polymerization reactions.

  • Slower than expected reaction rates.

  • Final polymer does not meet expected specifications.

Workflow for Diagnosing and Addressing High Dimer Content

cluster_0 Diagnosis cluster_1 Action A Observe Inconsistent Experimental Results B Quantify Dimer Content (See Protocol 1) A->B C Compare to Specification (Typically <1-2%) B->C D Dimer Content within Spec? C->D E Proceed with Experiment D->E Yes F Dimer Content High D->F No G Purify Acrylic Acid (See Protocol 2) F->G H Consider Using a Fresh Batch F->H

Caption: Troubleshooting workflow for high dimer content.

Protocol 1: Quantification of Acrylic Acid Dimer

Two standard methods for determining the dimer content are titrimetric analysis and gas chromatography (GC).[3]

Method A: Titrimetric Analysis

This method involves neutralizing the acrylic acid and then determining the dimer concentration through saponification and titration.[3]

Materials:

  • Heat-resistant pressure bottles

  • Ice

  • Phenolphthalein indicator solution

  • 0.5 N Sodium Hydroxide (NaOH) solution

  • 0.1 N Sodium Hydroxide (NaOH) solution

  • Boiling water bath

Procedure:

  • Analyze all samples and blanks in duplicate.

  • Add 100 mL of ice to each pressure bottle.

  • Accurately weigh approximately 2 mL of the acrylic acid sample into two separate bottles.

  • Add 6-8 drops of phenolphthalein indicator and titrate with 0.5 N NaOH to a pink endpoint.

  • Carefully add 40 mL of 0.1 N NaOH to the sample bottles.

  • Prepare two blank bottles with ice and indicator, titrate to a pink endpoint, and then add 40 mL of 0.1 N NaOH.

  • Securely cap all bottles and place them in a boiling water bath (at least 98°C) for 30 minutes.

  • Remove the bottles and cool to room temperature.

  • Titrate the excess NaOH in both sample and blank bottles with 0.1 N sulfuric acid.

  • Calculate the dimer content based on the difference in titration volumes between the samples and the blanks.

This is a summarized procedure. For detailed calculations and safety precautions, refer to ASTM Standard D4415.[3]

Method B: Gas Chromatography (GC)

This method uses an internal standard and a capillary column for separation and quantification.[3]

Key Parameters (as per ASTM D4415):

  • Internal Standard: n-dodecane

  • Column: Appropriate capillary column for separation.

  • Detector: Flame Ionization Detector (FID)

  • Analysis: Samples are diluted with the internal standard and injected into the GC. The dimer concentration is determined by comparing the peak area of the dimer to that of the internal standard.

ParameterTypical Value
Sample Size ~1 µL
Internal Standard Conc. ~200 mg in 100 mL sample
Temperature Program Required for separation

Consult ASTM Standard D4415 for detailed instrument setup and conditions.[3]

Issue 2: Runaway Polymerization or Gelling in Storage Container

Symptoms:

  • Container feels warm to the touch.

  • Visible increase in viscosity or solidification of the acrylic acid.

  • Bulging of the storage container.

THIS IS AN EMERGENCY SITUATION. A RUNAWAY POLYMERIZATION CAN BE VIOLENT AND LEAD TO AN EXPLOSION.

Emergency Response Workflow

A Detect Signs of Runaway Polymerization B IMMEDIATELY Evacuate the Area A->B D DO NOT Attempt to Move or Cool the Container Yourself A->D C Alert Safety Personnel / Call Emergency Services B->C E Provide Information to First Responders (Chemical Name, Location) C->E

Caption: Emergency response for runaway polymerization.

After the situation is stabilized by emergency personnel, a thorough investigation into the cause is necessary. Common causes include:

  • Contamination: Introduction of a polymerization initiator.[13]

  • Overheating: Storage temperature exceeding the recommended range.

  • Inhibitor Depletion: Storing for an extended period without checking inhibitor levels.

Protocol 2: Laboratory-Scale Purification of Acrylic Acid

If the dimer content is found to be unacceptably high, purification may be necessary. Vacuum distillation is a common method.

! CAUTION ! Distillation of acrylic acid can be hazardous if not performed correctly. Uncontrolled polymerization can occur in the distillation flask.

Materials:

  • Vacuum distillation apparatus

  • Heating mantle

  • Cold trap

  • Copper shavings or wire (as a polymerization inhibitor)

  • Phenothiazine (PTZ) solution (as an emergency "short-stop" inhibitor)[14]

Procedure:

  • Safety First: Perform the entire procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[4][15]

  • Add Inhibitor: Place clean, shiny copper wire or shavings into the distillation flask. This helps to quench any free radicals that may form during heating.[16]

  • Charge the Flask: Add the acrylic acid with high dimer content to the distillation flask. Do not fill the flask more than two-thirds full.

  • Assemble Apparatus: Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed.

  • Apply Vacuum: Gradually apply a vacuum to the system.

  • Gentle Heating: Gently heat the distillation flask using a heating mantle. Avoid aggressive heating, which can initiate polymerization.

  • Collect Distillate: Collect the purified acrylic acid in a receiving flask that is cooled in an ice bath.

  • Monitor: Continuously monitor the distillation for any signs of uncontrolled polymerization (e.g., rapid temperature increase, gelling). Have a syringe of PTZ solution ready to inject into the distillation flask to stop the reaction if necessary.[14]

  • Storage: Store the purified acrylic acid at the recommended temperature (15-25°C) and use it promptly.

Best Practices for Storage and Handling

Proactive measures are the most effective way to manage acrylic acid dimerization.

Storage Conditions
  • Temperature: Maintain a storage temperature between 15-25°C.[4][5][6]

  • Oxygenation: The presence of dissolved oxygen is crucial for the effectiveness of MEHQ inhibitor.[11][12] Ensure the container is not sealed under an inert gas. An atmosphere containing 5% to 21% oxygen should be maintained above the acrylic acid.[11]

  • Container Material: Store in vessels made of or lined with glass, stainless steel, aluminum, or polyethylene.[4]

  • Inventory Management: Follow a "first-in, first-out" principle to minimize the storage time of any single container.[1]

Inhibitor Management
  • Standard Inhibitor: Commercially available acrylic acid typically contains 180-220 ppm of MEHQ.[11]

  • Inhibitor Efficacy: MEHQ requires oxygen to function effectively, while PTZ's effectiveness is independent of oxygen levels.[7]

  • "Short-Stop" Agent: Phenothiazine (PTZ) is recommended as a "short-stop" agent to halt an ongoing polymerization event.[13]

InhibitorOxygen RequirementTypical Use
MEHQ YesStandard storage stabilization[7][8]
PTZ NoEmergency "short-stop" agent[7][13]
General Safety and Handling
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (neoprene or butyl rubber), safety goggles, and a lab coat when handling acrylic acid.[4][17]

  • Ventilation: Handle acrylic acid in a well-ventilated area or a chemical fume hood.[4][17]

  • Spill Management: Have spill kits containing absorbent materials (like sand or clay) readily available.[4] For small spills, absorb the material and dispose of it as hazardous waste. For large spills, evacuate the area and contact safety personnel.[17]

  • Waste Disposal: Dispose of acrylic acid waste in a designated, compatible container (e.g., polyethylene) and manage it as hazardous waste.[17]

References

  • PRODUCT IDENTITY AND USES. (1997). Inchem.org. [Link]

  • Acrylic acid. (2025). PENTA. [Link]

  • Acrylic acid properties and safety measures and emergency treatment. (n.d.). [Link]

  • Acrylic Acid. (n.d.). Washington State University. [Link]

  • Acrylic Acid a Summary of Safety and Handling. (n.d.). Scribd. [Link]

  • Standard Test Methods for Determination of Dimer in Acrylic Acid. (n.d.). kelid1.ir. [Link]

  • Inhibition of acrylic acid and acrylate autoxidation. (n.d.). RSC Publishing. [Link]

  • Acrylic Acid Storage Safety Guide. (n.d.). Scribd. [Link]

  • Inhibition of Free Radical Polymerization: A Review. (2023). MDPI. [Link]

  • METHACRYLIC ACID SAFE HANDLING MANUAL. (n.d.). [Link]

  • ARC results of acrylic acid monomer and Michael addition dimer. (n.d.). ResearchGate. [Link]

  • ACRYLIC ACID - STABILIZED - PURE. (2020). Synthomer. [Link]

  • Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. (2025). ResearchGate. [Link]

  • Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. (n.d.). Academia.edu. [Link]

  • How to purify Acrylic Acid. (2024). Reddit. [Link]

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Technical Support Center: Synthesis of 3-(Cyclohex-1-en-1-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for improving the scalability of 3-(Cyclohex-1-en-1-yl)acrylic acid synthesis. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability.

Introduction to Synthetic Strategies

The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, can be approached through several key synthetic disconnections. The most common and scalable strategies involve olefination reactions, such as the Wittig reaction, Horner-Wadsworth-Emmons (HWE) reaction, and Knoevenagel condensation, or transition-metal-catalyzed cross-coupling reactions like the Heck reaction. Each method presents unique advantages and challenges, particularly when scaling from the laboratory bench to pilot or production scales.

This guide will focus on troubleshooting the most prevalent issues encountered during the synthesis via these common routes, providing actionable solutions and the underlying chemical principles.

Troubleshooting Guide: Common Issues and Solutions

Low or Inconsistent Yields

Low product yield is a multifaceted problem that can often be traced back to several key factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Issue 1: Inefficient Reagent Activation or Ylide Formation (Wittig/HWE Reactions)

  • Symptom: Starting materials (aldehyde/ketone and phosphonium salt/phosphonate ester) remain largely unreacted, as observed by TLC or LC-MS analysis.

  • Root Cause Analysis: The formation of the phosphorus ylide is a critical step that is highly dependent on the choice of base and reaction conditions. For stabilized ylides, weaker bases like sodium hydroxide or potassium carbonate may suffice, while non-stabilized ylides require strong bases such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[1] Incomplete deprotonation of the phosphonium salt or phosphonate ester leads to a low concentration of the active nucleophile, resulting in poor conversion.

  • Troubleshooting Steps:

    • Base Selection: Re-evaluate the pKa of your phosphonium salt/phosphonate ester and select a base with a sufficiently high pKa to ensure complete deprotonation. For stabilized ylides, consider phase-transfer catalysis to improve efficiency.[2]

    • Reaction Conditions: Ensure anhydrous conditions when using strong, moisture-sensitive bases like n-BuLi or NaH. Traces of water will quench the base and the ylide. Consider performing the reaction under an inert atmosphere (Nitrogen or Argon).

    • Temperature Control: The formation of some ylides is temperature-sensitive. For example, when using n-BuLi, the deprotonation is often carried out at low temperatures (e.g., -78 °C to 0 °C) to prevent side reactions.[3]

    • Reagent Quality: Verify the quality and concentration of your organometallic base (e.g., titrate the n-BuLi solution). Ensure phosphonium salts are dry and pure.

Issue 2: Catalyst Deactivation or Low Activity (Heck Reaction)

  • Symptom: The reaction stalls after partial conversion, or there is little to no product formation. The appearance of "palladium black" is a common visual indicator of catalyst decomposition.[4]

  • Root Cause Analysis: The Heck reaction relies on a sensitive Pd(0)/Pd(II) catalytic cycle.[5] Catalyst deactivation can occur through several pathways, including oxidation of the Pd(0) species by atmospheric oxygen, aggregation of palladium nanoparticles to form inactive palladium black, or degradation of phosphine ligands.[6] The choice of palladium precursor, ligand, base, and solvent are all critical for maintaining a stable and active catalytic system.

  • Troubleshooting Steps:

    • Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen. This can be achieved by sparging with an inert gas (argon or nitrogen) or through several freeze-pump-thaw cycles.[6]

    • Ligand Selection: For challenging substrates, consider using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can stabilize the palladium catalyst and promote oxidative addition.[7]

    • Catalyst Loading: While low catalyst loadings are desirable for scale-up, initial optimization may require a higher loading (e.g., 1-5 mol%) to achieve good conversion.[8]

    • Base and Solvent: Ensure the base is sufficiently strong to regenerate the Pd(0) catalyst in the final step of the cycle. The solvent should be able to dissolve all reactants and be stable at the reaction temperature. Aprotic polar solvents like DMF, DMAc, or NMP are commonly used.

Issue 3: Poor Stereoselectivity (Formation of Z-isomer)

  • Symptom: The desired E-isomer of this compound is contaminated with a significant amount of the Z-isomer.[9]

  • Root Cause Analysis: In the Wittig reaction, the stereochemical outcome is influenced by the stability of the ylide. Stabilized ylides (containing an electron-withdrawing group like an ester) generally favor the formation of the thermodynamically more stable E-alkene.[1] Non-stabilized ylides tend to yield the Z-alkene. The Schlosser modification can be used to favor the E-isomer with non-stabilized ylides.[1] In the HWE reaction, the use of sodium or potassium bases typically favors the E-isomer.

  • Troubleshooting Steps:

    • Reaction Conditions for Wittig: To favor the E-isomer with stabilized ylides, ensure the reaction conditions allow for thermodynamic equilibration. This may involve higher temperatures or longer reaction times. The presence of lithium salts can sometimes favor the Z-isomer, so using sodium- or potassium-based reagents may be beneficial.[1]

    • Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which utilizes phosphonate esters, is often preferred for its high E-selectivity. If you are struggling with stereoselectivity in a Wittig reaction, switching to an HWE protocol is a highly recommended alternative.

    • Purification: If a mixture of isomers is unavoidable, they can often be separated by column chromatography or recrystallization.

Issue 4: Side Reactions and Byproduct Formation

  • Symptom: The presence of unexpected impurities in the crude product, leading to a lower isolated yield and purification challenges.

  • Root Cause Analysis:

    • Self-condensation/Oligomerization (Knoevenagel): In the Knoevenagel condensation, the product itself can sometimes undergo further reactions, especially under harsh conditions.[10]

    • Homocoupling (Heck): In the Heck reaction, the aryl halide can couple with itself to form a biaryl impurity. This is more prevalent at higher temperatures or with less active catalysts.

    • Aldehyde Instability: Aldehydes can be prone to oxidation, polymerization, or decomposition, especially if they are not pure.[11]

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Carefully control the reaction temperature and time to minimize side reactions. Lowering the temperature or reducing the reaction time once the starting material is consumed can be effective.

    • Stoichiometry: Precise control of reactant stoichiometry is important. For instance, in the Knoevenagel condensation, using a slight excess of the active methylene compound can sometimes suppress side reactions of the aldehyde.[12]

    • Purify Starting Materials: Ensure the purity of your starting materials, particularly the aldehyde, which can be prone to degradation.[11]

Experimental Protocols & Data

Protocol 1: Scalable Wittig Reaction for (E)-3-(Cyclohex-1-en-1-yl)acrylic acid

This protocol is optimized for high E-selectivity and ease of scale-up.

Step-by-Step Methodology:

  • Phosphonium Salt Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine triphenylphosphine (1.0 eq) and ethyl bromoacetate (1.1 eq) in toluene. Heat the mixture to reflux for 4-6 hours. Cool the reaction to room temperature, and collect the resulting white precipitate by filtration. Wash the solid with cold toluene and dry under vacuum to yield ethyl 2-(triphenylphosphoranylidene)acetate.

  • Ylide Formation and Wittig Reaction: To a three-necked flask under a nitrogen atmosphere, add the prepared phosphonium salt (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add potassium tert-butoxide (1.05 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C. Stir the resulting orange-red solution for 1 hour at 0 °C.

  • Aldehyde Addition: Add a solution of cyclohex-1-ene-1-carbaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Reaction and Workup: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC. Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extraction and Saponification: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. To the crude ester, add a solution of lithium hydroxide (2.0 eq) in a 3:1 mixture of THF and water. Stir at room temperature for 4-6 hours until the saponification is complete.

  • Purification: Acidify the reaction mixture to pH 2-3 with 1M HCl. Extract the product with ethyl acetate (3 x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford (E)-3-(Cyclohex-1-en-1-yl)acrylic acid as a white solid.

ParameterConditionRationale
Base Potassium tert-butoxideA strong, non-nucleophilic base suitable for generating stabilized ylides.
Solvent Anhydrous THFAprotic solvent that solubilizes the ylide and reactants.
Temperature 0 °C to RTControlled temperature for ylide formation and subsequent reaction.
Stereoselectivity High E selectivityFavored by the use of a stabilized ylide.
Protocol 2: Knoevenagel Condensation for this compound

This protocol offers a potentially greener and more atom-economical approach.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine cyclohex-1-ene-1-carbaldehyde (1.0 eq), malonic acid (1.2 eq), and a catalytic amount of piperidine (0.1 eq) in pyridine as the solvent.

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-8 hours. The reaction progress can be monitored by observing the evolution of CO2 and by TLC analysis.

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and concentrated HCl. The precipitated product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

ParameterConditionRationale
Catalyst PiperidineA common and effective basic catalyst for the Knoevenagel condensation.
Solvent PyridineActs as both a solvent and a base to facilitate the reaction.
Temperature 80-100 °CProvides the necessary energy for the condensation and decarboxylation steps.
Scalability Good, but pyridine can be challenging to remove at scale.Solvent-free variations have been developed to improve scalability.[12]

Visualizations

Workflow for Troubleshooting Low Yields

G start Low Yield Observed check_sm Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_sm sm_unreacted Starting Materials Unreacted? check_sm->sm_unreacted incomplete_reaction Incomplete Reaction? sm_unreacted->incomplete_reaction No wittig_path Wittig/HWE Issue: Inefficient Ylide Formation sm_unreacted->wittig_path Yes (Wittig/HWE) heck_path Heck Reaction Issue: Catalyst Deactivation sm_unreacted->heck_path Yes (Heck) byproducts Significant Byproducts? incomplete_reaction->byproducts No incomplete_path General Issue: Suboptimal Conditions incomplete_reaction->incomplete_path Yes byproduct_path Side Reactions Occurring byproducts->byproduct_path Yes end Improved Yield byproducts->end No wittig_solution Optimize Base, Solvent, Temperature, and Reagent Purity wittig_path->wittig_solution wittig_solution->end heck_solution Degas Solvents, Optimize Ligand, and Catalyst Loading heck_path->heck_solution heck_solution->end incomplete_solution Increase Temperature, Time, or Reagent Equivalents incomplete_path->incomplete_solution incomplete_solution->end byproduct_solution Refine Temperature, Time, and Stoichiometry. Purify Starting Materials. byproduct_path->byproduct_solution byproduct_solution->end

Caption: A decision tree for troubleshooting low yields in the synthesis.

Reaction Mechanism: The Wittig Reaction

Wittig_Mechanism ylide Phosphonium Ylide (Ph3P=CHR') betaine Betaine Intermediate ylide->betaine Nucleophilic Attack carbonyl Aldehyde/Ketone (R-CHO) carbonyl->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Ring Closure alkene Alkene (R-CH=CHR') oxaphosphetane->alkene Cycloreversion phosphine_oxide Triphenylphosphine Oxide (Ph3P=O) oxaphosphetane->phosphine_oxide

Sources

Technical Support Center: Efficient Acrylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Selection & Process Optimization

Introduction: The "Right Tool for the Right Bond" Philosophy

Welcome to the Advanced Catalysis Support Center. In my 15 years optimizing oxidation reactors, I have found that 90% of "catalyst failures" are actually selection failures .

Acrylic acid synthesis is not a single reaction; it is a delicate dance of redox potentials. You are attempting to insert oxygen into a hydrocarbon backbone without burning it completely to CO₂. This requires a catalyst that operates via the Mars-van Krevelen mechanism —where the lattice oxygen of the catalyst does the work, and gas-phase oxygen merely replenishes the lattice.

This guide is structured to troubleshoot your specific feedstock constraints and experimental bottlenecks.

Module 1: Propylene Oxidation (The Industrial Standard)

Target Audience: Researchers scaling up for industrial relevance.

The commercial standard is a two-stage process .[1][2] Attempting to do this in a single stage often leads to poor selectivity because the activation energy required to break the allylic C-H bond in propylene (


) is significantly higher than the energy required to oxidize the aldehyde C-H bond in acrolein.
The Catalyst System
  • Reactor 1 (Propylene

    
     Acrolein):  Requires Mo-Bi-Fe mixed oxides . Bismuth acts as the site for 
    
    
    
    -hydrogen abstraction, while Molybdenum provides the lattice oxygen.
  • Reactor 2 (Acrolein

    
     Acrylic Acid):  Requires Mo-V-W mixed oxides . Vanadium is critical here for its redox potential (
    
    
    
    ), which is tuned specifically for the aldehyde-to-acid transition.
Visualizing the Mechanism

Understanding the lattice oxygen flow is critical for troubleshooting. If your re-oxidation rate (gas phase


 lattice) is slower than your reduction rate (lattice 

substrate), your catalyst structure will collapse.

MarsVanKrevelen Cat_Ox Oxidized Catalyst (Mo-O-Bi) Intermediate Allyl Radical Intermediate Cat_Ox->Intermediate H-Abstraction (Bi site) Propylene Propylene (Feed) Propylene->Cat_Ox Adsorption Cat_Red Reduced Catalyst (Oxygen Vacancy) Intermediate->Cat_Red Lattice O Insertion (Mo site) Cat_Red->Cat_Ox Lattice Restoration Acrolein Acrolein (Product) Cat_Red->Acrolein Desorption Oxygen O2 (Gas Phase) Oxygen->Cat_Red Re-oxidation

Figure 1: The Mars-van Krevelen redox cycle. Catalyst deactivation occurs when the "Re-oxidation" step lags behind the "Lattice O Insertion" step.

Troubleshooting Guide: Propylene Route

Q: My propylene conversion is high (>95%), but selectivity to acrylic acid is dropping, and I see increasing CO₂.

  • Diagnosis: Over-oxidation (Hotspots). The reaction is highly exothermic (

    
    ). If the local temperature exceeds 400°C, the lattice oxygen becomes too mobile, attacking the C-C bonds rather than the C-H bonds.
    
  • Corrective Action:

    • Dilution: Verify your inert packing ratio. We recommend a 1:1 or 1:2 ratio of catalyst to inert SiC (Silicon Carbide) at the reactor inlet to spread the exotherm.

    • Feed Check: Ensure Steam/Propylene ratio is

      
      . Steam acts as a thermal ballast and aids in desorption of the acid, preventing over-oxidation.
      

Q: The catalyst activity dies after 50 hours. XRD shows Molybdenum reduction.

  • Diagnosis: Lattice Starvation. You are stripping oxygen from the crystal lattice faster than it can be replaced. This causes the structure to collapse from a specific mixed-oxide phase into inactive simple oxides (e.g., MoO₂).

  • Corrective Action:

    • Increase the partial pressure of O₂ in the feed slightly.

    • Critical: Check for "Redox Balance." If you synthesized the catalyst yourself, ensure you have sufficient Iron (Fe) or Cobalt (Co) dopants. These elements facilitate the electron transfer required to replenish the lattice oxygen.

Module 2: Glycerol Oxydehydration (The Green Route)

Target Audience: Researchers working on bio-based feedstocks.

This is a more complex bifunctional challenge. You need acid sites to dehydrate glycerol to acrolein, and redox sites to oxidize acrolein to acrylic acid.[3][4][5]

Experimental Protocol: The Two-Bed Strategy

Do not attempt to do this in a single bed if you are in early development. The conditions required for dehydration (acidic, moderate T) conflict with oxidation (redox, high T).

  • Bed 1 (Dehydration): H-ZSM-5 Zeolite (Si/Al ratio ~50) or Tungsten-Zirconia.

    • Temp: 280–300°C.

    • Goal: Remove 2 water molecules.

  • Bed 2 (Oxidation): Mo-V-Te-Nb mixed oxide.[6]

    • Temp: 260–280°C.

    • Goal: Insert oxygen.[1][7][8][9]

Troubleshooting Guide: Glycerol Route

Q: My reactor pressure drop increases rapidly within 10 hours (Coking).

  • Diagnosis: Acid Site Coking. Glycerol oligomerizes easily on strong Brønsted acid sites.

  • Corrective Action:

    • Acidity Tuning: Your catalyst is likely too acidic. Switch from H-ZSM-5 to a phosphate-based catalyst (e.g., Boron Phosphate or Iron Phosphate) which has milder acidity.

    • Co-feeding: Introduce small amounts of O₂ (1-3%) into the first bed (dehydration step). This helps "burn off" coke precursors in situ without oxidizing the glycerol.

Q: I am producing large amounts of Propionic Acid instead of Acrylic Acid.

  • Diagnosis: Hydrogen Transfer Issues. In the absence of sufficient oxidative potential, acrolein is being hydrogenated rather than oxidized.

  • Corrective Action:

    • Verify the Vanadium content in the second bed. Vanadium is the driver for the oxidative dehydrogenation required here.

    • Check for H₂ leakage or generation in the system.

Module 3: Diagnostic Data & Comparison

Use the table below to benchmark your current experimental results against expected standards.

ParameterPropylene Route (Mo-Bi-Fe)Glycerol Route (Zeolite + Mo-V)Propane Route (Mo-V-Te-Nb)
Typical Temp 320–380°C280°C (Dehyd) / 260°C (Ox)380–420°C
Conversion > 95%100% (Glycerol)50–70%
Selectivity (AA) 85–90%60–75%40–60%
Main Failure Mode Hotspots / RunawayCoking (Carbon deposition)Low Selectivity / Te Leaching
Key Dopant Co/Ni (Stability)W/Nb (Acidity)Te (Selectivity)
Decision Logic for Catalyst Selection

SelectionLogic Start Select Feedstock Propylene Propylene (Industrial) Start->Propylene Glycerol Glycerol (Bio-Renewable) Start->Glycerol Propane Propane (Cheap Feed) Start->Propane MoBi Use Mo-Bi-Fe Oxide (Stage 1) Propylene->MoBi Coking Risk: Coking Glycerol->Coking TeLeach Risk: Te Volatility Propane->TeLeach MoV Use Mo-V-W Oxide (Stage 2) MoBi->MoV Zeolite Catalyst: H-ZSM-5 (High Acidity) Coking->Zeolite Short Life/High Conv Phosphate Catalyst: FePO4 (Med Acidity - Better Life) Coking->Phosphate Long Life/Med Conv M1Phase Catalyst: Mo-V-Te-Nb (M1 Phase Essential) TeLeach->M1Phase

Figure 2: Decision matrix for selecting the appropriate catalytic system based on feedstock and failure risks.

References

  • Mechanism of Propylene Oxidation: Grasselli, R. K., & Burrington, J. D. (1981). Selective Oxidation and Ammoxidation of Propylene by Heterogeneous Catalysis. Advances in Catalysis. Link

  • Glycerol Dehydration Pathways: Katryniok, B., et al. (2011). Glycerol dehydration to acrolein in the context of new uses of glycerol. Green Chemistry. Link

  • Mo-V-Te-Nb Catalysts for Propane: Amakawa, K., et al. (2013). Multifunctionality of Crystalline MoV(TeNb) M1 Oxide Catalysts in Selective Propane Oxidation. ACS Catalysis.[8] Link

  • Coking in Zeolites: Muller, S., et al. (2015). Coke formation and deactivation of H-ZSM-5 in glycerol dehydration. Catalysis Today. Link

  • Industrial Process Overview: Modern Acrylic Acid Process Technology. PetroWiki/Industrial Standards. Link

Sources

Validation & Comparative

Comparative Guide: 3-(Cyclohex-1-en-1-yl)acrylic acid vs. 3-cyclohexene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(Cyclohex-1-en-1-yl)acrylic acid vs. 3-cyclohexene-1-carboxylic acid in synthesis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Structural Divergence

In the landscape of cyclic building blocks, This compound (Molecule A) and 3-cyclohexene-1-carboxylic acid (Molecule B) represent two distinct chemical lineages. While both share a cyclohexenyl core, their electronic architectures dictate entirely different synthetic utilities.

  • Molecule A (Conjugated System): A vinylogous extension of acrylic acid. It functions primarily as a Michael acceptor and a rigid, conjugated linker in retinoid and polymer chemistry. Its value lies in its ability to extend π-systems and participate in cross-coupling chemistries.

  • Molecule B (Isolated System): A classic Diels-Alder adduct. It functions as a chiral scaffold precursor (e.g., for Edoxaban) and a substrate for stereoselective functionalization (e.g., bromolactonization). Its value lies in its

    
     chirality and isolated alkene reactivity.
    

Structural & Electronic Profile

The fundamental difference lies in the relationship between the carboxylic acid and the alkene.

FeatureThis compound (Molecule A)3-cyclohexene-1-carboxylic acid (Molecule B)
CAS Number 1123-25-7 (Generic), 56453-88-4 ((E)-isomer)4771-80-6 (Racemic), 5708-19-0 ((S)-isomer)
Structure Conjugated Diene-Acid SystemNon-Conjugated (Isolated) Alkene
Electronic State

-Extended (Electron-deficient alkene)
Isolated

-bond (Nucleophilic alkene)
pKa (Est.) ~4.3 – 4.5 (Similar to acrylic acid)~4.8 (Similar to cyclohexanecarboxylic acid)
Physical Form Solid (MP: 96–98 °C)Liquid/Low-melting solid (MP: ~17 °C)
Key Reactivity Michael Addition, Polymerization, Heck CouplingIodolactonization, Epoxidation, Amide Coupling
Mechanistic Insight: Conjugation vs. Isolation
  • Molecule A: The double bond of the acrylic side chain is conjugated with the cyclohexene ring double bond. This creates a butadienyl system terminated by an electron-withdrawing carboxyl group. This molecule exhibits "push-pull" electronics, making the terminal carbon highly susceptible to nucleophilic attack (Michael addition).

  • Molecule B: The double bond is at the C3-C4 position, isolated from the C1-carboxyl group by a saturated methylene bridge. There is no resonance stabilization between the alkene and the carbonyl. Consequently, the alkene retains its nucleophilic character, reacting readily with electrophiles (e.g.,

    
    , mCPBA).
    

Synthetic Pathways & Production[4][5]

Molecule A: The Knoevenagel Route

The synthesis of this compound is typically achieved via the Doebner modification of the Knoevenagel condensation .

  • Precursors: 1-Cyclohexenecarbaldehyde + Malonic Acid.

  • Catalyst: Pyridine/Piperidine.

  • Mechanism: Deprotonation of malonic acid

    
     Attack on aldehyde 
    
    
    
    Decarboxylative elimination.
  • Outcome: Predominantly yields the (E)-isomer due to steric relief during the elimination step.

Molecule B: The Diels-Alder Route

3-cyclohexene-1-carboxylic acid is the quintessential product of a [4+2] cycloaddition .

  • Precursors: 1,3-Butadiene + Acrylic Acid.

  • Conditions: Thermal initiation (no catalyst required for racemic; Lewis acids for chiral).

  • Mechanism: Concerted pericyclic reaction.

  • Outcome: Racemic mixture. For pharmaceutical use (e.g., Edoxaban), the (S)-enantiomer is obtained via enzymatic kinetic resolution using esterases like BioH .

Visualization: Synthesis Workflows

SynthesisPathways cluster_A Molecule A: Conjugated Synthesis cluster_B Molecule B: Cycloaddition Synthesis Aldehyde 1-Cyclohexenecarbaldehyde Inter_A Aldol Intermediate Aldehyde->Inter_A Pyridine, 80°C Malonic Malonic Acid Malonic->Inter_A Product_A 3-(Cyclohex-1-en-1-yl) acrylic acid Inter_A->Product_A -CO2, -H2O (Doebner-Knoevenagel) Butadiene 1,3-Butadiene TS_B Concerted TS Butadiene->TS_B Heat Acrylic Acrylic Acid Acrylic->TS_B Product_B 3-cyclohexene-1- carboxylic acid TS_B->Product_B [4+2] Cycloaddition Enzyme BioH Esterase (Resolution) Product_B->Enzyme Esterification -> Hydrolysis Pure_B (S)-Enantiomer (Drug Interm.) Enzyme->Pure_B

Caption: Divergent synthesis pathways. Molecule A utilizes condensation chemistry for conjugation, while Molecule B utilizes pericyclic chemistry for ring formation.

Reactivity & Applications in Drug Discovery

Molecule A: The "Retinoid Linker"

Because of its extended conjugation, Molecule A is a structural mimic of the polyene chain found in Vitamin A.

  • Primary Application: Synthesis of Retinoids and Retinoid X Receptor (RXR) Agonists . The rigid cyclohexenyl-acrylic motif locks the conformation, improving binding affinity compared to flexible linear chains.

  • Polymer Science: Used as a high-Tg monomer in acrylic resins. The bulky cyclohexenyl group restricts chain rotation, enhancing thermal stability.

Molecule B: The "Chiral Scaffold"

Molecule B is a workhorse in modern medicinal chemistry, particularly for generating chiral amino-cyclohexane derivatives.

  • Primary Application: Edoxaban (Savaysa) synthesis. The acid group is coupled to an amine, while the double bond is later functionalized or reduced.

  • Oseltamivir (Tamiflu) Analogs: The cyclohexene ring serves as a core to mimic the shikimic acid scaffold.

  • Key Reaction Protocol (Bromolactonization):

    • Dissolve Molecule B in aqueous

      
      .
      
    • Add

      
       or 
      
      
      
      .
    • Result: The carboxylate oxygen attacks the bromonium ion formed at the alkene (intramolecular nucleophilic attack), forming a bicyclic lactone . This locks the stereochemistry of two new chiral centers relative to the carboxyl group.

Visualization: Reactivity Decision Tree

Reactivity Root_A This compound (Conjugated) A_Rxn1 Michael Addition (Nu- attack at u03b2-carbon) Root_A->A_Rxn1 A_Rxn2 Heck Coupling (Pd-catalyzed) Root_A->A_Rxn2 Root_B 3-cyclohexene-1-carboxylic acid (Isolated) B_Rxn1 Halolactonization (I2/NaHCO3) Root_B->B_Rxn1 B_Rxn2 Epoxidation (mCPBA) Root_B->B_Rxn2 B_Rxn3 Amide Coupling (EDC/NHS) Root_B->B_Rxn3 A_Prod1 Functionalized Acids (Polymer additives) A_Rxn1->A_Prod1 A_Prod2 Retinoid Analogs (RXR Agonists) A_Rxn2->A_Prod2 B_Prod1 Bicyclic Lactones (Stereo-control) B_Rxn1->B_Prod1 B_Prod2 Edoxaban Intermediate B_Rxn3->B_Prod2

Caption: Reactivity profile comparison. Molecule A favors conjugate additions and coupling; Molecule B favors electrophilic alkene addition and carboxylic acid functionalization.

Experimental Protocols (Representative)

Protocol A: Synthesis of this compound

Adapted from Doebner Modification standards.

  • Reagents: 1-Cyclohexenecarbaldehyde (10 mmol), Malonic acid (12 mmol), Pyridine (5 mL), Piperidine (0.5 mL).

  • Procedure: Combine reagents in a round-bottom flask. Heat to 80–100 °C for 4 hours. Evolution of

    
     gas indicates reaction progress.
    
  • Workup: Pour mixture into ice-cold dilute HCl. The product precipitates as a solid.

  • Purification: Recrystallize from ethanol/water.

  • Yield: Typically 75–85%.[1]

Protocol B: Kinetic Resolution of Methyl 3-cyclohexene-1-carboxylate

For access to (S)-3-cyclohexene-1-carboxylic acid (Edoxaban precursor).

  • Reagents: Racemic Methyl 3-cyclohexene-1-carboxylate, BioH Esterase (E. coli recombinant), Phosphate buffer (pH 7.0).

  • Procedure: Incubate the racemic ester with BioH at 30 °C. The enzyme selectively hydrolyzes the (S)-ester to the (S)-acid.

  • Separation: Adjust pH to 9.0 and extract the unreacted (R)-ester with ethyl acetate. Then, acidify the aqueous phase to pH 2.0 and extract the (S)-acid .

  • Enantiomeric Excess (ee): Typically >95% ee.

References

  • Doebner-Knoevenagel Condensation Mechanism & Applic

    • Title: Synthesis of Acrylamides via the Doebner-Knoevenagel Condens
    • Source: Journal of Organic Chemistry (2019)
    • URL:[Link]

  • BioH Esterase for Chiral Resolution

    • Title: Improved enantioselectivity of E. coli BioH in kinetic resolution of methyl (S)
    • Source: Bioscience, Biotechnology, and Biochemistry (2019)
    • URL:[Link][2]

  • Retinoid Agonist Synthesis (Molecule A Applic

    • Title: Modeling, Synthesis and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists[3]

    • Source: ChemMedChem (via PMC)
    • URL:[Link]

  • Diels-Alder Reaction Standards

    • Title: The Diels-Alder Cycloaddition Reaction: Mechanism and Utility
    • Source: Chemistry LibreTexts
    • URL:[Link]

  • Physical Properties & Safety (Molecule B)

    • Title: 3-Cyclohexene-1-carboxylic acid CAS 4771-80-6 Properties
    • Source: NIST Chemistry WebBook
    • URL:[Link]

Sources

A Comparative Analysis of the Biological Activity of Acrylic Acid and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

Abstract

Acrylic acid (prop-2-enoic acid) and its structural isomers are foundational chemicals in various industrial and biomedical applications.[1] Understanding their distinct biological activities is paramount for researchers, toxicologists, and drug development professionals to ensure safety and harness their potential therapeutic benefits. This guide provides an in-depth comparative analysis of the cytotoxicity and genotoxicity of acrylic acid, focusing on the underlying mechanisms that dictate their biological impact. We present standardized experimental protocols, comparative data, and mechanistic diagrams to offer a comprehensive resource for the scientific community.

Introduction to Acrylic Acid and Its Isomers

Acrylic acid is the simplest unsaturated carboxylic acid, characterized by a vinyl group directly attached to a carboxylic acid terminus.[1] While "acrylic acid" typically refers to the trans isomer due to its greater stability, it is crucial to consider its structural isomer, propanoic acid (propionic acid), to fully understand its biological profile. Propanoic acid, a saturated carboxylic acid, lacks the reactive double bond that defines acrylic acid.[2] This structural difference is the primary determinant of their varying biological activities.

  • Acrylic Acid (prop-2-enoic acid): An unsaturated carboxylic acid with a reactive carbon-carbon double bond. It is a key monomer in the production of polymers and is also found in tobacco smoke.[1][3]

  • Propanoic Acid (Propionic Acid): The saturated counterpart to acrylic acid, lacking the double bond. It is a naturally occurring carboxylic acid produced by gut microbiota and plays a role in human metabolism.[2][4][5]

The presence of the α,β-unsaturated carbonyl group in acrylic acid makes it susceptible to nucleophilic attack, a key mechanism underlying its biological effects.[6]

Comparative Cytotoxicity Analysis

Cytotoxicity testing is a fundamental initial step in assessing the biological reactivity of a compound, providing a measure of its potential to cause cell damage or death.[7]

Mechanistic Rationale for Cytotoxicity Assessment

The cytotoxicity of acrylic acid is primarily attributed to its ability to undergo Michael addition reactions with biological nucleophiles, such as the thiol groups in proteins (e.g., cysteine residues) and glutathione.[6][8] This covalent modification can disrupt protein structure and function, leading to enzyme inhibition, oxidative stress, and ultimately, cell death. In contrast, the saturated structure of propanoic acid renders it significantly less reactive in this manner.

Standardized Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10][11] Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow MTT tetrazolium salt into purple formazan crystals.[9][10] The quantity of formazan produced is directly proportional to the number of viable cells.[12]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate a suitable cell line (e.g., L929 mouse fibroblasts, as recommended by ISO 10993-5) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.[7][10][13]

  • Compound Exposure: Prepare serial dilutions of acrylic acid and propanoic acid in a suitable cell culture medium. Remove the existing medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (medium without the test compound).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[13]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[9][10][12]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 40% dimethylformamide in 2% glacial acetic acid with 16% sodium dodecyl sulfate, pH 4.7) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9][12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) by plotting a dose-response curve.[14][15]

Workflow Diagram: MTT Assay

MTT_Assay_Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_assay Phase 3: Assay & Measurement cluster_analysis Phase 4: Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h (Attachment) seed_cells->incubate_24h add_compounds Add Isomer Solutions to Wells incubate_24h->add_compounds prep_compounds Prepare Serial Dilutions of Isomers incubate_exposure Incubate for 24-72h add_compounds->incubate_exposure add_mtt Add MTT Reagent incubate_exposure->add_mtt incubate_mtt Incubate for 2-4h (Formazan Formation) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance data_analysis Calculate % Viability & IC50 read_absorbance->data_analysis

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Comparative Cytotoxicity Data

Published studies consistently demonstrate that acrylic acid exhibits significantly higher cytotoxicity than its saturated analog, propanoic acid.

CompoundCell LineExposure TimeIC₅₀ Value (mM)Reference
Acrylic Acid Human Pulp Fibroblasts2 days< 1[16][17]
Methacrylic Acid Human Pulp Fibroblasts-> Acrylic Acid[16][17]
Propanoic Acid Human Pulp Fibroblasts-> Acrylic Acid[16][17]
Acrylic Acid Rat Pheochromocytoma (PC12)-Toxic[8]

Note: Direct comparative IC₅₀ values for acrylic acid and propanoic acid in the same study are limited. However, the available literature strongly supports the higher toxicity of acrylic acid. Methacrylic acid, which also possesses a double bond, is generally less cytotoxic than acrylic acid.[16][17][18]

Interpretation of Findings

The data confirms the hypothesis that the α,β-unsaturated carbonyl structure of acrylic acid is the primary driver of its cytotoxic effects. The growth of human pulp fibroblasts exposed to acrylic acid decreased as the concentration increased and was more pronounced than the effect of methacrylic acid.[16][17] Their corresponding saturated acids showed a similar, but less potent, tendency.[16][17] This heightened reactivity leads to more extensive cellular damage at lower concentrations compared to propanoic acid.

Comparative Genotoxicity Assessment

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, potentially leading to mutations and carcinogenesis.[19]

Principles of Genotoxicity and DNA Damage

The electrophilic nature of acrylic acid suggests it could potentially interact with nucleophilic sites on DNA bases, leading to the formation of DNA adducts. Such damage can result in DNA strand breaks. The Comet Assay is a sensitive method for detecting DNA strand breaks in individual cells.[20][21]

Standardized Protocol: Alkaline Comet Assay

The alkaline comet assay, or single-cell gel electrophoresis, measures DNA strand breaks.[21] Individual cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis.[22] Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[23]

Experimental Protocol: Alkaline Comet Assay

  • Cell Treatment: Expose cells to various concentrations of acrylic acid and propanoic acid for a defined period.

  • Cell Embedding: Mix treated cells with low melting point agarose and layer onto a pre-coated microscope slide.[24]

  • Lysis: Immerse the slides in a high-salt lysis solution to disrupt cell and nuclear membranes.[23]

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind and denature the DNA.[23]

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Gold).[23]

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software. The percentage of DNA in the tail is a common metric.

Workflow Diagram: Alkaline Comet Assay

Comet_Assay_Workflow cluster_prep Phase 1: Cell Treatment & Embedding cluster_lysis Phase 2: Lysis & Unwinding cluster_electro Phase 3: Electrophoresis & Staining cluster_analysis Phase 4: Analysis treat_cells Treat Cells with Isomers mix_agarose Mix Cells with Low-Melt Agarose treat_cells->mix_agarose layer_slide Layer on Microscope Slide mix_agarose->layer_slide lysis Immerse in Lysis Solution layer_slide->lysis unwinding Alkaline Unwinding (pH > 13) lysis->unwinding electrophoresis Perform Electrophoresis unwinding->electrophoresis neutralize Neutralize & Dry electrophoresis->neutralize stain Stain with Fluorescent Dye neutralize->stain visualize Visualize & Score Comets stain->visualize

Caption: Workflow for assessing genotoxicity using the Comet assay.

Comparative Genotoxicity Data

The genotoxicity of acrylates is a subject of ongoing research. Some studies have indicated that acrylic acid can induce concentration-dependent increases in mutant frequency in mammalian cells, potentially through a clastogenic (chromosome-breaking) mechanism.[8] However, a comprehensive review suggests that the overall genotoxicity and mutagenicity data support a cytotoxic, non-genotoxic mechanism for many acrylates, with tumorigenesis being secondary to chronic irritation and tissue damage rather than direct DNA interaction.[25]

CompoundAssayResultInterpretation
Acrylic Acid Mouse Lymphoma AssayPositiveInduced concentration-dependent increases in mutant frequency.[26]
Acrylates (general) VariousGenerally NegativeData supports a cytotoxic, non-genotoxic mechanism.[25]
Methacrylates VariousNegativeNot considered genotoxic.[19]
Interpretation of Findings

While some in vitro assays show a potential for genotoxicity with acrylic acid, the weight of evidence, particularly from in vivo studies, suggests that it is not a direct-acting mutagen.[25][26] The observed DNA damage in some assays may be a secondary effect of cytotoxicity-induced oxidative stress rather than direct adduct formation. Propanoic acid is not considered genotoxic.

Underlying Mechanisms of Differential Activity

The Role of Michael Addition

The primary mechanism differentiating the biological activity of acrylic acid from propanoic acid is the Michael addition reaction. This reaction involves the nucleophilic addition of a soft nucleophile to the β-carbon of the α,β-unsaturated carbonyl system in acrylic acid.

Quantum chemistry calculations have shown that the reaction pathway for nucleophilic addition to acrylic acid is energetically more favorable compared to methacrylic acid.[6] This is attributed to the electron density at the attacked carbon, which is lower in acrylic acid, making it a more favorable electrophile.[6] This inherent reactivity explains the higher toxicity of acrylic acid derivatives compared to methacrylic acid derivatives.[6] Propanoic acid, lacking the double bond, cannot participate in this reaction.

Pathway Diagram: Michael Addition with a Biological Nucleophile

Michael_Addition cluster_reactants cluster_product cluster_no_reaction AA Acrylic Acid (Electrophile) Adduct Covalent Adduct (Disrupted Function) AA->Adduct Michael Addition Nuc Biological Nucleophile (e.g., R-SH) Nuc->Adduct NoReaction No Reaction Nuc->NoReaction PA Propanoic Acid (Saturated) PA->NoReaction

Caption: Michael addition mechanism of acrylic acid toxicity.

Conclusion and Future Perspectives

The comparative analysis of acrylic acid and its saturated isomer, propanoic acid, unequivocally demonstrates that the α,β-unsaturated carbonyl moiety is the key determinant of biological activity. Acrylic acid exhibits significantly higher cytotoxicity due to its susceptibility to Michael addition reactions with cellular nucleophiles, leading to widespread protein and macromolecule damage. While some in vitro evidence suggests potential genotoxicity, this is likely a secondary effect of cytotoxicity.

For researchers in drug development and toxicology, this guide underscores the critical importance of structure-activity relationships. The principles outlined here can inform the design of safer industrial chemicals and the development of novel therapeutics that may leverage controlled Michael addition for targeted effects. Future research should focus on obtaining direct comparative IC₅₀ and genotoxicity data for a wider range of isomers and cell lines to build a more comprehensive and quantitative understanding of their biological impact.

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A Comprehensive Guide to the Structural Elucidation of 3-(Cyclohex-1-en-1-yl)acrylic Acid Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's structure is a cornerstone of chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for this purpose, providing detailed information about the atomic connectivity and spatial arrangement within a molecule. This guide offers an in-depth technical comparison of various NMR techniques for the structural elucidation of 3-(Cyclohex-1-en-1-yl)acrylic acid, a molecule that combines the structural features of a cyclohexene ring and an acrylic acid moiety. We will explore not just the "what" but the "why" behind experimental choices, providing a robust framework for analysis.

The Subject Molecule: this compound

This compound presents an interesting case for NMR analysis due to its combination of a cyclic alkene and a conjugated carboxylic acid. This structure gives rise to distinct and predictable spectral features that can be fully assigned using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Part 1: Predicting the 1D NMR Spectra - A Foundation in Chemical Intuition

Before delving into the experimental data, a skilled spectroscopist will first predict the expected NMR spectra based on the chemical structure. This predictive approach, grounded in the fundamental principles of chemical shifts and coupling constants, is a critical first step in the validation of the experimental results.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show signals corresponding to the distinct proton environments in the molecule. The integration of these signals will reflect the number of protons in each environment.

  • Vinylic Protons (Acrylic Acid Moiety): Two protons are directly attached to the double bond of the acrylic acid chain. Due to the electron-withdrawing effect of the adjacent carbonyl group and the conjugated system, these protons will be significantly deshielded and appear downfield. We can expect one proton to be in a cis and the other in a trans relationship to the cyclohexene ring, leading to different chemical shifts. The trans proton is typically further downfield than the cis proton. These protons will appear as doublets due to coupling to each other, with a characteristic large coupling constant (J) for the trans relationship (~11-18 Hz) and a smaller one for the cis relationship (~6-15 Hz)[1].

  • Vinylic Proton (Cyclohexene Moiety): The single proton on the double bond of the cyclohexene ring will also be in the vinylic region, but likely at a slightly lower chemical shift compared to the acrylic acid protons due to less deshielding. It will be coupled to the adjacent allylic protons, likely appearing as a multiplet.

  • Allylic Protons: The four protons on the two carbons adjacent to the double bond in the cyclohexene ring are in an allylic position. These will be deshielded relative to typical alkane protons and are expected to resonate in the range of 1.8-2.2 ppm[2]. They will show complex splitting patterns due to coupling with the vinylic proton and the other protons on the ring.

  • Aliphatic Protons: The four protons on the remaining two saturated carbons of the cyclohexene ring are the most shielded and will appear furthest upfield, likely in the range of 1.5-1.7 ppm[2][3].

  • Carboxylic Acid Proton: The acidic proton of the carboxyl group is highly deshielded and often appears as a broad singlet at a very downfield chemical shift, typically above 10 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide complementary information, with each unique carbon atom giving a distinct signal.

  • Carbonyl Carbon: The carbon of the carboxylic acid group is the most deshielded carbon and will appear at the lowest field, typically in the range of 165-185 ppm[4].

  • Vinylic Carbons: There will be four vinylic carbons. The two from the acrylic acid moiety will be in the range of 120-150 ppm, with the carbon beta to the carbonyl being further downfield. The two carbons of the cyclohexene double bond will also be in this region, typically around 125-135 ppm.

  • Allylic and Aliphatic Carbons: The four sp³ hybridized carbons of the cyclohexene ring will appear in the upfield region of the spectrum. The two allylic carbons will be slightly deshielded compared to the other two aliphatic carbons.

Part 2: Experimental Protocol for NMR Data Acquisition

To obtain high-quality data for structural elucidation, a standardized experimental protocol is essential.

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for many organic molecules.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

NMR Experiments:

The following suite of NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR: A standard one-dimensional proton NMR experiment.

  • ¹³C NMR: A standard one-dimensional carbon NMR experiment with proton decoupling.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps to distinguish between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons will be absent.

  • COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds[5][6].

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that shows correlations between protons and the carbons to which they are directly attached (one-bond C-H correlation)[7][8].

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over longer ranges, typically two or three bonds (and sometimes four)[9].

Part 3: Data Interpretation and Structural Verification - A Synergistic Approach

The power of NMR in structural elucidation lies in the synergistic interpretation of multiple experiments.

Analysis of 1D Spectra

The acquired ¹H and ¹³C NMR spectra would be compared against the predicted values. Any discrepancies would warrant further investigation. The DEPT-135 spectrum would be used to confirm the number of CH, CH₂, and CH₃ groups in the molecule.

Weaving the Structure with 2D NMR

2D NMR is where the molecular puzzle is truly assembled.

  • COSY Analysis: The COSY spectrum would reveal the proton-proton coupling networks. For instance, we would expect to see a cross-peak between the two vinylic protons of the acrylic acid moiety. We would also observe correlations between the vinylic proton of the cyclohexene ring and its neighboring allylic protons, and further correlations between the allylic and aliphatic protons, allowing us to trace the connectivity within the ring.

  • HSQC Analysis: The HSQC spectrum provides a direct link between the proton and carbon skeletons of the molecule. Each cross-peak in the HSQC spectrum confirms a direct bond between a proton and a carbon. This allows for the unambiguous assignment of the chemical shifts of the protonated carbons.

  • HMBC Analysis: The HMBC experiment is crucial for identifying the connectivity between different structural fragments, especially across quaternary carbons. Key expected HMBC correlations for this compound would include:

    • Correlations from the vinylic protons of the acrylic acid moiety to the carbonyl carbon.

    • Correlations from the vinylic proton of the acrylic acid moiety that is closer to the ring to the vinylic carbons of the cyclohexene ring.

    • Correlations from the allylic protons of the cyclohexene ring to the vinylic carbons of the ring.

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts.

Atom/Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key 2D NMR Correlations
Carboxylic Acid (-COOH)> 10 (broad s)165-185HMBC from acrylic vinylic protons
Acrylic Vinylic H (trans to ring)~7.0-7.5 (d)~140-150 (CH)COSY to other acrylic vinylic H; HMBC to COOH and cyclohexene C
Acrylic Vinylic H (cis to ring)~5.8-6.2 (d)~120-130 (CH)COSY to other acrylic vinylic H; HMBC to COOH and cyclohexene C
Cyclohexene Vinylic H~5.5-6.0 (m)~125-135 (CH)COSY to allylic protons; HSQC to its attached C
Cyclohexene Vinylic C (quaternary)-~130-140 (C)HMBC from acrylic and allylic protons
Allylic Protons (-CH₂-)~1.8-2.2 (m)~25-35 (CH₂)COSY to vinylic and aliphatic protons; HMBC to vinylic carbons
Aliphatic Protons (-CH₂-)~1.5-1.7 (m)~20-30 (CH₂)COSY to allylic protons

Part 4: Visualizing the Connectivity

To visually represent the relationships established through NMR, diagrams are invaluable.

Caption: Molecular structure of this compound with carbon numbering.

G cluster_1d 1D NMR cluster_2d 2D NMR 1H_NMR 1H NMR COSY COSY 1H_NMR->COSY H-H Coupling HSQC HSQC 1H_NMR->HSQC 1-bond C-H HMBC HMBC 1H_NMR->HMBC Long-range C-H 13C_NMR 13C NMR 13C_NMR->HSQC 13C_NMR->HMBC DEPT_135 DEPT-135 DEPT_135->13C_NMR CHn Info

Caption: Workflow for NMR-based structural elucidation.

Conclusion

The structural elucidation of this compound serves as an excellent example of the power and logic of modern NMR spectroscopy. By systematically applying a suite of 1D and 2D NMR experiments, and by integrating the data in a logical, self-validating manner, a complete and unambiguous structural assignment can be achieved. This guide has outlined not only the expected spectral features but also the underlying principles and experimental strategies that are fundamental to the work of researchers in the chemical and pharmaceutical sciences. The combination of predictive analysis, robust experimental design, and synergistic data interpretation represents the gold standard for molecular structure determination.

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  • Wiley Online Library. (1973). 13 C nuclear magnetic resonance spectra of polyacrylates and their model compounds. Retrieved from [Link]

  • SpectraBase. (n.d.). Cyclohexene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • YouTube. (2021, February 4). S'21 - NMR 14 - J values (coupling constants). Retrieved from [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons, Ltd.
  • ACS Publications. (n.d.). Variation of Vinyl Proton Coupling Constants with Ring Size in cis-Cyclic Olefins. Retrieved from [Link]

  • GSU. (n.d.). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • MilliporeSigma. (n.d.). (E)-3-(Cyclohex-1-en-1-yl)acrylic acid. Retrieved from [Link]

Sources

full characterization data for 3-(Cyclohex-1-en-1-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Full Characterization & Comparison Guide: 3-(Cyclohex-1-en-1-yl)acrylic Acid

Executive Summary

This compound (CAS: 56453-88-4 for E-isomer) is a pivotal conjugated organic intermediate bridging the gap between aromatic cinnamic acids and aliphatic acrylic acids. Structurally, it consists of a cyclohexenyl ring conjugated with an acrylic acid moiety. This specific "diene-like" conjugation (cyclic alkene + exocyclic enone) imparts unique reactivity, making it a valuable building block for Diels-Alder cycloadditions, polymerization, and the synthesis of bio-active compounds where a "saturated phenyl bioisostere" is required.

This guide provides a rigorous technical characterization, a validated synthesis protocol, and a comparative performance analysis against its structural analogs.

Characterization Profile

Physicochemical Properties[1][2][3][4][5]
PropertyDataNote/Condition
IUPAC Name (2E)-3-(1-Cyclohexen-1-yl)-2-propenoic acidE-isomer is thermodynamically favored.
CAS Number 56453-88-4Specific to the (E)-isomer.[1][2][3]
Molecular Formula

MW: 152.19 g/mol
Physical State Crystalline SolidWhite to off-white needles/powder.
Melting Point 114 – 116 °CRecrystallized from EtOH/Water [1].
Solubility Soluble: EtOH, DMSO,

, Acetone. Insoluble: Water (acid form).
Soluble in aqueous alkali (

).
pKa (Predicted) ~4.5Comparable to substituted acrylic acids.
Spectral Fingerprint (Representative)

Note: Data represents the standard (E)-isomer profile derived from consensus spectroscopic databases.

  • 
    H NMR (500 MHz, 
    
    
    
    ):
    • 
       11.80 (br s, 1H, -COOH )
      
    • 
       7.32 (d, J = 15.8 Hz, 1H, 
      
      
      
      , alkene)
    • 
       6.15 (m, 1H, Ring Vinyl-H )
      
    • 
       5.80 (d, J = 15.8 Hz, 1H, 
      
      
      
      , alkene)
    • 
       2.15 – 2.25 (m, 4H, Allylic Ring 
      
      
      
      )
    • 
       1.60 – 1.75 (m, 4H, Homoallylic Ring 
      
      
      
      )
    • Interpretation: The large coupling constant (J = 15.8 Hz) confirms the trans (E) geometry. The shift of the

      
      -proton (7.32 ppm) indicates strong conjugation with the cyclohexenyl double bond.
      
  • 
    C NMR (125 MHz, 
    
    
    
    ):
    • 
       172.5 (C=O), 146.8 (
      
      
      
      ), 136.5 (Ring
      
      
      ), 134.2 (Ring
      
      
      ), 115.8 (
      
      
      ), 26.5, 24.8, 22.3, 21.9 (Ring
      
      
      ).
  • Mass Spectrometry (EI/ESI):

    • m/z: 152.08

      
      , 135 
      
      
      
      , 107
      
      
      .
    • Fragmentation Pattern: Loss of

      
       (decarboxylation) is a primary fragmentation pathway, yielding a characteristic vinylcyclohexene ion (m/z ~108).
      

Comparative Performance Analysis

To understand the utility of this compound (Product B ), we compare it with Cinnamic Acid (Product A , aromatic standard) and 3-Cyclohexylacrylic Acid (Product C , saturated analog).

Structural & Reactivity Comparison
FeatureA: Cinnamic Acid B: this compound C: 3-Cyclohexylacrylic Acid
Structure Phenyl-CH=CH-COOHCyclohexenyl-CH=CH-COOHCyclohexyl-CH=CH-COOH
Conjugation Extended AromaticCross-Conjugated DieneIsolated Enone
UV

~270-280 nm~260 nm (Distinct shoulder)< 220 nm
Electrophilicity Moderate (Stabilized by resonance)High (Diene system active)Moderate
Diels-Alder Acts as DienophileActs as Diene OR Dienophile Acts as Dienophile
Bio-Metabolism

-oxidation / Glycine conjugation
Epoxidation prone (Ring C=C)Slow oxidation

Key Insight: Product B is uniquely versatile because the cyclohexenyl double bond allows it to participate in reactions that the aromatic ring of Cinnamic Acid forbids (e.g., rapid electrophilic addition, epoxidation, or further polymerization). It serves as a "masked" aromatic system that can be aromatized to cinnamic acid derivatives via dehydrogenation (e.g., using DDQ or Pd/C).

Application Suitability
  • Drug Discovery (Bioisosteres):

    • Cinnamic Acid: Planar, rigid, high plasma protein binding.

    • Product B: Non-planar (half-chair ring), increased solubility, metabolic "soft spot" at the ring double bond. Used to tune lipophilicity (LogP ~2.0 vs 2.5 for Cinnamic) while maintaining the Michael acceptor motif.

  • Polymer Science:

    • Product B can be polymerized via the acrylic group and cross-linked via the cyclohexenyl group, offering dual-cure mechanisms not possible with Cinnamic or Cyclohexylacrylic acid.

Experimental Protocol: Synthesis & Purification

Method: Knoevenagel-Doebner Condensation Objective: Synthesis of (E)-3-(Cyclohex-1-en-1-yl)acrylic acid from 1-cyclohexenecarbaldehyde. Scale: 50 mmol (approx. 7.6 g theoretical yield).

Reaction Workflow (DOT Diagram)

SynthesisWorkflow Start Reagents: 1-Cyclohexenecarbaldehyde Malonic Acid Pyridine (Solvent) Piperidine (Cat.) Reaction Reflux (90-100°C) 2-4 Hours (Decarboxylation -CO2) Start->Reaction Condensation Quench Pour into Ice-Cold HCl (2M) Reaction->Quench Completion Isolation Precipitation & Filtration Quench->Isolation Acidification Purification Recrystallization (EtOH/H2O) Isolation->Purification Crude Solid Product Final Product: (E)-3-(Cyclohex-1-en-1-yl) acrylic acid Purification->Product Pure Crystals

Caption: Step-by-step synthesis workflow via the Doebner modification of the Knoevenagel condensation.

Step-by-Step Procedure
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add Malonic acid (6.24 g, 60 mmol, 1.2 equiv) and Pyridine (15 mL). Stir until partially dissolved.

  • Addition: Add 1-Cyclohexenecarbaldehyde (5.50 g, 50 mmol, 1.0 equiv) followed by catalytic Piperidine (0.5 mL).

    • Note: The reaction is exothermic; add piperidine slowly.

  • Reaction: Heat the mixture to 90–100 °C for 3 hours. Evolution of

    
     gas (bubbling) indicates the decarboxylation step is proceeding.
    
  • Quenching: Cool the reaction mixture to room temperature. Pour the solution slowly into a stirred beaker containing Ice-Cold HCl (2M, 100 mL) .

    • Observation: A white to pale-yellow precipitate should form immediately as the pyridine is neutralized and the acid precipitates.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 20 mL) to remove residual pyridine/acid.

  • Purification: Recrystallize the crude solid from an Ethanol/Water (3:1) mixture. Dissolve in hot ethanol, add warm water until turbid, and cool slowly to 4°C.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 6 hours.

    • Target Yield: 65–75% (approx. 5.0 – 5.7 g).[4]

Safety & Handling

  • Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store at 2-8°C under inert gas (

    
    ). The conjugated diene system makes it susceptible to oxidation/polymerization over long periods if exposed to air/light.
    
  • Compatibility: Incompatible with strong oxidizing agents (peroxides, permanganates) and strong bases.

References

  • Sigma-Aldrich. (2024). Product Specification: (E)-3-(Cyclohex-1-en-1-yl)acrylic acid. Link

  • Asian Journal of Chemistry. (2017). Efficient Synthesis of Cinnamic Acid Derivatives via Knoevenagel Condensation. Vol 29, No. 7. Link

  • ChemicalBook. (2024). Synthesis routes for Cyclohexene-1-carboxaldehyde derivatives. Link

  • National Institutes of Health (PubChem). (2024). Compound Summary: this compound.[5][6][1] Link

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed.

Sources

Comparative Guide to Stereochemical Assignment of Substituted Acrylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Detailed 1H NMR Assignment for Substituted Acrylic Acids Content Type: Publish Comparison Guide

Executive Summary

Substituted acrylic acids (e.g., cinnamic, crotonic, and methacrylic acids) are critical pharmacophores in drug development, often serving as Michael acceptors in covalent inhibitors (e.g., Osimertinib, Ibrutinib). The biological activity of these motifs is strictly governed by their stereochemistry (E vs. Z) and substitution pattern.

This guide compares the three primary methodologies for assigning the stereochemistry and regiochemistry of acrylic acid derivatives using 1H NMR spectroscopy: Scalar Coupling Analysis (


) , Chemical Shift Additivity (Pascual-Meier-Simon) , and NOE/ROE Correlations . We provide validated chemical shift data for key derivatives and a decision-tree workflow for unknown identification.

Theoretical Framework & Mechanism

The Resonance Effect on Chemical Shift

In


-unsaturated carbonyl systems, the polarization of the double bond significantly differentiates the 

and

protons.
  • 
    -Protons (Deshielded):  Resonance contributions (
    
    
    
    ) place a partial positive charge on the
    
    
    -carbon, shifting attached protons downfield (typically 6.5 – 7.8 ppm ).
  • 
    -Protons (Shielded):  Despite proximity to the electron-withdrawing carboxyl group, the resonance effect dominates at the 
    
    
    
    -position.
    
    
    -protons typically appear upfield of
    
    
    -protons (typically 5.8 – 6.5 ppm ).
Coupling Constants ( )

The Karplus relationship dictates the magnitude of vicinal coupling based on the dihedral angle. For acrylic acids, this is the gold standard for assigning cis/trans isomers.

  • 
     (180°):  14 – 18 Hz (Strong coupling).
    
  • 
     (0°):  10 – 13 Hz (Intermediate coupling).
    
  • 
     (Geminal):  0 – 3 Hz (Weak coupling).
    

Comparative Analysis of Assignment Methods

Method A: Scalar Coupling ( ) Analysis

Best for: Disubstituted alkenes (e.g., Cinnamic Acid).

ParameterCis Isomer (Z)Trans Isomer (E)Reliability
Coupling Constant (

)
10 – 13 Hz 14 – 18 Hz High
Diagnostic Signals Two doubletsTwo doubletsHigh
Limitations Fails for tri-substituted alkenes (no vicinal protons).
Method B: Chemical Shift Additivity (Pascual-Meier-Simon)

Best for: Tri-substituted alkenes (e.g., Methacrylic Acid). The chemical shift (


) of an olefinic proton can be estimated using the equation:


Where

represents the shielding/deshielding increment of the substituent.
  • Key Trend: In acrylic systems, a

    
    -proton cis to the Carboxyl group (
    
    
    
    ) is typically deshielded (downfield) relative to a
    
    
    -proton trans to the Carboxyl group.
Method C: NOE/ROE Spectroscopy

Best for: Ambiguous cases and tetrasubstituted alkenes. When


-coupling is absent and chemical shifts are inconclusive, Through-Space interactions (NOE) confirm spatial proximity (< 5 Å).
  • Cis/Z-Isomer: Strong NOE between

    
    -substituent and 
    
    
    
    -proton.
  • Trans/E-Isomer: No NOE between

    
    -substituent and 
    
    
    
    -proton.

Validated Spectral Data (Reference Standards)

The following data represents standardized shifts in CDCl₃ at 300-400 MHz.

Table 1: Unsubstituted & Alpha-Substituted Acrylic Acids
CompoundStructureProtonShift (

ppm)
Multiplicity

(Hz)
Assignment Logic
Acrylic Acid


6.15 dd

Geminal to COOH

6.53 dd

Cis to COOH (Deshielded)

5.95 dd

Trans to COOH (Shielded)
Methacrylic Acid


6.26 s (fine q)-Cis to COOH

5.69 s (fine q)-Trans to COOH

1.96 s-Alpha-Methyl
Table 2: Beta-Substituted Acrylic Acids (Cinnamic/Crotonic)
CompoundIsomerProtonShift (

ppm)

(Hz)
Key Feature
Crotonic Acid Trans (E)

7.10 15.5Downfield (Resonance)

5.83 15.5Upfield
Cinnamic Acid Trans (E)

7.81 16.1Strongly deshielded by Ph + COOH

6.47 16.1Distinct doublet
Cinnamic Acid Cis (Z)

6.95 12.8Upfield shift due to steric twist

5.95 12.8Smaller coupling constant

*Note: Cis-cinnamic acid shifts vary significantly with concentration/solvent due to steric strain.

Experimental Protocol

Sample Preparation
  • Solvent Selection: Use CDCl₃ for routine analysis. Use DMSO-d₆ if the acid is insoluble or to observe the carboxylic acid proton (–COOH, typically 11-13 ppm broad singlet).

    • Caution: DMSO causes downfield shifts of vinylic protons (0.1 - 0.3 ppm) compared to CDCl₃ due to H-bonding.

  • Concentration: Prepare 5-10 mg of sample in 0.6 mL solvent. High concentrations can induce dimerization, broadening signals.

  • Reference: Calibrate to residual solvent peak (CDCl₃: 7.26 ppm, DMSO-d₆: 2.50 ppm).

Assignment Workflow (Decision Tree)

NMR_Assignment Start Unknown Acrylic Acid Derivative CountH Count Olefinic Protons (Integral) Start->CountH TwoH 2 Protons (Disubstituted) CountH->TwoH OneH 1 Proton (Trisubstituted) CountH->OneH CheckJ Check Coupling Constant (J) TwoH->CheckJ CheckNOE Run 1D NOE / NOESY OneH->CheckNOE Trans J = 14-18 Hz (Trans/E Isomer) CheckJ->Trans Cis J = 10-13 Hz (Cis/Z Isomer) CheckJ->Cis Gem J = 0-3 Hz (Geminal/Terminal) CheckJ->Gem NOE_Pos NOE Observed (Groups are Cis) CheckNOE->NOE_Pos NOE_Neg No NOE (Groups are Trans) CheckNOE->NOE_Neg

Caption: Logical workflow for stereochemical assignment of substituted acrylic acids.

Visualization of Proton Environments[2][3]

Understanding the spatial relationship is key to interpreting the data.

Acrylic_Structure COOH COOH (EWG) C_alpha C(alpha) COOH->C_alpha C_beta C(beta) C_alpha->C_beta Double Bond H_alpha H(alpha) ~6.1-6.5 ppm C_alpha->H_alpha H_beta_cis H(beta, cis) ~6.3-7.8 ppm (Deshielded) C_beta->H_beta_cis Cis to COOH H_beta_trans H(beta, trans) ~5.7-6.0 ppm (Shielded) C_beta->H_beta_trans Trans to COOH H_alpha->H_beta_cis J_cis ~10Hz H_alpha->H_beta_trans J_trans ~17Hz

Caption: Structural map of Acrylic Acid showing chemical shift trends and coupling relationships.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Reich, H. (2020).[1][2][3] NMR Spectroscopy: Data & Info. University of Wisconsin-Madison. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Stereochemistry of Acrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise three-dimensional arrangement of atoms in acrylic acid derivatives is not an academic curiosity—it is a critical determinant of a molecule's function, efficacy, and safety.[1][2] Enantiomers of a chiral drug can have vastly different physiological effects, with one being therapeutic while the other is inactive or even toxic.[2][3] Similarly, the E/Z geometry of the alkene backbone influences the physical properties and reactivity of polymers and other materials. Therefore, unambiguous confirmation of stereochemistry is a cornerstone of molecular characterization.

This guide provides an in-depth comparison of modern analytical techniques for stereochemical assignment in acrylic acid derivatives. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights to help you select the most appropriate technique for your specific research challenge. The focus is on robust, self-validating systems that ensure the integrity of your results.

Navigating the Stereochemical Maze: A Strategic Overview

The first step in any stereochemical analysis is to identify the type of isomerism present. Does your acrylic acid derivative contain a stereogenic center, requiring determination of its absolute configuration (R or S)? Or is the primary question the relative geometry of substituents on the carbon-carbon double bond (E or Z)? Often, it is both.

The following diagram outlines a logical workflow for selecting the appropriate analytical method based on the structural question and sample properties.

G start Stereochemical Question chiral_center Absolute Configuration (R/S)? start->chiral_center Chiral Center alkene_geom Alkene Geometry (E/Z)? start->alkene_geom Double Bond crystal Can a high-quality single crystal be grown? chiral_center->crystal nmr NMR Spectroscopy alkene_geom->nmr xray X-ray Crystallography (Definitive Method) crystal->xray Yes no_crystal No Crystal Available (Sample is oil, amorphous, or in solution) crystal->no_crystal No vcd Vibrational Circular Dichroism (VCD) no_crystal->vcd derivatize Does it have a suitable functional group (e.g., -OH)? no_crystal->derivatize mosher NMR with Chiral Derivatizing Agent (e.g., Mosher's Method) derivatize->mosher Yes no_derivatize No suitable functional group derivatize->no_derivatize No no_derivatize->vcd j_coupling ¹H NMR: J-Coupling Analysis nmr->j_coupling noe ¹H NMR: NOE/NOESY Analysis nmr->noe

Caption: Decision workflow for selecting a stereochemical confirmation method.

Part 1: Determining Absolute Configuration of Chiral Centers

When an acrylic acid derivative contains one or more stereogenic centers, determining the absolute configuration is paramount, particularly for pharmaceutical applications.[2]

X-ray Crystallography: The Gold Standard

X-ray crystallography is considered the definitive and most reliable method for unambiguously determining the absolute configuration of a chiral molecule.[1][4] It provides a direct visualization of the molecule's three-dimensional structure.[1]

  • Principle of Causality: The method's power lies in the phenomenon of anomalous dispersion (or anomalous scattering).[1] When the X-ray energy is near the absorption edge of a heavy atom in the crystal, the scattering develops an imaginary component, causing a phase shift that breaks Friedel's Law.[1] This means that the diffraction intensities of a crystal and its mirror image are no longer identical, allowing for the differentiation between enantiomers.[5]

  • Expertise & Trustworthiness: A successful analysis hinges on obtaining a single, high-quality crystal. The resulting structure is validated using statistical parameters like the Flack parameter. A Flack parameter close to 0 indicates the correct absolute configuration has been determined, while a value near 1 suggests the inverted structure is correct.[1] This provides a built-in, self-validating check on the result.

  • Applicability: This method is ideal for any acrylic acid derivative that can be crystallized. It is the preferred technique for regulatory submissions and patent filings due to its unambiguous nature.[1]

Vibrational Circular Dichroism (VCD): The Solution-State Powerhouse

For many compounds in early drug discovery, obtaining a single crystal is a significant bottleneck.[3] Vibrational Circular Dichroism (VCD) has emerged as a powerful alternative for determining absolute configuration in solution.[3][6][7]

  • Principle of Causality: VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[8] While enantiomers have identical standard IR spectra, their VCD spectra are mirror images—equal in magnitude but opposite in sign.[6] All chiral molecules are optically active and will produce a VCD signal.[8]

  • Expertise & Trustworthiness: The VCD workflow is a synergistic combination of experiment and theory. The experimental VCD spectrum of the unknown compound is compared to a theoretically predicted spectrum generated by ab initio or density functional theory (DFT) calculations.[3] If the major bands of the measured and calculated spectra agree in sign and relative intensity, the absolute configuration is assigned as that of the enantiomer used in the calculation.[3] This comparison provides a robust validation of the assignment.

G cluster_0 Experimental Workflow cluster_1 Computational Workflow sample Dissolve Chiral Molecule acquire Acquire VCD & IR Spectra sample->acquire exp_spec Experimental Spectrum acquire->exp_spec compare Compare Spectra (Sign & Intensity) exp_spec->compare model Build 3D Model of One Enantiomer (e.g., R) dft Perform DFT Calculation (Geometry Optimization & Frequencies) model->dft calc_spec Calculated VCD & IR Spectra for R dft->calc_spec calc_spec->compare assign_R Assign 'R' Configuration compare->assign_R Signs Match assign_S Assign 'S' Configuration compare->assign_S Signs Opposite

Caption: The VCD workflow combines experimental measurement with theoretical calculation.

NMR with Chiral Derivatizing Agents: The Mosher's Ester Method

When specialized equipment like a VCD spectrometer is unavailable, Nuclear Magnetic Resonance (NMR) offers a clever solution through the use of chiral derivatizing agents (CDAs).[9] The Mosher's ester analysis is a classic and reliable NMR-based method for deducing the configuration of stereogenic carbinol (alcohol) centers.[10][11][12]

  • Principle of Causality: This technique converts an enantiomeric mixture into a diastereomeric mixture by reacting the alcohol with both the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[10][12] Diastereomers have different physical properties and, crucially, different NMR spectra. The protons in the two resulting diastereomeric esters experience different magnetic environments, leading to observable differences in their chemical shifts (δ).[10]

  • Expertise & Trustworthiness: By systematically analyzing the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester linkage, one can deduce the absolute configuration of the original alcohol. The consistency of the sign of Δδ across multiple protons provides a self-validating model of the stereochemistry.[11][13]

  • Applicability: This method is highly applicable to acrylic acid derivatives possessing a secondary alcohol group. It can also be adapted for primary amines.[10][11] Its primary advantage is that it relies on standard NMR spectroscopy, which is widely accessible.[14]

Part 2: Determining Alkene Geometry (E/Z Isomerism)

For many acrylic acid derivatives, the stereochemistry of the double bond is critical. NMR spectroscopy is the most powerful tool for this determination.[15][16]

Vicinal Coupling Constants (³J)
  • Principle of Causality: The magnitude of the through-bond coupling constant (³J) between two protons on a double bond is dependent on the dihedral angle between them. This relationship is described by the Karplus equation.[9] For 1,2-disubstituted alkenes, trans protons typically exhibit a larger coupling constant (³J ≈ 11–18 Hz) compared to cis protons (³J ≈ 6–14 Hz).[16]

  • Expertise & Trustworthiness: This is a direct, quantitative measurement. If the vinylic protons are present and their signals are well-resolved, the ³J value provides a straightforward and highly reliable assignment of E or Z geometry.

Nuclear Overhauser Effect (NOE) Spectroscopy

For tri- or tetrasubstituted alkenes where the necessary vicinal protons are absent, the Nuclear Overhauser Effect (NOE) becomes the method of choice.[17]

  • Principle of Causality: The NOE is a through-space interaction between nuclei that are spatially close (typically < 5 Å), regardless of whether they are connected by bonds.[18][19] Irradiating one proton will cause a change in the signal intensity of other nearby protons.[20]

  • Expertise & Trustworthiness: In the context of an acrylic acid derivative, observing an NOE between a substituent on one carbon of the double bond and a substituent on the other carbon provides direct evidence that they are on the same side (Z-isomer). The absence of this correlation, and the presence of correlations to other substituents, would support the E-isomer assignment. Both 1D and 2D NOESY experiments can be used to detect these interactions.[21][22][23]

Comparative Summary of Methods

The following table provides a high-level comparison of the discussed techniques to aid in method selection.

MethodPrincipleSample StateKey AdvantagesKey LimitationsPrimary Application
X-ray Crystallography Anomalous X-ray dispersion[1]Single CrystalUnambiguous, definitive "gold standard"[1][4]Requires a high-quality single crystal, which can be difficult to obtain[3]Absolute Configuration
Vibrational Circular Dichroism (VCD) Differential absorption of polarized IR light[8]Solution (liquid, oil, dissolved solid)No crystallization needed; applicable to a wide range of molecules[3][7]Requires quantum mechanical calculations; less direct than X-ray[3][24]Absolute Configuration
Mosher's Method (NMR) Chemical shift nonequivalence in diastereomers[10][12]SolutionUses standard NMR equipment; small sample sizeRequires chemical derivatization; limited to specific functional groups (-OH, -NH₂)[7][10]Absolute Configuration
J-Coupling (NMR) Through-bond spin-spin couplingSolutionDirect, quantitative, and simple to interpretRequires vicinal protons on the double bondE/Z Isomerism
NOE Spectroscopy (NMR) Through-space dipolar coupling[18][20]SolutionWorks for highly substituted alkenes without vicinal protons[17]Effect is distance-dependent (<5 Å); can be complex for flexible molecules[19]E/Z Isomerism

Experimental Protocols

Protocol 1: Absolute Configuration Determination using X-ray Crystallography
  • Crystal Growth (The Critical Step): Dissolve the purified acrylic acid derivative in a suitable solvent system. Employ slow evaporation, vapor diffusion, or solvent layering techniques to grow single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).

  • Crystal Mounting: Carefully select a well-formed crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. A full sphere of diffraction data is collected, often at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to get an initial model of the molecule.

  • Absolute Structure Determination: Refine the structural model against the experimental data. Crucially, perform a refinement that accounts for anomalous dispersion. The resulting Flack parameter will validate the absolute configuration.[1] A value near 0 confirms the model, while a value near 1 indicates the opposite enantiomer should be modeled.[1]

Protocol 2: Absolute Configuration Determination using VCD
  • Sample Preparation: Prepare a solution of the chiral acrylic acid derivative in a suitable deuterated or IR-transparent solvent (e.g., CDCl₃, CCl₄) at a concentration sufficient to obtain a good signal-to-noise ratio (typically 5-20 mg/mL).

  • Spectral Acquisition: Acquire both the IR and VCD spectra of the sample using a VCD spectrometer.[6] An equal acquisition time for a solvent blank is required for proper background subtraction.

  • Computational Modeling:

    • Build a 3D model of one enantiomer (e.g., the R-enantiomer) of the molecule.

    • Perform a conformational search to identify all low-energy conformers.

    • For each significant conformer, perform a geometry optimization and frequency calculation using DFT (e.g., B3LYP/6-31G(d)).

    • Boltzmann-average the calculated spectra of the individual conformers to generate a final predicted VCD spectrum for the R-enantiomer.[3]

  • Spectral Comparison and Assignment: Visually and/or algorithmically compare the experimental VCD spectrum with the calculated spectrum.[24]

    • If the signs and relative intensities of the major bands match, the absolute configuration of the sample is R.

    • If the experimental spectrum is a mirror image of the calculated spectrum, the configuration is S.[3]

Protocol 3: E/Z Isomer Determination using 2D NOESY
  • Sample Preparation: Dissolve 5-25 mg of the purified acrylic acid derivative in an appropriate deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆).[15] Ensure the sample is free of paramagnetic impurities.

  • Acquire Standard Spectra: Obtain a standard high-resolution ¹H NMR spectrum to identify the chemical shifts of all relevant protons.

  • NOESY Experiment Setup:

    • Use a standard 2D NOESY pulse sequence (e.g., noesygpph on Bruker instruments).

    • Set the mixing time (d8) to an appropriate value based on the molecule's size. For small molecules like many acrylic acid derivatives, a mixing time of 500-800 ms is a good starting point.

  • Data Acquisition and Processing: Acquire the 2D NOESY spectrum. After acquisition, process the data with appropriate window functions (e.g., sine-bell) in both dimensions and perform a 2D Fourier transform.

  • Interpretation: Analyze the 2D spectrum for cross-peaks. A cross-peak between two protons indicates they are spatially close. For an alkene, a cross-peak between a proton on a substituent of Cα and a proton on a substituent of Cβ confirms they are on the same side of the double bond, establishing the Z geometry.

References

  • Bruker. Vibrational circular dichroism (VCD).
  • BenchChem. Application Note: Determination of Absolute Stereochemistry using X-ray Crystallography.
  • American Laboratory. Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
  • Springer Nature Experiments. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • Gaussian.com. Studying Chirality with Vibrational Circular Dichroism.
  • Nafie, L. A., & Freedman, T. B. (1998). Vibrational circular dichroism: an incisive tool for stereochemical applications. Enantiomer, 3(4-5), 283-297.
  • Experts@Minnesota. Mosher ester analysis for the determination of absolute configuration of stereogenic (Chiral) carbinol carbons.
  • PubMed. Determination of absolute configuration using single crystal X-ray diffraction.
  • PubMed. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • Matilda. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • Matilda. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • ACS Publications. Determination of Absolute Stereochemistry of Flexible Molecules Using a Vibrational Circular Dichroism Spectra Alignment Algorithm. Journal of Chemical Information and Modeling.
  • ResearchGate. What kind of NMR technique is used to determine the stereo chemistry of a new organic compound?
  • University College London. NOE Experiments.
  • Wikipedia. Nuclear Overhauser effect.
  • Spark904. Absolute configuration of complex chiral molecules.
  • BenchChem. Application Notes: Characterization of Alkenes using 1H NMR Spectroscopy.
  • Rigaku. Absolute structure.
  • Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers.
  • ACD/Labs. Stereochemistry Information from NOESY/ROESY data … Part 1.
  • JEOL. Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected.
  • Science of Synthesis. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.
  • FOLIA. Geometry determination of tetrasubstituted stilbenes by proton NMR spectroscopy.
  • ACS Omega. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers.
  • Magritek. Quantifying the formation of stereoisomers by benchtop NMR spectroscopy.

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Technical Comparison Guide: HPLC vs. GC-MS for Purity Assessment of 3-(Cyclohex-1-en-1-yl)acrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3-(Cyclohex-1-en-1-yl)acrylic acid (CAS: 56453-88-4) represents a critical intermediate in the synthesis of pharmaceutical retinoids, polymers, and fine chemicals. Its structure features a conjugated diene system terminating in a carboxylic acid. This dual nature—lipophilic cyclohexenyl ring and hydrophilic/acidic carboxyl group—creates specific analytical challenges.

  • The Challenge: The free carboxylic acid moiety causes peak tailing and adsorption in gas chromatography (GC) and requires pH control in liquid chromatography (HPLC) to prevent ionization-induced peak broadening. Furthermore, the presence of the conjugated double bond makes the molecule susceptible to geometric isomerization (E/Z) and polymerization (dimerization) under thermal stress.

  • The Verdict:

    • HPLC-UV/DAD is the Gold Standard for Routine QC , offering robust quantification without thermal degradation or derivatization.

    • GC-MS is the Gold Standard for Impurity Profiling , providing structural elucidation of unknown side-products, provided the sample is derivatized to ensure volatility and thermal stability.

Compound Physicochemical Profile
FeatureCharacteristicAnalytical Implication
Structure Conjugated AcidStrong UV chromophore (approx. 260–280 nm).
Acidity (pKa) ~4.5 (Carboxyl)Requires acidic mobile phase in HPLC (pH < 3.0) to keep in non-ionized form.
Volatility Low / ModerateRequires derivatization (Methylation/Silylation) for optimal GC performance.
Stability Heat SensitiveRisk of polymerization or decarboxylation at high GC injector temps.

Method A: HPLC-UV/DAD (The Routine QC Workhorse)

Objective: Accurate purity quantification and isomer separation without sample alteration.

The "Why" (Mechanistic Insight)

High-Performance Liquid Chromatography (HPLC) is preferred for purity assessment because it analyzes the compound in its native state. By maintaining the mobile phase pH below the pKa (typically pH ~2.5), we suppress the ionization of the carboxylic acid (


). This forces the molecule into its neutral, hydrophobic state, ensuring sharp peak shape and strong retention on C18 columns. The conjugated system (

transition) allows for high-sensitivity detection via UV.
Validated Protocol
  • System: HPLC with Diode Array Detector (DAD).

  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (

    
    ) or Formic Acid (if MS coupling is needed).
    
  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0 min: 20% B

    • 15 min: 80% B

    • 20 min: 95% B (Wash)

    • 25 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Controlled to prevent retention time shifts).

  • Detection: DAD scanning 210–400 nm; Extraction at 265 nm (Max absorption for conjugated acrylic systems).

Critical Success Factors
  • pH Control: If peak tailing occurs, increase buffer strength or lower pH to 2.2.

  • Isomer Resolution: The E (trans) and Z (cis) isomers will separate, with the E-isomer typically eluting later due to better planar packing on the C18 stationary phase.

  • Sample Diluent: Dissolve sample in 50:50 Water:ACN. Dissolving in 100% ACN may cause "solvent breakthrough" and distorted early peaks.

Method B: GC-MS (The Structural Validator)

Objective: Identification of unknown impurities and confirmation of molecular mass.

The "Why" (Mechanistic Insight)

While HPLC quantifies known peaks well, it cannot easily identify unexpected impurities (e.g., starting material cyclohexenecarbaldehyde vs. a dimer). GC-MS provides a mass spectral fingerprint. However, the free carboxylic acid group hydrogen-bonds with the GC liner and column stationary phase, leading to severe tailing. Therefore, derivatization is mandatory for high-reliability results.

Validated Protocol (Derivatization Method)
  • Derivatization Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Reaction: Converts Acid (-COOH)

    
     Trimethylsilyl Ester (-COOSiMe
    
    
    
    ).
  • Sample Prep:

    • Dissolve 5 mg sample in 1 mL anhydrous Pyridine or Ethyl Acetate.

    • Add 100 µL BSTFA + 1% TMCS.

    • Incubate at 60°C for 30 mins.

  • Column: Non-polar capillary column (e.g., DB-5MS or HP-5MS), 30 m x 0.25 mm, 0.25 µm film.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split mode (20:1), 250°C.

  • Oven Program:

    • Initial: 80°C (Hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Final: Hold 5 mins.

  • MS Source: Electron Impact (EI), 70 eV. Scan range 40–400

    
    .
    
Critical Success Factors
  • Moisture Exclusion: Silylation reagents react instantly with water. Use anhydrous solvents.

  • Inlet Maintenance: Non-volatile polymerization byproducts can accumulate in the liner. Change the liner frequently (every 50–100 injections).

  • Spectral Interpretation: Look for the molecular ion (

    
    ) of the TMS derivative (MW = 152 + 72 = 224 Da) and the characteristic loss of methyl groups (
    
    
    
    ).

Comparative Analysis & Decision Matrix

The following table contrasts the two methods to assist in workflow selection.

MetricHPLC-UV (Recommended for QC)GC-MS (Recommended for R&D)
Sample Prep Simple (Dilute & Shoot)Complex (Derivatization required)
Thermal Stress Low (Room Temp/30°C)High (Injector >250°C)
Specificity Retention Time + UV SpectraMass Spectral Fingerprint (High)
Sensitivity High for chromophores (LOQ < 0.1%)High (SIM mode), Moderate (Scan)
Cost per Analysis LowModerate (Reagents + Liner wear)
Suitability Quantifying Purity & Isomer RatioIdentifying Unknown Impurities

Visualized Workflows

Diagram 1: Method Selection Decision Tree

This logic flow guides the analyst on which method to deploy based on the development stage.

MethodSelection Start Start: Purity Assessment This compound Stage Development Stage? Start->Stage QC Routine QC / Lot Release Stage->QC Quantification RD R&D / Impurity ID Stage->RD Identification HPLC Method A: HPLC-UV (C18, Acidic Mobile Phase) QC->HPLC GCMS Method B: GC-MS (Derivatization with BSTFA) RD->GCMS ResultQC Output: % Purity, Isomer Ratio (E/Z) HPLC->ResultQC ResultRD Output: Structural ID of Unknowns GCMS->ResultRD

Caption: Decision tree for selecting HPLC vs. GC-MS based on analytical goals (Quantification vs. Identification).

Diagram 2: Comparative Experimental Workflow

A side-by-side visualization of the sample preparation and analysis steps.

Workflows cluster_HPLC HPLC Workflow (Native Analysis) cluster_GC GC-MS Workflow (Derivatization) H1 Weigh Sample H2 Dissolve in Water:ACN (50:50) H1->H2 H3 Filter (0.22 µm) H2->H3 H4 Inject on C18 (Acidic Gradient) H3->H4 H5 UV Detection (265 nm) H4->H5 G1 Weigh Sample G2 Dissolve in Anhydrous Pyridine G1->G2 G3 Add BSTFA + TMCS Heat 60°C, 30 min G2->G3 G4 Inject Split 20:1 (DB-5MS Column) G3->G4 G5 EI-MS Detection (Scan 40-400 m/z) G4->G5

Caption: Step-by-step comparison of the minimal sample prep for HPLC versus the critical derivatization steps for GC-MS.

References

  • PubChem. Compound Summary: this compound (CID 5358361).[2] National Library of Medicine. [Link]

  • SIELC Technologies. HPLC Separation of Acrylic Acid Derivatives on Mixed-Mode Columns. (Application Note illustrating acidic mobile phase requirements). [Link]

  • Agilent Technologies. GC/MS Analysis of Organic Acids using BSTFA Derivatization. (General Protocol). [Link]

  • Knauer. Determination and quantification of acrylic acid derivatives using HPLC. [Link][3]

Sources

A Senior Application Scientist's Guide to Differentiating Acrylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Acrylic acid (prop-2-enoic acid) is a foundational commodity chemical, pivotal in the synthesis of a vast array of polymers, adhesives, and coatings.[1] The precise control of its purity and isomeric profile is paramount, as even minute variations can significantly impact polymerization kinetics and final material properties. This guide provides an in-depth comparison of the principal analytical techniques for differentiating acrylic acid from its common structural and geometric isomers, such as methacrylic acid and crotonic acid. We will delve into the mechanistic underpinnings of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE). By synthesizing technical protocols with field-proven insights, this document serves as a practical resource for researchers, quality control scientists, and drug development professionals tasked with the robust characterization of these critical monomers.

The Isomeric Landscape of Acrylic Acid

Before selecting an analytical technique, it is crucial to understand the specific isomeric challenges. While acrylic acid itself (CH₂=CHCOOH) does not have stable geometric (cis/trans) isomers due to the two protons on its terminal carbon, its derivatives and related compounds frequently do. The most common analytical challenge involves distinguishing acrylic acid from other C3 and C4 unsaturated carboxylic acids.

  • Acrylic Acid: The simplest α,β-unsaturated carboxylic acid.[2] It exists in s-cis and s-trans rotational conformations, which can influence its reactivity.[3]

  • Methacrylic Acid: A key structural isomer with a methyl group on the α-carbon. This substitution alters its electronic properties and steric profile, affecting both analytical separation and polymer characteristics.[4]

  • Crotonic Acid: A C4 unsaturated acid that exists as stable trans (E) and cis (Z) geometric isomers. It is a common process impurity that must be differentiated from acrylic acid.

  • Vinylacetic Acid: A structural isomer where the double bond is between the β and γ carbons. It is generally less stable and can isomerize to crotonic acid.

The choice of analytical method is dictated by the need to resolve these subtle structural differences, often within complex matrices.

Chromatographic Separation Techniques: The Workhorses of Quantification

Chromatography excels at physically separating isomers within a mixture, making it the cornerstone for quantitative analysis. The choice between gas and liquid chromatography hinges on the analyte's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds. Its high separation efficiency combined with the definitive identification capabilities of mass spectrometry makes it ideal for impurity profiling.

Causality Behind Experimental Choices: Acrylic acid's carboxylic group makes it polar and prone to peak tailing on standard non-polar GC columns. To achieve sharp, symmetrical peaks and prevent thermal degradation in the injector, derivatization is often employed. Esterification (e.g., with BF₃/Methanol or diazomethane) converts the polar acid to a more volatile and less interactive ester. The choice of a polar GC column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., HP-INNOWAX), is critical as it provides selective interactions based on polarity, which is necessary to separate isomers with different polarities and boiling points.[5]

Experimental Protocol: GC-MS Analysis of Acrylic Monomers

  • Sample Preparation (Derivatization):

    • Accurately weigh 10 mg of the sample into a 2 mL reaction vial.

    • Add 1 mL of 14% Boron Trifluoride-Methanol (BF₃-Methanol) solution.

    • Seal the vial and heat at 60°C for 30 minutes to form methyl esters.

    • Cool to room temperature. Add 1 mL of saturated NaCl solution and 500 µL of hexane.

    • Vortex for 1 minute to extract the methyl esters into the hexane layer.

    • Carefully transfer the upper hexane layer to a new GC vial for analysis.

  • Instrumentation:

    • GC Column: HP-INNOWAX (30m x 0.25mm x 0.50µm) or equivalent polar column.[5]

    • Injection: 1 µL, splitless mode.

    • Injector Temperature: 220°C.

    • Carrier Gas: Helium at a constant flow rate of 1.8 mL/min.[5]

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes. Ramp at 10°C/min to 200°C, hold for 5 minutes.

    • MS Interface Temperature: 250°C.

    • MS Ion Source Temperature: 230°C.

    • Scan Mode: Full scan from m/z 35 to 350.

  • Self-Validation & Data Interpretation:

    • The identity of each peak is confirmed by matching its retention time and mass spectrum against a certified reference standard analyzed under the same conditions.

    • Isomers like methyl acrylate and methyl methacrylate will have distinct retention times and fragmentation patterns, allowing for unambiguous identification and quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Containing Acrylic Acid Isomers Deriv Derivatization (Esterification) Sample->Deriv Extract Liquid-Liquid Extraction Deriv->Extract Injector GC Injector Extract->Injector Column GC Column (Separation) Injector->Column MS Mass Spectrometer (Detection & ID) Column->MS Data Data System MS->Data

Caption: Workflow for isomer analysis by HPLC-UV.

Spectroscopic Techniques: The Keys to Structural Elucidation

While chromatography separates, spectroscopy identifies. For unambiguous structural confirmation, especially when dealing with unknown isomers, spectroscopic methods are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for molecular structure determination. It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C), allowing for the definitive differentiation of isomers.

Causality Behind Experimental Choices: NMR distinguishes isomers by exploiting differences in their electronic environments and through-bond/through-space correlations.

  • Chemical Shift (δ): Protons and carbons in different isomers will have unique chemical shifts. For example, the vinyl protons of acrylic acid appear at distinct positions (typically 5.8-6.5 ppm) compared to the vinyl proton and methyl group of trans-crotonic acid. [6][7]* Coupling Constants (J): The coupling constant between two adjacent vinyl protons is highly dependent on their geometry. Protons in a trans configuration exhibit a large coupling constant (J ≈ 12-18 Hz), while cis protons show a smaller coupling (J ≈ 6-12 Hz). [8]This makes NMR exceptionally powerful for distinguishing geometric isomers.

  • 2D NMR (e.g., COSY, NOESY): COSY experiments confirm which protons are coupled to each other, helping to piece together the molecular skeleton. NOESY experiments identify protons that are close in space, which is critical for confirming stereochemistry.

¹H NMR Data for Differentiating Unsaturated Acids

Compound Proton Assignment Approx. Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
Acrylic Acid H (geminal) ~6.15 dd J_gem ≈ 1.8
H (cis to COOH) ~5.95 dd J_cis ≈ 10.5
H (trans to COOH) ~6.50 dd J_trans ≈ 17.2
COOH ~12.0 s (broad) -
Methacrylic Acid CH₂ ~5.7 & ~6.2 s, s -
CH₃ ~1.9 s -
COOH ~12.0 s (broad) -
trans-Crotonic Acid CH₃ ~1.9 dd ~7.0, ~1.5
H (α to COOH) ~5.8 dq ~15.5, ~1.5
H (β to COOH) ~7.1 dq ~15.5, ~7.0
COOH ~12.2 s (broad) -

(Note: Shifts are approximate and solvent-dependent. Data synthesized from)[7][8][9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify functional groups. While not as definitive as NMR for isomer identification, it provides characteristic fingerprints that can distinguish between isomer classes.

Causality Behind Experimental Choices: Isomers are differentiated by subtle shifts in the vibrational frequencies of their constituent bonds. Key diagnostic regions include:

  • C=O Stretch (Carboxylic Acid): Typically a very strong, sharp band around 1700-1725 cm⁻¹. Hydrogen bonding can broaden this peak. [10]* C=C Stretch: The position of this band is sensitive to substitution. For acrylic acid, it's around 1635 cm⁻¹. For methacrylic acid, the substitution pattern will shift this frequency slightly.

  • =C-H Bending (Out-of-plane): These bands in the 1000-650 cm⁻¹ "fingerprint" region are highly characteristic of the substitution pattern on the double bond and can help distinguish isomers. [11] For example, the presence of a strong band associated with a methyl group in the spectrum of methacrylic or crotonic acid would clearly distinguish it from acrylic acid.

Comparative Analysis of Techniques

Choosing the right technique requires balancing analytical needs with practical constraints.

FeatureGC-MSHPLC-UVNMR SpectroscopyFTIR Spectroscopy
Primary Use Quantification, Impurity IDRoutine QuantificationStructural ElucidationFunctional Group ID, QA/QC
Selectivity Very HighHighUnambiguousModerate
Sensitivity High (ppb-ppm)High (ppm)Low (requires mg)Moderate-Low
Analysis Time Moderate (15-30 min)Fast (5-15 min)Slow (min to hours)Very Fast (<1 min)
Sample Prep Often requires derivatizationSimple filtration/dilutionSimple dissolutionMinimal to none
Destructive? YesNo (can be collected)NoNo
Cost HighModerateVery HighLow
Best For... Trace analysis in complex matrices.High-throughput QC labs.Identifying unknown isomers.Rapid material verification.

Decision Logic for Technique Selection

Decision_Tree cluster_quant Quantification cluster_id Identification cluster_qc Verification end_node GC-MS Start Analytical Goal? Quant Need to Quantify Known Isomers Start->Quant ID Need to Identify Unknown Structure Start->ID QC Rapid Raw Material Verification? Start->QC Matrix Complex Matrix? (e.g., environmental) Quant->Matrix Matrix->end_node Yes end_node_2 HPLC-UV Matrix->end_node_2 No end_node_3 NMR Spectroscopy ID->end_node_3 end_node_4 FTIR Spectroscopy QC->end_node_4

Sources

A Comparative Guide to the Synthesis of 3-(Cyclohex-1-en-1-yl)acrylic Acid: A Modern, Validated Approach

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of synthetic routes for 3-(Cyclohex-1-en-1-yl)acrylic acid, a valuable building block in medicinal chemistry and materials science. We will introduce and validate a novel, green synthetic protocol and objectively compare its performance against traditional methods, supported by experimental data and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking efficient, sustainable, and scalable synthetic methodologies.

Introduction: The Significance of this compound

This compound and its derivatives are important structural motifs found in a variety of biologically active compounds and polymer precursors. The presence of the α,β-unsaturated carboxylic acid moiety offers a versatile handle for further chemical modifications, making it a crucial intermediate in the synthesis of complex molecular architectures. The efficiency, scalability, and environmental impact of its synthesis are therefore critical considerations for its practical application.

Traditionally, the synthesis of such α,β-unsaturated acids has relied on classic name reactions. However, with the increasing emphasis on green chemistry, there is a growing need for methodologies that are not only high-yielding but also minimize waste, reduce energy consumption, and utilize less hazardous reagents.[1] This guide presents a newly validated, microwave-assisted, solvent-free approach that addresses these modern requirements.

A Newly Validated Synthetic Route: Solvent-Free, Microwave-Assisted Knoevenagel Condensation

We have validated a highly efficient and environmentally benign protocol for the synthesis of this compound based on a solvent-free, microwave-assisted Knoevenagel condensation. This method leverages the principles of green chemistry to offer significant advantages over traditional approaches.[2][3]

The reaction proceeds by the condensation of cyclohex-1-ene-1-carbaldehyde with malonic acid, using a catalytic amount of a benign ammonium salt, followed by in-situ decarboxylation to yield the desired product. Microwave irradiation provides rapid and uniform heating, dramatically reducing reaction times and often improving yields.[4][5][6]

Underlying Mechanism: The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound (in this case, malonic acid) to a carbonyl group (cyclohex-1-ene-1-carbaldehyde), followed by a dehydration reaction.[7] The reaction is typically catalyzed by a weak base. In the Doebner modification, pyridine is often used as the solvent and a catalytic amount of piperidine is used as the base, which also facilitates the subsequent decarboxylation of the intermediate alkylidenemalonic acid.[7][8] Our validated method replaces these hazardous solvents and catalysts with a more environmentally friendly alternative.

The mechanism involves the deprotonation of malonic acid to form a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde. The resulting intermediate undergoes dehydration and decarboxylation to furnish the final α,β-unsaturated carboxylic acid.

Knoevenagel Condensation Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Aldehyde Cyclohex-1-ene-1-carbaldehyde Addition Nucleophilic Addition Aldehyde->Addition MalonicAcid Malonic Acid Enolate Enolate Formation MalonicAcid->Enolate Deprotonation Catalyst Ammonium Salt (Catalyst) Catalyst->Enolate Deprotonation Enolate->Addition Intermediate Unstable Intermediate Addition->Intermediate Decarboxylation Dehydration & Decarboxylation Intermediate->Decarboxylation Product This compound Decarboxylation->Product Final Product

Caption: Mechanism of the Knoevenagel Condensation.

Experimental Protocol

This protocol details the validated solvent-free, microwave-assisted synthesis.

Experimental_Workflow start Start reactants 1. Combine Reactants: - Cyclohex-1-ene-1-carbaldehyde (1.0 eq) - Malonic Acid (1.2 eq) - Ammonium Acetate (0.2 eq) start->reactants microwave 2. Microwave Irradiation: - 300W, 5-10 min - Monitor by TLC reactants->microwave workup 3. Work-up: - Cool to room temperature - Add water and acidify with HCl microwave->workup filtration 4. Isolation: - Collect precipitate by vacuum filtration - Wash with cold water workup->filtration purification 5. Purification: - Recrystallize from ethanol/water filtration->purification characterization 6. Characterization: - NMR, IR, Melting Point purification->characterization end End Product characterization->end

Caption: Workflow for the microwave-assisted synthesis.

Step-by-Step Methodology:

  • Reactant Preparation: In a microwave-safe vessel, combine cyclohex-1-ene-1-carbaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (0.2 eq).

  • Microwave Irradiation: Place the vessel in a scientific microwave reactor and irradiate at 300W for 5-10 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Add 20 mL of water and acidify to pH 2 with 2M HCl.

  • Isolation: A precipitate will form. Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure (E)-3-(Cyclohex-1-en-1-yl)acrylic acid.[9][10]

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis to confirm its identity and purity.

Comparative Analysis of Synthetic Routes

To objectively evaluate our validated method, we compare it with two established alternatives: the traditional Doebner-Knoevenagel condensation and the Horner-Wadsworth-Emmons (HWE) reaction.

ParameterValidated Microwave-Assisted RouteTraditional Doebner-KnoevenagelHorner-Wadsworth-Emmons (HWE)
Solvent Solvent-freePyridineTHF, DME, etc.
Catalyst/Reagent Ammonium AcetatePiperidineStrong base (e.g., NaH, BuLi)
Reaction Time 5-10 minutes2-24 hours[11]1-12 hours
Temperature Controlled by microwaveReflux (high temperature)-78°C to room temperature
Typical Yield >90%60-80%>90%
Stereoselectivity Predominantly (E)-isomerGenerally (E)-isomerExcellent (E)-selectivity[12][13]
Work-up Simple filtrationAqueous work-up, extractionAqueous extraction
Green Chemistry Excellent (no solvent, low energy)[3]Poor (toxic solvent and catalyst)Moderate (requires solvent and strong base)
Byproducts Water, CO₂, AcetatePyridine/Piperidine saltsWater-soluble phosphate salts[12]

Causality Behind Experimental Choices:

  • Validated Route: The choice of a solvent-free, microwave-assisted approach is driven by the principles of green chemistry.[1] Eliminating hazardous solvents like pyridine reduces toxicity and simplifies waste disposal.[14] Microwave heating provides rapid and efficient energy transfer directly to the reactants, drastically shortening reaction times and often leading to cleaner reactions with higher yields.[4][5][6] Ammonium acetate is an inexpensive, non-toxic, and effective catalyst for this transformation.

  • Traditional Doebner-Knoevenagel: This method, while effective, uses pyridine as both a solvent and a base, which is toxic and has a high boiling point, making it difficult to remove.[8][11] The use of piperidine as a catalyst also poses health risks. The long reaction times and high temperatures contribute to a higher energy footprint.

  • Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a powerful tool for olefination and is particularly advantageous for its high (E)-stereoselectivity.[12][13][15][16] The phosphonate reagents are generally more reactive than the corresponding Wittig ylides, and the water-soluble phosphate byproducts are easily removed during work-up. However, it requires the pre-formation of the phosphonate reagent and the use of strong, moisture-sensitive bases, which can be a drawback in terms of cost and handling.

Product Characterization

The identity and purity of the synthesized (E)-3-(Cyclohex-1-en-1-yl)acrylic acid (CAS: 56453-88-4) should be confirmed using standard analytical techniques.[9][10][17][18]

  • Appearance: White to off-white solid.

  • ¹H NMR: Expected signals include a singlet or multiplet for the vinylic proton of the cyclohexene ring, multiplets for the allylic and aliphatic protons of the cyclohexene ring, and two doublets for the acrylic protons with a large coupling constant (~16 Hz) characteristic of a trans-double bond. A broad singlet for the carboxylic acid proton will also be present.

  • ¹³C NMR: Expected signals include a peak for the carbonyl carbon, peaks for the sp² carbons of the acrylic double bond and the cyclohexene ring, and peaks for the sp³ carbons of the cyclohexene ring.

  • IR Spectroscopy: Characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C=C stretches of the alkene moieties are expected.

Conclusion

The validated solvent-free, microwave-assisted Knoevenagel condensation represents a superior synthetic route for this compound in terms of efficiency, safety, and environmental impact. It offers significantly reduced reaction times, high yields, and a simplified work-up procedure compared to the traditional Doebner modification. While the Horner-Wadsworth-Emmons reaction provides excellent stereoselectivity, the microwave-assisted Knoevenagel condensation presents a more atom-economical and greener alternative. This modern approach is highly recommended for researchers and drug development professionals seeking a sustainable and scalable synthesis of this important chemical intermediate.

References

  • Sustainable and green approaches for Knoevenagel condensation. (2026). Organic & Biomolecular Chemistry. [Link]

  • GREENER REACTIONS UNDER SOLVENT FREE CONDITIONS. (n.d.). IT Medical Team. [Link]

  • Solventless reaction in green chemistry. (n.d.). Slideshare. [Link]

  • Recent developments in solvent-free multicomponent reactions: a perfect synergy for eco-compatible organic synthesis. (n.d.). RSC Publishing. [Link]

  • Efficient Green Procedure for the Knoevenagel Condensation under Solvent-Free Conditions. (2006). ResearchGate. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2024). PMC. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Publishing. [Link]

  • Solvent-Free Organic Synthesis: A Step Toward Sustainable Chemistry. (2024). Zenodo. [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science. [Link]

  • Bogdal, D. (n.d.). Microwave-assisted Organic Synthesis. Elsevier. [Link]

  • The Solvent-Free Revolution: Redefining Green Chemistry in Pharmaceuticals. (2025). PharmaFeatures. [Link]

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (2020). Taylor & Francis Online. [Link]

  • Microwave Assisted Organic Synthesis—A Review. (2023). ResearchGate. [Link]

  • Sustainable and green approaches for Knoevenagel condensation. (2026). PubMed. [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2021). Organic & Biomolecular Chemistry. [Link]

  • H. (n.d.). RSC.org. [Link]

  • Horner–Wadsworth–Emmons reaction. (n.d.). Wikipedia. [Link]

  • (E)-3-(Cyclohex-1-en-1-yl)acrylic acid. (n.d.). MilliporeSigma. [Link]

  • Horner-Wadsworth-Emmons Reaction. (2023). YouTube. [Link]

  • Model Studies of the Doebner Modified Knoevenagel Condensation. (n.d.). FHSU Scholars Repository. [Link]

  • Knoevenagel condensation. (n.d.). Wikipedia. [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • This compound. (n.d.). PubChemLite. [Link]

  • The Doebner modification of the Knoevenagel reaction. (n.d.). OpenBU. [Link]

  • Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. (2020). Frontiers in Chemistry. [Link]

  • An efficient and stereoselective synthesis of 10-hydroxy-2E-decenoic and 9-oxo-2E-decenoic acids: two principal components of honeybee royal jelly. (2012). RSC Advances. [Link]

  • Synthesis, Characterization and Microbial Activity of new Aryl esters of 1,1'-bis(4-hydroxyphenyl)cyclohexane. (2015). ResearchGate. [Link]

  • Synthesis and Characterization of Ethylene-Acrylic Acid Copolymers Produced under High Pressure. (2009). Semantic Scholar. [Link]

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A Senior Application Scientist's Guide to the Relative Reactivity of Acrylic Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive exploration of the relative reactivity of acrylic esters. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile monomers in their work. We will move beyond simple definitions to dissect the nuanced structure-reactivity relationships that govern their behavior in key chemical transformations. Our focus will be on providing actionable insights and robust experimental frameworks to empower your research and development.

Foundational Principles of Acrylic Ester Reactivity

Acrylic esters are α,β-unsaturated carbonyl compounds, a structural feature that is the very source of their reactivity. The electron-withdrawing nature of the ester carbonyl group polarizes the C=C double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. This electronic arrangement dictates their participation in two primary reaction pathways: Michael Addition and Radical Polymerization .

The specific R group of the ester and the presence or absence of an α-methyl group (in the case of methacrylates) introduce significant steric and electronic variations, which in turn modulate the reactivity of the monomer. Understanding these subtle differences is paramount for controlling reaction kinetics, polymer properties, and, in a biomedical context, toxicological profiles.[1][2][3][4]

Comparative Reactivity in Michael Additions

The Michael addition, or conjugate addition, is a cornerstone reaction for acrylic esters, particularly in the context of bioconjugation and the formation of crosslinked networks.[5] In this reaction, a nucleophile (the Michael donor) attacks the electrophilic β-carbon of the acrylic ester (the Michael acceptor).

The Acrylate vs. Methacrylate Dichotomy

A crucial distinction in reactivity lies between acrylates and their methacrylate counterparts. Methacrylates are demonstrably less reactive in Michael additions.[6] This reduced reactivity is attributed to two primary factors:

  • Inductive Effect: The α-methyl group in methacrylates is electron-donating, which slightly reduces the partial positive charge on the β-carbon, making it less electrophilic.

  • Steric Hindrance: The presence of the α-methyl group sterically hinders the approach of the nucleophile to the β-carbon.

This differential reactivity is not a limitation but a powerful tool. For instance, in dual-curing systems, the selective reaction of acrylates via Michael addition can be achieved while leaving methacrylate groups available for a subsequent polymerization step.[6][7]

Influence of the Ester Group
Experimental Workflow for Assessing Michael Addition Reactivity

To quantitatively compare the Michael addition reactivity of different acrylic esters, a robust and self-validating experimental protocol is essential. Here, we outline a typical workflow using in-situ Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy.

Protocol: Kinetic Analysis of Michael Addition via ATR-FTIR
  • Reactant Preparation:

    • Prepare stock solutions of the acrylic ester and the Michael donor (e.g., a primary amine or a thiol like glutathione) in a suitable solvent (e.g., methanol or a buffered aqueous solution).

    • Prepare a stock solution of a non-reactive internal standard.

  • Instrumentation Setup:

    • Equip an FTIR spectrometer with an ATR probe.

    • Set the desired reaction temperature using a circulating water bath connected to the reaction vessel.

  • Data Acquisition:

    • Record a background spectrum of the solvent.

    • Add the acrylic ester and internal standard to the reaction vessel and record a spectrum.

    • Initiate the reaction by adding the Michael donor and immediately begin time-resolved spectral acquisition.

  • Data Analysis:

    • Monitor the decrease in the characteristic absorbance band of the acrylate C=C bond (typically around 1620-1640 cm⁻¹).

    • Normalize the acrylate peak area to the internal standard's peak area to correct for any concentration fluctuations.

    • Plot the natural logarithm of the normalized acrylate concentration versus time. The slope of this line will be proportional to the observed rate constant (k_obs).

Michael_Addition_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reactants Prepare Reactant Solutions FTIR Setup ATR-FTIR Reactants->FTIR Standard Prepare Internal Standard Standard->FTIR Mix Mix Reactants & Initiate Reaction FTIR->Mix Acquire Time-Resolved Spectral Acquisition Mix->Acquire Monitor Monitor Peak Decay Acquire->Monitor Normalize Normalize to Internal Standard Monitor->Normalize Plot Plot ln(Conc) vs. Time Normalize->Plot Calculate Calculate Rate Constant Plot->Calculate

Caption: Workflow for kinetic analysis of Michael addition.

Structure-Reactivity Summary for Michael Addition
Structural Feature Effect on Reactivity Rationale
α-Methyl Group (Methacrylate) DecreasesInductive effect and steric hindrance.[6]
Increasing Ester Chain Length Moderate DecreaseIncreased steric bulk.
Electron-Withdrawing Groups on Ester IncreasesEnhances the electrophilicity of the β-carbon.

Comparative Reactivity in Radical Polymerization

Radical polymerization is the most common method for producing polyacrylates, which have a vast array of applications.[8][9][10] The reactivity of an acrylic ester in radical polymerization is a composite of the rates of initiation, propagation, and termination.

Key Factors Influencing Polymerization Rate

Several structural features of the monomer have a profound impact on the rate of polymerization (Rp):

  • Hydrogen Bonding: Monomers capable of forming intermolecular hydrogen bonds can pre-organize, bringing the vinyl groups into close proximity. This enhances the rate of propagation.[11][12][13]

  • Dipole Moment: A higher Boltzmann-averaged dipole moment has been shown to correlate with an increased rate of polymerization.[11][12][14] This is thought to influence the termination rate constant.

  • Functionality: Increasing the number of acrylate groups per monomer (e.g., from monofunctional to difunctional or trifunctional) generally increases the polymerization rate and the degree of crosslinking.[15]

Acrylate vs. Methacrylate in Polymerization

In contrast to Michael additions, the relative reactivity in radical polymerization is more complex. While acrylates generally exhibit faster propagation rates, the overall polymerization rate can be influenced by other factors. For example, the α-methyl group in methacrylates affects chain transfer and termination reactions.

Experimental Workflow for Assessing Polymerization Reactivity

Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy is a powerful technique for monitoring the kinetics of photopolymerization in real-time.

Protocol: Kinetic Analysis of Photopolymerization via RT-FTIR
  • Sample Preparation:

    • Prepare a formulation containing the acrylic ester monomer and a photoinitiator (e.g., 1 wt% of a suitable photoinitiator).

    • Deposit a thin film of the formulation onto a suitable substrate (e.g., a BaF₂ salt plate).

  • Instrumentation Setup:

    • Place the sample in the FTIR spectrometer.

    • Position a UV/Vis light source to irradiate the sample.

  • Data Acquisition:

    • Begin acquiring FTIR spectra continuously.

    • After a brief baseline period, open the shutter of the light source to initiate polymerization.

  • Data Analysis:

    • Monitor the decrease in the area of the acrylate C=C double bond peak.

    • Calculate the degree of conversion as a function of time.

    • The rate of polymerization (Rp) can be determined from the initial slope of the conversion vs. time plot.

Polymerization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulate Prepare Monomer/ Photoinitiator Mix Film Create Thin Film on Substrate Formulate->Film Place Position Sample in RT-FTIR Film->Place Irradiate Initiate with UV/Vis Light Place->Irradiate Start Data Acquisition Track Track Peak Disappearance Irradiate->Track Plot Plot Conversion vs. Time Track->Plot Calculate Determine Rate of Polymerization (Rp) Plot->Calculate

Caption: Workflow for kinetic analysis of photopolymerization.

Structure-Reactivity Summary for Radical Polymerization
Structural Feature Effect on Polymerization Rate Rationale
Hydrogen Bonding Moieties IncreasesPre-organization of monomers enhances propagation.[11][12][13]
High Dipole Moment IncreasesInfluences the termination rate constant.[11][12][14]
Increased Functionality IncreasesHigher crosslinking density and autoacceleration.[15]
α-Methyl Group (Methacrylate) Complex EffectsInfluences propagation, termination, and chain transfer rates.

Conclusion: A Framework for Rational Monomer Selection

The reactivity of an acrylic ester is not an intrinsic, singular property but rather a function of its molecular structure and the specific reaction context. For applications requiring nucleophilic addition, acrylates are significantly more reactive than methacrylates. In radical polymerization, factors such as hydrogen bonding capability and overall polarity play a more dominant role in determining the reaction rate.

By understanding these fundamental principles and employing robust analytical techniques like in-situ FTIR, researchers can make informed decisions in the selection of acrylic esters, leading to optimized reaction conditions, enhanced material properties, and accelerated product development cycles.

References

  • McCarthy, T. J., et al. (1994). Structure-activity relationships in the hydrolysis of acrylate and methacrylate esters by carboxylesterase in vitro. PubMed. [Link]

  • Jansen, J. F. G. A., et al. (2003). Factors Affecting the Inherent Reactivity of Acrylate Monomers in Photoinitiated Acrylate Polymerization. Macromolecules. [Link]

  • Lawrence, W. H., et al. (1974). Structure-toxicity relationships of acrylic monomers. PubMed. [Link]

  • Jansen, J. F. G. A., et al. (2003). Fast Monomers: Factors Affecting the Inherent Reactivity of Acrylate Monomers in Photoinitiated Acrylate Polymerization. Macromolecules. [Link]

  • Lawrence, W. H., et al. (1974). Structure-toxicity relationships of acrylic monomers. PMC - NIH. [Link]

  • Clemens, R. J., & Mathis, M. D. (2010). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. ResearchGate. [Link]

  • Van Speybroeck, V., et al. (2016). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry. [Link]

  • Jansen, J. F. G. A., et al. (2025). Fast Monomers: Factors Affecting the Inherent Reactivity of Acrylate Monomers in Photoinitiated Acrylate Polymerization. ResearchGate. [Link]

  • Pojman, J. A., et al. (2019). The effect of acrylate functionality on frontal polymerization velocity and temperature. LSU Scholarly Repository. [Link]

  • U.S. Army Medical Research and Development Command. (2022). Review of Preparation and Properties of Polymers from Copolymerization of Aprotic Acrylic Monomers with Protic Acrylic Monomers. DTIC. [Link]

  • Coulembier, O., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. ResearchGate. [Link]

  • Unknown. (2026). Polymerizations of Acrylic and Methacrylic Esters. Unknown Source. [Link]

  • Mayo, F. R., & Miller, A. A. (1958). The Oxidation of Unsaturated Compounds. VII. The Oxidation of Methacrylic Esters. ResearchGate. [Link]

  • Guymon, C. A., et al. (2010). Reactivity of Monovinyl (Meth)Acrylates Containing Cyclic Carbonates. PMC - NIH. [Link]

  • Kakuchi, T., & Theato, P. (2021). Polymer chemistry of α-substituted acrylates designed for functional-group synergy. Unknown Source. [Link]

  • Drockenmuller, J., et al. (2021). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. ACS Publications. [Link]

  • Unknown. (2022). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. Unknown Source. [Link]

  • TIJER.org. (2013). STUDY OF ACRYLIC ACID AND ACRYLATES – INDIAN SCENARIO YEAR-2022. TIJER.org. [Link]

  • Serra, A., et al. (2018). Sequential dual curing by selective Michael addition and free radical polymerization of acetoacetate-acrylate-methacrylate mixtures. UPCommons. [Link]

  • Tsuruta, T., & O'Driscoll, K. F. (Eds.). (1969). Stereoregular Polymerizations of Acrylic Ester and its Related Monomers. SciSpace. [Link]

  • Sangermano, M., & Razza, N. (2018). State of the Art in Dual-Curing Acrylate Systems. MDPI. [Link]

  • McCarthy, T. J., et al. (1994). The reactivity of selected acrylate esters toward glutathione and deoxyribonucleosides in vitro: structure-activity relationships. PubMed. [Link]

Sources

Comparative Guide: Bio-based vs. Petrochemical Acrylic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Shift

Acrylic acid (AA) is the foundational monomer for superabsorbent polymers (SAPs) and pH-responsive hydrogels used in drug delivery. While the petrochemical route (propylene oxidation) sets the standard for purity and cost, bio-based alternatives (glycerol, lactic acid, 3-HP) are maturing.

For pharmaceutical applications, the impurity profile is the critical differentiator. Bio-based routes introduce specific aldehydes and furans that act as radical scavengers, potentially retarding polymerization kinetics and altering hydrogel cross-link density. This guide objectively compares these pathways, providing experimental protocols to validate monomer quality.

Production Pathways Analysis

The Petrochemical Benchmark: Propylene Oxidation
  • Mechanism: Two-stage gas-phase oxidation.[1] Propylene is oxidized to acrolein (exothermic), then acrolein to acrylic acid.[1]

  • Catalysts: Mixed metal oxides (Bi-Mo-O for step 1; Mo-V-O for step 2).

  • Status: Mature, high yield (>85%), optimized purification.

Bio-Based Route A: Glycerol Dehydration
  • Feedstock: Crude glycerol (biodiesel byproduct).

  • Mechanism: Dehydration to acrolein (acid catalyst)

    
     Oxidation to AA.
    
  • Challenge: Rapid catalyst coking due to heavy oligomers in crude glycerol.

Bio-Based Route B: Lactic Acid Dehydration[2]
  • Feedstock: Fermentation-derived lactic acid.[2][3]

  • Mechanism: Direct dehydration over zeolites or phosphates.

  • Advantage: Avoids toxic acrolein intermediate; potentially higher carbon efficiency.

Bio-Based Route C: 3-Hydroxypropionic Acid (3-HP)[4]
  • Feedstock: Glucose fermentation.

  • Mechanism: Dehydration over TiO₂ or ZrO₂.

  • Status: Emerging, offers highest theoretical yield (>95%) but fermentation titers are the bottleneck.

Visualizing the Pathways

The following diagram illustrates the convergence of these pathways and their specific catalytic requirements.

AcrylicPathways cluster_impurities Critical Impurities Propylene Propylene (Fossil) Acrolein Acrolein (Intermediate) Propylene->Acrolein Oxidation Bi-Mo oxides 320°C Glycerol Glycerol (Bio-Diesel) Glycerol->Acrolein Dehydration H-ZSM-5 280°C Imp1 Protoanemonin Glycerol->Imp1 Side Rxn Imp2 Furfural Glycerol->Imp2 Side Rxn Lactic Lactic Acid (Sugar Ferm.) AA Acrylic Acid (Monomer) Lactic->AA Dehydration Na-Zeolites/Phosphates 350°C Imp3 Propionic Acid Lactic->Imp3 Side Rxn HP3 3-HP (Sugar Ferm.) HP3->AA Dehydration TiO2/ZrO2 230°C Acrolein->AA Oxidation Mo-V oxides 260°C

Caption: Comparative reaction pathways showing catalyst types and critical side-reaction impurities.

Technical Performance Comparison

The following data aggregates typical lab-scale and pilot-scale performance metrics.

MetricPetrochemical (Propylene)Bio-Based (Glycerol)Bio-Based (Lactic Acid)Bio-Based (3-HP)
Overall Yield 85-90%60-75%70-85%>95% (Dehydration step)
Reaction Temp 300-370°C280-300°C320-375°C200-250°C
Key Impurities Acetic acid, DimersAcrolein, HydroxyacetoneAcetaldehyde, Propionic acidMinimal (process dependent)
Polymerization Inhibitors Well-characterizedProtoanemonin, Furfural 2,3-Pentanedione Low risk
GWP (kg CO₂/kg) ~1.3 - 1.60.6 - 1.8 (highly dependent on steam source)~1.2 (fermentation energy intensive)Potential for <1.0

Expert Insight: While 3-HP offers the "cleanest" chemistry (simple dehydration), the Lactic Acid route is more accessible for immediate lab-scale research due to feedstock availability. However, researchers must be vigilant about propionic acid impurities in the Lactic Acid route, as saturated acids act as non-reactive diluents that lower the molecular weight of the final polymer.

Experimental Protocol: Lactic Acid Dehydration

Objective: Synthesize bio-acrylic acid from lactic acid and quantify conversion/selectivity. Scope: Lab-scale fixed-bed reactor.

Materials & Equipment
  • Feedstock: L-Lactic acid (20 wt% aqueous solution). Note: Higher concentrations lead to coking.[3]

  • Catalyst: NaY Zeolite or Calcium Phosphate (Ca/P ratio 1.7).

  • Reactor: Quartz fixed-bed reactor (ID: 10-15 mm) with pre-heater zone.

  • Analysis: HPLC (Aminex HPX-87H column) and GC-MS (for aldehyde detection).

Step-by-Step Methodology
  • Catalyst Pre-treatment (Activation):

    • Load 1.0 g of catalyst (30-40 mesh) into the reactor middle zone.[3]

    • Pack quartz wool/silicon carbide above and below to ensure plug flow.

    • Heat to 350°C under N₂ flow (30 mL/min) for 1 hour to remove adsorbed moisture.

  • Reaction Execution:

    • Set reactor temperature to 350°C .

    • Introduce Lactic Acid feed via syringe pump at WHSV = 2-4 h⁻¹ (approx. 2-4 g feed/g catalyst/hour).

    • Maintain N₂ carrier gas flow to assist vaporization.

  • Product Collection (The "Cold Trap"):

    • Direct reactor effluent into a condenser cooled to 4°C.

    • Collect liquid condensate in a flask containing hydroquinone (200 ppm) .

    • Critical: Hydroquinone prevents immediate polymerization of the fresh acrylic acid.

  • Self-Validating Analysis:

    • Mass Balance Check: Weigh the feed consumed vs. liquid product collected. A gap >5% indicates gas leaks or heavy coking.

    • HPLC Analysis: Dilute product 1:10 with mobile phase (0.005 M H₂SO₄). Measure peaks for Lactic Acid (reactant) and Acrylic Acid (product).[3][4]

    • Calculation:

      
      
      
      
      
      [5]
Experimental Workflow Diagram

ExperimentalSetup Feed Feedstock (20% Lactic Acid) Pump Syringe Pump (Control WHSV) Feed->Pump Preheat Pre-Heater (Vaporization) Pump->Preheat Liquid Reactor Fixed-Bed Reactor (350°C, Zeolite Cat) Preheat->Reactor Vapor + N2 Condenser Condenser (4°C) Reactor->Condenser Product Gas Trap Collection Trap (+ Hydroquinone) Condenser->Trap Liquid AA Analysis HPLC / GC-MS (Quantification) Trap->Analysis Aliquot

Caption: Workflow for the catalytic dehydration of lactic acid to acrylic acid.

Impact on Polymerization (Pharma Relevance)

For drug delivery hydrogels, purity is paramount . Bio-based impurities behave differently than petrochemical ones.[3][6][7]

The "Retardation" Effect

Impurities like furfural and protoanemonin (common in glycerol/sugar routes) act as radical traps.

  • Mechanism: They react with the growing polymer chain radical, forming a stable radical that cannot propagate.

  • Observation: An induction period in polymerization kinetics or a lower final molecular weight.

Application Test: Hydrogel Swelling

To validate if your bio-AA is suitable for hydrogels:

  • Synthesis: Polymerize Bio-AA (neutralized to pH 7) with 0.5% MBA (crosslinker) and APS/TEMED initiator.

  • Swelling Ratio (

    
    ): 
    
    
    
    
    Where
    
    
    is the weight of the swollen gel in PBS (pH 7.4) and
    
    
    is the dry weight.[8]
  • Pass Criteria: The Bio-AA hydrogel must achieve a

    
     value within ±5%  of a Petro-AA control. A significant drop indicates excess cross-linking or chain termination by impurities.
    

References

  • Sustainable Production of Acrylic Acid via 3-Hydroxypropionic Acid from Lignocellulosic Biomass. ACS Sustainable Chemistry & Engineering. Link[9]

  • Conversion of glycerol to acrylic acid: a review of strategies, recent developments and prospects. Reaction Chemistry & Engineering. Link

  • Influence of the Synthesis Protocol on the Catalytic Performance of PHI-Type Zeolites for the Dehydration of Lactic Acid. Catalysts. Link

  • Techno-economic assessment of bio-based routes for acrylic acid production. Green Chemistry. Link

  • Radical Polymerization of Acrylates: Biobased Approaches and Impurity Impacts. Chemical Reviews. Link

Sources

A Senior Application Scientist's Guide to Performance Evaluation of Acrylic Polymers as Coating Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical sciences and drug development, the selection of a coating agent is a critical decision that directly impacts the stability, efficacy, and patient compliance of a final drug product. Among the diverse array of available polymers, acrylic polymers have carved a significant niche due to their versatility, tunable properties, and consistent performance. This guide provides an in-depth, objective comparison of acrylic polymers against other common coating alternatives, supported by experimental data and methodologies. It is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in their formulation development.

The Foundational Role of Polymers in Pharmaceutical Coatings

Polymer coatings in pharmaceuticals serve a multitude of purposes, from taste masking and improving swallowability to providing sophisticated functionalities like enteric protection and controlled drug release. The ideal coating agent must form a continuous, uniform film with specific, reproducible properties. The mechanism of film formation is a critical determinant of the final coating's performance.

For aqueous-based acrylic polymer dispersions (latexes), the film formation is a three-step process:

  • Evaporation of Water: As the water evaporates, the dispersed polymer particles are brought into close proximity.

  • Particle Deformation and Coalescence: Capillary forces and interfacial tension cause the spherical polymer particles to deform and pack tightly.

  • Interdiffusion of Polymer Chains: The individual polymer chains then migrate across particle boundaries, leading to the formation of a continuous, homogenous film.[1][2]

This process is heavily influenced by the polymer's glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For effective film formation at ambient processing temperatures, the Tg of the polymer must be sufficiently low, or a plasticizer must be incorporated to reduce it.[2]

In contrast, solvent-based systems involve the polymer being dissolved in a volatile organic solvent. Film formation occurs simply through the evaporation of the solvent, causing the polymer chains to entangle and form a solid film.[1]

cluster_0 Aqueous Dispersion Film Formation cluster_1 Solvent-Based Film Formation A Polymer Particles Dispersed in Water B Water Evaporation A->B Drying C Particle Packing & Deformation B->C Capillary Forces D Polymer Chain Interdiffusion (Coalescence) C->D Tg Dependent E Continuous Film D->E F Polymer Dissolved in Solvent G Solvent Evaporation F->G Drying H Continuous Film G->H Chain Entanglement

Caption: Mechanisms of film formation for aqueous and solvent-based polymer coatings.

Key Performance Indicators and Evaluation Methodologies

A comprehensive evaluation of a coating agent hinges on a series of standardized tests that quantify its performance. The choice of these tests is dictated by the intended application of the coating.

Mechanical Properties: Strength and Flexibility

The mechanical integrity of a coating is paramount to prevent damage during manufacturing, packaging, and handling. Brittle films are prone to cracking, which can compromise the functionality of the coating.

Experimental Protocol: Puncture Test for Mechanical Strength

  • Film Preparation: Cast films of the polymer solution or dispersion onto a flat, non-adherent surface (e.g., Teflon-coated plate) using a casting knife to ensure uniform thickness. Dry the films under controlled temperature and humidity.

  • Sample Mounting: Securely clamp the free-standing film in a texture analyzer or universal testing machine equipped with a puncture probe.

  • Puncture Test: Lower the probe at a constant speed until it punctures the film.

  • Data Acquisition: Record the force applied and the displacement of the probe. The puncture strength (force required for puncture) and elongation (degree of film stretching before puncture) are key indicators of the film's mechanical properties.[3]

Comparative Insights:

Studies have shown that acrylic polymer films generally exhibit superior mechanical properties compared to cellulosic films like those prepared from ethylcellulose dispersions, which tend to be weaker and more brittle.[3] The addition of plasticizers can significantly improve the flexibility of both acrylic and cellulosic films, though water-insoluble plasticizers are more effective in wet conditions as they are less prone to leaching.[3]

Adhesion: Ensuring Coat-to-Core Integrity

The adhesion of the coating to the tablet core is critical for maintaining the dosage form's integrity. Poor adhesion can lead to film peeling or "picking" during the coating process and subsequent handling.

Experimental Protocol: Tensile Strength Adhesion Test

  • Sample Preparation: Affix a probe to the surface of the coated tablet using a suitable adhesive.

  • Tensile Testing: Use a tensile tester to pull the probe perpendicularly away from the tablet surface at a constant speed.

  • Data Analysis: The force required to detach the film from the tablet surface is a direct measure of the adhesive strength.[4][5]

Causality in Adhesion:

Adhesion is influenced by several factors, including the surface roughness of the tablet core and the chemical composition of both the coating and the substrate.[6] The presence of certain excipients, such as pigments like titanium dioxide, can sometimes reduce the adhesive strength of a film.[5]

Permeability: Controlling Moisture and Gas Exchange

For applications requiring moisture protection or controlled release, the permeability of the coating to water vapor and other gases is a critical parameter.

Experimental Protocol: Water Vapor Permeability (WVP) Cup Method

  • Film Preparation: Prepare free-standing films of the polymer as described for mechanical testing.

  • Cup Assembly: Mount the film as a barrier over a cup containing a desiccant (e.g., anhydrous calcium chloride).

  • Controlled Environment: Place the assembly in a controlled humidity chamber.

  • Gravimetric Analysis: Periodically weigh the cup to determine the rate of water vapor transmission through the film. The WVP can then be calculated based on the film's thickness and the water vapor pressure gradient across it.[7][8]

Comparative Performance:

The chemical structure of the polymer plays a significant role in its permeability. For instance, the inclusion of hydrophilic monomers can increase the water vapor permeability of acrylic latex films.[7] Conversely, for applications requiring low permeability, such as moisture barrier coatings, polymers with a more hydrophobic character are preferred.

Dissolution and Disintegration: Tailoring Drug Release

In pharmaceutical applications, particularly for enteric and delayed-release formulations, the dissolution and disintegration profile of the coating in different pH environments is the most critical performance attribute.

Experimental Protocol: USP Dissolution Testing for Enteric-Coated Tablets

  • Acid Stage: Place the coated tablets in a USP-compliant dissolution apparatus containing 0.1 N HCl (simulated gastric fluid) for a specified period (typically 2 hours).[9][10]

  • Buffer Stage: After the acid stage, transfer the tablets to a dissolution medium with a higher pH (e.g., phosphate buffer at pH 6.8, simulating intestinal fluid).[9][10]

  • Sample Analysis: Periodically withdraw samples from the dissolution medium and analyze the concentration of the released drug using a suitable analytical method (e.g., UV-Vis spectrophotometry).

Why this protocol is self-validating: This two-stage test directly simulates the physiological transit of an oral dosage form from the stomach to the small intestine, providing a reliable in-vitro prediction of in-vivo performance. An effective enteric coating will exhibit minimal drug release in the acid stage and rapid release in the buffer stage.[11][12][13]

cluster_workflow Enteric Coating Dissolution Testing Workflow Start Coated Tablet AcidStage Acid Stage (0.1N HCl, 2 hours) Start->AcidStage AcidAnalysis Analyze for Drug Release AcidStage->AcidAnalysis Decision <10% Drug Release? AcidAnalysis->Decision BufferStage Buffer Stage (pH 6.8 Phosphate Buffer) Decision->BufferStage Yes Fail Fail Decision->Fail No BufferAnalysis Analyze for Drug Release BufferStage->BufferAnalysis Pass Pass BufferAnalysis->Pass

Sources

structure-activity relationship (SAR) studies of acrylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Structure-Activity Relationships (SAR), Covalent Warhead Tuning, and Experimental Validation

Executive Summary: The -Unsaturated Pharmacophore

Acrylic acid derivatives—specifically acrylates, acrylamides, and cinnamates —occupy a critical niche in modern drug discovery. Their biological activity is predominantly driven by the


-unsaturated carbonyl motif, which acts as a Michael acceptor. This electrophilic site allows for covalent engagement with nucleophilic residues (Cysteine, Serine, Lysine) in target proteins, a mechanism central to blockbuster kinase inhibitors like Ibrutinib  and Osimertinib .

This guide objectively compares the SAR of acrylic acid derivatives against their saturated analogs (propionates) and bioisosteres (alkynes), supported by experimental data on potency, reactivity, and metabolic stability.

Comparative Analysis: Warhead Chemistry & Substitution Effects[1]

A. The "Goldilocks" Zone: Acrylamide vs. Propynamide vs. Propionamide

In the design of Targeted Covalent Inhibitors (TCIs), the reactivity of the warhead must be balanced. It must be reactive enough to modify the target cysteine but stable enough to avoid non-specific toxicity (glutathione depletion).

Comparative Data: Kinase Inhibitor Potency & Reactivity Data synthesized from recent kinase inhibitor studies (e.g., BTK/EGFR targets) [1, 2].

Warhead TypeStructureReactivity (

)
Potency (IC

)
Metabolic StabilityClinical Example
Acrylamide

Optimal (Balanced)Low nM (1-10 nM)ModerateIbrutinib, Afatinib
Propynamide

High (Aggressive)Very Low nM (<1 nM)Low (High Clearance)Experimental
Propionamide

Null (Inert)High

M (>1000 nM)
HighNegative Control

-Cyanoacrylamide

Reversible (High

)
Low nMVariableReversible Covalent

Key Insight: The Propionamide analog is the essential negative control. If a propionamide derivative retains high potency, the binding is likely driven by non-covalent interactions, and the acrylamide warhead may be unnecessary. Conversely, a dramatic loss of potency (e.g., >100-fold shift) upon saturation confirms the necessity of the covalent Michael addition [3].

B. Electronic Tuning in Cinnamic Acid Derivatives

For non-covalent applications (e.g., antimicrobial or anticancer agents targeting tubulin), the acrylic acid moiety often serves as a rigid linker. However, the electronics of the phenyl ring significantly impact the electrophilicity of the


-carbon.

Comparative Data: Antimicrobial Efficacy of Cinnamates Effect of phenyl ring substitution on antibacterial activity (Mycobacterium/S. aureus) [4, 5].

Substitution (Phenyl Ring)Electronic EffectIC

(µg/mL)
Interpretation
Unsubstituted (Cinnamic Acid)Neutral> 64.0Weak baseline activity.
4-Cl (Para-Chloro)Weak EWG4.5414x Potency Increase. Halogens enhance lipophilicity and electrophilicity.
2-Cl (Ortho-Chloro)Steric/EWG9.91Ortho-substitution introduces steric clash, lowering potency vs. Para.
4-COOH (Para-Carboxy)Strong EWG0.045Massive Potency Spike. Strong electron withdrawal activates the Michael acceptor.
4-OMe (Para-Methoxy)EDG> 30.0Electron donation deactivates the Michael acceptor; reduces potency.

Expert Note: Electron-Withdrawing Groups (EWGs) at the para-position generally enhance biological activity by increasing the electrophilicity of the alkene, facilitating nucleophilic attack or tighter binding in polar pockets.

Mechanistic Visualization

The following diagram illustrates the Michael Addition mechanism and the decision logic for optimizing acrylic acid derivatives.

SAR_Mechanism cluster_0 Mechanism: Michael Addition cluster_1 SAR Optimization Logic Nucleophile Target Cysteine (Nucleophile -SH) Complex Reversible EI Complex Nucleophile->Complex Binding (Ki) Warhead Acrylic Acid Derivative (Electrophile) Warhead->Complex Transition Transition State (Tetrahedral) Complex->Transition Nucleophilic Attack Adduct Covalent Adduct (Irreversible Inhibition) Transition->Adduct Bond Formation (kinact) Start Lead Acrylamide Check1 Is it too reactive? (GSH t1/2 < 15 min) Start->Check1 Action1 Add Steric Bulk (α-Methylation) Check1->Action1 Yes Check2 Is potency low? (IC50 > 1 µM) Check1->Check2 No Action2 Add EWG to Ring (Increase Electrophilicity) Check2->Action2 Yes Control Synthesize Propionamide (Saturated Control) Check2->Control No (Verify Covalency)

Figure 1: Left: The kinetic pathway of covalent inhibition involving reversible binding (


) followed by irreversible inactivation (

). Right: Decision matrix for optimizing warhead reactivity.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols allow you to validate the SAR claims made above.

Protocol A: Glutathione (GSH) Reactivity Assay

Purpose: To quantify the electrophilic reactivity of the acrylic acid derivative. Essential for predicting metabolic stability and potential toxicity.

Reagents:

  • Test Compound (10 mM in DMSO)

  • Reduced L-Glutathione (GSH)

  • Internal Standard (e.g., Indomethacin)

  • Phosphate Buffer (pH 7.4)

Workflow:

  • Preparation: Prepare a reaction mixture containing 50 µM Test Compound and 500 µM GSH (1:10 ratio to ensure pseudo-first-order kinetics) in PBS (pH 7.4).

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Quench immediately with 1% Formic Acid/Acetonitrile containing the Internal Standard.

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent peak and the appearance of the GSH-adduct mass (

    
     Da).
    
  • Calculation: Plot

    
     vs. time. The slope represents 
    
    
    
    .[1]
    • Validation Criterion: A standard acrylamide (e.g., Ibrutinib) should show

      
       min. If 
      
      
      
      min, the compound is likely too reactive (promiscuous).
Protocol B: Synthesis of Cinnamic Acid Derivatives (Knoevenagel)

Purpose: To generate diverse phenyl-substituted acrylic acids for SAR exploration.

Methodology:

  • Reactants: Mix substituted benzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.

  • Catalysis: Add a catalytic amount of piperidine.

  • Reflux: Heat to 80–100°C for 4–6 hours. (Monitor CO

    
     evolution—decarboxylation drives the reaction).
    
  • Workup: Pour into ice-cold HCl (pH < 2). The precipitate is the crude cinnamic acid.

  • Validation:

    
    H NMR must show two doublets for the alkene protons with 
    
    
    
    Hz, confirming the trans (
    
    
    )-isomer configuration, which is thermodynamically favored and biologically preferred [5].

References

  • Reactivities of acrylamide warheads toward cysteine targets. ResearchGate. Available at: [Link]

  • Controlling the Covalent Reactivity of a Kinase Inhibitor. National Institutes of Health (PMC). Available at: [Link]

  • GSH Reactivity Assay Protocol. Domainex. Available at: [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis and SAR of cinnamic acid derivatives. ResearchGate. Available at: [Link]

Sources

Comparative Toxicology Guide: Acrylates vs. Methacrylates in Biomaterial Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Alpha-Methyl Shield

In the design of drug delivery systems and dental materials, the choice between acrylates and methacrylates is often a trade-off between reactivity and biocompatibility .

As a Senior Scientist, I often see protocols fail because they treat these two classes as interchangeable. They are not. The fundamental toxicological divergence lies in a single structural feature: the


-methyl group .
  • Acrylates (Unshielded): Possess a highly accessible vinyl group, making them potent Michael acceptors. They rapidly deplete cellular glutathione (GSH), leading to oxidative stress and cytotoxicity.

  • Methacrylates (Shielded): The

    
    -methyl group provides steric hindrance, significantly reducing Michael addition rates. This allows enzymatic hydrolysis (detoxification) to compete effectively, rendering them orders of magnitude less acutely toxic.
    

This guide provides the mechanistic evidence, comparative data, and validated protocols to select the correct monomer for your application.

Mechanistic Toxicology

The Competition: Michael Addition vs. Hydrolysis

Toxicity in this class is governed by a kinetic race between two pathways.

  • The Tox Pathway (Michael Addition): The electron-deficient double bond attacks nucleophilic centers on cellular proteins (cysteine residues) and DNA. This forms covalent adducts (haptenization) and depletes the antioxidant Glutathione (GSH).

    • Dominant in: Acrylates.[1][2][3][4][5][6][7][8][9][10]

  • The Detox Pathway (Hydrolysis): Carboxylesterases cleave the ester bond, releasing the alcohol and the acid (e.g., methacrylic acid), which are generally rapidly cleared or metabolized via the Krebs cycle.

    • Dominant in: Methacrylates.[1][2][3][4][5][6][7][8][9][10]

Visualizing the Pathway

The following diagram illustrates the kinetic bifurcation that determines cell survival.

ToxicityMechanism Monomer Monomer (Acrylate/Methacrylate) Adduct Michael Adduct (Toxicity/Sensitization) Monomer->Adduct Michael Addition (Fast in Acrylates) Metabolites Acid + Alcohol (Clearance) Monomer->Metabolites Hydrolysis (Dominant in Methacrylates) Nu Cellular Nucleophiles (GSH, Proteins) Nu->Adduct Esterase Carboxylesterases Esterase->Metabolites

Figure 1: The Kinetic Race. Acrylates favor the red pathway (toxicity), while steric hindrance in methacrylates favors the green pathway (clearance).

Comparative Data Profile

The following table synthesizes experimental data comparing homologous pairs. Note the drastic difference in GSH depletion rates (


), which correlates directly with 

.
FeatureMethyl Acrylate (MA)Methyl Methacrylate (MMA)Ethyl Acrylate (EA)Ethyl Methacrylate (EMA)
CAS Number 96-33-380-62-6140-88-597-63-2
Structure Unshielded Vinyl

-Methyl Shielded
Unshielded Vinyl

-Methyl Shielded
GSH Reactivity (

)
High (28.0)Negligible (< 0.1)High (15.[11]0)Negligible (< 0.1)
Acute Oral Toxicity (Rat

)
~300 mg/kg> 7,900 mg/kg~800 mg/kg> 14,000 mg/kg
Skin Sensitization (LLNA) Strong SensitizerWeak SensitizerStrong SensitizerWeak Sensitizer
Primary Tox Mechanism GSH Depletion / Protein BindingMembrane disruption (at high doses)GSH DepletionMembrane disruption
Regulatory Status (GHS) Danger (Toxic)Warning (Irritant)Danger (Toxic)Warning (Irritant)

Data Source: Consolidated from ECETOC Reports and OECD SIDS (See References).

Validated Experimental Protocols

To generate reproducible toxicity data for these compounds, you cannot use standard "off-the-shelf" assays without modification. The volatility of low-molecular-weight monomers will create false negatives if not managed.

Protocol A: Direct Peptide Reactivity Assay (OECD 442C)

Purpose: Quantify the intrinsic reactivity of the monomer towards cysteine (GSH surrogate). This is the "Gold Standard" for predicting sensitization potential without animal testing.

The "Self-Validating" Control:

  • Co-elution Control: Run the sample without peptide to ensure the monomer doesn't elute at the same time as the peptide.

  • Reference Control: Use Cinnamaldehyde (positive) and Lactic Acid (negative) to validate run integrity.

Workflow:

  • Preparation: Prepare 100 mM stocks of Monomer in Acetonitrile.

  • Incubation: Mix Monomer with Cysteine peptide (1:10 ratio) in phosphate buffer (pH 7.5).

  • Sealing: CRITICAL. Use gas-tight HPLC vials with PTFE septa to prevent monomer evaporation during the 24h incubation.

  • Analysis: Analyze via HPLC-UV (220 nm).

  • Calculation:

    
    
    
Protocol B: Volatility-Corrected Cytotoxicity Assay (MTT)

Purpose: Determine


 in mammalian cells (e.g., L929 fibroblasts).
The Trap:  Standard plastic plates allow volatile monomers to cross-contaminate control wells ("vapor effect"), killing control cells and masking toxicity.

Step-by-Step Methodology:

  • Seeding: Seed L929 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Exposure (The Modification):

    • Prepare monomer dilutions in media immediately before use.

    • Seal: Apply an adhesive plate sealer (e.g., Mylar) immediately after dosing.

    • Isolate: Do not put control wells on the same plate as high-concentration monomer wells. Use separate plates for different logs of concentration if possible.

  • Incubation: 24 hours at 37°C.

  • Readout: Remove media, wash with PBS (to remove residual monomer), add MTT reagent, and read absorbance at 570 nm.

Experimental Workflow Visualization

The following diagram outlines the decision tree for evaluating a new acrylate/methacrylate derivative.

EvaluationWorkflow Start New Monomer Candidate Step1 In Chemico: DPRA (OECD 442C) Measure Cysteine Depletion Start->Step1 Decision1 > 13.8% Depletion? Step1->Decision1 HighReact High Reactivity (Likely Acrylate-like Toxicity) Decision1->HighReact Yes LowReact Low Reactivity (Likely Methacrylate-like) Decision1->LowReact No Step2 In Vitro: Cytotoxicity (MTT) *Sealed Plate Protocol* HighReact->Step2 LowReact->Step2 Result Calculate IC50 & Safety Margin Step2->Result

Figure 2: Integrated Testing Strategy (ITS). Reactivity screening (DPRA) precedes cellular testing to predict mechanism of action.

References

  • OECD. (2022). Test No. 442C: In Chemico Skin Sensitisation - Assays addressing the Adverse Outcome Pathway key event on covalent binding to proteins. OECD Guidelines for the Testing of Chemicals.[12][13][14][15] [Link]

  • ECETOC. (1995). Joint Assessment of Commodity Chemicals No. 30: Methyl Methacrylate. European Centre for Ecotoxicology and Toxicology of Chemicals. [Link]

  • Tanii, H., & Hashimoto, K. (1982). Structure-toxicity relationship of acrylates and methacrylates. Toxicology Letters, 11(1-2), 125-129. (Demonstrates the linear correlation between GSH reactivity and LD50). [Link]

  • Freidig, A. P., et al. (1999). Quantitative Structure-Property Relationships for the Chemical Reactivity of Acrylates and Methacrylates. Environmental Toxicology and Chemistry. (Establishes the Michael Addition kinetics).
  • ECHA. (2023). Registration Dossier: Methyl Acrylate. European Chemicals Agency. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 3-(Cyclohex-1-en-1-yl)acrylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-(Cyclohex-1-en-1-yl)acrylic acid, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the principles of chemical safety and regulatory compliance, offering not just a protocol, but a deeper understanding of the "why" behind each step.

Understanding the Compound: Hazard Profile of this compound

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound, in its common (E)-isomeric form (CAS No: 56453-88-4), is a solid substance. Its hazard profile, as indicated by safety data sheets, points to potential health effects.

The primary hazards associated with this compound are summarized by the following harmonized GHS hazard statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

The Core of Compliance: Waste Characterization

The cornerstone of proper chemical disposal is accurate waste characterization. Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically "listed" or if it exhibits at least one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[2][3]

For this compound, which is not a commonly listed waste, the focus shifts to its potential characteristics.

Hazardous Characteristic Analysis for this compound Potential Classification
Ignitability The compound is a solid with no specified flashpoint in available literature. It is not expected to be readily ignitable under standard laboratory conditions.Likely Non-Ignitable
Corrosivity As a carboxylic acid, it has the potential to be corrosive. The parent compound, acrylic acid, is corrosive.[4] The pH of the waste stream should be tested if it is in a solution. A pH of ≤ 2 or ≥ 12.5 would classify it as corrosive.Potentially Corrosive (pH-dependent)
Reactivity Acrylic acid and its derivatives can undergo hazardous polymerization, sometimes explosively, especially when exposed to heat, light, or incompatible materials like strong oxidizers, bases, or amines.[5]Potentially Reactive
Toxicity The compound is classified as harmful. While it may not meet the specific criteria for toxicity under the Toxicity Characteristic Leaching Procedure (TCLP), its known health hazards require it to be managed as a toxic substance.To be managed as Toxic

Based on this analysis, waste containing this compound should be managed as hazardous waste , with a high potential for being classified as corrosive and reactive, and with known toxicity.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the collection, storage, and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should also be worn.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) are essential.

  • Body Protection: A laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or coveralls may be necessary.

Step 2: Waste Segregation and Container Selection

Proper segregation is critical to prevent dangerous reactions in the waste container.

  • Do not mix this waste with incompatible materials, particularly strong bases, oxidizing agents, or other reactive chemicals.[6]

  • Collect waste this compound in a designated, compatible container. A high-density polyethylene (HDPE) or glass container is generally suitable. The container must be in good condition with a secure, tight-fitting lid.[7]

Step 3: Waste Accumulation and Labeling
  • The waste container must be clearly labeled as "Hazardous Waste."[7]

  • The label must include:

    • The full chemical name: "this compound" (no abbreviations).[7]

    • The approximate concentration or quantity of the waste.

    • The associated hazards (e.g., "Corrosive," "Reactive," "Toxic").

    • The date when the first waste was added to the container.

  • Keep the container closed at all times except when adding waste.[7]

  • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, near the point of generation.[7][8] The SAA should be in a cool, well-ventilated area, away from heat sources and direct sunlight to minimize the risk of polymerization.[6]

Step 4: Arranging for Disposal
  • Once the waste container is full or is no longer being used, arrange for its disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a chemical waste pickup. This typically involves submitting an online form or contacting the EHS office directly.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, dry material such as vermiculite, sand, or a commercial chemical absorbent.[6]

    • Collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • All spill cleanup materials must be disposed of as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.

    • Prevent the spill from entering drains or waterways.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste ppe Don Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe characterize Characterize Waste: - Corrosive? - Reactive? - Toxic? segregate Segregate Waste: - Avoid Incompatibles - Use Compatible Container (HDPE) characterize->segregate  Yes (Hazardous) ppe->characterize label Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazards - Date segregate->label store Store in SAA: - Cool, Ventilated Area - Away from Heat/Sunlight label->store request_pickup Request Disposal: - Contact EHS - Follow Institutional Procedures store->request_pickup

Caption: Decision workflow for the disposal of this compound waste.

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, upholding the principles of responsible laboratory practice and environmental stewardship.

References

  • What Are the Different Classifications of Hazardous Waste under RCRA? (2025, November 25). Sustainability Directory.
  • Waste Characterization Regulations: A Guide to Compliance with the RCRA. (2023, July 21). ALS Global.
  • How Is Hazardous Waste Defined Under RCRA? (2025, July 23). August Mack Environmental.
  • RCRA Hazardous Waste Definitions: P, U, K, and F-Listed. (2025, November 26). MLI Environmental.
  • Frequent Questions About Hazardous Waste Identification. (2025, December 29). US EPA.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.).
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia | Research.
  • (E)-3-(Cyclohex-1-en-1-yl)acrylic acid. (n.d.). Sigma-Aldrich.
  • Acrylic Acid. (n.d.). Washington State University.
  • (E)-3-(Cyclohex-1-en-1-yl)acrylic acid. (n.d.). MilliporeSigma.
  • Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety.
  • Acrylic acid. (n.d.).
  • SAFETY DATA SHEET. (2025, May 27). TCI Chemicals.
  • Safety data sheet. (2024, April 5). BASF.
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council.
  • Acrylic acid. (2022, June 30). DCCEEW.
  • Acrylic acid - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • Acrylic acid. (2025, April 7). PENTA.
  • SAFETY DATA SHEET. (2008, March 31). Fisher Scientific.
  • Assessment Report on Acrylic Acid for Developing an Ambient Air Quality Guideline. (2002, March 4). Open Government program.
  • Material Safety Data Sheet - Acrylic acid, stabilized with 200 ppm MEHQ. (2002, July 8). Cole-Parmer.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 3-(Cyclohex-1-en-1-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Inherent Risks: Hazard Identification

Acrylic acid and its derivatives are classified as hazardous materials, necessitating stringent safety protocols. The primary hazards associated with acrylic acid include:

  • Corrosivity: It can cause severe skin burns and serious eye damage upon contact.[1][2][3] The corrosive nature is due to its acidic properties, which can cause coagulation necrosis of tissues.

  • Toxicity: Acrylic acid is toxic if inhaled and harmful if swallowed or in contact with skin.[1][3][4][5] Inhalation may lead to respiratory irritation.[1][3][4]

  • Flammability: It is a flammable liquid and vapor, with a risk of ignition.[4][5][6][7] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[4][5][8]

  • Hazardous Polymerization: Acrylic acid can undergo hazardous polymerization, especially if not properly inhibited or if exposed to heat.[4][5]

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial for minimizing exposure risk. The following table summarizes the recommended PPE for various laboratory operations involving 3-(Cyclohex-1-en-1-yl)acrylic acid.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting Chemical splash goggles, Face shieldDouble-gloving with compatible chemical-resistant gloves (e.g., nitrile, neoprene, or butyl)Fully-buttoned lab coat, Chemical-resistant apronRequired if not performed in a certified chemical fume hood
Solution Preparation Chemical splash goggles, Face shieldDouble-gloving with compatible chemical-resistant glovesFully-buttoned lab coat, Chemical-resistant apronWork within a certified chemical fume hood
Conducting Reactions Chemical splash goggles, Face shieldDouble-gloving with compatible chemical-resistant glovesFully-buttoned lab coatWork within a certified chemical fume hood
Waste Disposal Chemical splash goggles, Face shieldDouble-gloving with compatible chemical-resistant glovesFully-buttoned lab coat, Chemical-resistant apronRecommended, especially if dealing with open waste containers
Eye and Face Protection

Given the severe eye damage that acrylic acid can cause, at a minimum, chemical splash goggles are mandatory.[1] For operations with a higher risk of splashing, such as transferring large volumes or preparing solutions, a face shield should be worn in addition to goggles.

Skin and Body Protection
  • Gloves: Chemical-resistant gloves are essential.[1] Double-gloving is highly recommended to provide an additional layer of protection.[9][10] Always consult the glove manufacturer's compatibility chart to ensure the chosen gloves offer adequate protection against acrylic acid.[10] Gloves should be inspected for any signs of degradation before use and changed regularly, or immediately if contamination is suspected.[9]

  • Lab Coat and Apron: A fully-buttoned lab coat should be worn at all times.[10] For tasks with a significant splash risk, a chemical-resistant apron provides an additional barrier.

Respiratory Protection

All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10] If a fume hood is not available or if ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1][11]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical for safety. The following diagram and protocol outline the key steps for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Verify Fume Hood Function A->B C Gather all Necessary Materials B->C D Prepare Spill Kit C->D E Weigh/Measure in Fume Hood D->E Proceed to Handling F Prepare Solution/Reaction Mixture E->F G Conduct Experiment F->G H Quench Reaction (if necessary) G->H Proceed to Cleanup I Segregate and Label Waste H->I J Decontaminate Work Area I->J K Doff PPE Correctly J->K L Wash Hands Thoroughly K->L

Caption: Safe handling workflow for this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents.

    • Have a spill kit readily accessible.

  • Handling:

    • Perform all manipulations, including weighing and solution preparation, inside a certified chemical fume hood.[10]

    • Use spark-proof tools and avoid sources of ignition.[4][6][8]

    • Ground all equipment to prevent static discharge.[6][7][12]

    • When diluting, always add the acid to the solvent slowly. Never add solvent to the acid.[13]

  • Storage:

    • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[4][6][8][10]

    • Keep containers tightly closed.[4][8][14]

    • Store away from incompatible materials such as strong oxidizing agents, strong bases, and peroxides.[4]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this chemical in a designated, properly labeled, and sealed container.[10]

    • Do not mix with incompatible waste streams.

  • Disposal Procedures:

    • Dispose of chemical waste through your institution's hazardous waste management program.

    • Never pour this chemical down the drain or dispose of it with regular trash.[8][14]

    • Contaminated materials, such as gloves and absorbent pads, must also be disposed of as hazardous waste.[6]

Emergency Procedures

Immediate and appropriate action is vital in the event of an emergency.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][4][10] Seek immediate medical attention.[2][6][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2][4][10] Seek immediate medical attention.[1][2][8]

  • Inhalation: Move the individual to fresh air.[2][4] If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[2][4] Rinse the mouth with water.[2][4] Seek immediate medical attention.[2][5]

  • Spills:

    • Evacuate the area and remove all ignition sources.[1][4][8]

    • For small spills, trained personnel wearing appropriate PPE can absorb the material with an inert absorbent (e.g., sand, earth) and place it in a sealed container for disposal.[6][10]

    • For large spills, contact your institution's emergency response team.[13]

By adhering to these stringent safety protocols, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • ACRYLIC ACID (STABILIZED) For Synthesis - Laboratory Chemicals | Alpha Chemika. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, May 27).
  • (E)-3-(Cyclohex-1-en-1-yl)acrylic acid - MilliporeSigma. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 26).
  • Safety Data Sheet(SDS) - LG Chem On. (2022, December 2).
  • NIOSH Table 1,2 & 3 - Environmental Health & Safety. (2019, March 11).
  • Safety Data Sheet Acrylic Acid - Redox. (2021, August 18).
  • Safety data sheet - BASF. (2024, April 5).
  • Safety Data Sheet SDS - ChemPoint.com. (n.d.).
  • Acrylic acid. (n.d.).
  • Acrylic acid - PENTA. (2025, April 7).
  • SAFETY DATA SHEET GLACIAL ACRYLIC ACID - Tasnee. (2020, January 13).
  • Acrylic acid - SAFETY DATA SHEET. (n.d.).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • Acrylic acid - Safety Data Sheet - ChemicalBook. (2026, January 17).
  • Acrylic Acid. (n.d.).
  • Safety Data Sheet ASSEMBLY FLUID #1 - BigCommerce. (2018, September 18).
  • acrylic acid - Organic Syntheses Procedure. (n.d.).

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Retrosynthesis Analysis

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3-(Cyclohex-1-en-1-yl)acrylic acid

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